molecular formula C7H5BrFNO2 B1273068 4-Bromo-5-fluoro-2-nitrotoluene CAS No. 224185-19-7

4-Bromo-5-fluoro-2-nitrotoluene

Cat. No.: B1273068
CAS No.: 224185-19-7
M. Wt: 234.02 g/mol
InChI Key: MTTNTJRJOFVWSY-UHFFFAOYSA-N
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Description

4-Bromo-5-fluoro-2-nitrotoluene is a useful research compound. Its molecular formula is C7H5BrFNO2 and its molecular weight is 234.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2-fluoro-4-methyl-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO2/c1-4-2-6(9)5(8)3-7(4)10(11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTTNTJRJOFVWSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70381414
Record name 4-Bromo-5-fluoro-2-nitrotoluene
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Molecular Weight

234.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

224185-19-7
Record name 4-Bromo-5-fluoro-2-nitrotoluene
Source EPA DSSTox
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Record name 4-Bromo-5-fluoro-2-nitrotoluene
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Foundational & Exploratory

An In-Depth Technical Guide to 4-Bromo-5-fluoro-2-nitrotoluene (CAS No. 224185-19-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-5-fluoro-2-nitrotoluene is a halogenated nitroaromatic compound that serves as a pivotal intermediate in the landscape of modern organic synthesis. Its unique molecular architecture, featuring a strategic arrangement of bromo, fluoro, and nitro functionalities on a toluene scaffold, makes it a highly versatile building block for the construction of complex molecular entities. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and applications, with a particular focus on its role in pharmaceutical research and development. The strategic placement of its functional groups allows for a diverse range of chemical transformations, making it an invaluable tool for medicinal chemists and process development scientists.[1]

Physicochemical Properties

This compound is typically a pale yellow solid at room temperature. Its key physicochemical properties are summarized in the table below, providing essential data for reaction planning and execution.

PropertyValueSource
CAS Number 224185-19-7[2]
Molecular Formula C₇H₅BrFNO₂[2]
Molecular Weight 234.02 g/mol [2]
Appearance Colorless or yellowish solid[2]
Melting Point 59-63 °C[2]
Boiling Point (Predicted) 266.6 ± 35.0 °C[2]
Density (Predicted) 1.696 ± 0.06 g/cm³[2]

Synthesis of this compound

The synthesis of this compound can be achieved through various routes, with the choice of method often depending on the availability of starting materials and the desired scale of production. A common and effective laboratory-scale synthesis involves the bromination of 5-fluoro-2-nitrotoluene.

Synthetic Pathway Overview

Synthesis_of_this compound start 5-Fluoro-2-nitrotoluene reagents Br₂, AgNO₃, H₂SO₄ start->reagents product This compound reagents->product caption Synthesis of this compound Applications_in_Drug_Discovery cluster_transformations Key Transformations cluster_intermediates Key Intermediates cluster_final_products Potential Final Products start This compound nitro_reduction Nitro Group Reduction (e.g., Fe/HCl, H₂/Pd-C) start->nitro_reduction suzuki Suzuki Coupling (Pd catalyst, boronic acid) start->suzuki snar Nucleophilic Aromatic Substitution (SNAr) start->snar amine Substituted Aniline nitro_reduction->amine biaryl Biaryl Compound suzuki->biaryl ether_amine Substituted Ether/Amine snar->ether_amine api Active Pharmaceutical Ingredients (APIs) amine->api agro Agrochemicals amine->agro biaryl->api material Advanced Materials biaryl->material ether_amine->api caption Applications of this compound in synthesis.

Sources

4-Bromo-5-fluoro-2-nitrotoluene: A Comprehensive Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 4-Bromo-5-fluoro-2-nitrotoluene (CAS No. 224185-19-7), a pivotal intermediate in modern medicinal and materials chemistry. We will dissect its core physicochemical properties, elucidate its strategic importance in drug discovery, and provide a detailed, field-proven protocol for its synthesis, complete with mechanistic insights. Furthermore, this guide establishes a framework for the analytical characterization and safe handling of this versatile building block, designed to empower researchers, chemists, and drug development professionals in their synthetic endeavors.

Introduction: The Strategic Importance of a Multifunctional Building Block

In the landscape of pharmaceutical and agrochemical research, the efficiency of a synthetic route is often dictated by the strategic functionality of its starting materials. This compound emerges as a compound of significant interest due to its unique trifunctionalized aromatic scaffold. The presence of a nitro group, a bromine atom, and a fluorine atom on a toluene ring offers a rich platform for orthogonal chemical modifications.

The fluorine atom is a well-established bioisostere for hydrogen, capable of enhancing metabolic stability, binding affinity, and lipophilicity in drug candidates.[1] The bromine atom serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), which are foundational methods for constructing complex carbon-carbon and carbon-heteroatom bonds.[1] The nitro group, a potent electron-withdrawing group, can be readily reduced to a primary amine, opening a gateway to amidation, sulfonylation, and the formation of diverse heterocyclic systems. This multi-faceted reactivity makes this compound an invaluable precursor for building the intricate molecular architectures required for novel therapeutic agents.[1]

Physicochemical & Structural Data

A thorough understanding of a compound's physical properties is fundamental to its application in synthesis. The key data for this compound are summarized below.

PropertyValueSource(s)
Molecular Weight 234.02 g/mol [2]
Molecular Formula C₇H₅BrFNO₂[2]
CAS Number 224185-19-7[3]
Appearance Pale yellow powder/solid[4]
Melting Point 59-63 °C[2][4]
Boiling Point 337.5 °C (Predicted)[2]
Density ~1.696 g/cm³ (Predicted)[4]
IUPAC Name 1-Bromo-2-fluoro-4-methyl-5-nitrobenzene[2]
SMILES CC1=CC(F)=C(Br)C=C1N(=O)=O
InChI Key MTTNTJRJOFVWSY-UHFFFAOYSA-N

Synthesis Protocol: A Self-Validating Workflow

The following protocol describes the synthesis of this compound from 2-Fluoro-4-methyl-5-nitro-aniline. This route leverages a copper-catalyzed Sandmeyer reaction, a robust and widely utilized method for converting aromatic amines to aryl halides.

Mechanistic Rationale (Expertise & Causality)

The synthesis proceeds in two core stages: diazotization and copper-catalyzed bromination.

  • Diazotization: The primary aromatic amine is treated with nitrous acid (HNO₂, generated in situ from sodium nitrite and a strong acid like HBr) at low temperatures (0–5 °C). This converts the amine into a highly reactive diazonium salt ([Ar-N₂]⁺). The low temperature is critical to prevent the premature decomposition of the unstable diazonium intermediate.

  • Copper-Catalyzed Bromination: The diazonium salt is then introduced to a solution of Copper(I) bromide (CuBr). The reaction proceeds via a single-electron transfer (SET) mechanism.[5] Cu(I) transfers an electron to the diazonium salt, leading to the formation of an aryl radical and the release of inert nitrogen gas (N₂), which is a powerful thermodynamic driving force for the reaction.[5][6] The aryl radical then abstracts a bromine atom from a Cu(II)Br₂ species (formed in the catalytic cycle), yielding the final product, this compound, and regenerating the Cu(I) catalyst.[6]

G cluster_0 Stage 1: Diazotization cluster_1 Stage 2: Sandmeyer Bromination A Ar-NH₂ (2-Fluoro-4-methyl-5-nitro-aniline) Reagent1 NaNO₂ + HBr (0-5 °C) A->Reagent1 B [Ar-N₂]⁺Br⁻ (Diazonium Salt) C [Ar-N₂]⁺Br⁻ Reagent1->B Catalyst CuBr (Catalyst) C->Catalyst D Ar• (Aryl Radical) + N₂ E Ar-Br (Final Product) D->E + Br⁻ (from CuBr₂) Catalyst->D e⁻ transfer

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • 2-Fluoro-4-methyl-5-nitro-aniline

  • Concentrated Hydrobromic Acid (48%)

  • Sodium Nitrite (NaNO₂)

  • Cuprous Oxide (Cu₂O) or Copper(I) Bromide (CuBr)

  • Ethyl Acetate (EtOAc)

  • 10% aq. Sodium Hydroxide (NaOH)

  • 5% aq. Sodium Thiosulfate (Na₂S₂O₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hexane

  • Silica Gel

Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 2-Fluoro-4-methyl-5-nitro-aniline (1.0 eq) in concentrated hydrobromic acid (approx. 12 mL per gram of aniline).

    • Cool the suspension to 0 °C in an ice-salt bath.

    • Prepare a solution of sodium nitrite (1.1 eq) in water (approx. 4 mL per gram of NaNO₂). Add this solution dropwise to the aniline suspension, ensuring the internal temperature is maintained between 0-5 °C.

    • Validation: After the addition is complete, stir the mixture for an additional 15-20 minutes at 0-5 °C. The formation of a clear solution or a fine, pale slurry indicates the successful generation of the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate, larger flask, prepare a solution of cuprous oxide (1.6 eq) or CuBr (1.1 eq) in concentrated hydrobromic acid (approx. 10 mL per gram of copper salt) and cool it to 0 °C.

    • Slowly pour the cold diazonium salt solution into the copper bromide solution with vigorous stirring.

    • In-Process Check: Observe for vigorous effervescence (N₂ gas evolution). The reaction is often exothermic; maintain the temperature below 10 °C during the addition.

    • After the addition is complete, allow the mixture to stir overnight, gradually warming to room temperature.

    • Validation: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 9:1) eluent system until the starting aniline spot is no longer visible.

  • Work-up and Purification:

    • Dilute the reaction mixture with ethyl acetate.

    • Carefully wash the organic layer sequentially with 10% aq. NaOH, water, and 5% aq. Na₂S₂O₃ to remove acidic impurities and residual bromine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude residue should be purified by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient.

    • Validation: Combine the product-containing fractions and remove the solvent in vacuo to yield 1-Bromo-2-fluoro-4-methyl-5-nitro-benzene as a pale yellow solid. The final product's identity and purity (>98%) should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Applications in Advanced Synthesis

The true value of this compound lies in its utility as a precursor for more complex molecules. Its functional groups can be addressed selectively to build molecular complexity. For instance, it can be used in Suzuki coupling reactions to form biaryl structures, a common motif in many pharmaceuticals.

One documented application is its use in the synthesis of 5-(2-fluoro-4-methyl-5-nitrophenyl)-1-methylpyridin-2(1H)-one . This transformation likely involves a palladium-catalyzed cross-coupling reaction, where the bromine atom is displaced by the pyridinone moiety, demonstrating the compound's utility in constructing carbon-carbon bonds.[7]

Caption: Key synthetic pathways enabled by this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized material.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals corresponding to the molecular structure.

    • A singlet for the methyl (–CH₃) protons, typically in the 2.4-2.6 ppm range.

    • Two aromatic protons appearing as doublets or doublets of doublets in the 7.5-8.5 ppm region. The coupling will be influenced by the adjacent fluorine atom (³J H-F coupling).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display seven distinct carbon signals. The carbons attached to the electronegative fluorine and bromine atoms will have characteristic shifts, with the C-F bond showing a large one-bond coupling constant (¹J C-F).

  • FTIR (Fourier-Transform Infrared Spectroscopy): The spectrum should exhibit characteristic absorption bands for:

    • Asymmetric and symmetric N-O stretching of the nitro group (~1530 cm⁻¹ and ~1350 cm⁻¹).

    • C-H stretching of the aromatic ring and methyl group (~2900-3100 cm⁻¹).

    • C-Br and C-F stretching vibrations in the fingerprint region (<1200 cm⁻¹).

  • Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry will confirm the molecular weight. The spectrum will show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks (M⁺ and M+2) of nearly equal intensity.

Safety & Handling

As a halogenated nitroaromatic compound, this compound requires careful handling to minimize exposure and risk.

  • Hazard Classification:

    • Harmful if swallowed (H302)[4]

    • Causes skin irritation (H315)[4]

    • Causes serious eye irritation (H319)[4]

    • May cause respiratory irritation (H335)[4]

  • Personal Protective Equipment (PPE):

    • Wear chemical safety goggles or a face shield.

    • Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile).

  • Handling Procedures:

    • Handle only in a well-ventilated area, preferably within a chemical fume hood.

    • Avoid generating dust. Use appropriate weighing and transfer techniques.

    • Keep away from heat, sparks, and open flames.

    • Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • First Aid Measures:

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.

    • In case of skin contact: Wash with plenty of soap and water. If irritation occurs, seek medical advice.

    • If inhaled: Move the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

    • If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.

Always consult the latest Safety Data Sheet (SDS) provided by the supplier before handling this compound.

Conclusion

This compound is more than a mere chemical intermediate; it is a strategic tool for molecular architects. Its distinct functional handles provide chemists with a reliable and versatile platform for synthesizing complex target molecules. By understanding its properties, employing robust and validated synthetic protocols, and adhering to strict safety measures, researchers can effectively leverage this compound to accelerate innovation in drug discovery and materials science.

References

  • The Role of this compound in Pharmaceutical R&D. (n.d.). Retrieved from [Link]

  • Sandmeyer Reaction - GeeksforGeeks. (2025, July 23). Retrieved from [Link]

  • Sandmeyer Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Sandmeyer Reaction Mechanism - BYJU'S. (n.d.). Retrieved from [Link]

  • Sandmeyer reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • This compound - CAS:224185-19-7 - Sunway Pharm Ltd. (n.d.). Retrieved from [Link]

  • 1-Bromo-2-fluoro-4-methyl-5-nitrobenzene CAS 224185-19-7 High... (n.d.). Retrieved from [Link]

  • Toxicological characterization of 2,4,6-trinitrotoluene, its transformation products, and two nitramine explosives | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]

  • NMR Predictor | Chemaxon Docs. (n.d.). Retrieved from [Link]

  • PROSPRE - 1 H NMR Predictor. (n.d.). Retrieved from [Link]

  • Carcinogenic Potential of o-Nitrotoluene and p-Nitrotoluene | Request PDF - ResearchGate. (2025, August 7). Retrieved from [Link]

  • Understanding the Properties and Handling of this compound. (n.d.). Retrieved from [Link]

Sources

4-Bromo-5-fluoro-2-nitrotoluene chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 4-Bromo-5-fluoro-2-nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a strategically-functionalized aromatic compound that serves as a versatile building block in modern organic synthesis. Its unique substitution pattern—featuring a nitro group for activation and derivatization, alongside two distinct halogens (bromine and fluorine) for differential reactivity—makes it an invaluable intermediate in the construction of complex molecular architectures. This guide provides an in-depth analysis of its core chemical properties, reactivity, and proven applications, with a particular focus on its role in pharmaceutical research and development. The strategic placement of a fluorine atom is a key feature, often employed to enhance metabolic stability, binding affinity, and bioavailability in drug candidates.[1][2] This document aims to equip researchers with the technical understanding and practical methodologies required to effectively utilize this potent synthetic intermediate.

Core Physicochemical Properties

This compound is a pale yellow powder at room temperature, a characteristic consistent with many nitroaromatic compounds.[3][4][5] Its moderate melting point indicates good thermal stability under standard laboratory conditions, while its molecular structure provides a foundation for its diverse chemical behavior.[4]

PropertyValueSource(s)
CAS Number 224185-19-7[6]
Molecular Formula C₇H₅BrFNO₂[6]
Molecular Weight 234.02 g/mol [6]
Appearance Pale yellow powder[3][4][5]
Melting Point 59-63 °C[3][4]
Boiling Point 266.6 ± 35.0 °C (Predicted)[3][7]
Density ~1.696 g/cm³[3][4]
Purity Typically ≥98%[6]

Spectroscopic Profile

Characterization of this compound is routinely achieved via standard spectroscopic methods. While specific spectra are proprietary to suppliers, the expected features can be predicted based on its structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum would exhibit two distinct aromatic proton signals, both appearing as doublets due to coupling with the adjacent fluorine atom. A singlet in the aliphatic region (~2.5-2.8 ppm) would correspond to the methyl (CH₃) group protons.[8]

    • ¹³C NMR: The spectrum would show seven distinct carbon signals. The carbon atoms bonded to the electronegative fluorine, bromine, and nitro groups would be significantly shifted.

    • ¹⁹F NMR: A single resonance would be observed, with its chemical shift and coupling pattern providing information about the electronic environment of the fluorine atom.

  • Infrared (IR) Spectroscopy: Key vibrational bands would confirm the presence of the primary functional groups. Strong asymmetric and symmetric stretching bands, typically around 1530 cm⁻¹ and 1350 cm⁻¹, respectively, are characteristic of the nitro (NO₂) group. C-Br and C-F stretching vibrations would also be present in the fingerprint region. Spectroscopic data for this compound is available for reference on platforms like SpectraBase.[9]

  • Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Authoritative spectral data (including NMR, HPLC, and LC-MS) can often be accessed through chemical suppliers upon request.[10]

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the orchestrated reactivity of its functional groups. The electron-withdrawing nitro group deactivates the ring towards electrophilic substitution but powerfully activates it for nucleophilic aromatic substitution (SNAr).[4][11]

main This compound sub_snar Nucleophilic Aromatic Substitution (SNAr) main->sub_snar Nu⁻ sub_nitro Nitro Group Reduction main->sub_nitro [H] (e.g., SnCl₂, H₂/Pd) sub_coupling Palladium-Catalyzed Cross-Coupling main->sub_coupling Pd(0) catalyst, R-B(OH)₂ or R-CCH prod_snar Substituted Fluoro-nitrotoluenes (Displacement of Br) Substituted Bromo-nitrotoluenes (Displacement of F) sub_snar->prod_snar prod_nitro 4-Bromo-5-fluoro-2-aminotoluene sub_nitro->prod_nitro prod_coupling Aryl/Alkynyl-substituted Fluoro-nitrotoluenes sub_coupling->prod_coupling

Caption: Key reaction pathways for this compound.

Nucleophilic Aromatic Substitution (SNAr)

This is arguably the most significant reaction class for this molecule. The strong electron-withdrawing nitro group, positioned ortho and para to the halogen atoms, stabilizes the negatively charged intermediate (a Meisenheimer complex), thereby facilitating nucleophilic attack.[11]

Causality Behind Experimental Choices:

  • Leaving Group: In SNAr reactions, the rate-determining step is often the initial nucleophilic attack.[12] The high electronegativity of fluorine makes the carbon to which it is attached highly electrophilic and stabilizes the intermediate more effectively than bromine. Consequently, the C-F bond is typically more labile than the C-Br bond in this context, making fluorine the preferred leaving group for many nucleophiles.[12]

  • Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are essential.[13] They effectively solvate the cation of the nucleophilic salt without hydrogen-bonding to the nucleophile, thus preserving its reactivity.[13]

  • Temperature: While the ring is activated, elevated temperatures are often required to overcome the activation energy.

Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).

Exemplary Protocol: Substitution with an Amine

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Solvent: Add anhydrous DMSO or DMF (approx. 0.1-0.5 M concentration).

  • Reagents: Add the desired amine nucleophile (1.1-1.5 eq) and a non-nucleophilic base such as K₂CO₃ or DIPEA (2.0-3.0 eq).

  • Reaction: Heat the reaction mixture to 80-120 °C. Monitor progress by TLC or LC-MS.

  • Workup: After completion, cool the mixture to room temperature and pour it into ice-water. Extract the product with an organic solvent (e.g., Ethyl Acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Reduction of the Nitro Group

The conversion of the nitro group to an amine is a fundamental transformation, yielding a versatile aniline derivative that can be used in amide couplings, diazotizations, or as a directing group itself.

Exemplary Protocol: Reduction using Tin(II) Chloride

  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in Ethanol or Ethyl Acetate.

  • Reagent Addition: Add a solution of Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) in concentrated HCl. Causality: This classic method is robust, high-yielding, and works well for nitro groups on electron-deficient rings.

  • Reaction: Stir the mixture at room temperature or with gentle heating (50-70 °C) until the starting material is consumed (monitor by TLC).

  • Workup: Cool the reaction and carefully basify with a saturated aqueous solution of NaOH or NaHCO₃ until the pH is >8. Caution: This is a highly exothermic process.

  • Extraction: Extract the resulting slurry with Ethyl Acetate. The tin salts can sometimes make filtration necessary.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude 4-Bromo-5-fluoro-2-aminotoluene, which can be purified further if necessary.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom serves as an excellent handle for forming new carbon-carbon or carbon-heteroatom bonds via cross-coupling reactions, a cornerstone of modern pharmaceutical synthesis.[1]

Exemplary Protocol: Suzuki Coupling

  • Setup: Combine this compound (1.0 eq), the desired boronic acid or ester (1.1-1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq) in a flask.

  • Reagents: Add a suitable solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water) and a base (e.g., Na₂CO₃ or K₃PO₄, 2.0-3.0 eq).

  • Reaction: Degas the mixture thoroughly (e.g., by bubbling Argon through it for 15-20 minutes) and heat to 80-100 °C under an inert atmosphere until completion.

  • Workup: Cool the reaction, dilute with water, and extract with an organic solvent.

  • Purification: Wash the organic layer, dry, concentrate, and purify by column chromatography.

Synthesis

Understanding the synthesis of the starting material is crucial for assessing potential impurities. A common route involves the diazotization of an aniline precursor followed by a Sandmeyer-type reaction.[14]

start 2-Fluoro-4-methyl-5-nitro-aniline step1 1. NaNO₂, HBr, 0-5 °C (Diazotization) start->step1 intermediate Diazonium Salt (in situ) step1->intermediate step2 2. Cu₂O, HBr (Sandmeyer Reaction) intermediate->step2 product This compound step2->product

Caption: Synthetic workflow for this compound.

Another documented method involves the direct bromination of 5-Fluoro-2-nitrotoluene.[8] The choice of route often depends on the availability and cost of the respective starting materials.

Safety and Handling

Proper handling of this compound is essential. It is classified as an irritant and is harmful if ingested or comes into contact with skin.[4][15]

  • Hazard Statements:

    • H302: Harmful if swallowed.[4][15]

    • H315: Causes skin irritation.[4][15]

    • H319: Causes serious eye irritation.[4][15]

    • H332: Harmful if inhaled.[15]

    • H335: May cause respiratory irritation.[4][15]

  • Precautionary Measures:

    • P261 & P280: Avoid breathing dust and wear protective gloves, clothing, and eye/face protection.[15][16]

    • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

    • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[5]

    • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.

References

  • China this compound CAS:224185-19-7 Manufacturers. (n.d.). LookChem. [Link]

  • This compound, min 98%, 100 grams. (n.d.). CP Lab Safety. [Link]

  • Understanding the Properties and Handling of this compound. (n.d.). Techender. [Link]

  • This compound. (2024). ChemBK. [Link]

  • 4-Bromo-2-fluoro-6-nitrotoluene. (n.d.). PubChem. [Link]

  • The Role of this compound in Pharmaceutical R&D. (n.d.). Techender. [Link]

  • This compound Cas No.224185-19-7. (n.d.). Henan Allgreen Chemical Co., Ltd. [Link]

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A Comprehensive Technical Guide on the Physicochemical Properties of 4-Bromo-5-fluoro-2-nitrotoluene

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of 4-Bromo-5-fluoro-2-nitrotoluene (CAS No. 224185-19-7), a key intermediate in advanced organic synthesis. As a halogenated and nitrated aromatic compound, its unique electronic and structural characteristics make it a valuable building block in the development of novel pharmaceutical and agrochemical agents. This guide moves beyond a simple data sheet to offer insights into the causality behind its properties and practical guidance for its use in a laboratory setting.

Section 1: Chemical Identity and Molecular Structure

This compound is a substituted toluene molecule featuring three distinct functional groups on the aromatic ring: a bromine atom, a fluorine atom, and a nitro group.[1][2] This specific arrangement of substituents dictates its chemical behavior and physical properties.

  • Chemical Name: this compound

  • CAS Number: 224185-19-7[1][3][4][5]

  • Molecular Formula: C₇H₅BrFNO₂[1][6][7]

  • Molecular Weight: 234.02 g/mol [1]

  • Common Synonyms: 1-Bromo-2-fluoro-4-methyl-5-nitrobenzene, 4-Bromo-3-fluoro-6-nitrotoluene[5][8]

The structure, presented below, highlights the ortho positioning of the nitro group relative to the methyl group, and the meta/para relationship of the halogens, which are crucial for understanding its reactivity.

Caption: 2D structure of this compound.

Section 2: Core Physical and Chemical Properties

The physical state of this compound is a pale yellow powder, which is stable under standard laboratory conditions.[2][3][8] Its relatively high melting point and density are characteristic of poly-substituted aromatic rings, particularly those bearing heavy atoms like bromine and polar functionalities like the nitro group.

PropertyValueSource(s)
Appearance Pale yellow powder[3][8]
Melting Point 59-63 °C[3][6][8]
Boiling Point 266.6 ± 35.0 °C (Predicted)[3][6][8]
Density 1.696 ± 0.06 g/cm³ (Predicted)[3][6][8]
Flash Point 115.1 °C[6]
Vapor Pressure 0.0141 mmHg at 25 °C[6]

Expert Insights: The melting point range of 59-63 °C indicates a crystalline solid that is convenient to handle and weigh at room temperature.[2][3] The predicted high boiling point is a direct consequence of the strong intermolecular forces, including dipole-dipole interactions from the C-F, C-Br, and C-NO₂ bonds, as well as van der Waals forces enhanced by the molecule's mass. Solubility is limited in water but enhanced in common organic solvents, a typical trait for such structures.[9]

Section 3: Spectroscopic and Analytical Data

For unequivocal identification and quality control, spectroscopic analysis is paramount. While detailed spectra are proprietary to suppliers, the availability of key analytical data confirms the compound's structure and purity.

  • Available Spectra: Fourier-Transform Infrared (FTIR) and Raman spectra have been documented.[10]

  • Chromatographic Data: Suppliers often provide Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) data upon request.[4]

Mass Spectrometry Insights: Predicted collision cross-section (CCS) values provide information about the molecule's shape in the gas phase, which is valuable for advanced mass spectrometry techniques like ion mobility-mass spectrometry.

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 233.95606139.1
[M+Na]⁺ 255.93800152.0
[M-H]⁻ 231.94150145.0
Data from PubChemLite.[7]
Section 4: Chemical Reactivity and Synthetic Applications

The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its functional groups.[6]

  • The Nitro Group: As a strong electron-withdrawing group, it deactivates the ring towards electrophilic substitution. Its primary synthetic value lies in its reduction to an aniline (amino group), which is a cornerstone transformation for introducing nitrogen-containing functionalities or for subsequent diazotization reactions.[2]

  • The Bromine Atom: The C-Br bond is a versatile handle for a wide array of transformations. It readily participates in nucleophilic aromatic substitution and, more importantly, serves as a reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex carbon-carbon or carbon-heteroatom bonds.[2]

  • The Fluorine Atom: While less reactive than bromine in cross-coupling, the fluorine atom significantly modulates the electronic properties (pKa, lipophilicity) of the molecule and any subsequent derivatives. Its presence is often sought in drug candidates to enhance metabolic stability or binding affinity.

Section 5: Safety, Handling, and Risk Mitigation

Proper handling of this compound is essential to ensure laboratory safety. It is classified as a hazardous substance, and all operations should be conducted within a certified chemical fume hood.

GHS Hazard Classification: [2][5]

PictogramSignal WordHazard Statements
GHS07 (Exclamation Mark)Warning H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation.

Safe Handling Protocol:

  • Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles.[6]

  • Ventilation: All manipulations (weighing, dissolution, reaction setup) must be performed in a chemical fume hood to avoid inhalation of dust or vapors.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, segregated from strong oxidizing agents.[6]

  • Spill Response: In case of a spill, cordon off the area. Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation. Place it in a labeled container for chemical waste disposal.

  • First Aid:

    • Inhalation: Move to fresh air. Seek medical attention if you feel unwell.[11]

    • Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[11]

    • Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.[11]

A systematic risk assessment should precede any experimental work.

G cluster_prep Preparation Phase cluster_exec Execution Phase cluster_post Post-Experiment Phase A Review Safety Data Sheet (SDS) Identify Hazards (H302, H315, etc.) B Define Experimental Scale (mg, g, kg) A->B C Select Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Identify Engineering Controls (Fume Hood Required) C->D E Perform Experiment in Fume Hood D->E F Monitor Reaction & Document Observations E->F G Quench & Workup (Handle waste streams appropriately) F->G H Decontaminate Glassware & Work Area G->H I Segregate & Label Chemical Waste H->I J Store Product Safely (Cool, Dry, Ventilated) I->J

Caption: Workflow for a standard risk assessment and handling process.

Section 6: Example Synthetic Protocol

The following protocol describes a laboratory-scale synthesis of this compound, illustrating a common synthetic route.

Synthesis via Sandmeyer Reaction: [12]

This procedure demonstrates the conversion of an aniline precursor to the target bromo-compound.

  • Diazotization:

    • Suspend 2-Fluoro-4-methyl-5-nitro-aniline (1.85 g, 10.90 mmol) in concentrated hydrobromic acid (22 mL) and cool the mixture to 0 °C in an ice bath.

    • Add a solution of sodium nitrite (0.83 g, 12.00 mmol) in water (3.6 mL) dropwise, ensuring the temperature is maintained between 0-5 °C.

    • Causality: This step converts the primary amine into a diazonium salt, a highly reactive intermediate. The cold temperature is critical to prevent its decomposition.

  • Sandmeyer Reaction:

    • After stirring for 15 minutes, filter the diazonium salt solution through a cotton pad and slowly pour it into a separate solution of cuprous bromide (Cu₂Br₂, 2.60 g, 17.5 mmol) in concentrated hydrobromic acid (20 mL) at 0 °C.

    • Causality: The cuprous bromide catalyzes the displacement of the diazonium group (N₂) with a bromide ion.

  • Workup and Purification:

    • Allow the reaction mixture to stir overnight.

    • Dilute the mixture with ethyl acetate (EtOAc) and wash successively with 10% aqueous NaOH and 5% aqueous Na₂S₂O₃.

    • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting residue by column chromatography (ethyl acetate:hexane; 2:98) to yield 1-Bromo-2-fluoro-4-methyl-5-nitro-benzene (2.30 g, 91% yield) as a colorless oil.

    • Causality: The basic (NaOH) and reductive (Na₂S₂O₃) washes remove acidic impurities and residual bromine, respectively. Chromatography separates the target compound from any side products.

Conclusion

This compound is a well-characterized synthetic intermediate with a predictable, yet versatile, reactivity profile. A thorough understanding of its physical properties, spectroscopic signatures, and safety requirements, as detailed in this guide, is fundamental for its effective and safe utilization in research and development. Its strategic combination of functional groups ensures its continued relevance in the synthesis of complex molecular targets.

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A Comprehensive Technical Guide to the Synthesis of 4-Bromo-5-fluoro-2-nitrotoluene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of a viable and robust synthetic pathway for 4-Bromo-5-fluoro-2-nitrotoluene (CAS No. 224185-19-7). Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, justify methodological choices, and present a self-validating protocol grounded in established chemical literature. We will detail a primary synthesis route via electrophilic bromination of 5-fluoro-2-nitrotoluene, supported by a discussion of reaction mechanisms, a step-by-step experimental procedure, and critical safety protocols.

Introduction: The Strategic Importance of this compound

This compound is a highly functionalized aromatic compound that serves as a critical intermediate in the synthesis of complex organic molecules.[1] Its strategic value in pharmaceutical and agrochemical research and development is derived from its unique arrangement of reactive sites.[2][3] The presence of a bromine atom facilitates a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the fluorine atom can enhance the metabolic stability and binding affinity of target molecules.[2][3] Furthermore, the nitro group can be readily reduced to an amine, providing a key handle for further derivatization.[2] This trifecta of functional groups makes this compound an indispensable building block for medicinal chemists constructing novel therapeutic agents.[3][4]

Physicochemical & Safety Profile

A comprehensive understanding of the compound's properties is fundamental to its successful synthesis and handling.

Physicochemical Data
PropertyValueReference(s)
CAS Number 224185-19-7[5][6][7]
Molecular Formula C₇H₅BrFNO₂[5][7]
Molecular Weight 234.02 g/mol [5][7]
Appearance Pale yellow powder/solid[8]
Melting Point 59-63 °C[8][9]
Boiling Point 266.6 ± 35.0 °C (Predicted)[9]
Density ~1.696 g/cm³ (Predicted)[8][9]
Hazard Identification and Safety Protocols

This compound is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.[8]

  • Hazard Statements : Harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[8]

  • Precautionary Measures : All manipulations should be performed within a certified chemical fume hood. Personal Protective Equipment (PPE) is mandatory, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a flame-retardant lab coat.[10][11] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[11]

Primary Synthesis Pathway: Electrophilic Bromination of 5-Fluoro-2-nitrotoluene

The most direct and logical pathway to this compound is the regioselective electrophilic bromination of the readily available precursor, 5-fluoro-2-nitrotoluene.[5]

Mechanistic Rationale and Regioselectivity

The outcome of this synthesis is governed by the principles of electrophilic aromatic substitution, where the directing effects of the substituents on the starting material, 5-fluoro-2-nitrotoluene, dictate the position of the incoming electrophile (Br⁺).

  • Methyl Group (-CH₃) : An activating, ortho-, para- director.

  • Fluoro Group (-F) : A deactivating, ortho-, para- director.

  • Nitro Group (-NO₂) : A strongly deactivating, meta- director.

When both activating and deactivating groups are present, the activating group's directing effect typically dominates. In 5-fluoro-2-nitrotoluene, the methyl group at C1 and the fluoro group at C5 will direct the incoming electrophile. The C4 position is ortho to the methyl group and para to the fluoro group. Furthermore, it is meta to the nitro group. This convergence of directing effects strongly favors the bromination at the C4 position, leading to the desired product with high regioselectivity. N-Bromosuccinimide (NBS) in a strong acid medium is an effective source of the Br⁺ electrophile for moderately deactivated rings.[12]

Experimental Workflow

Synthesis_Workflow cluster_reactants Reactants & Solvents cluster_process Reaction & Workup cluster_purification Purification cluster_product Final Product SM 5-Fluoro-2-nitrotoluene Reaction Stir @ RT, 24h SM->Reaction NBS N-Bromosuccinimide (NBS) NBS->Reaction Acid H₂SO₄ / TFA Acid->Reaction Quench Quench with Ice Water Reaction->Quench Monitor by TLC/GC Extract Extract with Ethyl Acetate Quench->Extract Wash Wash & Dry Organic Layer Extract->Wash Concentrate Remove Solvent in Vacuo Wash->Concentrate Purify Flash Chromatography Concentrate->Purify Product This compound Purify->Product Characterize by NMR, MS

Caption: Workflow for the synthesis of this compound.

Stoichiometry
Reactant / ReagentFormulaMW ( g/mol )Molar Eq.
5-Fluoro-2-nitrotolueneC₇H₆FNO₂155.131.0
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.981.1 - 1.5
Trifluoroacetic Acid (TFA)C₂HF₃O₂114.02Solvent
Sulfuric Acid (conc.)H₂SO₄98.08Catalytic
Step-by-Step Experimental Protocol

This protocol is adapted from a validated procedure for a structurally analogous bromination.[12]

  • Reaction Setup : To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 5-fluoro-2-nitrotoluene (1.0 eq.).

  • Solvent Addition : Under an inert atmosphere (N₂ or Argon), add trifluoroacetic acid (approx. 4 mL per 1.0 g of starting material). Stir the mixture until the starting material is fully dissolved.

  • Acid Catalyst : Cool the flask in an ice-water bath (0-5 °C). Slowly and carefully add concentrated sulfuric acid (approx. 1.25 mL per 1.0 g of starting material) dropwise, ensuring the internal temperature does not rise significantly.

  • Brominating Agent : To the cooled, stirring solution, add N-bromosuccinimide (1.1-1.5 eq.) portion-wise over 15-20 minutes.

  • Reaction Execution : Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Workup - Quenching : Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and water. This will precipitate the crude product and dilute the strong acids.

  • Workup - Extraction : Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Workup - Washing : Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize residual acid), and finally with brine.

  • Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification : The resulting crude residue should be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure this compound.[6][12]

Alternative Synthetic Pathway: Sandmeyer Reaction

An alternative, well-documented route involves a Sandmeyer reaction starting from 2-Fluoro-4-methyl-5-nitro-aniline.[6]

  • Diazotization : The starting aniline is suspended in concentrated hydrobromic acid and cooled to 0 °C. A solution of sodium nitrite is added dropwise to form the corresponding diazonium salt.[6]

  • Sandmeyer Reaction : The freshly prepared diazonium salt solution is then slowly added to a solution of cuprous bromide (CuBr) in hydrobromic acid. This facilitates the replacement of the diazonium group with a bromine atom.[6]

  • Workup and Purification : The reaction is worked up via extraction and purified by column chromatography to afford the final product. A yield of 91% has been reported for this transformation.[6]

This method is particularly valuable if the specified aniline precursor is more readily available or cost-effective than 5-fluoro-2-nitrotoluene.

Conclusion

The synthesis of this compound is a critical process for advancing pharmaceutical and chemical research. The detailed electrophilic bromination pathway provides a robust and regioselective method for obtaining this key intermediate. By understanding the mechanistic principles that govern the reaction, researchers can confidently execute and optimize this synthesis. Adherence to rigorous safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of the experimental outcome. The alternative Sandmeyer route offers additional flexibility in synthetic planning, contingent on precursor availability.

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4-Bromo-5-fluoro-2-nitrotoluene structural analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structural Analysis of 4-Bromo-5-fluoro-2-nitrotoluene

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: this compound is a key substituted toluene intermediate, pivotal in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[1] Its unique arrangement of bromo, fluoro, and nitro functional groups on the toluene scaffold offers a versatile platform for further chemical modification.[1] A definitive and rigorous structural elucidation is paramount for ensuring reaction success, purity, and regulatory compliance. This guide provides a comprehensive, multi-technique approach to the structural analysis of this compound, grounded in established analytical principles and field-proven methodologies. We will explore the synergistic application of spectroscopic and crystallographic techniques to build an unassailable structural dossier.

Foundational Physicochemical Characterization

Prior to advanced structural analysis, a thorough understanding of the compound's fundamental properties is essential for safe handling, experimental design, and data interpretation. This compound is typically a pale yellow powder, stable at room temperature.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 224185-19-7[3][4]
Molecular Formula C₇H₅BrFNO₂[2][3][5]
Molecular Weight 234.02 g/mol [2][3][6]
Appearance Pale yellow powder[2]
Melting Point 59-63 °C[2][5]
Boiling Point 266.6 ± 35.0 °C (Predicted)[5]
Density ~1.70 g/cm³ (Predicted)[2][5]

Safety & Handling: As an intermediate, this compound requires careful handling. It is classified as harmful if swallowed, and can cause skin and serious eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn, and all manipulations should be performed in a well-ventilated fume hood.[5]

The Analytical Workflow: A Multi-Pronged Strategy

No single technique can provide a complete structural picture. A logical, integrated workflow is necessary, where each analysis provides a piece of the puzzle, culminating in a confirmed structure.

G cluster_0 Initial Assessment cluster_1 Spectroscopic Elucidation cluster_2 Definitive 3D Structure cluster_3 Final Confirmation Sample Sample Acquisition (Purity >98%) PhysChem Physicochemical Data (Table 1) Sample->PhysChem Basic Properties MS Mass Spectrometry (MS) Sample->MS Molecular Weight & Isotopic Pattern NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR Atom Connectivity & Environment IR Vibrational Spectroscopy (IR/Raman) Sample->IR Functional Groups XRay Single Crystal X-Ray Crystallography MS->XRay Hypothesized Structure for Crystallization Structure Confirmed Structure MS->Structure Synergistic Confirmation NMR->XRay Hypothesized Structure for Crystallization NMR->Structure Synergistic Confirmation IR->XRay Hypothesized Structure for Crystallization IR->Structure Synergistic Confirmation XRay->Structure Unambiguous 3D Arrangement

Caption: Integrated workflow for the structural analysis of this compound.

Mass Spectrometry: Confirming Mass and Elemental Composition

Mass spectrometry (MS) is the first-line technique to confirm the molecular weight and elemental formula. The presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 natural abundance, provides a highly characteristic isotopic pattern for the molecular ion peak (M⁺).

Expected Mass Spectrum Features:

  • Molecular Ion (M⁺): A pair of peaks of nearly equal intensity at m/z 233 and 235, corresponding to [C₇H₅⁷⁹BrFNO₂]⁺ and [C₇H₅⁸¹BrFNO₂]⁺.

  • Key Fragments: Fragmentation analysis helps to piece together the structure. Expected fragmentation pathways include the loss of the nitro group (-NO₂, 46 Da) and the bromine atom (-Br, 79/81 Da).

Table 2: Predicted Mass Spectrometry Data

m/z (Predicted)Ion IdentityNotes
233 / 235[M]⁺Molecular ion peak, characteristic 1:1 bromine isotopic pattern.
187 / 189[M - NO₂]⁺Loss of the nitro group.
154[M - Br]⁺Loss of the bromine atom.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: Dissolve approximately 0.1 mg of this compound in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.

  • Instrument Setup:

    • Ionization Mode: Electron Ionization (EI) at 70 eV. This standard energy provides reproducible fragmentation patterns.

    • Inlet: Direct insertion probe or Gas Chromatography (GC) inlet for purified samples.

    • Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.

    • Mass Range: Scan from m/z 40 to 300 to ensure capture of all relevant fragments and the molecular ion.

  • Data Acquisition: Introduce the sample into the ion source. Acquire the mass spectrum, ensuring sufficient signal-to-noise ratio for the molecular ion peaks.

  • Data Analysis: Identify the M⁺ and M+2 peaks and confirm their ~1:1 intensity ratio. Analyze the fragmentation pattern and compare it with predicted losses to support the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is required for a full assignment.

Rationale for NMR Choices:

  • ¹H NMR: Identifies the chemical environment and connectivity of the hydrogen atoms on the aromatic ring and the methyl group.

  • ¹³C NMR: Probes the carbon skeleton of the molecule.

  • ¹⁹F NMR: Directly observes the fluorine atom, providing crucial information about its electronic environment and coupling to nearby protons.

Predicted NMR Spectral Data: The substituents (NO₂, Br, F) exert strong electronic effects, influencing the chemical shifts (δ). The nitro group is strongly electron-withdrawing, deshielding nearby nuclei (shifting them downfield). Fluorine and bromine are electronegative, also causing downfield shifts.

Table 3: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

NucleusPositionPredicted δ (ppm)Predicted MultiplicityJ-Coupling (Hz)Rationale
¹H -CH₃~2.6s-Methyl group adjacent to the electron-withdrawing nitro group.
¹H H-3~8.1dJ(H,F) ≈ 7-9Ortho to the strongly deshielding NO₂ group. Coupled to fluorine.
¹H H-6~7.5dJ(H,F) ≈ 4-6Ortho to the bromine atom. Coupled to fluorine.
¹³C -CH₃~20q-Typical methyl carbon chemical shift.
¹³C C-1~135m-Aromatic carbon bearing the methyl group.
¹³C C-2~150m-Aromatic carbon bearing the nitro group (deshielded).
¹³C C-3~128d¹J(C,F) ≈ 250Carbon directly attached to fluorine (large coupling).
¹³C C-4~120m-Carbon bearing the bromine atom.
¹³C C-5~140m-Aromatic carbon.
¹³C C-6~130m-Aromatic carbon.

Note: These are estimated values. Actual spectra must be acquired for confirmation.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 10-20 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set the spectral width to cover a range from -1 to 12 ppm.

    • Optimize the receiver gain and use a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum (e.g., using a zgpg30 pulse program).

    • Set the spectral width to cover a range from 0 to 220 ppm.

    • A higher number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F spectrum.

    • The chemical shift range for ¹⁹F is much larger; set the spectral width accordingly.

  • Data Processing: Fourier transform the acquired FIDs. Phase the spectra and perform baseline correction. Integrate the ¹H signals and reference the spectra to TMS (0 ppm for ¹H and ¹³C). Analyze the chemical shifts, multiplicities, and coupling constants to assign the structure.

Vibrational Spectroscopy: Identifying Functional Groups

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing a "fingerprint" of the functional groups present.

Table 4: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H StretchAromatic
2950-2850C-H StretchMethyl (-CH₃)
1600-1585, 1500-1400C=C StretchAromatic Ring
1550-1500, 1360-1300 N-O Asymmetric & Symmetric Stretch Nitro (-NO₂) (Key peaks)
1250-1150C-F StretchAryl-Fluoride
600-500C-Br StretchAryl-Bromide
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: Place a small amount (a few milligrams) of the solid powder directly onto the ATR crystal (e.g., diamond or germanium).

  • Instrument Setup: Ensure the ATR accessory is clean.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Apply pressure to the sample using the anvil to ensure good contact with the crystal.

    • Collect the sample spectrum, typically co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: The acquired spectrum will be in absorbance or transmittance. Identify the characteristic peaks and compare them to the expected values in Table 4 to confirm the presence of the key functional groups.

X-ray Crystallography: The Definitive 3D Structure

While spectroscopic methods provide powerful evidence for connectivity, single-crystal X-ray crystallography provides unambiguous proof of the three-dimensional arrangement of atoms in the solid state.[7] It is the gold standard for structural determination.

Rationale: This technique determines precise bond lengths, bond angles, and the conformation of the molecule. It also reveals how the molecules pack together in the crystal lattice. This is particularly important for this molecule to confirm the relative positions of the four different substituents on the aromatic ring.

G cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution & Refinement Solvent Solvent Screening Evaporation Slow Evaporation (or Vapor Diffusion) Solvent->Evaporation Crystal Obtain Single, Diffraction-Quality Crystal Evaporation->Crystal Mount Mount Crystal on Diffractometer Crystal->Mount XRaySource Irradiate with Monochromatic X-rays Mount->XRaySource Diffraction Collect Diffraction Pattern XRaySource->Diffraction Phase Solve the Phase Problem Diffraction->Phase Map Generate Electron Density Map Phase->Map Refine Refine Atomic Positions & Thermal Parameters Map->Refine Final Final Structure Model (CIF file) Refine->Final

Sources

Spectroscopic Profile of 4-Bromo-5-fluoro-2-nitrotoluene: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 4-Bromo-5-fluoro-2-nitrotoluene (CAS No. 224185-19-7), a key intermediate in pharmaceutical and agrochemical research.[1][2][3] This document synthesizes predicted and experimental data across major spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The guide is intended for researchers, scientists, and drug development professionals, offering in-depth interpretation of spectral data, causality behind analytical choices, and detailed experimental protocols. By grounding theoretical predictions with data from analogous structures, this whitepaper serves as a vital resource for the characterization and utilization of this complex halogenated nitroaromatic compound.

Introduction and Molecular Structure

This compound is a polysubstituted aromatic compound with the molecular formula C₇H₅BrFNO₂ and a molecular weight of 234.02 g/mol .[2][4] Its structure, featuring a toluene backbone with bromo, fluoro, and nitro substituents, presents a unique and complex spectroscopic challenge. The interplay of these functional groups—each with distinct electronic and steric effects—profoundly influences the chemical environment of each atom, resulting in a nuanced spectroscopic fingerprint. Accurate interpretation of this data is paramount for confirming molecular identity, assessing purity, and predicting reactivity in synthetic applications.

This guide will systematically deconstruct the spectroscopic signature of this compound, providing both predicted data based on established principles and references to available experimental spectra.

Figure 1: Molecular Structure of this compound C1 C1 C2 C2 C1->C2 C_Me C7 (CH3) C1->C_Me C3 C3 C2->C3 N N C2->N C4 C4 C3->C4 H3 H3 C3->H3 C5 C5 C4->C5 Br Br C4->Br C6 C6 C5->C6 F F C5->F C6->C1 H6 H6 C6->H6 O1 O N->O1 O2 O N->O2

Caption: Molecular structure with atom numbering for spectroscopic assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the absence of publicly available experimental NMR spectra for this compound, this section presents a detailed prediction of the ¹H, ¹³C, and ¹⁹F NMR spectra. These predictions are derived from established substituent effects, spin-spin coupling principles, and analysis of spectroscopic data from structurally analogous compounds.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show three distinct signals: two in the aromatic region corresponding to the two aromatic protons, and one in the aliphatic region for the methyl group protons.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Coupling Constants (J, Hz) Rationale
~ 8.0 - 8.2 d 1H H-3 ⁴J(H-F) ≈ 2-3 Hz The nitro group at C-2 is strongly deshielding, shifting this proton significantly downfield. It is expected to be a doublet due to four-bond coupling to the fluorine atom.
~ 7.4 - 7.6 d 1H H-6 ³J(H-F) ≈ 8-10 Hz This proton is deshielded by the adjacent bromine and nitro group. It will appear as a doublet due to three-bond coupling to the fluorine atom.

| ~ 2.6 | s | 3H | CH₃ | - | The methyl group is attached to a carbon (C-1) that is not adjacent to any protons, so it is expected to be a singlet. Its chemical shift is typical for a methyl group on an aromatic ring. |

Causality in Proton Chemical Shifts: The strong electron-withdrawing nature of the nitro group at the C-2 position exerts the most significant deshielding effect, particularly on the adjacent H-3 proton. The halogen atoms also contribute to deshielding, with the overall electronic environment dictating the final chemical shifts.

G Figure 2: Key ¹H-¹⁹F NMR Spin-Spin Couplings H3 H-3 F F-5 H3->F ⁴J ≈ 2-3 Hz H6 H-6 H6->F ³J ≈ 8-10 Hz

Caption: Predicted proton-fluorine coupling relationships in this compound.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to display seven distinct signals, one for each carbon atom in the molecule. The chemical shifts are heavily influenced by the attached substituents.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Predicted Chemical Shift (δ, ppm) Assignment Coupling to ¹⁹F (J, Hz) Rationale
~ 155 - 160 C-5 ¹J(C-F) ≈ 240-250 Hz (d) The carbon directly bonded to fluorine will show a very large one-bond coupling and a significant downfield shift.
~ 148 - 152 C-2 ³J(C-F) ≈ 3-5 Hz (d) The carbon bearing the nitro group is significantly deshielded.
~ 138 - 142 C-1 ⁴J(C-F) ≈ 2-4 Hz (d) The ipso-carbon attached to the methyl group.
~ 130 - 135 C-6 ²J(C-F) ≈ 20-25 Hz (d) Aromatic CH carbon adjacent to the fluorine-bearing carbon, showing a characteristic two-bond C-F coupling.
~ 125 - 130 C-3 ³J(C-F) ≈ 5-8 Hz (d) Aromatic CH carbon deshielded by the adjacent nitro group.
~ 115 - 120 C-4 ²J(C-F) ≈ 20-25 Hz (d) The carbon bonded to bromine will be shifted upfield relative to unsubstituted benzene but will show a two-bond coupling to fluorine.

| ~ 20 - 22 | CH₃ | - | Typical chemical shift for a methyl group on a substituted benzene ring. |

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum will be the simplest, showing a single signal for the one fluorine atom.

Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz) Rationale

| ~ -110 to -120 | dd | ³J(F-H6) ≈ 8-10 Hz, ⁴J(F-H3) ≈ 2-3 Hz | The chemical shift is typical for a fluorine atom on an electron-deficient aromatic ring. The signal will be split into a doublet of doublets by the two aromatic protons. |

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve ~10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum with a spectral width of ~16 ppm.

    • Employ a 30-degree pulse angle and a relaxation delay of 2 seconds.

    • Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum with a spectral width of ~250 ppm.

    • Use a 45-degree pulse angle and a relaxation delay of 2 seconds.

    • Accumulate at least 1024 scans.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F spectrum with an appropriate spectral width centered around the expected chemical shift (~-115 ppm).

    • Use a 45-degree pulse angle and a relaxation delay of 2 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.

Infrared (IR) and Raman Spectroscopy

Experimental FTIR and Raman spectra for this compound are available in the SpectraBase database.[5] The interpretation below is based on characteristic vibrational frequencies for its constituent functional groups.

Table 4: Characteristic Infrared Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Intensity Notes
~ 3100 - 3000 C-H stretch (aromatic) Medium-Weak Typical for C-H bonds on a benzene ring.
~ 1550 - 1475 N-O asymmetric stretch Strong A very strong and characteristic absorption for aromatic nitro compounds.[3]
~ 1360 - 1290 N-O symmetric stretch Strong The second strong, characteristic peak for the nitro group.[3]
~ 1250 - 1100 C-F stretch Strong The C-F stretching vibration typically appears as a strong band in this region.
~ 1600 & 1475 C=C stretch (aromatic) Medium In-ring carbon-carbon stretching vibrations.
~ 900 - 675 C-H out-of-plane bend Medium-Strong The substitution pattern on the benzene ring influences the position of these bands.

| ~ 690 - 515 | C-Br stretch | Medium-Strong | The carbon-bromine stretch is expected in the lower frequency "fingerprint" region.[1] |

Experimental Protocol for FTIR Data Acquisition (ATR Method):

  • Instrumentation: Utilize a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.

  • Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal and apply pressure to ensure good contact.

  • Data Acquisition: Collect the sample spectrum over the range of 4000-400 cm⁻¹. Co-add at least 32 scans to achieve a high signal-to-noise ratio.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the compound, which is invaluable for structural confirmation.

Predicted Mass Spectrum Fragmentation

In an Electron Ionization (EI) mass spectrum, this compound is expected to show a prominent molecular ion peak. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in a ~1:1 ratio), the molecular ion will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity.

Table 5: Predicted Key Fragments in EI-MS

m/z (mass-to-charge ratio) Ion Rationale for Formation
233 / 235 [C₇H₅BrFNO₂]⁺ Molecular ion (M⁺). The two peaks correspond to the ⁷⁹Br and ⁸¹Br isotopes.
187 / 189 [C₇H₅BrFO]⁺ Loss of NO₂ radical from the molecular ion. A common fragmentation pathway for nitroaromatics.
154 [C₇H₅FNO₂]⁺ Loss of Br radical from the molecular ion.

| 108 | [C₇H₅F]⁺ | Loss of Br and NO₂ from the molecular ion. |

Causality in Fragmentation: The fragmentation of nitroaromatic compounds is often initiated by the loss of the nitro group as NO₂ or NO. The carbon-bromine bond is also relatively weak and can undergo homolytic cleavage. The stability of the resulting carbocations and radical cations dictates the most probable fragmentation pathways.

Figure 3: Predicted EI-MS Fragmentation Pathway M [M]⁺˙ m/z 233/235 M_minus_NO2 [M-NO₂]⁺ m/z 187/189 M->M_minus_NO2 - NO₂ M_minus_Br [M-Br]⁺ m/z 154 M->M_minus_Br - Br M_minus_Br_NO2 [M-Br-NO₂]⁺ m/z 108 M_minus_NO2->M_minus_Br_NO2 - Br M_minus_Br->M_minus_Br_NO2 - NO₂

Caption: Major predicted fragmentation pathways for this compound.

Experimental Protocol for GC-MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

  • GC Conditions:

    • Injector: Split/splitless injector at 250°C.

    • Column: A standard non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Scan from m/z 40 to 400.

    • Source Temperature: 230°C.

  • Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram and analyze its corresponding mass spectrum.

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process requiring the integration of data from NMR, IR, and MS techniques. This guide provides a robust framework for this analysis, combining predicted data grounded in established chemical principles with references to available experimental spectra and standardized protocols. The predicted ¹H, ¹³C, and ¹⁹F NMR spectra offer a detailed map of the molecule's electronic structure, highlighting the significant influence of the nitro and halogen substituents. The characteristic IR absorptions provide rapid confirmation of key functional groups, while the mass spectrum fragmentation pattern confirms the molecular weight and elemental composition. Together, these spectroscopic data points form a unique and definitive signature for this compound, enabling its confident identification and use in advanced scientific research.

References

  • CP Lab Safety. This compound, min 98%, 100 grams. [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • Henan Allgreen Chemical Co., Ltd. This compound Cas No.224185-19-7. [Link]

  • Ordower, M. IR Spectroscopy Tutorial: Nitro Groups. [Link]

  • Wiley Science Solutions. This compound - SpectraBase. [Link]

  • PubChem. 4-Bromo-2-fluoro-6-nitrotoluene. [Link]

  • ChemBK. This compound. [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. [Link]

  • Mattes, F. P., et al. (2007). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 21(10), 1647-1656. [Link]

Sources

An In-Depth Technical Guide to the Safe Handling and Application of 4-Bromo-5-fluoro-2-nitrotoluene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block in Modern Drug Discovery

4-Bromo-5-fluoro-2-nitrotoluene is a strategically functionalized aromatic compound that serves as a valuable intermediate in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries. Its unique substitution pattern—a bromine atom, a fluorine atom, and a nitro group on a toluene scaffold—provides multiple reaction sites for diversification and the construction of intricate molecular architectures. The presence of halogens facilitates key cross-coupling reactions, while the nitro group can be readily transformed into an amino group, opening avenues for further derivatization. This guide provides a comprehensive overview of the safety considerations, handling protocols, and a practical application of this compound for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its safe handling and use in experimental settings.

PropertyValueSource
CAS Number 224185-19-7[1]
Molecular Formula C₇H₅BrFNO₂[1]
Molecular Weight 234.02 g/mol [1]
Appearance Pale yellow powder[2]
Melting Point 59-63 °C[2]
Density ~1.696 g/cm³[2]

Hazard Analysis and GHS Classification

This compound is classified as a hazardous substance and requires careful handling to mitigate potential risks. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding its hazards.

Hazard ClassHazard StatementGHS Pictogram
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedGHS07
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritationGHS07
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritationGHS07
Acute Toxicity, InhalationH332: Harmful if inhaledGHS07
Specific target organ toxicity — Single exposure (Category 3), Respiratory systemH335: May cause respiratory irritationGHS07

(Source:[1][2][3][4])

The primary routes of exposure are inhalation of the powder, skin contact, eye contact, and ingestion.[5] The toxicological profile of nitrotoluenes, in general, indicates potential for methemoglobinemia, where the ability of blood to carry oxygen is reduced, leading to symptoms like headache, dizziness, and cyanosis (a blueish discoloration of the skin and lips).[3] Repeated exposure may also impact the liver and kidneys.[3]

Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, encompassing engineering controls, administrative controls, and personal protective equipment, is essential when working with this compound.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to minimize the generation of and exposure to airborne powder.

  • Chemical Fume Hood: All handling of this compound powder, including weighing and transferring, should be conducted in a properly functioning chemical fume hood to capture any airborne particles at the source.

  • Ventilated Balance Enclosure: For precise weighing, a ventilated balance enclosure (VBE) or a powder containment hood is highly recommended.[6] These enclosures provide a controlled environment that prevents the dispersal of potent powders while minimizing air currents that could affect balance accuracy.

  • Glove Boxes/Isolators: For operations involving larger quantities or requiring a higher degree of containment, a glove box or an isolator should be utilized.[7]

Personal Protective Equipment (PPE): A Necessary Barrier

The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific procedures being performed.[8]

PPE CategorySpecifications and Rationale
Eye and Face Protection Chemical splash goggles are mandatory to protect against accidental splashes and airborne powder. A face shield should be worn over the goggles when there is a significant risk of splashes.[9]
Hand Protection Chemical-resistant gloves, such as nitrile or neoprene, should be worn. It is crucial to check the glove manufacturer's compatibility chart for the specific chemical and any solvents being used. Double gloving is recommended when handling the pure solid.
Body Protection A lab coat, buttoned completely, is required. For procedures with a higher risk of contamination, a chemically resistant apron or a disposable suit may be necessary.
Respiratory Protection A NIOSH-approved respirator with a particulate filter (e.g., N95, P100) may be required if engineering controls are insufficient to maintain exposure below occupational exposure limits (OELs).[9] The need for respiratory protection should be determined by a qualified safety professional based on a risk assessment.

Step-by-Step Protocol: Safe Weighing and Dispensing of this compound

This protocol outlines a self-validating system for the safe weighing and dispensing of this compound, designed to minimize exposure and prevent contamination.

Objective: To accurately weigh a specified amount of this compound powder for use in a chemical reaction.

Materials:

  • This compound

  • Spatula

  • Weighing paper or a suitable container

  • Analytical balance within a ventilated enclosure

  • Appropriate PPE (as outlined above)

  • Waste bags for contaminated materials

Procedure:

  • Preparation and Pre-Weighing Checks:

    • Ensure the ventilated balance enclosure is functioning correctly and the sash is at the appropriate height.

    • Don all required PPE before entering the designated work area.

    • Decontaminate the surfaces of the balance and the enclosure with a suitable solvent (e.g., 70% ethanol) and allow them to dry completely.

    • Place a clean piece of weighing paper or the receiving container on the balance and tare it.

  • Dispensing the Powder:

    • Inside the chemical fume hood, carefully open the container of this compound.

    • Using a clean spatula, carefully transfer a small amount of the powder to the tared weighing paper or container on the balance.

    • Avoid any sudden movements that could generate airborne dust.

    • If transferring the powder from the fume hood to a separate ventilated balance enclosure, ensure the container is securely covered during transport.

  • Final Weighing and Tare:

    • Once the desired weight is obtained, securely close the main container of this compound.

    • Record the final weight.

  • Post-Weighing and Decontamination:

    • Carefully fold the weighing paper or cap the container to prevent any spillage during transfer to the reaction vessel.

    • Clean the spatula with a solvent-moistened wipe.

    • Wipe down all surfaces of the balance and the enclosure with a damp cloth to remove any residual powder.

    • Dispose of all contaminated materials (weighing paper, gloves, wipes) in a designated, sealed waste bag.

    • Remove PPE in the correct order to avoid self-contamination and wash hands thoroughly.

Weighing_Protocol cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase prep1 Verify Engineering Controls (Fume Hood/VBE) prep2 Don Appropriate PPE prep1->prep2 prep3 Decontaminate Work Surfaces prep2->prep3 prep4 Tare Weighing Vessel prep3->prep4 handle1 Transfer Powder in Fume Hood prep4->handle1 handle2 Weigh in Ventilated Enclosure handle1->handle2 handle3 Securely Close All Containers handle2->handle3 post1 Transfer Weighed Material to Reaction handle3->post1 post2 Decontaminate All Equipment post1->post2 post3 Segregate and Dispose of Waste post2->post3 post4 Doff PPE and Wash Hands post3->post4

Storage and Incompatibility

Proper storage of this compound is crucial to maintain its integrity and prevent hazardous reactions.

  • Storage Conditions: Store in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[10] Keep the container tightly sealed to prevent moisture ingress and contamination.

  • Incompatible Materials: Avoid contact with strong oxidizing agents (e.g., perchlorates, nitrates), strong acids (e.g., sulfuric acid, nitric acid), and strong bases (e.g., sodium hydroxide, potassium hydroxide).[3][10] Contact with these substances can lead to vigorous or explosive reactions.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately remove contaminated clothing.[11] Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[11] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[12] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

  • Spills: Evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).[13] Carefully sweep up the absorbed material and place it in a sealed container for hazardous waste disposal.[14] Decontaminate the spill area with a suitable cleaning solution. For large spills, contact your institution's environmental health and safety department.

Experimental Application: Suzuki-Miyaura Cross-Coupling Reaction

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is a powerful tool for the formation of carbon-carbon bonds.

Objective: To synthesize a biaryl compound via the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Reaction Scheme: (A diagram of the reaction would be inserted here in a full whitepaper)

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water mixture)

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup:

    • To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and the base.

    • Causality: The use of a flame-dried flask and an inert atmosphere is critical to exclude moisture and oxygen, which can deactivate the palladium catalyst and lead to side reactions like the homocoupling of the boronic acid.[15]

  • Catalyst and Solvent Addition:

    • Add the palladium catalyst to the flask.

    • Add the degassed solvent mixture via syringe.

    • Causality: The choice of a palladium(0) source like Pd(PPh₃)₄ is common for Suzuki couplings. The base, K₂CO₃, is essential for the transmetalation step, where it activates the boronic acid to form a more nucleophilic boronate species.[6][16]

  • Reaction Execution and Monitoring:

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

    • Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS) until the starting material is consumed.[15]

    • Causality: Heating is typically required to overcome the activation energy of the oxidative addition and other steps in the catalytic cycle.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove inorganic salts and the base.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.[15]

    • Causality: A standard aqueous workup is necessary to separate the organic product from the water-soluble byproducts. Column chromatography is a standard technique for purifying organic compounds based on their polarity.

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification setup1 Flame-dried Schlenk Flask (Inert Atmosphere) setup2 Add Substrates and Base setup1->setup2 setup3 Add Palladium Catalyst setup2->setup3 setup4 Add Degassed Solvents setup3->setup4 react1 Heat to 80-100 °C setup4->react1 react2 Monitor by TLC/LC-MS react1->react2 workup1 Cool to Room Temperature react2->workup1 workup2 Aqueous Workup (Extraction) workup1->workup2 workup3 Dry and Concentrate workup2->workup3 workup4 Purify by Chromatography workup3->workup4

Conclusion

This compound is a potent and versatile chemical intermediate with significant applications in research and development. Its hazardous nature necessitates a comprehensive understanding of its properties and strict adherence to safety protocols. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and following established procedures for handling, storage, and emergencies, researchers can safely and effectively harness the synthetic potential of this valuable compound.

References

  • New Jersey Department of Health. (1999). Hazardous Substance Fact Sheet: Nitrotoluenes. [Link]

  • PubChem. (n.d.). 4-Nitrotoluene. National Center for Biotechnology Information. [Link]

  • ChemBK. (2024). This compound. [Link]

  • Siegfried AG. (2023). Safety first: Considerations when formulating high potency compounds. [Link]

  • City University of New York. (2023). Laboratory Chemical Spill Cleanup and Response Guide. [Link]

  • Mettler Toledo. (n.d.). Safe Weighing of Potent and Hazardous Substances. [Link]

  • Ratcliff, J., et al. (2013). Effective and efficient weighing of potent compounds. Pharmaceutical Technology Europe. [Link]

  • GMPSOP. (2024). Dispensing Technique in GMP. [Link]

  • Vertex AI Search. (n.d.). Understanding the Properties and Handling of this compound.
  • Capot Chemical. (2021). Material Safety Data Sheet: this compound. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Safety and Handling of 2-Nitrotoluene (CAS 88-72-2) in Industrial Applications. [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Outsourced Pharma. (2015). Best Practices For Handling Potent APIs. [Link]

  • Hazmat School. (2022). How to Properly Clean Up a Hazardous Spill. [Link]

  • UC Merced Environmental Health & Safety. (n.d.). Choosing The Correct PPE. [Link]

  • PubMed. (2002). Considerations for selecting personal protective equipment for hazardous materials decontamination. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

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Navigating the Solubility Landscape of 4-Bromo-5-fluoro-2-nitrotoluene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth exploration of the solubility profile of 4-Bromo-5-fluoro-2-nitrotoluene, a crucial intermediate in modern synthetic chemistry. This guide provides a comprehensive overview of its physicochemical properties, a predictive solubility assessment in various solvents, and detailed, field-proven experimental protocols for precise solubility determination, designed for researchers, scientists, and drug development professionals.

Introduction: The Synthetic Significance of this compound

This compound (CAS No. 224185-19-7) is a halogenated and nitrated aromatic compound that has emerged as a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Its trifunctionalized toluene core offers a versatile platform for a variety of chemical transformations. The presence of bromo, fluoro, and nitro substituents, each with distinct electronic and steric properties, allows for regioselective modifications, making it an attractive starting material for the synthesis of complex molecular architectures.

Understanding the solubility of this compound is a critical first step in its effective utilization. Solubility dictates the choice of reaction media, influences reaction kinetics and yield, and is a pivotal parameter in purification processes such as crystallization and chromatography. In the context of drug discovery, the solubility of an intermediate can have downstream implications for the bioavailability of the final active pharmaceutical ingredient (API). This guide provides a detailed examination of the solubility characteristics of this compound, offering both theoretical insights and practical methodologies for its assessment.

Physicochemical Properties: A Foundation for Solubility Prediction

The solubility of a compound is intrinsically linked to its physicochemical properties. A summary of the key properties of this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C₇H₅BrFNO₂[1]
Molar Mass 234.02 g/mol [1]
Appearance Pale yellow powder/solid[2]
Melting Point 59-63 °C[1]
Boiling Point (Predicted) 266.6 ± 35.0 °C[1]
Density (Predicted) 1.696 ± 0.06 g/cm³[1]

The molecular structure, characterized by a substituted benzene ring, suggests a predominantly non-polar nature. The presence of the electronegative nitro and fluoro groups introduces some polarity, but the overall molecule is expected to be hydrophobic. This structural assessment provides a preliminary basis for predicting its solubility behavior.

Solubility Profile: A Qualitative and Predictive Assessment

Precise, experimentally determined quantitative solubility data for this compound in a range of solvents is not extensively available in the public domain. However, based on its physicochemical properties and the known solubility of structurally analogous compounds, a predictive solubility profile can be constructed.

Aqueous Solubility:

The presence of the large, hydrophobic brominated and fluorinated toluene backbone, coupled with the nitro group, strongly suggests that this compound is poorly soluble to practically insoluble in water . This is consistent with data for related nitrotoluene compounds. For instance, 2-nitrotoluene has a water solubility of 0.0609 g/100 mL at 20 °C, and 4-nitrotoluene is described as slightly soluble in water (0.26 g/L at 20 °C)[3][4][5].

Organic Solvent Solubility:

The principle of "like dissolves like" is a reliable guide for predicting solubility in organic solvents. Given the predominantly non-polar, aromatic nature of this compound, it is expected to exhibit good solubility in a range of common organic solvents. A qualitative prediction of its solubility is presented in Table 2.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)HighThese solvents can engage in dipole-dipole interactions with the nitro group and have sufficient non-polar character to solvate the aromatic ring. A related compound, 4-Bromo-2-Fluoro-6-Nitrotoluene, is soluble in DMSO[6].
Chlorinated Dichloromethane (DCM), ChloroformHighThe non-polar nature of these solvents is well-suited to dissolve the largely hydrophobic solute. 4-Bromo-2-Fluoro-6-Nitrotoluene is soluble in chloroform[6].
Ethers Tetrahydrofuran (THF), Diethyl etherModerate to HighThese solvents have a good balance of polarity and non-polar character to effectively solvate the compound.
Aromatic Toluene, BenzeneModerate to HighThe aromatic rings of the solvent and solute can engage in favorable π-π stacking interactions.
Ketones Acetone, Methyl ethyl ketoneModerateThese solvents are polar enough to interact with the nitro group but may be less effective at solvating the entire molecule compared to polar aprotic solvents.
Alcohols Methanol, Ethanol, IsopropanolLow to ModerateThe polarity of the hydroxyl group may limit the solubility of the predominantly non-polar solute. However, some solubility is expected due to the potential for hydrogen bonding with the nitro group's oxygen atoms.
Aliphatic Hydrocarbons Hexane, HeptaneLowThe significant polarity introduced by the nitro and fluoro groups will likely lead to poor solubility in these highly non-polar solvents.

Experimental Determination of Solubility: Protocols and Methodologies

For applications requiring precise knowledge of solubility, experimental determination is essential. Two primary types of solubility measurements are relevant in a research and development setting: thermodynamic solubility and kinetic solubility.

Thermodynamic Solubility Determination (Shake-Flask Method)

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent at a specific temperature. The shake-flask method is the gold standard for this determination[7].

Principle: An excess of the solid compound is agitated in the solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the saturated solution is then measured.

Experimental Protocol:

  • Preparation: Add an excess amount of this compound to a series of glass vials. The amount should be sufficient to ensure a solid phase remains at equilibrium.

  • Solvent Addition: Accurately pipette a known volume of the desired solvent into each vial.

  • Equilibration: Seal the vials to prevent solvent evaporation. Place the vials in a temperature-controlled shaker or agitator (e.g., at 25 °C). Agitate the samples for a sufficient duration to reach equilibrium, typically 24 to 72 hours. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been established[7].

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully separate the saturated supernatant from the undissolved solid. This can be achieved by:

    • Centrifugation: Centrifuge the vials to pellet the excess solid.

    • Filtration: Filter the solution through a chemically inert filter (e.g., PTFE). Care must be taken to avoid adsorption of the solute onto the filter material, which can be a source of error, especially for poorly soluble compounds[7].

  • Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Analyze the concentration of this compound using a validated analytical method, such as:

    • High-Performance Liquid Chromatography (HPLC) with UV detection: This is the most common and reliable method as it can separate the compound of interest from any impurities[7]. A calibration curve must be prepared using standards of known concentrations.

    • UV-Vis Spectroscopy: If the compound has a distinct chromophore and no interfering impurities are present, a UV-Vis spectrophotometer can be used for quantification against a standard curve.

Causality Behind Experimental Choices:

  • Excess Solid: Ensures that the solution becomes saturated and remains so at equilibrium.

  • Prolonged Agitation: Guarantees that the system reaches a true thermodynamic equilibrium.

  • Temperature Control: Solubility is temperature-dependent, so maintaining a constant temperature is crucial for reproducible results.

  • Careful Phase Separation: Prevents undissolved solid particles from being carried over into the sample for analysis, which would lead to an overestimation of solubility.

  • Validated Analytical Method: Ensures accurate and precise quantification of the dissolved compound.

Diagram of Thermodynamic Solubility Workflow:

Thermodynamic_Solubility cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Excess Solid (this compound) C Vial with Slurry A->C B Known Volume of Solvent B->C D Agitation at Constant Temp (24-72 hours) C->D E Centrifugation / Filtration D->E F Saturated Supernatant E->F G Dilution F->G H HPLC-UV Analysis G->H I Solubility Calculation (mg/mL or µM) H->I

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Determination

Kinetic solubility is a high-throughput screening method often used in early-stage drug discovery to assess the solubility of compounds from a concentrated stock solution (typically in DMSO) upon dilution into an aqueous buffer[8][9]. It provides an estimate of how readily a compound dissolves and stays in solution under non-equilibrium conditions.

Principle: A small volume of a concentrated DMSO stock solution of the compound is added to an aqueous buffer. The formation of a precipitate is monitored, often by light scattering (nephelometry) or by measuring the concentration of the dissolved compound after filtration.

Experimental Protocol (Nephelometric Assay):

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Plate Setup: In a microtiter plate, add a small volume (e.g., 2 µL) of the DMSO stock solution to each well.

  • Buffer Addition: Add the aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to each well to achieve the desired final compound concentration and a low final DMSO concentration (typically ≤ 2%)[10].

  • Incubation: Mix the plate and incubate at a controlled temperature (e.g., 25 °C or 37 °C) for a defined period (e.g., 1-2 hours)[11].

  • Measurement: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate. The concentration at which precipitation is first observed is the kinetic solubility.

Self-Validating System:

  • Controls: Include positive (known poorly soluble compound) and negative (known highly soluble compound) controls to ensure the assay is performing as expected.

  • DMSO Concentration: Keep the final DMSO concentration consistent and low, as it can act as a co-solvent and influence solubility.

  • Incubation Time: A standardized incubation time is critical for comparing results across different compounds.

Diagram of Kinetic Solubility Workflow:

Kinetic_Solubility A High Concentration Stock in DMSO C Dispense into Microtiter Plate A->C B Aqueous Buffer (e.g., PBS, pH 7.4) B->C D Mix and Incubate (e.g., 1-2 hours) C->D E Nephelometric Measurement (Light Scattering) D->E F Determine Kinetic Solubility E->F

Caption: Workflow for Kinetic Solubility Determination.

The Role of QSAR in Solubility Prediction

In the absence of experimental data, Quantitative Structure-Activity Relationship (QSAR) models can provide valuable in silico predictions of solubility. These models use computational chemistry to correlate the molecular structure of a compound with its physicochemical properties. For halogenated nitroaromatic compounds, QSAR models can be developed using descriptors that account for factors such as molecular size, polarity, and hydrogen bonding capacity to predict aqueous solubility[12]. While predictive, it is important to note that these models are not a substitute for experimental validation, especially for novel compounds.

Conclusion: A Practical Framework for Solubility Assessment

While quantitative solubility data for this compound is not yet widely published, a comprehensive understanding of its solubility profile can be achieved through a combination of predictive assessment based on its physicochemical properties and robust experimental determination. For researchers and drug development professionals, the choice between thermodynamic and kinetic solubility measurements will depend on the specific application and the stage of development. The protocols and insights provided in this guide offer a practical framework for navigating the solubility landscape of this important synthetic intermediate, enabling its effective and efficient use in the laboratory and beyond.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed, 59(5-6), 546-567. Retrieved from [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1996). 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene. In Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. Lyon (FR): International Agency for Research on Cancer. (IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 65.) Retrieved from [Link]

  • Solubility of Things. (n.d.). o-Nitrotoluene. Retrieved from [Link]

  • ICH. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. Retrieved from [Link]

  • European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. Retrieved from [Link]

  • Anand, O., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(3), 6-11. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • ChemBK. (n.d.). 4-Bromo-2-Fluoro-6-Nitrotoluene. Retrieved from [Link]

  • IARC Publications. (n.d.). and 4-nitrotoluene. Retrieved from [Link]

  • Sciencemadness Wiki. (2023). 2-Nitrotoluene. Retrieved from [Link]

  • ChemBK. (n.d.). This compound. Retrieved from [Link]

  • Chemid. (2024). Understanding the Properties and Handling of this compound. Retrieved from [Link]

  • ResearchGate. (2025). QSAR Models for Water Solubility of Organ Halogen Compounds. Retrieved from [Link]

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Introduction: The Strategic Importance of 4-Bromo-5-fluoro-2-nitrotoluene in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-Bromo-5-fluoro-2-nitrotoluene

In the intricate landscape of pharmaceutical and fine chemical research, the strategic value of a molecular intermediate is defined by its synthetic versatility and the efficiency with which it can be incorporated into complex molecular architectures. This compound (CAS No. 224185-19-7) has emerged as a critical building block, prized by medicinal and process chemists alike.[1][2][3] Its unique arrangement of four distinct functional groups—a nitro moiety, a bromine atom, a fluorine atom, and a methyl group—on an aromatic scaffold makes it an exceptionally valuable precursor for a diverse range of chemical transformations.[4][5]

The presence of halogens at specific positions facilitates regioselective cross-coupling reactions, a cornerstone of modern carbon-carbon and carbon-heteroatom bond formation.[4] Simultaneously, the nitro group serves as a versatile synthetic handle, readily reducible to an amine, which opens a gateway to a vast array of derivatization possibilities, including the construction of heterocyclic systems.[5][6] Furthermore, the fluorine atom can significantly enhance the pharmacological properties of target molecules, improving metabolic stability, binding affinity, and lipophilicity.[4] This guide provides an in-depth exploration of the primary synthetic pathways to this compound, offering a critical evaluation of starting materials and detailed, field-proven experimental protocols for its preparation.

Part 1: Retrosynthetic Analysis and Strategic Selection of Starting Materials

A robust synthetic strategy begins with a thorough retrosynthetic analysis to identify the most practical and economically viable starting materials. The choice of precursor is often a trade-off between the number of synthetic steps, cost, availability, and the complexity of the required transformations.

Retrosynthesis Target This compound SM1 5-Fluoro-2-nitrotoluene Target->SM1 Electrophilic Bromination SM2 2-Fluoro-4-methyl-5-nitroaniline Target->SM2 Sandmeyer Reaction (Diazotization + Bromination) SM3 4-Fluorotoluene SM1->SM3 Nitration

Caption: Retrosynthetic analysis of this compound.

Three primary starting materials emerge from this analysis, each presenting distinct advantages and challenges.

  • 5-Fluoro-2-nitrotoluene: This is the most direct precursor, requiring only a single electrophilic bromination step to yield the target molecule.[7] The primary challenge of this approach lies in controlling the regioselectivity of the bromination to favor the desired isomer and the potential need for chromatographic separation from any side products. The cost and commercial availability of this starting material are key factors for scalability.

  • 2-Fluoro-4-methyl-5-nitroaniline: This precursor allows for the use of the classic and highly reliable Sandmeyer reaction.[1] This two-step sequence involves the diazotization of the aniline followed by a copper-catalyzed bromination. While this route involves more steps than direct bromination, the reactions are generally high-yielding and the regiochemistry is unequivocally controlled by the position of the amine. This makes it a robust and predictable pathway.[1]

  • 4-Fluorotoluene: As a more fundamental and often more cost-effective starting material, 4-fluorotoluene requires an initial nitration step to produce 5-fluoro-2-nitrotoluene, which can then be brominated.[8] The critical consideration for this route is the regioselectivity of the nitration reaction, which can produce a mixture of isomers, necessitating careful purification before proceeding to the subsequent bromination step.

Comparative Analysis of Starting Materials
Parameter5-Fluoro-2-nitrotoluene2-Fluoro-4-methyl-5-nitroaniline4-Fluorotoluene
Synthetic Steps 1 (Direct Bromination)2 (Diazotization, Bromination)2 (Nitration, Bromination)
Regiocontrol Moderate to GoodExcellentModerate (Nitration Step)
Relative Cost Moderate to HighModerateLow
Key Advantage Most direct routeHigh predictability and reliabilityLow starting material cost
Key Challenge Potential for isomeric byproductsHandling of diazonium intermediatesIsomer separation after nitration

For researchers requiring high purity and predictable outcomes, the Sandmeyer route starting from 2-Fluoro-4-methyl-5-nitroaniline is often the preferred method due to its excellent regiochemical control. For large-scale industrial synthesis, developing a highly selective bromination protocol for 5-Fluoro-2-nitrotoluene could be more cost-effective.

Part 2: Validated Experimental Protocols

This section provides detailed, step-by-step methodologies for the most reliable synthetic routes. The protocols are presented to be self-validating, with clear causality for each experimental choice.

Protocol A: Synthesis via Sandmeyer Reaction from 2-Fluoro-4-methyl-5-nitroaniline

This method is adapted from a well-established procedure for a structurally analogous transformation and is prized for its reliability.[1] The reaction proceeds in two main stages: the formation of a diazonium salt from the aniline precursor, followed by its conversion to the aryl bromide using a copper catalyst.

Experimental Workflow Diagram

Workflow cluster_diazotization Stage 1: Diazotization cluster_bromination Stage 2: Sandmeyer Bromination cluster_workup Stage 3: Work-up & Purification A1 Suspend aniline in conc. HBr A2 Cool to 0-5 °C (ice bath) A1->A2 A3 Add NaNO₂ solution dropwise A2->A3 A4 Stir for 15 min at 0-5 °C A3->A4 B2 Slowly add diazonium salt solution to copper solution A4->B2 Diazonium Salt Intermediate B1 Prepare Cu₂O in conc. HBr at 0 °C B1->B2 B3 Stir overnight, allowing to warm to RT B2->B3 C1 Dilute with Ethyl Acetate (EtOAc) B3->C1 C2 Wash with 10% NaOH (aq) C1->C2 C3 Wash with 5% Na₂S₂O₃ (aq) C2->C3 C4 Dry over MgSO₄, filter, concentrate C3->C4 C5 Purify by column chromatography C4->C5

Caption: Experimental workflow for the Sandmeyer synthesis.

Materials and Reagents

ReagentCAS No.M.W. ( g/mol )QuantityMoles (mmol)
2-Fluoro-4-methyl-5-nitroaniline100497-31-8170.141.85 g10.90
Hydrobromic Acid (48%)10035-10-680.9142 mL-
Sodium Nitrite (NaNO₂)7632-00-069.000.83 g12.00
Cuprous Oxide (Cu₂O)1317-39-1143.092.60 g18.17
Ethyl Acetate141-78-688.11As needed-
Sodium Hydroxide (NaOH)1310-73-240.0010% aq. soln.-
Sodium Thiosulfate (Na₂S₂O₃)7772-98-7158.115% aq. soln.-
Magnesium Sulfate (MgSO₄)7487-88-9120.37As needed-
Water (deionized)7732-18-518.02As needed-

Step-by-Step Procedure

  • Diazotization:

    • In a three-necked flask equipped with a magnetic stirrer and thermometer, suspend 2-Fluoro-4-methyl-5-nitroaniline (1.85 g, 10.90 mmol) in concentrated hydrobromic acid (22 mL).

    • Cool the suspension to 0 °C using an ice-salt bath.

    • Prepare a solution of sodium nitrite (0.83 g, 12.00 mmol) in water (3.6 mL).

    • Add the sodium nitrite solution dropwise to the aniline suspension over 15-20 minutes, ensuring the internal temperature is maintained between 0-5 °C. Causality: Maintaining a low temperature is critical to prevent the premature decomposition of the unstable diazonium salt.

    • After the addition is complete, stir the resulting mixture for an additional 15 minutes at 0-5 °C.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of cuprous oxide (2.60 g, ~17.5 mmol) in concentrated hydrobromic acid (20 mL) and cool it to 0 °C.

    • Slowly pour the cold diazonium salt solution from the previous step into the cuprous oxide solution. Causality: The addition should be slow to control the exothermic reaction and the evolution of nitrogen gas.

    • Allow the reaction mixture to stir overnight, gradually warming to room temperature.

  • Work-up and Purification:

    • Dilute the reaction mixture with ethyl acetate.

    • Transfer the mixture to a separatory funnel and wash successively with a 10% aqueous solution of NaOH (to neutralize excess acid) and a 5% aqueous solution of Na₂S₂O₃ (to remove any residual bromine).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

    • Purify the resulting crude residue by column chromatography (eluent: ethyl acetate/hexane, typically 2:98) to afford pure this compound.[1]

Protocol B: Synthesis via Direct Bromination of 5-Fluoro-2-nitrotoluene

This approach is more direct but requires careful control of reaction conditions to ensure high selectivity for the desired product. The methodology is based on a similar electrophilic aromatic substitution reaction.[9]

Materials and Reagents

ReagentCAS No.M.W. ( g/mol )
5-Fluoro-2-nitrotoluene446-33-3155.13
N-Bromosuccinimide (NBS)128-08-5177.98
Trifluoroacetic Acid (TFA)76-05-1114.02
Sulfuric Acid (conc.)7664-93-998.08
Ethyl Acetate141-78-688.11
Water (deionized)7732-18-518.02

Step-by-Step Procedure

  • Reaction Setup:

    • To a solution of 5-Fluoro-2-nitrotoluene in trifluoroacetic acid, add concentrated sulfuric acid while cooling in an ice bath. Causality: The strong acid mixture acts as a solvent and activates the brominating agent.

    • Add N-Bromosuccinimide (NBS) portion-wise to the solution, maintaining a low temperature. Causality: NBS is a convenient and solid source of electrophilic bromine.

  • Reaction Execution:

    • Stir the reaction mixture for 24 hours at room temperature, monitoring the reaction progress by TLC or GC-MS.

  • Work-up and Purification:

    • Carefully pour the reaction mixture onto crushed ice and dilute with ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

    • Purify the residue by flash chromatography to isolate this compound.[9]

Conclusion

The synthesis of this compound can be effectively achieved through several strategic pathways. The choice of the optimal route is dictated by project-specific requirements such as scale, purity, cost, and available equipment. The Sandmeyer reaction, starting from 2-Fluoro-4-methyl-5-nitroaniline, offers a highly reliable and predictable method with excellent regiochemical control, making it ideal for research and development settings where purity is paramount.[1] For industrial-scale production, the optimization of a direct bromination of 5-Fluoro-2-nitrotoluene may present a more atom-economical and cost-effective alternative, provided that regioselectivity can be effectively controlled. This guide provides the foundational knowledge and practical protocols for researchers to confidently synthesize this valuable intermediate for applications in drug discovery and beyond.

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  • Google Patents. (1991). CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.
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A Technical Guide to 4-Bromo-5-fluoro-2-nitrotoluene: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: 4-Bromo-5-fluoro-2-nitrotoluene is a strategically important halogenated nitroaromatic compound that serves as a versatile intermediate in the synthesis of complex organic molecules.[1] Its unique substitution pattern, featuring nitro, bromo, and fluoro groups, provides multiple reactive sites for diverse chemical transformations. This guide provides an in-depth analysis of its chemical structure, physicochemical properties, validated synthetic protocols, comprehensive spectroscopic characterization, and key applications in modern chemical research, particularly within the pharmaceutical and materials science sectors.

Chemical Identity and Physicochemical Properties

Molecular Structure

This compound is a substituted toluene derivative. The core structure consists of a benzene ring substituted with a methyl group, a nitro group, a bromine atom, and a fluorine atom. The IUPAC name for this compound is 1-Bromo-2-fluoro-4-methyl-5-nitrobenzene.[2]

The specific arrangement of these functional groups dictates the molecule's reactivity. The electron-withdrawing nitro group significantly influences the aromatic system, making it a key precursor for various functional group interconversions.

Diagram 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

Identifiers and Properties

This compound is uniquely identified by its CAS number, 224185-19-7.[3] Its key physical and chemical properties are summarized in the table below. These values are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

PropertyValueSource(s)
Molecular Formula C₇H₅BrFNO₂[3][4]
Molecular Weight 234.02 g/mol [3][4]
CAS Number 224185-19-7[3]
Appearance Pale yellow powder[5]
Melting Point 59-63 °C[4]
Boiling Point 266.6 ± 35.0 °C (Predicted)[4]
Density 1.696 ± 0.06 g/cm³ (Predicted)[4]
Purity ≥ 98%[3]

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity.

Synthetic Pathway Overview

One common and effective route starts from 5-Fluoro-2-nitrotoluene.[6] The synthesis involves an electrophilic aromatic substitution reaction, specifically bromination, on the activated toluene ring. The directing effects of the existing substituents (fluoro, nitro, and methyl groups) are crucial for achieving the desired regioselectivity. An alternative pathway involves a Sandmeyer reaction starting from 2-Fluoro-4-methyl-5-nitro-aniline.[7]

Diagram 2: Synthetic Workflow via Bromination

Synthesis_Workflow Start 5-Fluoro-2-nitrotoluene (Starting Material) Reagents N-Bromosuccinimide (NBS) Trifluoroacetic Acid Sulfuric Acid Reaction Electrophilic Bromination (24 hours) Reagents->Reaction Addition Workup Aqueous Workup (Dilution with Ethyl Acetate, Washing with Water and Brine) Reaction->Workup Quenching & Extraction Purification Purification (Flash Chromatography) Workup->Purification Crude Product Isolation Product This compound (Final Product) Purification->Product Isolation of Pure Compound

Caption: Generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is adapted from established synthetic procedures for the bromination of a substituted nitrotoluene.[8]

Objective: To synthesize 1-bromo-5-fluoro-2-methyl-3-nitro-benzene.

Materials:

  • 4-fluoro-2-nitrotoluene (2.0 g)

  • Trifluoroacetic acid (8 ml)

  • Concentrated sulfuric acid (2.5 ml)

  • N-bromosuccinimide (NBS) (3.4 g)

  • Ethyl acetate

  • Water

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 4-fluoro-2-nitrotoluene (2.0 g) in trifluoroacetic acid (8 ml), add concentrated sulfuric acid (2.5 ml).

  • Follow with the addition of N-bromosuccinimide (3.4 g).

  • Stir the reaction mixture for 24 hours at room temperature.

  • After 24 hours, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over magnesium sulfate (MgSO₄).

  • Remove the solvent in vacuo to yield the crude residue.

  • Purify the residue by flash chromatography to obtain the final product (yield reported as 2.48 g).[8]

Causality: The use of a strong acid catalyst system (trifluoroacetic acid and sulfuric acid) is essential to activate the brominating agent (NBS) for the electrophilic substitution on the moderately deactivated aromatic ring.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The aromatic region would display two doublets, with coupling constants influenced by both the adjacent proton and the fluorine atom. The methyl group would appear as a singlet, typically in the range of 2.3-2.6 ppm.

  • ¹³C NMR: The carbon spectrum would show seven distinct signals corresponding to each unique carbon atom in the molecule. The chemical shifts would be influenced by the attached substituents, with carbons bonded to electronegative atoms (Br, F, N) appearing further downfield.

  • ¹⁹F NMR: A singlet is expected in the fluorine NMR spectrum, providing definitive evidence of the fluorine atom's presence.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key expected absorption bands include:

  • ~1530-1550 cm⁻¹ and ~1340-1360 cm⁻¹: Strong asymmetric and symmetric stretching vibrations of the nitro (NO₂) group.

  • ~3000-3100 cm⁻¹: C-H stretching for the aromatic ring.

  • ~2850-2950 cm⁻¹: C-H stretching for the methyl group.

  • ~1000-1250 cm⁻¹: C-F stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would show a molecular ion peak corresponding to the exact mass of C₇H₅BrFNO₂ (calculated monoisotopic mass: 232.94878 Da).[2] The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a characteristic feature, showing two peaks (M and M+2) of nearly equal intensity.

Chemical Reactivity and Synthetic Utility

The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its functional groups.[1]

Diagram 3: Key Reactive Sites

Reactivity cluster_0 mol Ar NO2 NO₂ Group NO2->mol Reduction to Amine (-NH₂) (e.g., with SnCl₂/HCl) Br Bromo Group Br->mol Cross-Coupling Reactions (e.g., Suzuki, Heck) AromaticRing Aromatic Ring AromaticRing->mol Nucleophilic Aromatic Substitution (Activated by NO₂ group)

Caption: Primary reaction pathways for this compound.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amine (-NH₂) using various reducing agents like tin(II) chloride (SnCl₂), hydrogen gas with a palladium catalyst, or iron in acidic media. This transformation yields a bromo-fluoro-aminotoluene derivative, a valuable precursor for building heterocyclic rings or for diazotization reactions.

  • Cross-Coupling Reactions: The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, or Sonogashira couplings. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds at this position, enabling the construction of more complex molecular scaffolds.

  • Nucleophilic Aromatic Substitution (SₙAr): The strong electron-withdrawing effect of the nitro group activates the aromatic ring towards nucleophilic attack. While the fluorine atom is also a potential leaving group, reactions can be directed to displace either halogen depending on the nucleophile and reaction conditions.

Safety, Handling, and Storage

Hazard Identification: This compound is classified as harmful. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled.[11]

Handling and PPE:

  • Work in a well-ventilated area or a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12]

  • Avoid breathing dust, fumes, or vapors.[12] Avoid contact with skin and eyes.[12]

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.[5]

Conclusion

This compound is a high-value chemical intermediate with a well-defined profile of properties and reactivity. Its strategic importance in organic synthesis, particularly for the development of novel pharmaceuticals and agrochemicals, is underscored by the versatility of its functional groups.[1][13] A thorough understanding of its synthesis, characterization, and safe handling is paramount for its effective use in research and development settings.

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Authored by: A Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Bromo-5-fluoro-2-nitrotoluene for Advanced Chemical Synthesis

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged in the use of complex chemical intermediates. We will explore the multifaceted nature of this compound, a key building block whose strategic functionalization offers significant advantages in modern organic synthesis and medicinal chemistry.

Core Identity: Nomenclature and Structural Analysis

This compound, identified by the CAS Number 224185-19-7, is a polysubstituted aromatic compound. While commonly referred to by this name in commercial and research contexts, its systematic IUPAC name is 1-Bromo-2-fluoro-4-methyl-5-nitrobenzene .[1] The toluene-based nomenclature is prevalent due to its convenience in recognizing the methyl group as the principal characteristic group defining the parent structure.

The unique arrangement of its functional groups—a bromine atom, a fluorine atom, and a nitro group on a toluene ring—is pivotal to its chemical behavior and utility.[2]

Caption: 2D structure of this compound.

Physicochemical Characteristics

A precise understanding of a compound's physical properties is essential for experimental design, including reaction setup, purification, and storage. The properties of this compound are summarized below.

PropertyValueSource
CAS Number 224185-19-7[3]
Molecular Formula C₇H₅BrFNO₂[4][5]
Molecular Weight 234.02 g/mol [5]
Appearance Colorless or yellowish solid; Pale yellow powder[4][5]
Melting Point 59-63 °C[5]
Boiling Point ~325-345 °C (estimated)[4]
Density ~1.68 - 1.696 g/cm³[4][5]
SMILES CC1=CC(=C(C=C1[O-])Br)F[1]
InChIKey MTTNTJRJOFVWSY-UHFFFAOYSA-N[1]

Reactivity Profile and Mechanistic Considerations

The synthetic value of this compound is derived from the distinct reactivity conferred by its substituents. The interplay between the electron-withdrawing nitro group and the halogens creates a versatile platform for a range of chemical transformations.

  • Halogen Reactivity : The bromine and fluorine atoms are key functional handles.

    • Bromine : Serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.[2] This enables the facile construction of carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern drug synthesis.

    • Fluorine : The high electronegativity of fluorine activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions, often making it a better leaving group than other halogens in this context.[6] In the final drug molecule, the presence of fluorine can significantly enhance metabolic stability, lipophilicity, and binding affinity to target receptors.[2][7][8]

  • Nitro Group Reactivity : The nitro group is a powerful electron-withdrawing group, which deactivates the ring towards electrophilic substitution.[5] However, its primary utility lies in its capacity to be reduced to an amine (-NH₂). This transformation opens up a vast array of subsequent derivatization possibilities, including amide bond formation, diazotization, and reductive amination.[2]

G cluster_0 This compound mol Coupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) mol->Coupling Target Site: C-Br Reagents: Pd catalyst, Base, Boronic acid/alkyne/etc. Reduction Nitro Group Reduction mol->Reduction Target Site: -NO₂ Reagents: H₂, Pd/C or Fe, HCl or SnCl₂ SNAr Nucleophilic Aromatic Substitution (SNAr) mol->SNAr Target Site: C-F Reagents: Nucleophile (e.g., RONa) Activating Group: -NO₂ Aryl_Product Aryl/Heteroaryl-Substituted Product Coupling->Aryl_Product Amine_Intermediate Aniline Derivative Reduction->Amine_Intermediate Substituted_Product Ether/Amine/Thioether Product SNAr->Substituted_Product

Caption: Key reactive sites and synthetic transformations.

Validated Synthesis Protocol

The synthesis of this compound is critical for its availability in research. A reliable method involves a Sandmeyer-type reaction starting from 2-Fluoro-4-methyl-5-nitro-aniline.[3] This protocol provides a self-validating system through clearly defined steps and purification methods.

Workflow: Synthesis via Diazotization and Bromination

G Start Start: 2-Fluoro-4-methyl- 5-nitro-aniline Step1 Step 1: Diazotization Reagents: NaNO₂, conc. HBr Conditions: 0-5 °C Start->Step1 Diazonium Intermediate: Diazonium Salt Step1->Diazonium Step2 Step 2: Sandmeyer Reaction Reagents: Cu₂O, conc. HBr Conditions: 0 °C to RT, overnight Diazonium->Step2 Product_Crude Crude Product Step2->Product_Crude Step3 Step 3: Workup & Purification 1. Dilute with EtOAc 2. Wash with NaOH (aq), Na₂S₂O₃ (aq) 3. Dry (MgSO₄), Concentrate Product_Crude->Step3 Step4 4. Column Chromatography (ethyl acetate/hexane) Step3->Step4 Final Final Product: This compound Step4->Final

Caption: Experimental workflow for the synthesis.

Step-by-Step Methodology

Materials:

  • 2-Fluoro-4-methyl-5-nitro-aniline (1.85 g, 10.90 mmol)

  • Concentrated hydrobromic acid (HBr)

  • Sodium nitrite (NaNO₂) (0.83 g, 12.00 mmol)

  • Cuprous oxide (Cu₂O) (2.60 g, 17.5 mmol)

  • Ethyl acetate (EtOAc)

  • 10% aqueous Sodium hydroxide (NaOH)

  • 5% aqueous Sodium thiosulfate (Na₂S₂O₃)

  • Magnesium sulfate (MgSO₄)

  • Deionized water

  • Silica gel for column chromatography

  • Ethyl acetate and hexane (chromatography grade)

Procedure:

  • Diazotization: Suspend 2-Fluoro-4-methyl-5-nitro-aniline (1.85 g) in concentrated HBr (22 mL) in a flask and cool the mixture to 0 °C in an ice bath.[3]

  • Prepare a solution of sodium nitrite (0.83 g) in water (3.6 mL). Add this solution dropwise to the aniline suspension while vigorously stirring and maintaining the internal temperature between 0-5 °C.[3]

  • After the addition is complete, stir the resulting mixture for an additional 15 minutes at 0-5 °C.[3]

  • Sandmeyer Reaction: In a separate flask, prepare a solution of cuprous oxide (2.60 g) in concentrated HBr (20 mL) and cool it to 0 °C.[3]

  • Filter the cold diazonium salt mixture through a cotton pad and slowly pour the filtrate into the cuprous oxide solution at 0 °C.[3]

  • Allow the reaction mixture to stir overnight, gradually warming to room temperature.[3]

  • Workup: Dilute the reaction mixture with ethyl acetate. Transfer the mixture to a separatory funnel and wash sequentially with 10% aqueous NaOH and 5% aqueous Na₂S₂O₃.[3]

  • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield the crude residue.[3]

  • Purification: Purify the residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 2:98) to afford pure 1-Bromo-2-fluoro-4-methyl-5-nitro-benzene (yields reported up to 91%).[3]

Applications in Drug Discovery and Development

This compound is not an active pharmaceutical ingredient (API) itself but rather a high-value intermediate for constructing them.[9] Its utility spans multiple therapeutic areas and is a testament to the power of strategic molecular design.

  • Scaffold for Complex Molecules : It serves as a foundational scaffold. The predictable reactivity at its functional groups allows medicinal chemists to build intricate molecular architectures required for potent and selective drugs.[2]

  • Introduction of Fluorine : As a fluorinated building block, it provides a direct route to incorporate fluorine into drug candidates, a strategy widely employed to enhance pharmacological properties.[7][8]

  • Versatility in Synthesis : It is a precursor to more complex intermediates. For example, reduction of the nitro group followed by reactions at the bromine site allows for the sequential and controlled elaboration of the molecular structure. This versatility makes it valuable in the synthesis of APIs for pharmaceuticals, as well as active ingredients in the agrochemical sector.[9][10]

Spectroscopic Data

Characterization of this compound is typically performed using standard analytical techniques. Public databases like SpectraBase have reported FTIR and Raman spectra for this compound, which can be used for structural verification and quality control.[11] Further characterization data including NMR, HPLC, and LC-MS are often available from commercial suppliers.[12]

Safety, Handling, and Storage

As a halogenated nitroaromatic compound, this compound requires careful handling to minimize risk to researchers.

Hazard Profile: According to Safety Data Sheets (SDS), this compound is classified with the following hazards:

  • H302 + H312 + H332 : Harmful if swallowed, in contact with skin, or if inhaled.[13]

  • H315 : Causes skin irritation.[5][13]

  • H319 : Causes serious eye irritation.[5][13]

  • H335 : May cause respiratory irritation.[5][13]

Recommended Precautions:

  • Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.[13][14] Ensure that eyewash stations and safety showers are readily accessible.[15]

  • Personal Protective Equipment (PPE) :

    • Wear impervious gloves, protective clothing, and chemical safety goggles or a face shield.[13][14]

    • If dusts may be generated, use a NIOSH/MSHA-approved respirator.[16]

  • Handling : Avoid breathing dust.[13] Wash skin thoroughly after handling.[13] Do not eat, drink, or smoke when using this product.[13]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][13] Keep away from heat sources and incompatible materials such as strong oxidizing agents.[4][14]

Conclusion

This compound is a synthetically versatile and valuable intermediate for the pharmaceutical and chemical industries. Its well-defined reactivity, stemming from the strategic placement of bromo, fluoro, and nitro functional groups, provides chemists with a powerful tool for the construction of complex molecular targets. A thorough understanding of its properties, synthesis, and handling requirements, as detailed in this guide, is paramount for its safe and effective utilization in advancing research and development.

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An In-Depth Technical Guide to the Synthesis and Strategic Applications of 4-Bromo-5-fluoro-2-nitrotoluene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-5-fluoro-2-nitrotoluene, a key halogenated nitroaromatic intermediate in the fine chemical and pharmaceutical industries. The document details its physicochemical properties, established synthetic routes with mechanistic insights, and its strategic importance as a versatile building block in the development of complex organic molecules. Emphasis is placed on field-proven experimental protocols, causality behind synthetic choices, and the analytical characterization of the compound. This guide is intended to be a practical resource for researchers and professionals engaged in organic synthesis and drug discovery.

Introduction: The Strategic Importance of this compound

This compound (CAS No. 224185-19-7) is a polysubstituted aromatic compound whose unique arrangement of functional groups—a bromine atom, a fluorine atom, and a nitro group on a toluene scaffold—renders it a highly valuable intermediate in organic synthesis.[1][2] Its strategic importance lies in the orthogonal reactivity of its substituents, which allows for a diverse range of chemical transformations.

The presence of both bromine and fluorine atoms is particularly significant in medicinal chemistry. The fluorine atom can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] The bromine atom serves as a versatile handle for various cross-coupling reactions, a cornerstone of modern drug discovery, enabling the construction of complex molecular architectures.[1] Furthermore, the nitro group can be readily reduced to an amine, opening up a plethora of derivatization possibilities.[1] Consequently, this compound is a sought-after precursor for the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and other specialty chemicals.[1][3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling and effective use in synthesis.

PropertyValueReference
CAS Number 224185-19-7[2]
Molecular Formula C₇H₅BrFNO₂[2]
Molecular Weight 234.02 g/mol [2]
Appearance Pale yellow to colorless solid/powder[2][3]
Melting Point 59-63 °C[2]
Boiling Point 266.6 ± 35.0 °C (Predicted)[3]
Density 1.696 ± 0.06 g/cm³ (Predicted)[2]

Synthesis of this compound: A Tale of Two Routes

The synthesis of this compound is primarily achieved through two distinct and well-established chemical strategies: electrophilic bromination and the Sandmeyer reaction. The choice of route often depends on the availability and cost of the starting materials.

Route 1: Electrophilic Bromination of 5-Fluoro-2-nitrotoluene

This approach involves the direct bromination of 5-fluoro-2-nitrotoluene. The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the existing substituents on the aromatic ring.

In 5-fluoro-2-nitrotoluene, the methyl group (activating) and the fluorine atom (deactivating, but ortho-, para-directing) are para to each other. The nitro group is a strong deactivating group and a meta-director. The incoming electrophile (Br⁺) will be directed to the positions ortho and para to the activating methyl and fluorine groups. Since the para positions are occupied, the substitution is directed to the positions ortho to the methyl and fluorine groups. The bromine atom will preferentially add to the position activated by the methyl group and ortho to the fluorine, leading to the formation of this compound.

5-Fluoro-2-nitrotoluene 5-Fluoro-2-nitrotoluene Arenium_Ion Arenium Ion Intermediate 5-Fluoro-2-nitrotoluene->Arenium_Ion Br+, FeBr3 This compound This compound Arenium_Ion->this compound -H+

Caption: Electrophilic Bromination of 5-Fluoro-2-nitrotoluene.

A general procedure for the electrophilic bromination is as follows:

  • To a solution of 5-fluoro-2-nitrotoluene in a suitable solvent (e.g., a chlorinated solvent or a strong acid like trifluoroacetic acid), add a catalytic amount of a Lewis acid such as iron(III) bromide (FeBr₃).

  • Slowly add elemental bromine (Br₂) or an alternative brominating agent like N-bromosuccinimide (NBS) to the reaction mixture, maintaining a controlled temperature.[4]

  • Monitor the reaction progress by an appropriate analytical technique such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction with a reducing agent solution (e.g., sodium bisulfite) to remove excess bromine.

  • Perform an aqueous work-up, typically involving washing with water and brine, followed by drying the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield this compound.[4]

Route 2: Sandmeyer Reaction of 2-Fluoro-4-methyl-5-nitroaniline

An alternative and often high-yielding route is the Sandmeyer reaction, which converts a primary aromatic amine into an aryl halide via a diazonium salt intermediate.

The Sandmeyer reaction proceeds in two main stages. First, the primary amine, 2-fluoro-4-methyl-5-nitroaniline, is treated with a nitrous acid source (typically sodium nitrite in a strong acid) at low temperatures to form a diazonium salt. In the second stage, this diazonium salt is treated with a copper(I) bromide solution. The copper(I) acts as a catalyst, facilitating the release of nitrogen gas and the formation of an aryl radical, which then abstracts a bromine atom from the copper(II) bromide complex to yield the final product, this compound.

Starting_Amine 2-Fluoro-4-methyl-5-nitroaniline Diazonium_Salt Diazonium Salt Starting_Amine->Diazonium_Salt NaNO2, HBr, 0-5 °C Aryl_Radical Aryl Radical Diazonium_Salt->Aryl_Radical CuBr, -N2 Final_Product This compound Aryl_Radical->Final_Product +Br

Caption: Sandmeyer Reaction for this compound.

The following protocol is adapted from a reported synthesis:[5]

  • Diazotization:

    • Suspend 2-Fluoro-4-methyl-5-nitro-aniline (1.0 eq) in concentrated hydrobromic acid.

    • Cool the suspension to 0 °C in an ice bath.

    • Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature between 0-5 °C.

    • Stir the resulting diazonium salt solution for 15 minutes at this temperature.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) oxide (1.6 eq) in concentrated hydrobromic acid at 0 °C.

    • Slowly pour the cold diazonium salt solution into the copper(I) bromide solution.

    • Allow the reaction mixture to stir overnight, gradually warming to room temperature.

  • Work-up and Purification:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer successively with 10% aqueous sodium hydroxide and 5% aqueous sodium thiosulfate.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the residue by column chromatography (e.g., ethyl acetate/hexane gradient) to afford this compound as a colorless oil. A reported yield for this transformation is 91%.[5]

Analytical Characterization

The identity and purity of synthesized this compound are confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts and coupling constants will be characteristic of the substitution pattern.

    • ¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule, with chemical shifts influenced by the attached functional groups.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. Predicted mass spectral data for the protonated molecule [M+H]⁺ is m/z 233.95606.[6]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the functional groups present, such as the nitro group (strong absorptions around 1530 cm⁻¹ and 1350 cm⁻¹) and the C-Br and C-F bonds.

Safety and Handling

This compound is a chemical intermediate and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as harmful if swallowed and can cause skin and serious eye irritation.[2] It may also cause respiratory irritation.[2] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

Conclusion

This compound is a strategically important chemical intermediate with significant applications in the pharmaceutical and fine chemical industries. Its synthesis can be reliably achieved through either electrophilic bromination or the Sandmeyer reaction, with the latter often providing high yields. A thorough understanding of its synthesis, reactivity, and analytical characterization is crucial for its effective utilization in the development of novel and complex molecules. This guide provides a foundational resource for researchers and scientists working with this versatile building block.

References

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  • PubChemLite. This compound (C7H5BrFNO2). Retrieved from [Link]

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Reactivity of 4-Bromo-5-fluoro-2-nitrotoluene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the

Prepared by: Gemini, Senior Application Scientist

Introduction

4-Bromo-5-fluoro-2-nitrotoluene (CAS No. 224185-19-7) is a poly-substituted aromatic compound of significant interest in modern organic synthesis, particularly within pharmaceutical and agrochemical research and development.[1][2] Its molecular structure, featuring a strategic arrangement of four distinct functional groups on a toluene backbone, provides a versatile platform for constructing complex molecular architectures.[2] This guide offers a detailed exploration of the compound's reactivity, grounded in an analysis of its electronic landscape. We will dissect the primary reaction pathways, providing not only procedural outlines but also the underlying mechanistic rationale that informs experimental design.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 224185-19-7[1][3][4]
Molecular Formula C₇H₅BrFNO₂[1][3][5]
Molecular Weight 234.02 g/mol [1][3]
Appearance Pale yellow powder/solid[1][5]
Melting Point 59-63 °C[1][5]

The Electronic and Steric Landscape: A Foundation for Reactivity

The reactivity of this compound is dictated by the interplay of its four substituents. Understanding their individual and collective electronic and steric effects is paramount to predicting reaction outcomes and selecting appropriate conditions.

  • Nitro Group (-NO₂): Positioned at C2, the nitro group is a powerful electron-withdrawing group through both inductive (-I) and resonance (-M) effects. This deactivates the aromatic ring towards electrophilic aromatic substitution (EAS) but strongly activates it for nucleophilic aromatic substitution (SNAr), particularly at the ortho (C1-CH₃, C3) and para (C5-F) positions.[6][7]

  • Halogens (-Br, -F): Located at C4 and C5 respectively, both bromine and fluorine are electronegative and exert a strong electron-withdrawing inductive effect (-I), deactivating the ring. However, they possess lone pairs that can be donated via a weaker resonance effect (+M), making them ortho-, para-directors for any potential EAS.[7]

  • Methyl Group (-CH₃): At C1, the methyl group is a weak electron-donating group through induction (+I) and hyperconjugation. It is thus an activating group and an ortho-, para-director.[8]

The collective result is an electron-deficient aromatic ring. The powerful deactivating nature of the nitro and halogen groups generally overrides the weak activating effect of the methyl group, making electrophilic substitution challenging. Conversely, the system is primed for nucleophilic attack and for transformations involving the existing functional groups.

Caption: Structure of this compound.

Key Reaction Classes and Methodologies

Based on its structure, three classes of reactions are of primary synthetic importance: nucleophilic aromatic substitution, reduction of the nitro group, and cross-coupling at the bromine position.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the ortho-nitro group makes the ring highly susceptible to SNAr. This reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks an electron-deficient carbon, forming a resonance-stabilized negative intermediate (a Meisenheimer complex), followed by the expulsion of a leaving group.[9][10]

Causality in Experimental Design:

  • Choice of Leaving Group: Both fluorine and bromine can serve as leaving groups. In SNAr, the rate-determining step is typically the initial nucleophilic attack.[10][11] The highly polarized carbon-fluorine bond makes the carbon atom at C5 more electrophilic and thus more susceptible to attack than the carbon at C4. Therefore, substitution of the fluorine atom is often kinetically favored over the bromine.[11]

  • Stabilization: The reaction is viable because the negative charge of the Meisenheimer intermediate can be delocalized onto the oxygen atoms of the ortho-nitro group, providing significant stabilization.[9] Attack at a position meta to the nitro group would not allow for this stabilization, so such reactions do not occur.[9]

SNAr_Mechanism sub 4-Bromo-5-fluoro- 2-nitrotoluene int Meisenheimer Complex (Stabilized by ortho-NO₂) sub->int + Nu⁻ (Slow, RDS) nuc Nucleophile (e.g., RO⁻, R₂NH) nuc->int prod Substituted Product int->prod - F⁻ (Fast) lg Leaving Group (F⁻) int->lg

Caption: Generalized workflow for the SNAr reaction.

Exemplary Protocol: Methoxylation (Substitution of Fluorine)

  • System Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Solvent and Reagent Addition: Add anhydrous Dimethylformamide (DMF) to dissolve the substrate. Add sodium methoxide (1.2 eq) portion-wise at room temperature.

  • Reaction: Heat the mixture to 60-80 °C and monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

Reduction of the Nitro Group

The conversion of the nitro group to a primary amine is one of the most valuable transformations for this substrate, as it turns a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing one.[12] This opens the door to a host of subsequent reactions, including diazotization and amide couplings.

Causality in Experimental Design:

  • Chemoselectivity is Key: The primary challenge is to reduce the nitro group without affecting the bromo and fluoro substituents (hydrodehalogenation).

  • Reagent Selection:

    • Catalytic Hydrogenation (H₂/Catalyst): Standard Pd/C is highly effective for nitro reduction but is well-known to cause hydrodehalogenation, especially of aryl bromides.[13] To mitigate this, Raney Nickel is a superior choice as it is less prone to cleaving C-Br bonds.[13]

    • Metal/Acid Reduction: Reagents like iron in acetic acid (Fe/AcOH) or tin(II) chloride in ethanol/HCl (SnCl₂/EtOH) are classic, reliable, and highly chemoselective methods that readily reduce the nitro group while leaving aryl halides untouched.[12][13]

Reduction_Workflow start 4-Bromo-5-fluoro- 2-nitrotoluene in Solvent (e.g., EtOH) reagent Add Reducing Agent (e.g., SnCl₂, Fe/AcOH) start->reagent reaction Heat to Reflux (Monitor by TLC) reagent->reaction workup Basify with aq. NaOH to precipitate metal salts reaction->workup filtration Filter through Celite workup->filtration extraction Extract with Organic Solvent (e.g., EtOAc) filtration->extraction purification Dry, Concentrate, and Purify extraction->purification product 4-Bromo-5-fluoro- 2-aminotoluene purification->product

Caption: Experimental workflow for the reduction of the nitro group.

Exemplary Protocol: Reduction using Tin(II) Chloride

  • System Setup: Suspend this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) to the suspension.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) for 1-3 hours. Monitor the disappearance of the starting material by TLC.

  • Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Basification: Slowly add a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is basic (pH > 8) to precipitate tin salts.

  • Extraction and Purification: Extract the mixture with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the desired aniline.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at position C4 is an ideal handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. The Suzuki-Miyaura coupling is a preeminent example, used to form biaryl structures.[14][15]

Causality in Experimental Design:

  • The Catalytic Cycle: The reaction proceeds through a well-established cycle involving a Pd(0) catalyst.[15]

    • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond, which is the most reactive site for this step, forming an Ar-Pd(II)-Br complex.

    • Transmetalation: A base activates the boronic acid to form a boronate complex, which then transfers its organic group to the palladium center, displacing the bromide.

    • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[15]

  • Component Selection: A suitable palladium source (e.g., Pd(PPh₃)₄ or Pd(OAc)₂), a ligand (e.g., PPh₃, SPhos), and a base (e.g., Na₂CO₃, K₃PO₄) are essential for an efficient catalytic cycle. The choice of solvent (e.g., Toluene/H₂O, Dioxane/H₂O) is also critical for solubility and reaction rate.

Suzuki_Cycle pd0 Pd(0)L₂ pd2 Ar-Pd(II)L₂-Br pd0->pd2 Ar-Br oa_label Oxidative Addition pd2_r Ar-Pd(II)L₂-R' pd2->pd2_r R'-B(OH)₂ Base tm_label Transmetalation pd2_r->pd0 product Ar-R' pd2_r->product re_label Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.

Exemplary Protocol: Suzuki-Miyaura Coupling

  • System Setup: In a flask, combine this compound (1.0 eq), an arylboronic acid (1.1-1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%).

  • Solvent and Degassing: Add a solvent mixture, typically dioxane and water (e.g., 4:1 ratio). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C under the inert atmosphere until TLC or LC-MS indicates consumption of the starting material.

  • Workup: Cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product via column chromatography.

Summary of Reactivity

This compound is a highly functionalized building block whose reactivity is dominated by its electron-deficient nature and the presence of versatile functional group handles. Researchers can leverage these characteristics to achieve a variety of synthetic outcomes.

Table 2: Overview of Key Transformations

Reaction TypeKey Reagent(s)Target SitePrimary Product TypeKey Considerations
SNAr NaOMe, R₂NHC5-FEther, AmineFluorine is the more likely leaving group. Reaction is driven by the ortho-nitro group.
Nitro Reduction SnCl₂, Fe/AcOH, H₂/Raney NiC2-NO₂AnilineChemoselectivity is crucial to avoid dehalogenation.
Suzuki Coupling Ar-B(OH)₂, Pd Catalyst, BaseC4-BrBiarylRequires inert atmosphere and careful selection of catalyst/ligand/base system.

This guide provides a foundational understanding for scientists and drug development professionals to effectively utilize this compound in their synthetic campaigns. The provided protocols are robust starting points, but may require optimization based on the specific substrates and desired outcomes.

References

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An In-depth Technical Guide to the Thermal Stability of 4-Bromo-5-fluoro-2-nitrotoluene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-5-fluoro-2-nitrotoluene is a key intermediate in the synthesis of complex pharmaceutical agents and other fine chemicals.[1] Its molecular structure, featuring a nitro group and halogen substituents, suggests a potential for thermal instability, a critical consideration for safe handling, process development, and storage.[2][3] This guide provides a comprehensive technical overview of the thermal stability of this compound. In the absence of specific experimental data for this compound, this document synthesizes information from analogous substituted nitrotoluenes and established thermal analysis methodologies to provide a robust framework for its thermal hazard assessment. This includes detailed, self-validating experimental protocols for Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Accelerating Rate Calorimetry (ARC), alongside a discussion of anticipated decomposition pathways and essential safety protocols.

Introduction: The Imperative of Thermal Stability in Pharmaceutical Intermediates

The journey of a pharmaceutical compound from laboratory synthesis to commercial production is fraught with challenges, paramount among which is ensuring the safety and stability of all intermediates.[1] this compound, with its energetic nitro functional group, falls into a category of compounds that require rigorous thermal hazard evaluation.[2] The presence of bromine and fluorine atoms further influences the molecule's electronic properties and reactivity, potentially impacting its thermal decomposition profile.[3]

An uncontrolled thermal decomposition or runaway reaction can have catastrophic consequences, including equipment damage, personnel injury, and project failure. Therefore, a thorough understanding of a compound's thermal stability is not merely a regulatory formality but a cornerstone of responsible and successful drug development. This guide is designed to equip researchers and process chemists with the foundational knowledge and practical methodologies to assess and mitigate the thermal risks associated with this compound.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential before delving into its thermal stability.

PropertyValueSource
Molecular Formula C₇H₅BrFNO₂[4]
Molecular Weight 234.02 g/mol [4]
Appearance Colorless or yellowish solid[4]
Melting Point 59-63 °C[3]
Boiling Point ~266.6 °C (Predicted)[4]
Density ~1.696 g/cm³[3]

Methodologies for Thermal Stability Assessment

A multi-technique approach is crucial for a comprehensive thermal hazard assessment. DSC, TGA, and ARC each provide unique and complementary data points.

Differential Scanning Calorimetry (DSC)

DSC is a primary screening tool to determine the onset temperature of decomposition and the associated energy release.[5][6] It measures the difference in heat flow between a sample and a reference as a function of temperature.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 1-5 mg of this compound into a high-pressure stainless steel or gold-plated copper pan. The use of hermetically sealed pans is critical to contain any evolved gases and prevent sample loss.[5]

  • Experimental Conditions:

    • Temperature Program: Heat the sample from ambient temperature to approximately 350 °C at a constant ramp rate (e.g., 5-10 °C/min).[7]

    • Atmosphere: Use an inert atmosphere, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.[8]

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature of any exothermic events, the peak exotherm temperature, and the integrated energy of decomposition (ΔHd).

DSC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Calibrate Calibrate DSC Prepare Prepare Sample (1-5 mg) in High-Pressure Pan Calibrate->Prepare Run Run DSC Scan (e.g., 10 °C/min under N2) Prepare->Run Analyze Analyze Thermogram for: - Onset Temperature (To) - Peak Temperature (Tp) - Decomposition Energy (ΔHd) Run->Analyze

DSC Experimental Workflow
Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and the presence of volatile components.[9][10]

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature.

  • Sample Preparation: Place 5-10 mg of this compound into a ceramic or aluminum TGA pan.

  • Experimental Conditions:

    • Temperature Program: Heat the sample from ambient temperature to a final temperature beyond the decomposition point (e.g., 500 °C) at a controlled heating rate (e.g., 10 °C/min).[11]

    • Atmosphere: Conduct the experiment under an inert nitrogen atmosphere to isolate thermal decomposition from oxidation.[10]

  • Data Analysis: Analyze the TGA curve (mass vs. temperature) to identify the onset temperature of mass loss and the temperatures at which 5%, 50%, and 95% of the mass is lost.

TGA_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Calibrate Calibrate TGA Prepare Prepare Sample (5-10 mg) Calibrate->Prepare Run Run TGA Scan (e.g., 10 °C/min under N2) Prepare->Run Analyze Analyze TGA Curve for: - Onset of Mass Loss - T5%, T50%, T95% Run->Analyze

TGA Experimental Workflow
Accelerating Rate Calorimetry (ARC)

ARC is an adiabatic calorimeter that simulates a worst-case thermal runaway scenario by detecting the onset of an exothermic reaction and then maintaining an adiabatic environment.[12] This allows for the determination of time-temperature-pressure relationships during a runaway reaction.[13][14]

  • Instrument Setup: Ensure the ARC system is properly calibrated and leak-tested.

  • Sample Preparation: Load a known quantity (e.g., 1-5 g) of this compound into a suitable, sealed sample bomb (e.g., Hastelloy C).

  • Experimental Conditions (Heat-Wait-Search Mode):

    • Heat: The sample is heated in small, incremental steps (e.g., 5 °C).

    • Wait: After each heating step, the system waits for thermal equilibrium.

    • Search: The system then monitors the sample for any self-heating. If the rate of temperature rise exceeds a predefined threshold (e.g., 0.02 °C/min), the instrument switches to adiabatic mode.[13]

  • Adiabatic Tracking: Once an exotherm is detected, the instrument heaters match the sample temperature, ensuring all generated heat is retained by the sample. The temperature and pressure are recorded as a function of time until the reaction is complete.

  • Data Analysis: Determine the onset temperature of the runaway reaction, the time to maximum rate (TMR), the adiabatic temperature rise (ΔTad), and the final pressure.

ARC_Workflow Start Start Heat Heat Sample (e.g., 5 °C step) Start->Heat Wait Wait for Thermal Equilibrium Heat->Wait Search Search for Self-Heating (dT/dt > 0.02 °C/min?) Wait->Search Search->Heat No Adiabatic Switch to Adiabatic Mode Track T and P vs. Time Search->Adiabatic Yes Analyze Analyze Data: - Onset Temperature - TMR, ΔTad, Pmax Adiabatic->Analyze End End Analyze->End

ARC Heat-Wait-Search Workflow

Anticipated Thermal Decomposition Pathways

Decomposition_Pathway Parent This compound Initial Initial C-NO2 Bond Cleavage Parent->Initial Heat Radicals Formation of Aryl and NO2 Radicals Initial->Radicals Secondary Secondary Reactions Radicals->Secondary Products Complex Mixture of Gaseous Products (NOx, CO, CO2) and Solid Residue Secondary->Products

Sources

Methodological & Application

Harnessing the Synthetic Versatility of 4-Bromo-5-fluoro-2-nitrotoluene: A Guide to Derivatization Strategies

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Protocol Guide for the Synthetic Chemist

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutics and functional materials. 4-Bromo-5-fluoro-2-nitrotoluene (CAS No: 224185-19-7) stands out as a highly versatile and valuable intermediate. Its unique arrangement of functional groups—a bromine atom, a fluorine atom, a nitro group, and a methyl group on an aromatic ring—provides a rich platform for a multitude of chemical transformations.

The presence of halogens facilitates a range of modern cross-coupling reactions, while the potent electron-withdrawing nitro group not only directs reactivity but also serves as a precursor to the synthetically crucial amino group.[1] Furthermore, the incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance key drug properties such as metabolic stability, binding affinity, and lipophilicity.[2][3][4]

This guide provides an in-depth exploration of the primary synthetic pathways originating from this compound. It is designed to be a practical resource, offering not just step-by-step protocols but also the underlying mechanistic rationale to empower chemists to adapt and innovate in their synthetic endeavors.

Physicochemical Properties and Safety Data

A thorough understanding of the physical properties and safety profile of a starting material is the foundation of any successful synthetic campaign. This compound is a pale yellow crystalline powder that is stable under standard laboratory conditions.[5][6]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 224185-19-7[1][5]
Molecular Formula C₇H₅BrFNO₂[5][7][8]
Molecular Weight 234.02 g/mol [5][7]
Appearance Pale yellow powder[5][6]
Melting Point 59-63 °C[5]
Density ~1.70 g/cm³[5]

Safety & Handling: As with many nitroaromatic compounds, this compound requires careful handling. It is classified as harmful if swallowed and can cause skin, eye, and respiratory irritation.[5] Always consult the latest Safety Data Sheet (SDS) before use and handle the compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5][9]

Core Synthetic Transformations & Protocols

The strategic positioning of the functional groups on the toluene ring allows for a high degree of control over derivatization, enabling selective modification at multiple sites. The three principal avenues of transformation are:

  • Nucleophilic Aromatic Substitution (SNAr) at the halogen-bearing carbons.

  • Reduction of the Nitro Group to form a versatile aniline derivative.

  • Palladium-Catalyzed Cross-Coupling Reactions at the carbon-bromine bond.

Nucleophilic Aromatic Substitution (SNAr): Displacing Halogens

The presence of the strongly electron-withdrawing nitro group significantly activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions.[10] This makes nucleophilic aromatic substitution (SNAr) a highly effective method for displacing the halogen substituents. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[11][12]

An important consideration is the relative reactivity of the two halogens. In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile. The high electronegativity of fluorine makes the carbon to which it is attached more electrophilic and thus more susceptible to attack, making fluorine a better leaving group than bromine in this context.[12][13] This provides an opportunity for regioselective substitution under carefully controlled conditions.

SNAr_Workflow Start 4-Bromo-5-fluoro- 2-nitrotoluene Reaction SNAr Reaction (Polar Aprotic Solvent, Base) Start->Reaction Nucleophile Nucleophile (e.g., R-NH₂, R-O⁻) Nucleophile->Reaction Workup Aqueous Workup & Purification Reaction->Workup Product Substituted Product (e.g., Amino or Ether derivative) Workup->Product

Caption: General workflow for Nucleophilic Aromatic Substitution (SNAr).

Protocol 1: SNAr with a Primary Amine

This protocol describes a general procedure for the substitution of the fluorine atom with a primary amine.

  • Rationale: A polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is used to dissolve the reactants and stabilize the charged Meisenheimer intermediate without deactivating the nucleophile through hydrogen bonding.[14] A mild base like potassium carbonate is used to neutralize the H-F formed during the reaction, driving it to completion.

  • Materials:

    • This compound (1.0 equiv)

    • Primary amine (e.g., benzylamine) (1.2 equiv)

    • Potassium Carbonate (K₂CO₃) (2.0 equiv)

    • Anhydrous DMSO

    • Ethyl acetate

    • Brine solution

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 2.34 g, 10 mmol) and potassium carbonate (2.76 g, 20 mmol).

    • Add anhydrous DMSO (20 mL) to the flask.

    • Add the primary amine (e.g., benzylamine, 1.31 g, 12 mmol) to the stirring suspension.

    • Heat the reaction mixture to 80-100 °C.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

    • Once the starting material is consumed, cool the reaction to room temperature and pour it into ice-water (100 mL).

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous Na₂SO₄.

    • Filter the mixture and concentrate the solvent under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to yield the desired N-substituted-4-bromo-5-amino-2-nitrotoluene derivative.

Reduction of the Nitro Group: Gateway to Anilines

The reduction of the nitro group to an amine is one of the most fundamental and powerful transformations in aromatic chemistry.[2][15] It converts the electron-withdrawing nitro group into an electron-donating, nucleophilic amino group, opening up a vast array of subsequent derivatization options, including diazotization, acylation, and sulfonylation. Several reliable methods exist for this transformation.[16]

Reduction_Workflow Start This compound Method_Choice Choice of Reduction Method Start->Method_Choice Method1 Method A: Catalytic Hydrogenation Method_Choice->Method1 Clean, High Yield Method2 Method B: Metal-Acid Reduction Method_Choice->Method2 Cost-Effective, Scalable Reaction Reduction Reaction Method1->Reaction Method2->Reaction Workup Workup & Purification Reaction->Workup Product 4-Bromo-5-fluoro-2-aminotoluene (Aniline Derivative) Workup->Product

Caption: Decision workflow for the reduction of the nitro group.

Table 2: Comparison of Common Nitro Group Reduction Methods

MethodReagentsSolventConditionsTypical YieldAdvantages / Disadvantages
Catalytic Hydrogenation H₂ gas, Pd/C or Raney® Ni (cat.)Ethanol, Methanol, or Ethyl Acetate1-5 atm H₂, RT to 50 °C>90%Pro: Very clean, high yield, simple workup.Con: Requires specialized hydrogenation equipment, potential for dehalogenation, catalyst cost.[15]
Metal-Acid Reduction Iron (Fe) powder, HCl or Acetic AcidEthanol/WaterReflux (~80-100 °C)85-95%Pro: Inexpensive, robust, suitable for large scale.Con: Stoichiometric metal waste, workup can be cumbersome.[15][16]

Protocol 2A: Catalytic Hydrogenation

  • Rationale: This method uses a heterogeneous catalyst (like Palladium on Carbon) to activate molecular hydrogen, which then reduces the nitro group. It is exceptionally clean as the byproducts are water and the catalyst is easily filtered off. Anhydrous ethanol is a common solvent. Care must be taken to avoid over-reduction, which could lead to dehalogenation (loss of Br or F).[15]

  • Procedure:

    • In a suitable hydrogenation vessel, dissolve this compound (1 equiv) in anhydrous ethanol.

    • Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol% Pd).

    • Seal the hydrogenation vessel and purge it several times with an inert gas (e.g., nitrogen) to remove oxygen.

    • Pressurize the vessel with hydrogen gas to the desired pressure (typically 3-5 atmospheres).

    • Stir the reaction mixture vigorously at room temperature. An exotherm may be observed.

    • Monitor the reaction by observing hydrogen uptake or by TLC/GC analysis.

    • Upon completion (typically 4-12 hours), carefully depressurize the vessel and purge with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with ethanol.

    • Combine the filtrate and washings and remove the solvent under reduced pressure to yield the crude 4-Bromo-5-fluoro-2-aminotoluene, which can be used directly or purified further.

Protocol 2B: Reduction with Iron in Acetic Acid

  • Rationale: This classic and cost-effective method uses the in-situ generation of a reducing agent from iron powder in an acidic medium. It is highly reliable and well-suited for larger-scale syntheses.[15]

  • Procedure:

    • In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, create a suspension of iron powder (3-5 equiv) in a mixture of ethanol and water (e.g., 4:1 ratio).

    • Add glacial acetic acid (1-2 equiv) to the suspension.

    • Heat the mixture to a gentle reflux (~80 °C).

    • Dissolve the this compound (1 equiv) in a minimum amount of ethanol and add it dropwise to the refluxing iron suspension.

    • Maintain the reflux with vigorous stirring. The reaction is often exothermic.

    • Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).

    • Cool the reaction to room temperature and filter the hot mixture through Celite® to remove the iron salts. Wash the filter cake thoroughly with ethanol.

    • Neutralize the filtrate with a saturated solution of sodium bicarbonate until the pH is ~7-8.

    • Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure to yield the aniline derivative.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The carbon-bromine bond in the starting material is an excellent handle for palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon bonds.[1] The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is one of the most powerful and widely used methods for constructing biaryl structures, which are prevalent in pharmaceuticals.[17][18][19] The reaction proceeds through a well-established catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[17]

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex Ar-Pd(II)L₂-Br OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal PdII_Ar_R Ar-Pd(II)L₂-R' Transmetal->PdII_Ar_R RedElim Reductive Elimination PdII_Ar_R->RedElim RedElim->Pd0 Product Ar-R' Product->RedElim ArBr Ar-Br ArBr->OxAdd BoronicAcid R'-B(OH)₂ + Base BoronicAcid->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 3: Suzuki-Miyaura Cross-Coupling with an Arylboronic Acid

  • Rationale: This protocol requires an inert atmosphere to protect the Pd(0) catalyst from oxidation. A palladium source (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) and a suitable ligand are used. A base (e.g., K₂CO₃, Cs₂CO₃) is essential to activate the boronic acid for the transmetalation step.[19][20] A mixture of an organic solvent (like dioxane or DME) and water is commonly employed.

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2-1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄) (1-5 mol%)

    • Base (e.g., K₂CO₃) (2.0-3.0 equiv)

    • Degassed solvent (e.g., 1,4-Dioxane/Water 4:1)

    • Ethyl acetate

    • Anhydrous Na₂SO₄

  • Procedure:

    • To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (e.g., 0.5 mmol), the arylboronic acid (0.6 mmol), the base (1.0 mmol), and the palladium catalyst (0.01-0.025 mmol).

    • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

    • Add the degassed solvent mixture (e.g., 4 mL dioxane, 1 mL water) via syringe.

    • Place the sealed vessel in a preheated oil bath at 80-100 °C and stir vigorously.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-16 hours.[21]

    • Once the reaction is complete, cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

    • Filter the mixture and concentrate the solvent under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to afford the coupled biaryl product.

Integrated Synthetic Strategies

The true power of this compound lies in the sequential application of these transformations to build molecular complexity. The choice of reaction order is critical and depends on the final target structure. For example, one might first perform a Suzuki coupling, then reduce the nitro group, and finally perform an acylation on the resulting amine.

Integrated_Strategy cluster_0 Initial Transformations cluster_1 Secondary Transformations cluster_2 Tertiary Transformations Start 4-Bromo-5-fluoro- 2-nitrotoluene A1 Suzuki Coupling (C-Br) Start->A1 B1 Nitro Reduction Start->B1 C1 SNAr (C-F) Start->C1 A2 Nitro Reduction A1->A2 B2 Suzuki Coupling B1->B2 C2 Nitro Reduction C1->C2 A3 Further Functionalization (e.g., Acylation) A2->A3 B3 Further Functionalization (e.g., Diazotization) B2->B3 C3 Suzuki Coupling C2->C3

Caption: Integrated pathways for complex derivative synthesis.

Conclusion

This compound is a cornerstone intermediate that offers chemists multiple, distinct, and highly reliable handles for molecular elaboration. Through the judicious application of nucleophilic aromatic substitution, nitro group reduction, and palladium-catalyzed cross-coupling, a single starting material can be diversified into a vast library of complex structures. The protocols and strategies outlined in this guide serve as a robust foundation for researchers in drug discovery, agrochemicals, and materials science to unlock the full synthetic potential of this powerful building block.

References

  • ChemBK. This compound - Introduction. Available from: [Link]

  • Pharmaffiliates. The Role of this compound in Pharmaceutical R&D. Available from: [Link]

  • ANGENE. Understanding 4-Bromo-2-Fluoro-6-Nitrotoluene: Properties, Applications, and Synthesis. Available from: [Link]

  • Pharmaffiliates. Understanding the Properties and Handling of this compound. Available from: [Link]

  • Henan Allgreen Chemical Co., Ltd. This compound Cas No.224185-19-7. Available from: [Link]

  • YouTube. synthesis of 4-bromo-2-nitrotoluene. Available from: [Link]

  • Zhou, Y., et al. (2016). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 59(1), 15-36. Available from: [Link]

  • YouTube. Nucleophilic Aromatic Substitution: Introduction and Addition-Elimination Mechanism. Available from: [Link]

  • OpenStax. 16.6 Nucleophilic Aromatic Substitution. In: Organic Chemistry. Available from: [Link]

  • Ciaffoni, L., et al. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 19(7), 10399-10411. Available from: [Link]

  • The Organic Chemistry Tutor. (2023). Nucleophilic Aromatic Substitution EXPLAINED! YouTube. Available from: [Link]

  • ResearchGate. Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene... Available from: [Link]

  • IOP Conference Series: Materials Science and Engineering. (2019). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Recyclable Magnetic Supported Palladium(II)-N2O2 Catalyst. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Reagent Guides: Nitro Reduction. Available from: [Link]

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Application Notes and Protocols: 4-Bromo-5-fluoro-2-nitrotoluene as a Strategic Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the strategic applications of 4-Bromo-5-fluoro-2-nitrotoluene (CAS No. 224185-19-7) in modern organic synthesis. Its unique trifunctionalized aromatic core makes it an exceptionally versatile intermediate for the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science.[1][2] This guide will delve into the physicochemical properties, reactivity profile, and detailed protocols for its use in key synthetic transformations, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The causality behind experimental choices and troubleshooting guidance is provided to ensure reproducible and high-yielding outcomes.

Introduction: The Strategic Value of a Multifunctional Building Block

This compound is a pale yellow, crystalline solid at room temperature.[3][4] Its synthetic utility is derived from the orthogonal reactivity of its three key functional groups: the nitro group, the bromine atom, and the fluorine atom, all situated on a toluene scaffold.

  • Nitro Group (-NO₂): A strong electron-withdrawing group that activates the aromatic ring for nucleophilic aromatic substitution (SNAr).[5] It also serves as a synthetic handle for reduction to a primary amine, opening pathways to a vast array of amides, sulfonamides, and heterocyclic systems.

  • Bromine Atom (-Br): An excellent leaving group in SNAr reactions and a versatile participant in a multitude of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[1] This allows for the facile formation of carbon-carbon and carbon-heteroatom bonds.

  • Fluorine Atom (-F): The presence of fluorine can significantly modulate the physicochemical properties of the final molecule, enhancing metabolic stability, lipophilicity, and binding affinity to biological targets.[1][6] While it can also act as a leaving group in SNAr reactions, its reactivity is generally lower than that of bromine, allowing for selective transformations.

This distinct arrangement of functional groups allows for a stepwise and regioselective modification of the aromatic ring, making it a highly sought-after intermediate in multi-step synthetic campaigns.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of a building block is fundamental for its effective use in synthesis.

PropertyValueSource
CAS Number 224185-19-7[1]
Molecular Formula C₇H₅BrFNO₂[3][7][8]
Molecular Weight 234.02 g/mol [3][9]
Appearance Pale yellow powder/solid[3][4]
Melting Point 59-63 °C[4]
Density ~1.696 g/cm³[4]
Solubility Soluble in many organic solvents (e.g., THF, DMF, DMSO, Ethyl Acetate)
¹H-NMR (CDCl₃) δ: 2.77 (s, 3H), 7.39 (d, J=11.0 Hz, 1H), 8.82 (d, J=7.0 Hz, 1H) (Regioisomer mixture may show additional signals)[10]

Note: Spectroscopic data can vary slightly based on the solvent and instrument used. It is always recommended to acquire data for the specific batch of material being used.

Core Synthetic Applications & Protocols

The strategic utility of this compound is best illustrated through its application in key synthetic transformations.

Nucleophilic Aromatic Substitution (SNAr)

The strong electron-withdrawing effect of the nitro group, positioned ortho to the bromine and para to the fluorine, significantly activates both halogens for nucleophilic attack. This proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer complex intermediate.[5][11]

Causality of Reactivity: The rate-determining step is typically the initial nucleophilic attack on the aromatic ring.[12] The stability of the resulting anionic Meisenheimer complex is crucial. The nitro group effectively delocalizes the negative charge through resonance, lowering the activation energy for the reaction.[5][12]

Regioselectivity: Generally, the bromine atom is more readily displaced than the fluorine atom due to the weaker C-Br bond compared to the C-F bond. However, the high electrophilicity of the carbon attached to fluorine can make it a competitive reaction site under certain conditions.[13] Careful control of reaction temperature and nucleophile choice is key to achieving high regioselectivity.

Protocol 1: Regioselective SNAr with an Amine Nucleophile

This protocol describes the selective displacement of the bromine atom by a primary or secondary amine.

Workflow Diagram:

SNAr_Workflow reagents Reactants: - this compound - Amine (1.1 eq) - Base (e.g., K₂CO₃, 2.0 eq) - Solvent (e.g., DMF, DMSO) reaction Reaction Setup: - Inert atmosphere (N₂ or Ar) - Stir at 80-100 °C - Monitor by TLC/LC-MS reagents->reaction Combine & Heat workup Aqueous Workup: - Quench with H₂O - Extract with EtOAc - Wash with brine reaction->workup Cool & Quench purification Purification: - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Column chromatography workup->purification Isolate Crude product Product: N-Alkyl/Aryl-5-fluoro-2-nitrotoluen-4-amine purification->product Purify

Caption: General workflow for a nucleophilic aromatic substitution reaction.

Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq), the desired amine (1.1 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent Addition: Add a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[12] These solvents are ideal as they effectively solvate the cation of the base and stabilize the charged Meisenheimer intermediate without hydrogen bonding to the nucleophile, which would decrease its reactivity.[12]

  • Reaction Conditions: Place the flask under an inert atmosphere (Nitrogen or Argon). Heat the reaction mixture to 80-100 °C. The optimal temperature may vary depending on the nucleophilicity of the amine.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into water and extract the product with an organic solvent like ethyl acetate (EtOAc). Wash the combined organic layers with water and then brine to remove residual DMF/DMSO and inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted-5-fluoro-2-nitrotoluen-4-amine.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond in this compound is an ideal handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.

Mechanism Insight (Suzuki Coupling): The catalytic cycle typically involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the aryl halide.

  • Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center.

  • Reductive Elimination: The two organic fragments couple and are eliminated from the palladium, regenerating the Pd(0) catalyst.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol details the coupling of this compound with an arylboronic acid to form a biaryl structure.

Reaction Scheme Diagram:

Suzuki_Coupling sub 4-Bromo-5-fluoro- 2-nitrotoluene plus + arrow Pd(PPh₃)₄ (cat.) Na₂CO₃ (aq) Toluene/EtOH sub->arrow boronic Ar-B(OH)₂ product 4-Aryl-5-fluoro- 2-nitrotoluene arrow->product

Caption: Suzuki-Miyaura cross-coupling reaction scheme.

Step-by-Step Methodology:

  • Catalyst & Reagent Setup: In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid or ester (1.2 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), and a base, typically 2M aqueous sodium carbonate (Na₂CO₃, 3.0 eq).

  • Solvent System: Add a biphasic solvent system, such as a mixture of toluene and ethanol (e.g., 3:1 v/v).

  • Inert Atmosphere: De-gas the mixture by bubbling Argon or Nitrogen through the solution for 15-20 minutes to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Reaction Conditions: Heat the mixture to reflux (typically 80-110 °C) with vigorous stirring to ensure proper mixing of the two phases.

  • Monitoring: Monitor the reaction by TLC or LC-MS. Upon completion, a new, less polar spot corresponding to the biaryl product should be visible.

  • Workup: Cool the reaction to room temperature. Separate the organic layer. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter and concentrate the organic solution. Purify the residue via flash column chromatography to yield the 4-aryl-5-fluoro-2-nitrotoluene product.

Sequential Functionalization Strategy

The true power of this compound lies in the ability to perform sequential reactions, leveraging the differential reactivity of its functional groups. A common and highly effective strategy is:

  • Palladium-Coupling: Utilize the C-Br bond for a cross-coupling reaction.

  • Nitro Reduction: Reduce the nitro group to an amine.

  • Amine Derivatization: Use the newly formed amine for further functionalization (e.g., amide formation, heterocycle synthesis).

Logical Flow Diagram:

Sequential_Functionalization start This compound step1 Step 1: Pd Cross-Coupling (e.g., Suzuki) Target: C-Br bond start->step1 intermediate1 4-Aryl-5-fluoro-2-nitrotoluene step1->intermediate1 step2 Step 2: Nitro Reduction (e.g., Fe/HCl, H₂/Pd-C) Target: -NO₂ group intermediate1->step2 intermediate2 4-Aryl-5-fluoro-2-aminotoluene step2->intermediate2 step3 Step 3: Amine Derivatization (e.g., Acylation, Cyclization) Target: -NH₂ group intermediate2->step3 final_product Final Complex Molecule step3->final_product

Caption: A sequential functionalization strategy.

Safety and Handling

This compound is a chemical intermediate that requires careful handling.[4]

  • Hazards: Harmful if swallowed, and may cause skin, eye, and respiratory irritation.[4]

  • Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[7]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7]

Always consult the Safety Data Sheet (SDS) provided by the supplier before use.

Conclusion

This compound is a high-value, versatile building block for organic synthesis. Its unique electronic and structural properties allow for a range of selective transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling. The protocols and strategic insights provided in this guide are intended to empower researchers to effectively incorporate this powerful intermediate into their synthetic programs, accelerating the discovery and development of novel chemical entities.

References

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  • troubleshooting low yield in nucleophilic aromatic substitution of 4-Fluoro-3-nitrotoluene. Benchchem.
  • Sourcing this compound: Your Guide to Chinese Manufacturers. Chemical Sourcing Insights.
  • 4-Bromo-2-fluoro-6-nitrotoluene | C7H5BrFNO2 | CID 2773387. PubChem.
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Introduction: Strategic Value of 4-Bromo-5-fluoro-2-nitrotoluene

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Suzuki-Miyaura Coupling Reactions with 4-Bromo-5-fluoro-2-nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is paramount. This compound (CAS: 224185-19-7) emerges as a highly valuable building block, engineered with a unique constellation of functional groups that offer distinct advantages in synthetic campaigns.[1] Its utility is rooted in:

  • A Reactive Handle for Cross-Coupling: The bromine atom serves as a reliable electrophilic partner for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1]

  • Pharmacologically Relevant Fluorine Substitution: The fluorine atom is a bioisostere of hydrogen that can significantly enhance crucial drug properties, including metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2][3]

  • Versatile Nitro Group Functionality: The nitro group is not only a powerful electron-withdrawing group that influences the electronic properties of the ring, but it also serves as a synthetic handle that can be readily reduced to an amine, opening pathways for further diversification.[4][5]

This guide provides an in-depth analysis, detailed experimental protocols, and troubleshooting advice for successfully employing this compound in Suzuki-Miyaura cross-coupling reactions.

Mechanistic Considerations for a Challenging Substrate

The successful execution of a Suzuki coupling with this compound requires an appreciation of its unique electronic and steric profile. The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[6]

Suzuki_Catalytic_Cycle cluster_cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_Complex Ar-Pd(II)L₂-Br (Palladacycle) Pd0->PdII_Complex Oxidative Addition Product Ar-R (Coupled Product) OxAdd->PdII_Complex Ar-Br Transmetalation Transmetalation Diorgano_PdII Ar-Pd(II)L₂-R (Diorganopalladium) PdII_Complex->Diorgano_PdII Transmetalation Transmetalation->Diorgano_PdII [R-B(OH)₃]⁻ Diorgano_PdII->Pd0 Reductive Elimination RedElim Reductive Elimination Diorgano_PdII->Product RedElim->Pd0 Boronate [R-B(OH)₃]⁻ Base Base (e.g., K₃PO₄) ArBr 4-Bromo-5-fluoro- 2-nitrotoluene (Ar-Br) BoronicAcid R-B(OH)₂ BoronicAcid->Boronate + OH⁻ (from Base)

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Key Factors Influencing Reactivity:
  • Electronic Effects: The potent electron-withdrawing nitro group activates the aryl bromide towards the oxidative addition step, which is often rate-limiting.[4][7] This electronic activation is advantageous, suggesting that the C-Br bond insertion by the Pd(0) catalyst should be relatively facile.[7]

  • Steric Hindrance: The ortho-nitro group, coupled with the adjacent fluorine atom, creates significant steric congestion around the C-Br bond. This steric impediment can hinder the approach of the bulky palladium catalyst, potentially slowing down oxidative addition and subsequent steps.[8][9] Consequently, the choice of ligand on the palladium center is critical. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often necessary to create a more reactive, less sterically encumbered catalytic species that can effectively engage with hindered substrates.[10][11]

  • Base Selection: The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[10][12][13] For challenging substrates, stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) often outperform weaker bases like potassium carbonate (K₂CO₃).[4][14] The base must be finely powdered to ensure maximum surface area and reactivity.[14]

  • Solvent System: A mixture of a polar aprotic solvent and water (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O) is typically optimal.[15][16] The organic solvent solubilizes the aryl halide and the catalyst, while water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.[12][17] Rigorous degassing of all solvents is mandatory to prevent oxidation and deactivation of the Pd(0) catalyst.[11][18]

Experimental Protocols

The following protocols provide a starting point for the Suzuki coupling of this compound. Optimization may be required depending on the specific boronic acid used.

Protocol A: General Conditions using a Buchwald Precatalyst

This protocol employs a modern, highly active palladacycle precatalyst, which is often effective for challenging substrates and can be conveniently handled in air.

Materials:

  • This compound (1.0 equiv, e.g., 234 mg, 1.0 mmol)

  • Arylboronic Acid (1.2–1.5 equiv)

  • SPhos Pd G3 Precatalyst (1-3 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous, finely powdered (3.0 equiv)

  • 1,4-Dioxane, anhydrous, degassed

  • Water, degassed

  • Reaction vessel (e.g., microwave vial or Schlenk tube) with a magnetic stir bar

Procedure:

  • Vessel Preparation: To a dry reaction vessel, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and powdered K₃PO₄ (3.0 equiv).

  • Catalyst Addition: Add the SPhos Pd G3 precatalyst (e.g., 2 mol%, 15.2 mg for a 1.0 mmol scale). The vial can be briefly opened to air for this addition.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe to achieve the desired solvent ratio (typically between 4:1 and 10:1, with a total concentration of ~0.1 M). For a 1.0 mmol reaction, 8 mL of dioxane and 2 mL of water is a good starting point.[18]

  • Reaction Execution: Seal the vessel tightly. Place it in a preheated oil bath or heating block set to 80–100 °C.[18] Stir the mixture vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.[4][18] Check for the consumption of the starting aryl bromide. Reactions are typically complete within 2–16 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.[4]

Protocol B: Conditions for In-Situ Catalyst Generation

This protocol is a more classical approach, suitable for screening and when precatalysts are unavailable. It requires stricter adherence to inert atmosphere techniques.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.2–1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0–3.0 equiv)

  • Toluene, anhydrous, degassed

  • Reaction vessel (e.g., Schlenk flask) with a magnetic stir bar and condenser

Procedure:

  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and Cs₂CO₃ (2.5 equiv).

  • Catalyst Addition: In a separate vial under an inert atmosphere, weigh the Pd₂(dba)₃ (2 mol%) and SPhos (4 mol%) and add them to the Schlenk flask.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[4]

  • Solvent Addition: Add degassed toluene via syringe.

  • Reaction Execution: Heat the mixture to 100–110 °C with vigorous stirring.

  • Monitoring, Workup, and Purification: Follow steps 5-8 as described in Protocol A.

Optimization and Data Summary

The optimal conditions can vary significantly based on the electronic and steric properties of the boronic acid coupling partner. A systematic screening of parameters is often necessary.

Table 1: Guideline for Parameter Optimization

ParameterCondition 1 (Standard)Condition 2 (More Forcing)Condition 3 (Alternative)Rationale & Causality
Catalyst/Ligand Pd₂(dba)₃ / SPhosXPhos Pd G3Pd(dppf)Cl₂For sterically hindered boronic acids, more active catalyst systems like those with XPhos or other Buchwald ligands may be required.[11] Pd(dppf)Cl₂ is a robust catalyst for many systems.[19]
Base K₃PO₄Cs₂CO₃K₂CO₃Cs₂CO₃ is more soluble and often more effective for difficult couplings. K₂CO₃ is a milder and less expensive option but may be less effective here.[12]
Solvent Dioxane / H₂O (5:1)Toluene / H₂O (10:1)THF / H₂O (4:1)Toluene allows for higher reaction temperatures. THF is another common ethereal solvent. The choice can affect solubility and catalyst performance.[15][20]
Temperature 90 °C110 °C80 °CHigher temperatures can overcome activation barriers but may also increase side reactions like debromination. A lower temperature should be tried if side products are an issue.[18]

Troubleshooting Common Issues

Even with robust protocols, challenges can arise. A logical approach to troubleshooting is essential for success.

Troubleshooting_Tree Start Reaction Failed or Low Yield Check_Inert Was the reaction run under a strict inert atmosphere with degassed solvents? Start->Check_Inert Side_Products Significant Side Products Observed? Start->Side_Products Inert_No Action: Improve inert technique. Use Schlenk line, degas solvents via freeze-pump-thaw or sparging. Check_Inert->Inert_No No Inert_Yes Yes Check_Inert->Inert_Yes Check_Reagents Are reagents (especially boronic acid and base) pure and dry? Inert_Yes->Check_Reagents Reagents_No Action: Use fresh boronic acid. Dry and finely powder the base before use. Check_Reagents->Reagents_No No Reagents_Yes Yes Check_Reagents->Reagents_Yes Check_Conditions Consider reaction parameters Reagents_Yes->Check_Conditions Increase_Temp Action: Increase temperature in 10 °C increments (e.g., up to 110 °C). Check_Conditions->Increase_Temp Change_Catalyst Action: Switch to a more active catalyst system (e.g., from Pd(dppf)Cl₂ to an SPhos or XPhos based system). Check_Conditions->Change_Catalyst Change_Base Action: Screen different bases. Switch from K₂CO₃ to K₃PO₄ or Cs₂CO₃. Check_Conditions->Change_Base Homocoupling Homocoupling of Boronic Acid? Side_Products->Homocoupling Debromination Debromination of Starting Material? Side_Products->Debromination Homocoupling_Sol Cause: Likely O₂ contamination. Action: Rigorously degas all reagents and maintain a positive inert gas pressure. Homocoupling->Homocoupling_Sol Debromination_Sol Cause: Often high temperature or specific bases. Action: Lower reaction temperature. Screen alternative bases. Debromination->Debromination_Sol

Figure 2: A decision tree for troubleshooting Suzuki coupling reactions.
  • Issue: Low or No Conversion. This is the most common issue. The primary causes are catalyst deactivation or suboptimal conditions.[11][18] Ensure a strictly inert atmosphere and high-purity reagents. If the problem persists, a more active catalyst system or more forcing conditions (higher temperature, stronger base) are warranted.[11][14]

  • Issue: Homocoupling of Boronic Acid. This side reaction, forming an R-R dimer from the boronic acid, is almost always caused by the presence of oxygen, which can facilitate an alternative catalytic cycle.[6] The solution is to improve the degassing procedure for all solvents and ensure the reaction vessel is kept under a positive pressure of inert gas.[11]

  • Issue: Debromination (Hydrodehalogenation). The observation of 5-fluoro-2-nitrotoluene as a byproduct indicates that the bromine has been replaced by hydrogen. This can be promoted by high temperatures or certain impurities.[11] If this is a major issue, consider lowering the reaction temperature and screening different bases.

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful method for synthesizing novel, highly functionalized scaffolds for drug discovery and materials science. While the substrate's electronic activation is beneficial, its steric hindrance demands careful selection of a robust and sterically tolerant catalyst system. By understanding the underlying mechanistic principles and employing systematic optimization and troubleshooting, researchers can reliably leverage this versatile building block to accelerate their synthetic programs.

References

  • The Role of this compound in Pharmaceutical R&D. Google Cloud.
  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
  • Why is the Suzuki-Miyaura coupling reaction steric sensitive? Reddit.
  • STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
  • Application Notes and Protocols for Suzuki Coupling Reactions with 4-Fluoro-3-nitrotoluene. Benchchem.
  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...
  • Optimizing Suzuki Coupling with 4-Bromo-2,6-difluoroaniline. Benchchem.
  • Troubleshooting failed Suzuki coupling with 2-Bromo-4-isopropylphenol. Benchchem.
  • Optimizing Suzuki Coupling with 1-(4-Bromo-3-fluorophenyl)ethanone. Benchchem.
  • Help needed with unreproducible Suzuki coupling. Reddit.
  • Struggling with Suzuki Reaction. Reddit.
  • Which conditions are favorable for the efficient Suzuki coupling?
  • The Role of Bases and Solvents in 2-Fluoropyridine-3-boronic Acid Couplings. Benchchem.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Base-free nickel catalysed decarbonylative Suzuki-Miyaura coupling of acid fluorides.
  • The Role of 5-Fluoro-2-nitrotoluene in Pharmaceutical Synthesis: Applic
  • Solvent coordination to palladium can invert the selectivity of oxidative addition. Chemical Science (RSC Publishing).
  • Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride. MDPI.
  • Synthetic Protocols Utilizing 5-Fluoro-2-nitrotoluene as a Versatile Starting M
  • Application Notes and Protocols for Suzuki Coupling Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene. Benchchem.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.

Sources

Application Notes and Protocols for the Nucleophilic Aromatic Substitution of 4-Bromo-5-fluoro-2-nitrotoluene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Importance of 4-Bromo-5-fluoro-2-nitrotoluene in Synthesis

This compound is a highly versatile chemical intermediate of significant interest in the pharmaceutical and agrochemical industries.[1] Its unique molecular architecture, featuring a bromine atom, a fluorine atom, and a nitro group on a toluene scaffold, provides multiple reaction sites and activating features for complex molecular synthesis.[2] The presence of these functional groups allows for a range of chemical transformations, making it an invaluable building block for active pharmaceutical ingredients (APIs).[1]

The fluorine atom, in particular, is a desirable feature in medicinal chemistry as its incorporation into drug molecules can enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[3][4] The nitro group is a strong electron-withdrawing group that activates the aromatic ring for nucleophilic aromatic substitution (SNAr), a cornerstone of modern organic synthesis for forming carbon-heteroatom bonds.[5][6] Furthermore, the bromine atom serves as a versatile handle for cross-coupling reactions.[2] This combination of reactive sites makes this compound a critical precursor for a diverse array of complex molecules, including substituted benzimidazoles, which are known for their wide range of pharmacological activities.[7][8]

Fundamentals of the SNAr Reaction on this compound

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring.[9] This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.[6][9] In the case of this compound, the nitro group at the 2-position powerfully activates the ring for nucleophilic attack.

The accepted mechanism for SNAr is a two-step addition-elimination process.[6] The reaction is initiated by the attack of a nucleophile on the carbon atom bearing a leaving group, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[6][9] The stability of this complex is crucial and is significantly enhanced by the delocalization of the negative charge onto the electron-withdrawing nitro group. The subsequent elimination of the leaving group restores the aromaticity of the ring, yielding the final substituted product.[6]

Regioselectivity: Fluorine vs. Bromine Displacement

A key consideration in the SNAr of this compound is the regioselectivity of the nucleophilic attack. The substrate possesses two potential leaving groups: a fluorine atom at the 5-position and a bromine atom at the 4-position. The nitro group is ortho to the bromine and meta to the fluorine. However, the position para to the fluorine is also activated.

Generally, in SNAr reactions, fluoride is a better leaving group than bromide when the reaction is activated by an ortho/para electron-withdrawing group. This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. The rate-determining step is typically the formation of the Meisenheimer complex, and the high electronegativity of fluorine stabilizes this intermediate through a strong inductive effect.[10] Therefore, nucleophilic attack is expected to preferentially occur at the carbon bearing the fluorine atom.

Experimental Protocols

The following protocols provide a generalized framework for conducting the nucleophilic aromatic substitution of this compound with various nucleophiles. Researchers should optimize these conditions based on the specific nucleophile and desired product.

General Considerations
  • Solvents: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile are preferred as they can effectively solvate the intermediate complex and do not interfere with the nucleophile's reactivity.[11]

  • Base: A base is often required to deprotonate neutral nucleophiles (e.g., amines, alcohols, thiols), thereby increasing their nucleophilicity. Common bases include potassium carbonate (K₂CO₃), triethylamine (Et₃N), and sodium hydride (NaH) for alcohols.[11]

  • Temperature: The reaction temperature can significantly influence the reaction rate. Insufficient temperature may lead to no reaction, while excessively high temperatures can cause decomposition of the starting material or product.[11] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial.

Protocol 1: Reaction with an Amine Nucleophile (e.g., Morpholine)

This protocol outlines a general procedure for the synthesis of N-substituted 4-bromo-2-nitro-5-(morpholin-4-yl)toluene.

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser or heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous DMF via syringe to dissolve the solids.

  • Add morpholine (1.2 eq) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to 80-100 °C.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volume of DMF).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel.

Workflow for SNAr with an Amine Nucleophile

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants This compound, Amine, Base Solvent Anhydrous DMF/DMSO Reactants->Solvent Dissolve Heating Heat to 80-100 °C Solvent->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quench Quench with Water Monitoring->Quench Extraction Extract with EtOAc Quench->Extraction Purification Column Chromatography Extraction->Purification Characterization NMR, MS, etc. Purification->Characterization

Caption: A generalized workflow for the SNAr reaction.

Protocol 2: Reaction with a Thiol Nucleophile (e.g., Thiophenol)

This protocol details the synthesis of a thioether derivative.

Materials:

  • This compound (1.0 eq)

  • Thiophenol (1.1 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add anhydrous THF.

  • Carefully add sodium hydride (1.2 eq) to the THF with stirring.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of thiophenol (1.1 eq) in anhydrous THF to the NaH suspension. Stir for 30 minutes at 0 °C to allow for the formation of the sodium thiophenolate.

  • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Data Presentation and Characterization

The successful synthesis of the desired product must be confirmed through rigorous analytical techniques.

Technique Expected Observations for Product
¹H NMR Disappearance of the signal corresponding to the proton adjacent to the fluorine atom. Appearance of new signals corresponding to the incorporated nucleophile. Shifts in the aromatic proton signals due to the new substituent.
¹³C NMR Disappearance of the carbon signal showing a large C-F coupling constant. Appearance of new carbon signals from the nucleophile.
¹⁹F NMR Disappearance of the signal corresponding to the fluorine atom in the starting material.
Mass Spectrometry (MS) Observation of the molecular ion peak corresponding to the calculated mass of the product.
Infrared (IR) Spectroscopy Presence of characteristic peaks for the nitro group (around 1530 and 1350 cm⁻¹). Appearance of new peaks corresponding to the functional groups of the nucleophile.

Troubleshooting and Scientific Insights

Problem Potential Cause Suggested Solution
Low or No Conversion 1. Insufficient temperature. 2. Inactive nucleophile. 3. Improper solvent.1. Gradually increase the reaction temperature. 2. Ensure the base is sufficient to deprotonate the nucleophile. 3. Switch to a more polar aprotic solvent like DMSO.[11]
Multiple Products/Byproducts 1. Presence of water acting as a competing nucleophile. 2. Side reactions of a complex nucleophile.1. Use anhydrous solvents and reagents. 2. Consider protecting reactive functional groups on the nucleophile.[11]
Decomposition of Starting Material 1. Reaction temperature is too high.1. Run the reaction at the lowest effective temperature. Monitor for decomposition spots on TLC.[11]

// Reactants sub [label=< this compound

>]; nu [label="Nu:⁻"];

// Meisenheimer Complex mc [label=< Meisenheimer Complex (stabilized by NO₂)

>];

// Products prod [label=< Substituted Product

>]; lg [label="F⁻"];

// Arrows and Labels {rank=same; sub; nu;} sub -> mc [label="+ Nu:⁻\n(rate-determining)"]; mc -> prod [label="- F⁻"]; prod -> lg [style=invis];

// Explanatory Nodes exp1 [label="Nucleophilic attack at the\nC-F bond is favored due to\nthe high electronegativity of F.", shape=box, style=dotted, fontcolor="#5F6368"]; exp2 [label="The nitro group stabilizes the\nnegative charge via resonance.", shape=box, style=dotted, fontcolor="#5F6368"];

mc -> exp2 [style=dotted, arrowhead=none]; sub -> exp1 [style=dotted, arrowhead=none]; }

Sources

Application Notes and Protocols: Chemoselective Reduction of 4-Bromo-5-fluoro-2-nitrotoluene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Bromo-5-fluoro-2-aminotoluene

In the landscape of pharmaceutical and agrochemical research, the synthesis of highly functionalized aromatic amines is a cornerstone of new molecular entity development. 4-Bromo-5-fluoro-2-aminotoluene serves as a critical building block, where its unique substitution pattern—a vicinal bromo-fluoro motif and a reactive amino group—provides a versatile scaffold for constructing complex molecular architectures.[1] The primary synthetic route to this valuable intermediate involves the reduction of its nitro precursor, 4-Bromo-5-fluoro-2-nitrotoluene.

The central challenge of this transformation is not the reduction of the nitro group itself, but achieving it with high chemoselectivity. The presence of a carbon-bromine bond introduces a significant risk of hydrodehalogenation, a common side reaction in catalytic hydrogenations that leads to undesired impurities and reduces yield.[2][3][4][5] This guide provides a detailed analysis of reduction strategies, offering field-proven protocols designed to maximize the yield and purity of the target aniline while minimizing byproduct formation.

Causality Behind Experimental Choices: Selecting a Reduction Strategy

The choice of a reduction method is dictated by a balance of factors including chemoselectivity, scale, cost, safety, and equipment availability. For a halogenated substrate like this compound, the primary consideration is preserving the C-Br bond.

dot graph MethodSelection { graph [rankdir="TB", splines=ortho, nodesep=0.6, label="Figure 1: Decision workflow for selecting a reduction method.", labelloc=b, fontname="Helvetica", fontsize=12]; node [shape=box, style="filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];

Start [label="Start: Reduce\nthis compound", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

Q_H2 [label="Is handling high-pressure\nH₂ gas feasible and safe?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Q_Waste [label="Is stoichiometric\nmetal waste acceptable?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Q_Selectivity [label="Is highest chemoselectivity\nthe primary concern?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

Method_CTH [label="Catalytic Transfer Hydrogenation (CTH)\n(e.g., Pd/C, Hydrazine)\nPros: High selectivity, no H₂ gas.\nCons: Hydrazine toxicity.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Method_Fe [label="Iron Reduction\n(Fe/NH₄Cl)\nPros: Excellent selectivity, low cost.\nCons: Iron sludge, workup.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Method_SnCl2 [label="Stannous Chloride\n(SnCl₂)\nPros: Mild, very selective.\nCons: Tin waste toxicity, cost.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Method_H2 [label="Direct Catalytic Hydrogenation\n(H₂/Catalyst)\nPros: High atom economy.\nCons: High risk of dehalogenation.", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Q_H2; Q_H2 -> Method_H2 [label="Yes"]; Q_H2 -> Q_Selectivity [label="No"];

Q_Selectivity -> Method_CTH [label="Yes"]; Q_Selectivity -> Q_Waste [label="No"];

Q_Waste -> Method_Fe [label="Yes"]; Q_Waste -> Method_SnCl2 [label="If Fe fails or for\nspecific compatibility"]; }

Caption: Figure 1: Decision workflow for selecting a reduction method.

Catalytic Hydrogenation (H₂/Catalyst)

Direct hydrogenation with hydrogen gas is often the most atom-economical method. However, palladium on carbon (Pd/C), the most common catalyst, is highly active and notorious for causing hydrodehalogenation of aryl bromides and iodides.[3] While catalysts like Raney Nickel or sulfided platinum might offer better selectivity, the risk remains significant, making this a less desirable primary approach for this specific substrate without extensive optimization.[6][7]

Catalytic Transfer Hydrogenation (CTH)

CTH offers a safer and often more selective alternative by generating hydrogen in situ from a donor molecule.[3][8]

  • Hydrogen Donors: Hydrazine hydrate (N₂H₄·H₂O) and ammonium formate (HCO₂NH₄) are the most common.[8][9] Hydrazine is highly effective but also highly toxic and requires careful handling.

  • Catalysts: Pd/C is still widely used, but its activity must be modulated by controlling temperature and reaction time to prevent dehalogenation.[3] The gradual generation of hydrogen on the catalyst surface often leads to higher selectivity compared to using H₂ gas directly.

Metal-Mediated Reductions

These classical methods are robust, scalable, and generally provide excellent chemoselectivity for halogenated nitroarenes.[10]

  • Iron in Neutral/Acidic Media (Fe/NH₄Cl or Fe/HCl): This is one of the most reliable and cost-effective methods.[11] The reaction proceeds via single-electron transfers from the iron surface.[12] Using ammonium chloride provides a buffered, mildly acidic medium that is less harsh than concentrated acids and minimizes side reactions.[13] The primary drawback is the generation of large quantities of iron oxide sludge, which can complicate workup and purification.[12][13]

  • Stannous Chloride (SnCl₂): Tin(II) chloride is a mild and highly chemoselective reducing agent, often used for sensitive substrates.[6][14] However, it is a stoichiometric reagent that generates toxic tin salt byproducts, making it less environmentally friendly and more expensive than iron.[15] It is generally considered an older methodology but remains a valid option for small-scale synthesis where its specific selectivity is required.[15]

Based on this analysis, Catalytic Transfer Hydrogenation and Iron/Ammonium Chloride Reduction represent the most balanced and reliable strategies for this transformation.

Experimental Protocols

Protocol 1: Catalytic Transfer Hydrogenation using Pd/C and Hydrazine Hydrate

This protocol leverages the high efficiency of CTH, offering a rapid and clean conversion. The key to success is careful monitoring to prevent the reaction from proceeding to dehalogenation after the nitro reduction is complete.

dot graph Workflow_CTH { graph [rankdir="TB", splines=ortho, nodesep=0.5, label="Figure 2: Experimental workflow for the CTH protocol.", labelloc=b, fontname="Helvetica", fontsize=12]; node [shape=box, style="filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10];

Setup [label="1. Setup\n- Assemble reflux apparatus.\n- Add starting material, solvent (MeOH),\n and 10% Pd/C catalyst."]; Reaction [label="2. Reaction\n- Heat to 60-65 °C.\n- Add hydrazine hydrate dropwise\n (CAUTION: Exothermic).\n- Monitor closely by TLC."]; Workup [label="3. Work-up\n- Cool to room temperature.\n- Filter through Celite to remove Pd/C.\n (Keep Celite pad wet).\n- Concentrate filtrate."]; Purification [label="4. Purification\n- Dissolve residue in EtOAc.\n- Wash with water and brine.\n- Dry over Na₂SO₄.\n- Concentrate to yield pure product."];

Setup -> Reaction -> Workup -> Purification; }

Caption: Figure 2: Experimental workflow for the CTH protocol.

Materials & Reagents

Reagent/Material Quantity Purpose
This compound 1.0 eq Starting Material
10% Palladium on Carbon (Pd/C) 5-10 mol% Catalyst
Hydrazine monohydrate (N₂H₄·H₂O) 4.0-5.0 eq Hydrogen Donor
Methanol (MeOH) or Ethanol (EtOH) 10-20 mL/g Solvent
Celite® As needed Filtration Aid
Ethyl Acetate (EtOAc) As needed Extraction Solvent
Brine (Saturated NaCl solution) As needed Aqueous Wash

| Anhydrous Sodium Sulfate (Na₂SO₄) | As needed | Drying Agent |

Step-by-Step Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and methanol (10-20 mL per gram of starting material).

  • Carefully add 10% Pd/C (5-10 mol% by weight) to the suspension.

  • Reaction: Begin vigorous stirring and gently heat the mixture to 60-65 °C in a water bath.

  • CAUTION: Using a dropping funnel, add hydrazine monohydrate (4.0-5.0 eq) dropwise to the heated suspension. An exothermic reaction with gas evolution (N₂) will occur. Control the addition rate to maintain a gentle reflux.[8]

  • After the addition is complete, maintain the temperature and monitor the reaction progress every 10-15 minutes by Thin Layer Chromatography (TLC). The reaction is often complete within 30-90 minutes. Do not let the reaction run for an extended period after completion to avoid dehalogenation.

  • Work-up: Once the starting material is consumed (as indicated by TLC), cool the flask to room temperature.

  • CAUTION: Carefully filter the reaction mixture through a pad of Celite® to remove the pyrophoric Pd/C catalyst. Wash the Celite pad thoroughly with methanol. The filter cake must be kept wet with solvent until it can be disposed of properly.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Dissolve the resulting residue in ethyl acetate. Wash the organic layer with water (2x) and then with brine (1x) to remove any remaining hydrazine and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 4-Bromo-5-fluoro-2-aminotoluene, which typically appears as a solid or oil.

Protocol 2: Metal-Mediated Reduction using Iron and Ammonium Chloride

This classic protocol is highly reliable, scalable, and avoids the use of toxic hydrazine and pyrophoric catalysts, making it a workhorse in process chemistry.

dot graph Workflow_Fe { graph [rankdir="TB", splines=ortho, nodesep=0.5, label="Figure 3: Experimental workflow for the Fe/NH₄Cl protocol.", labelloc=b, fontname="Helvetica", fontsize=12]; node [shape=box, style="filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10];

Setup [label="1. Setup\n- Add starting material, EtOH/H₂O solvent,\n NH₄Cl, and iron powder to a flask."]; Reaction [label="2. Reaction\n- Heat mixture to reflux (80-90 °C).\n- Stir vigorously.\n- Monitor by TLC (typically 2-4 hours)."]; Workup [label="3. Work-up\n- Cool to room temperature.\n- Filter hot through Celite to remove iron sludge.\n- Wash sludge thoroughly with hot EtOH."]; Purification [label="4. Purification\n- Concentrate filtrate.\n- Partition between EtOAc and water.\n- Basify aqueous layer (Na₂CO₃).\n- Extract with EtOAc, dry, and concentrate."];

Setup -> Reaction -> Workup -> Purification; }

Caption: Figure 3: Experimental workflow for the Fe/NH₄Cl protocol.

Materials & Reagents

Reagent/Material Quantity Purpose
This compound 1.0 eq Starting Material
Iron powder (<325 mesh) 3.0-5.0 eq Reducing Agent
Ammonium Chloride (NH₄Cl) 4.0-5.0 eq Proton Source/Activator
Ethanol (EtOH) / Water (H₂O) 4:1 to 9:1 v/v Solvent System
Celite® As needed Filtration Aid
Ethyl Acetate (EtOAc) As needed Extraction Solvent
Sodium Carbonate (Na₂CO₃) As needed Base for Neutralization

| Anhydrous Sodium Sulfate (Na₂SO₄) | As needed | Drying Agent |

Step-by-Step Procedure:

  • Setup: In a round-bottom flask equipped with a mechanical stirrer and reflux condenser, combine this compound (1.0 eq), ethanol, and water (e.g., a 4:1 mixture).

  • To this solution, add ammonium chloride (~4 eq) and iron powder (~3-5 eq).[12]

  • Reaction: Heat the reaction mixture to reflux (typically 80-90 °C) with vigorous stirring. The mixture will turn into a dark slurry.

  • Monitor the reaction by TLC. The reduction is generally complete within 2-4 hours.[16]

  • Work-up: Upon completion, cool the mixture slightly (to ~60 °C) and filter the hot suspension through a thick pad of Celite® to remove the iron and iron oxide sludge. This hot filtration is crucial to prevent the product from crashing out with the iron salts.

  • Wash the filter cake thoroughly with several portions of hot ethanol.

  • Purification: Combine the filtrates and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water.

  • To remove any remaining acidic components, basify the mixture by washing with a saturated solution of sodium bicarbonate or sodium carbonate until effervescence ceases.[16]

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the final product.

Reaction Monitoring and Characterization

A self-validating protocol requires diligent monitoring and definitive characterization.

Table 1: Analytical Monitoring Techniques

Technique Procedure & Interpretation
Thin Layer Chromatography (TLC) Mobile Phase: Hexanes/Ethyl Acetate (e.g., 4:1). Visualization: UV light (254 nm). Interpretation: The reaction is complete upon the complete disappearance of the higher Rf starting material spot and the appearance of a new, lower Rf product spot (amines are more polar).

| LC-MS / GC-MS | A small aliquot is diluted, filtered, and injected. This provides quantitative data on the conversion of starting material and allows for the detection of key byproducts, such as the dehalogenated amine (4-fluoro-2-aminotoluene), which would appear at a mass 80 units lower than the desired product.[17] |

Expected Characterization Data for 4-Bromo-5-fluoro-2-aminotoluene:

  • Appearance: Off-white to light brown solid or oil.

  • Mass Spectrometry (EI+): Expected m/z for [M]⁺: ~205/207 (characteristic isotopic pattern for bromine).

  • ¹H NMR (in CDCl₃): Expect distinct aromatic proton signals, a broad singlet for the -NH₂ protons (which can be exchanged with D₂O), and a singlet for the -CH₃ protons. The coupling patterns (J-values) between the aromatic protons and the fluorine atom will be characteristic.

  • FT-IR (thin film or KBr): Look for two characteristic N-H stretching bands in the 3300-3500 cm⁻¹ region, confirming the presence of the primary amine.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Inactive catalyst (Pd/C) or iron powder. 2. Insufficient reductant (hydrazine or iron). 3. Low reaction temperature.1. Use fresh, high-quality catalyst/reagent. 2. Add an additional portion of the reductant and monitor. 3. Ensure the reaction is at the specified temperature.
Significant Dehalogenation 1. Catalyst is too active (CTH). 2. Reaction time is too long or temperature is too high. 3. Substrate concentration is too low.[4]1. Reduce catalyst loading or switch to a less active catalyst system (e.g., Pt-V/C).[4] 2. Monitor the reaction very closely and stop it immediately upon completion. 3. Increase the substrate concentration, as lower concentrations can sometimes favor dehalogenation.[4]
Difficult Filtration (Iron Sludge) The fine particulate nature of iron oxides.Filter the reaction mixture while it is still hot. Use a thick pad of Celite® and consider applying a gentle vacuum. Washing with hot solvent is critical.
Product is Impure after Work-up 1. Incomplete removal of iron/tin salts. 2. Emulsion formation during extraction.1. Ensure thorough washing and consider a final basification step to precipitate metal hydroxides before a final filtration. 2. Add brine to the aqueous layer to break emulsions during extraction.

Safety and Handling

All experiments must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[18][19]

  • Nitroaromatic Compounds: The starting material, this compound, should be handled with care. Nitroaromatic compounds are toxic and can be absorbed through the skin.[20][21]

  • Hydrazine (N₂H₄·H₂O): Hydrazine is highly toxic, corrosive, and a suspected carcinogen. Always handle it in a fume hood and avoid inhalation or skin contact.

  • Palladium on Carbon (Pd/C): Dry Pd/C is pyrophoric and can ignite solvents upon exposure to air. Always handle it in an inert atmosphere or as a slurry. Keep the filter cake wet during and after filtration.

  • Flammable Solvents: Methanol, ethanol, and ethyl acetate are flammable. Keep them away from ignition sources.[22]

  • Waste Disposal: Dispose of all chemical waste, especially heavy metal residues (tin) and used catalyst, according to institutional and local environmental regulations.

References

  • Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. ResearchGate. [Link]

  • Highly Active and Chemoselective Reduction of Halogenated Nitroarenes Catalyzed by Ordered Mesoporous Carbon Supported Platinum Nanoparticles. ACS Publications. [Link]

  • Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. NIH National Center for Biotechnology Information. [Link]

  • Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. ACS Publications. [Link]

  • Transfer hydrogenation of nitroarenes with hydrazine at near-room temperature catalysed by a MoO2 catalyst. Royal Society of Chemistry. [Link]

  • Carbon Deposition on Heterogeneous Pt Catalysts Promotes the Selective Hydrogenation of Halogenated Nitroaromatics. ACS Publications. [Link]

  • Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. SciSpace. [Link]

  • Reduction of Aromatic Nitro Compounds with Hydrazine Hydrate over a CeO2ÿSnO2 Catalysty. RSC Publishing. [Link]

  • Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects. Global Science Press. [Link]

  • Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Taylor & Francis Online. [Link]

  • Nitro Reduction - SnCl2. Common Organic Chemistry. [Link]

  • Nitro Reduction - Common Conditions. Common Organic Chemistry. [Link]

  • Mechanistic Studies of the Reduction of Nitroarenes by NaBH4 or Hydrosilanes Catalyzed by Supported Gold Nanoparticles. ACS Publications. [Link]

  • Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. RSC Publishing. [Link]

  • Reduction of Nitroarenes with SnCl 2 in TBAB. ResearchGate. [Link]

  • Rapid and Efficient Reduction of Nitroarenes to Their Corresponding Amines with Promotion of NaBH4/NiCl2·6H2O System in Aqueous CH3CN. Asian Journal of Chemistry. [Link]

  • nitro razredčilo. Chemius. [Link]

  • Reduction of Nitroaromatic Compounds with Sodium Borohydride Using Transition Metal Sulfides. ScholarWorks @ UTRGV. [Link]

    • analytical methods. Agency for Toxic Substances and Disease Registry. [Link]

  • Reduction of aromatic nitro-compounds to amines with sodium borohydride–copper(II) acetylacetonate. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

  • Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis. Materials Advances (RSC Publishing). [Link]

  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Syntheses and Catalysis. [Link]

  • Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. ACS Publications. [Link]

  • FeS-NH4Cl-CH3OH-H2O: An efficient and inexpensive system for reduction of nitroarenes to anilines. ResearchGate. [Link]

  • Sn2+ reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • ChemInform Abstract: Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. ResearchGate. [Link]

  • Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant. Semantic Scholar. [Link]

  • Major mechanisms of toxicity of nitroaromatic compounds. ResearchGate. [Link]

  • Chemical Safety Guide, 5th Ed. Princeton University. [Link]

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Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-5-fluoro-2-nitrotoluene

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Challenges of Electron-Deficient Substrates

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1][2][3] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science. However, the reactivity of the aryl halide substrate can be significantly influenced by its electronic properties. The target substrate of this application note, 4-Bromo-5-fluoro-2-nitrotoluene, presents a unique set of challenges and opportunities due to the presence of three distinct substituents on the aromatic ring.

The electron-withdrawing nature of the nitro and fluoro groups significantly deactivates the aryl bromide towards oxidative addition to the palladium(0) catalyst, a critical step in the catalytic cycle.[4] Conversely, these groups also activate the ring for potential nucleophilic aromatic substitution (SNAr) side reactions. Therefore, a carefully optimized protocol is essential to favor the desired Buchwald-Hartwig pathway and achieve high yields of the desired N-arylated product. This document provides a comprehensive guide to the Buchwald-Hartwig amination of this compound, offering a detailed protocol, mechanistic insights, and practical considerations for success.

Safety and Handling Precautions

Reagents: Palladium catalysts, phosphine ligands, and strong bases like sodium tert-butoxide are air and/or moisture sensitive and should be handled under an inert atmosphere (e.g., argon or nitrogen) in a glovebox or using Schlenk techniques. Phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.

General Recommendations:

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Work in a well-ventilated fume hood.

  • Avoid inhalation of dust, vapors, or mists.

  • In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.[6]

Reaction Optimization: A Strategic Approach

The success of the Buchwald-Hartwig amination of this compound hinges on the judicious selection of the catalyst, ligand, base, and solvent. The interplay of these components is crucial to overcome the inherent challenges posed by this electron-deficient substrate.

Catalyst and Ligand Selection: The Heart of the Reaction

For electron-deficient aryl bromides, bulky, electron-rich phosphine ligands are generally preferred as they promote the oxidative addition step and facilitate reductive elimination.[1]

  • Recommended Ligands: Biarylphosphine ligands such as XPhos, SPhos, and BrettPhos have demonstrated broad utility and high reactivity in challenging amination reactions. For this specific substrate, a ligand that can stabilize the electron-deficient palladium center during the catalytic cycle is advantageous.

  • Palladium Precatalysts: The use of pre-formed palladium precatalysts, such as the G3 or G4 palladacycles (e.g., XPhos Pd G3), is highly recommended. These are often more stable and provide more consistent results than generating the active Pd(0) species in situ.

The Role of the Base: A Critical Parameter

A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[4]

  • Recommended Bases: Sodium tert-butoxide (NaOtBu) is a commonly used and effective base for Buchwald-Hartwig aminations. Other strong bases like lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄) can also be considered, depending on the specific amine and potential substrate sensitivities.

Solvent Choice: Influencing Reactivity and Solubility

The solvent plays a critical role in solubilizing the reagents and influencing the reaction rate.

  • Recommended Solvents: Aprotic, non-polar to moderately polar solvents are typically used. Toluene and 1,4-dioxane are common choices and generally provide good results.[2] Anhydrous and deoxygenated solvents are essential for optimal catalyst performance.

Experimental Workflow

The following diagram illustrates a typical workflow for the Buchwald-Hartwig amination of this compound.

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup and Purification reagents Weigh and add: - Pd Precatalyst - Ligand - Base - this compound solvent Add anhydrous, degassed solvent reagents->solvent amine Add amine coupling partner solvent->amine heating Heat to desired temperature (e.g., 80-110 °C) with stirring amine->heating monitoring Monitor reaction progress (TLC, GC-MS, or LC-MS) heating->monitoring quench Cool to room temperature and quench the reaction monitoring->quench extract Perform aqueous workup and extraction quench->extract dry Dry organic layer and concentrate in vacuo extract->dry purify Purify by column chromatography dry->purify product product purify->product Final Product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Detailed Protocol

This protocol provides a general starting point for the amination of this compound with a generic primary or secondary amine. Optimization may be required for specific amine coupling partners.

ParameterRecommended Value/RangeNotes
Aryl Halide This compound1.0 equiv
Amine Primary or Secondary Amine1.1 - 1.5 equiv
Palladium Precatalyst XPhos Pd G31 - 3 mol%
Ligand XPhos1.5 - 4.5 mol% (if not using a precatalyst)
Base Sodium tert-butoxide (NaOtBu)1.5 - 2.0 equiv
Solvent Anhydrous, degassed Toluene or Dioxane5 - 10 mL per mmol of aryl halide
Temperature 80 - 110 °C
Reaction Time 4 - 24 hoursMonitor by TLC or GC-MS

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the palladium precatalyst (e.g., XPhos Pd G3) and sodium tert-butoxide under an inert atmosphere (in a glovebox).

  • Addition of Reagents: Add this compound to the reaction vessel, followed by the anhydrous, degassed solvent.

  • Addition of Amine: Add the amine coupling partner via syringe.

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane.

    • Carefully quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-arylated product.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species.[2][4]

G pd0 Pd(0)Lu2099 oa_complex [Ar(Br)Pd(II)Lu2099] pd0->oa_complex Oxidative Addition (Ar-Br) amide_complex [Ar(NR'R'')Pd(II)Lu2099] oa_complex->amide_complex Amine Coordination & Deprotonation (+ HNR'R'', + Base) amide_complex->pd0 Reductive Elimination product Ar-NR'R'' amide_complex->product

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Br bond of this compound to form a Pd(II) intermediate. This is often the rate-limiting step, particularly for electron-deficient aryl halides.

  • Amine Coordination and Deprotonation: The amine coupling partner coordinates to the Pd(II) center. The base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the N-arylated product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Conclusion

The Buchwald-Hartwig amination of this compound, while presenting challenges due to its electronic nature, is a highly feasible transformation with careful optimization of reaction conditions. The use of bulky, electron-rich biarylphosphine ligands in conjunction with a strong, non-nucleophilic base is key to achieving high yields. The protocol and insights provided in this application note offer a robust starting point for researchers in synthetic and medicinal chemistry to access novel and valuable N-aryl-5-fluoro-2-nitrotoluene derivatives.

References

  • Wikipedia. (2024). Buchwald–Hartwig amination. Retrieved from [Link]

  • Lin, Y., et al. (2024). Dual role of nitroarenes as electrophiles and arylamine surrogates in Buchwald–Hartwig-type coupling for C–N bond construction. Chemical Science. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • NROChemistry. (2023). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]

  • PubMed. (2017). Buchwald-Hartwig Amination of Nitroarenes. Retrieved from [Link]

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 4-Bromo-5-fluoro-2-nitrotoluene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of 4-Bromo-5-fluoro-2-nitrotoluene in Modern Drug Discovery

This compound (CAS No. 224185-19-7) is a highly functionalized aromatic compound that has emerged as a critical building block in the synthesis of complex pharmaceutical agents.[1] Its strategic importance lies in the unique arrangement of its substituents: a nitro group, which can be readily reduced to an amine, and two halogen atoms (bromine and fluorine) that offer distinct reactivities for cross-coupling reactions. This trifecta of functionalities makes it an invaluable intermediate in the construction of novel heterocyclic scaffolds and other intricate molecular architectures central to contemporary drug discovery programs.[1] The incorporation of fluorine, in particular, is a well-established strategy to enhance the metabolic stability, lipophilicity, and target binding affinity of drug candidates.

This comprehensive guide provides a detailed protocol for the large-scale synthesis of this compound, with a focus on a scalable, efficient, and industrially viable synthetic route. We will delve into the rationale behind the chosen methodology, provide a step-by-step protocol, and outline robust analytical methods for quality control, ensuring the production of high-purity material suitable for pharmaceutical development.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and hazards associated with this compound and its precursors is paramount for safe handling and successful synthesis.

PropertyValue
CAS Number 224185-19-7
Molecular Formula C₇H₅BrFNO₂
Molecular Weight 234.02 g/mol
Appearance Pale yellow solid
Melting Point 59-63 °C[2]

Safety Information:

While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, data from structurally related compounds, such as 4-bromo-1-fluoro-2-nitrobenzene and 5-fluoro-2-nitrotoluene, indicate that this compound should be handled with care.[3][4] It is anticipated to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and serious eye irritation.[3][4]

Core Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

  • Ventilation: All operations should be conducted in a well-ventilated fume hood.[4]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[3]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]

Strategic Synthesis Pathway: Regioselective Bromination

For the large-scale production of this compound, a direct and high-yielding synthetic route is paramount. While a multi-step synthesis via a Sandmeyer reaction from 2-fluoro-4-methyl-5-nitro-aniline has been reported with good yields on a lab scale, the handling of potentially unstable diazonium salts can be problematic for industrial applications.[5] A more streamlined and industrially scalable approach is the direct regioselective bromination of the readily available starting material, 5-fluoro-2-nitrotoluene.

The directing effects of the substituents on the aromatic ring govern the regioselectivity of the bromination. The nitro group is a strong deactivating group and a meta-director, while the fluorine atom is a deactivating ortho-, para-director, and the methyl group is an activating ortho-, para-director. The interplay of these electronic effects favors the introduction of the bromine atom at the C4 position, which is ortho to the activating methyl group and para to the fluorine atom, while being meta to the deactivating nitro group.

cluster_start Starting Material cluster_reaction Reaction cluster_product Final Product 5-Fluoro-2-nitrotoluene 5-Fluoro-2-nitrotoluene Bromination Bromination 5-Fluoro-2-nitrotoluene->Bromination Br₂, Fe catalyst This compound This compound Bromination->this compound Regioselective Electrophilic Aromatic Substitution

Caption: Synthetic pathway for this compound.

Detailed Large-Scale Synthesis Protocol

This protocol is designed for a nominal 1 kg scale of the final product and can be adapted for larger quantities with appropriate engineering controls.

Materials and Reagents:

ReagentCAS NumberQuantityMolar Mass ( g/mol )Moles
5-Fluoro-2-nitrotoluene446-33-30.70 kg155.134.51
Dichloromethane (DCM)75-09-27.0 L--
Iron powder, fine7439-89-60.025 kg55.850.45
Bromine (Br₂)7726-95-60.76 kg (0.24 L)159.814.76
Sodium thiosulfate (Na₂S₂O₃)7772-98-7As needed--
Sodium bicarbonate (NaHCO₃)144-55-8As needed--
Brine (saturated NaCl solution)-As needed--
Anhydrous magnesium sulfate (MgSO₄)7487-88-9As needed--
Methanol67-56-1For crystallization--
Water7732-18-5For crystallization--

Equipment:

  • 20 L jacketed glass reactor with overhead stirrer, reflux condenser, and addition funnel

  • Temperature control unit (heating/cooling circulator)

  • Inert atmosphere (nitrogen or argon) supply

  • Large-scale filtration apparatus (e.g., Nutsche filter)

  • Vacuum oven

Protocol:

  • Reactor Setup and Inerting:

    • Set up the 20 L jacketed glass reactor and ensure all connections are secure.

    • Purge the reactor with nitrogen for at least 30 minutes to ensure an inert atmosphere.

  • Charging of Reactants:

    • Charge the reactor with 5-fluoro-2-nitrotoluene (0.70 kg, 4.51 mol) and dichloromethane (7.0 L).

    • Begin stirring to dissolve the starting material.

    • Add the iron powder (0.025 kg, 0.45 mol) to the stirred solution. Iron filings act as a catalyst by reacting with bromine to form iron(III) bromide in situ, which is the active brominating agent.[1][6]

  • Bromination Reaction:

    • Cool the reactor contents to 0-5 °C using the temperature control unit.

    • Slowly add bromine (0.76 kg, 4.76 mol) via the addition funnel over a period of 2-3 hours, maintaining the internal temperature below 10 °C. The reaction is exothermic, and slow addition is crucial to control the temperature and prevent side reactions.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours, or until reaction completion is confirmed by in-process control (IPC) analysis (e.g., GC-MS or HPLC).

  • Work-up and Quenching:

    • Cool the reaction mixture back to 0-5 °C.

    • Slowly and carefully quench the excess bromine by adding a 10% aqueous solution of sodium thiosulfate until the red-brown color of bromine disappears.

    • Transfer the reaction mixture to a separatory funnel and wash sequentially with:

      • Saturated aqueous sodium bicarbonate solution (2 x 2 L) to neutralize any acidic byproducts.

      • Brine (1 x 2 L) to aid in phase separation.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Solvent Removal:

    • Filter off the magnesium sulfate.

    • Concentrate the organic layer under reduced pressure to remove the dichloromethane, yielding the crude product as an oil or a semi-solid.

Purification by Recrystallization

For pharmaceutical applications, high purity of the intermediate is essential. Recrystallization is a robust and scalable method for purifying solid organic compounds.[7]

Protocol:

  • Dissolution:

    • Transfer the crude this compound to a suitable vessel.

    • Add a minimum amount of hot methanol to dissolve the crude product completely. Gentle heating may be required.

  • Crystallization:

    • While the methanol solution is still warm, slowly add water dropwise until the solution becomes faintly cloudy, indicating the point of saturation.

    • If the cloudiness persists, add a few drops of warm methanol until the solution becomes clear again.

    • Cover the vessel and allow it to cool slowly to room temperature. To promote the formation of large, pure crystals, do not disturb the vessel during this time.[8]

  • Isolation and Drying:

    • Once crystallization is complete, cool the mixture in an ice bath for at least one hour to maximize the yield.

    • Collect the crystals by vacuum filtration using a Nutsche filter.

    • Wash the crystals with a small amount of a cold methanol-water mixture to remove any remaining impurities.

    • Dry the purified crystals in a vacuum oven at a temperature below 40 °C until a constant weight is achieved.

Expected Yield: 75-85% Expected Purity: >99% (by HPLC and GC-MS)

Quality Control and Analytical Methods

Robust analytical methods are crucial for ensuring the identity, purity, and quality of the synthesized this compound.

cluster_synthesis Synthesis & Purification cluster_qc Quality Control cluster_release Product Release Crude Product Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Final Product Final Product Recrystallization->Final Product Sampling Sampling Final Product->Sampling HPLC_Analysis HPLC_Analysis Sampling->HPLC_Analysis Purity, Impurity Profile GCMS_Analysis GCMS_Analysis Sampling->GCMS_Analysis Identity, Volatile Impurities Release Release HPLC_Analysis->Release GCMS_Analysis->Release

Caption: Quality control workflow for this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a primary technique for determining the purity of the final product and quantifying any non-volatile impurities.[9]

Instrumentation and Conditions:

ParameterRecommended Conditions
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detector UV-Vis or Photodiode Array (PDA) Detector at 254 nm

Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of acetonitrile. Filter the solution through a 0.45 µm syringe filter before injection.[9]

Gas Chromatography-Mass Spectrometry (GC-MS) for Identity and Volatile Impurities

GC-MS is an excellent method for confirming the identity of the synthesized compound and for detecting and identifying any volatile impurities, such as residual solvents.[10]

Instrumentation and Conditions:

ParameterRecommended Conditions
Column Capillary Column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 250 °C
Oven Program Initial temp 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
MS Mode Electron Ionization (EI) at 70 eV
Mass Range Scan from m/z 40 to 300

Sample Preparation: Prepare a solution of approximately 1 mg/mL of the sample in dichloromethane or ethyl acetate.

Conclusion

The protocol outlined in this application note provides a comprehensive and scalable method for the large-scale synthesis of high-purity this compound. The chosen synthetic strategy of direct, regioselective bromination of 5-fluoro-2-nitrotoluene offers a more industrially viable alternative to multi-step routes. By adhering to the detailed procedures for synthesis, purification, and quality control, researchers and drug development professionals can confidently produce this key intermediate for their advanced pharmaceutical research and development programs.

References

  • Longdom Publishing. Commentary on Crystallization Vital Role in the Purification of Organic Compounds. [Link]

  • EMU Physics Department. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. [Link]

  • SIELC Technologies. Separation of 4-Bromo-2-nitrotoluene on Newcrom R1 HPLC column. [Link]

  • Chemistry Stack Exchange. (2016, August 5). Iron Filing Catalyzed Toluene Reaction with Bromine Solution. [Link]

  • Cavill, G. W. K. (1946). A note on the bromination of p-nitrotoluene. Journal of the Society of Chemical Industry, 65(4), 124-125. [Link]

  • Gryko, D. T., et al. (2025, October 25). Regioselective terminal bromination of fluorinated oligophenylenes. Chemical Communications, 51(85), 15598-15601. [Link]

  • Homework Lib. (2025, April 27). [Chemistry] In the reaction of 2-nitrotoluene with bromine in the presence of iron, which of the pro. YouTube. [Link]

  • RUO Principal. (2023, June 21). Halonitro compounds: a master key in drug industry. [Link]

  • Vertex AI Search. Understanding the Properties and Handling of this compound.
  • Google Patents. CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.
  • Reddit. (2025, November 12). Major product of bromination of m-nitrotoluene. [Link]

  • ResearchGate. Comparing the application of GC/FID and GC/MS methods in the quantitative analysis of 3-nitrotoluene in an excess of 2. [Link]

  • ResearchGate. (2015, March 17). p-Nitrotoluene Bromination Using Barium Fluorobromate Ba(BrF4)2. [Link]

  • Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

  • The Organic Chemistry Tutor. (2017, March 29). Organic Synthesis of Some Commercially-Available Heterocyclic Drugs. YouTube. [Link]

  • Google Patents.
  • Hilaris Publisher. (2023, February 28). Organic Synthesis Empowering Drug Discovery: Innovations and Applications in the Pharmaceutical Industry. [Link]

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High-Performance Liquid Chromatography (HPLC) Purification of 4-Bromo-5-fluoro-2-nitrotoluene: A Detailed Method and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-5-fluoro-2-nitrotoluene is a key halogenated nitroaromatic intermediate utilized in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and advanced materials.[1] The purity of this building block is paramount, as contaminants can lead to significant side reactions, reduced yields, and complicated downstream purification steps. This application note presents a robust, detailed protocol for the purification of this compound using reversed-phase high-performance liquid chromatography (RP-HPLC). We will delve into the rationale behind method development, from column and mobile phase selection to detector optimization, providing a comprehensive guide for achieving high purity of the target compound.

Analyte Properties and Separation Challenges

A thorough understanding of the analyte's physicochemical properties is the foundation of any successful HPLC method development.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 224185-19-7[3][4]
Molecular Formula C₇H₅BrFNO₂[5][6]
Molecular Weight 234.02 g/mol [5][7]
Appearance Colorless or yellowish solid[5]
Melting Point 59-63 °C[5]
Solubility Insoluble in water; soluble in organic solvents like Methanol, Acetonitrile, Dichloromethane.[8][9]

The primary challenge in purifying this compound lies in separating it from structurally similar impurities that are often co-produced during its synthesis.[10] Synthesis frequently involves the nitration of a substituted toluene precursor.[11] This process can lead to a variety of impurities, including:

  • Positional Isomers: Nitration of the aromatic ring can occur at different positions, leading to isomers with very similar polarity and chromatographic behavior.[12]

  • Unreacted Starting Materials: Incomplete reactions can leave residual precursors in the crude product mixture.[12]

  • Over-nitrated Byproducts: The introduction of two or more nitro groups onto the aromatic ring can occur under harsh reaction conditions.[12]

These closely related compounds necessitate a high-resolution separation technique, making HPLC the ideal choice.[2][13]

HPLC Purification Strategy: A Mechanistic Approach

Our strategy is grounded in reversed-phase chromatography, the most widely used separation mode for small organic molecules due to its robustness and versatility.[14][15]

Mode of Chromatography: Reversed-Phase (RP)

In RP-HPLC, we utilize a nonpolar stationary phase and a polar mobile phase. The separation is driven by hydrophobic interactions; more nonpolar compounds are retained longer on the column.[16] Given the organic nature of this compound and its likely impurities, this mode provides the best starting point for achieving effective separation.[15]

Stationary Phase (Column) Selection

The choice of the stationary phase is critical for controlling selectivity.[16]

  • Primary Recommendation: C18 (Octadecylsilane) A C18 column is the workhorse of reversed-phase chromatography and serves as an excellent starting point.[15] Its long alkyl chains provide strong hydrophobic retention, which is effective for separating compounds based on differences in their overall polarity.

  • Alternative for Optimization: Phenyl-Hexyl For aromatic compounds, a Phenyl-Hexyl stationary phase can offer unique selectivity.[17][18] In addition to hydrophobic interactions, it allows for π-π interactions between the phenyl groups of the stationary phase and the aromatic ring of the analyte.[17][19] This can be particularly effective in resolving positional isomers where polarity differences are minimal.

Mobile Phase Selection

The mobile phase composition dictates the retention time and resolution of the separation.[20]

  • Solvents: A gradient mixture of HPLC-grade water and an organic modifier is used.

    • Acetonitrile (ACN): A common choice due to its low viscosity and UV transparency.

    • Methanol (MeOH): Can provide alternative selectivity to ACN, particularly for aromatic compounds on phenyl-based columns where it can enhance π-π interactions.[17]

  • Gradient Elution: A gradient elution, where the concentration of the organic modifier is increased over time, is highly recommended.[15] This approach ensures that late-eluting, more nonpolar impurities are efficiently removed from the column while providing good resolution for compounds with a wide range of polarities.[15]

Detector Settings

The presence of the nitroaromatic chromophore in this compound makes it ideal for UV-Vis detection.[21]

  • Wavelength: Nitroaromatic compounds typically exhibit strong absorbance between 240 nm and 280 nm.[21][22] Monitoring at 254 nm is a robust starting point, as it is a common wavelength for detecting aromatic compounds. Using a Diode Array Detector (DAD) is advantageous as it allows for the simultaneous monitoring of multiple wavelengths, which is useful for identifying co-eluting impurities and assessing peak purity.[23]

Experimental Protocol

This protocol is designed for a preparative or semi-preparative HPLC system.

Materials and Equipment
  • Compound: Crude this compound

  • Solvents: HPLC-grade Acetonitrile, HPLC-grade Methanol, and Ultrapure Water

  • HPLC System: Preparative HPLC system with a gradient pump, autosampler (or manual injector), column oven, and a UV-Vis or DAD detector.

  • Column: C18 silica column (e.g., 250 x 10 mm, 5 µm particle size). Dimensions can be scaled based on the amount of material to be purified.

  • Glassware: Vials for sample preparation and fraction collection, volumetric flasks, graduated cylinders.

  • Post-Purification: Rotary evaporator for solvent removal.

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_run Purification cluster_post Post-Processing A Prepare Mobile Phase (Water/Acetonitrile) C Equilibrate HPLC Column (Initial Mobile Phase Conditions) A->C B Prepare Crude Sample (Dissolve in minimal MeCN/MeOH) D Inject Sample onto Column C->D E Run Gradient Elution (Separation Occurs) D->E F Monitor Elution at 254 nm (Detect Peaks) E->F G Collect Fractions (Isolate Target Compound) F->G H Analyze Fractions (Analytical HPLC or TLC) G->H I Pool Pure Fractions H->I J Evaporate Solvent (Rotary Evaporator) I->J K Obtain Pure Compound (Dry and Characterize) J->K

Caption: HPLC Purification Workflow for this compound.

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Mobile Phase A: Ultrapure Water.

    • Mobile Phase B: HPLC-grade Acetonitrile.

    • Degas both mobile phases thoroughly using sonication or vacuum filtration to prevent pump cavitation and baseline noise.

  • Sample Preparation:

    • Prepare a concentrated stock solution of the crude this compound by dissolving it in a minimal amount of a strong solvent (e.g., Methanol, Acetonitrile, or Dichloromethane).

    • Ensure the sample is fully dissolved. If particulates are present, filter the solution through a 0.45 µm syringe filter to prevent column blockage.

  • HPLC System Preparation and Purification:

    • Install the C18 column and set the column oven temperature to 30 °C for reproducible retention times.

    • Purge the pump lines with the respective mobile phases.

    • Equilibrate the column with the initial mobile phase conditions (e.g., 60% A / 40% B) for at least 10-15 column volumes, or until a stable baseline is achieved.

    • Set the detector to monitor at 254 nm.

    • Inject the prepared sample onto the column.

    • Begin the gradient elution according to the parameters in Table 2.

Table 2: Suggested Preparative HPLC Gradient

Time (min)Flow Rate (mL/min)% Water (A)% Acetonitrile (B)Curve
0.05.06040Initial
2.05.06040Linear
20.05.0595Linear
25.05.0595Hold
25.15.06040Step
30.05.06040Re-equilibrate
Note: Flow rate and gradient times should be adjusted based on column dimensions and the separation observed during initial analytical runs.
  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the main peak eluting from the column. Use narrow time windows or a fraction collector triggered by the detector signal for precise collection.

    • Analyze the purity of the collected fractions using analytical HPLC or TLC.

    • Pool the fractions that meet the desired purity level (>98% is a common target).

  • Post-Purification:

    • Combine the pure fractions and remove the bulk of the acetonitrile using a rotary evaporator.

    • If the compound precipitates from the remaining aqueous solution, it can be collected by filtration. Alternatively, the remaining water can be removed by lyophilization or extraction with a suitable organic solvent followed by drying.

    • Dry the final product under a high vacuum to remove any residual solvents.

Troubleshooting

  • Poor Resolution: If the target peak co-elutes with impurities, flatten the gradient around the elution time of the target compound (i.e., decrease the rate of change of %B). Alternatively, switch to a Phenyl-Hexyl column to exploit different selectivity.[17][18]

  • Broad Peaks: This may indicate column overload, secondary interactions with the stationary phase, or a blocked frit. Reduce the injection volume/mass. Adding a small amount of acid (0.1% Trifluoroacetic Acid or Formic Acid) to the mobile phase can sometimes sharpen peaks by suppressing silanol interactions.

  • No Compound Elution: The compound may be too nonpolar for the starting conditions. Begin the gradient with a higher percentage of the organic modifier (%B).

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the HPLC purification of this compound. By employing a systematic approach based on reversed-phase chromatography with a C18 column and a water/acetonitrile gradient, researchers can effectively remove critical impurities such as positional isomers and unreacted starting materials. The principles and the detailed protocol described herein serve as a robust starting point for scientists and professionals in drug development to obtain this valuable intermediate at high purity, ensuring the integrity and success of subsequent synthetic endeavors.

References

  • Vertex AI Search. (n.d.). Understanding the Properties and Handling of this compound.
  • ChemBK. (2024, April 9). This compound - Physico-chemical Properties.
  • PubMed. (2013). Reverse-phase HPLC analysis and purification of small molecules.
  • Ahmed, A. (2025, June 13). Mastering Small Molecule Reversed-Phase Method Development. YouTube.
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success.
  • LCGC Europe. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum.
  • ChemicalBook. (2025, July 24). This compound.
  • PubChem. (n.d.). 4-Bromo-2-fluoro-6-nitrotoluene.
  • Benchchem. (n.d.). A Comparative Guide to HPLC Column Performance for the Separation of 2-Iodo-4-nitrophenol.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • IU Indianapolis ScholarWorks. (n.d.). A systematic study of the absorbance of the nitro functional group in the vacuum UV region.
  • SIELC Technologies. (n.d.). Separation of 4-Nitrophenol on Newcrom R1 HPLC column.
  • PubChem. (n.d.). 4-Bromo-2-nitrotoluene.
  • ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
  • ChemicalBook. (n.d.). This compound synthesis.
  • Sigma-Aldrich. (n.d.). 4-Bromo-2-nitrotoluene 97.
  • Google Patents. (n.d.). US6413431B1 - HPLC method for purifying organic compounds.
  • ResearchGate. (n.d.). UV – visible absorption spectra of 2-nitrotoluene ( 11 ) matrix-isolated in N 2 at 12 K.
  • ResearchGate. (n.d.). UV-Visible spectrum for reduction of (a) p-nitrophenol (b)....
  • Sourcing Guide. (n.d.). Sourcing this compound: Your Guide to Chinese Manufacturers.
  • BenchChem. (n.d.). Identifying common impurities in 5-Fluoro-2-nitrotoluene synthesis.
  • HPLC Separation Guide. (n.d.). Analysis of Nitroaromatic Explosives.
  • Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one??.
  • ResearchGate. (n.d.). Detection of nitrophenols with a fluorescent Zr(IV) metal-organic framework functionalized with benzylamino groups.
  • Environmental Science: Atmospheres (RSC Publishing). (2023, January 4). Influence of solvent on the electronic structure and the photochemistry of nitrophenols.
  • Chem-Impex. (n.d.). 4-Bromo-2-nitrotoluene.
  • CP Lab Safety. (n.d.). This compound, min 98%, 100 grams.
  • BLD Pharm. (n.d.). 224185-19-7|this compound.
  • ResearchGate. (2006, January 3). Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV.

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Application Notes and Protocols for the NMR Analysis of 4-Bromo-5-fluoro-2-nitrotoluene and its Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Bromo-5-fluoro-2-nitrotoluene in Synthetic Chemistry

This compound is a highly functionalized aromatic compound that serves as a versatile building block in modern organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring a nitro group, a bromine atom, and a fluorine atom on a toluene scaffold, provides multiple reactive sites for a variety of chemical transformations. The electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), making the displacement of the halogen atoms a key strategy for introducing diverse functionalities.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous characterization of the starting material, monitoring the progress of its reactions, and confirming the structure of the resulting products. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective use of ¹H, ¹³C, and ¹⁹F NMR for the analysis of this compound and its derivatives.

Theoretical Considerations for NMR Analysis

A thorough understanding of the NMR spectra of this compound requires consideration of the influence of each substituent on the chemical shifts and coupling constants of the aromatic protons and carbons.

  • ¹H NMR: The two aromatic protons will exhibit distinct chemical shifts due to their different electronic environments. The proton ortho to the electron-withdrawing nitro group is expected to be the most deshielded and appear at the lowest field. Spin-spin coupling between the aromatic protons and the fluorine atom will result in characteristic splitting patterns.

  • ¹³C NMR: The seven carbon atoms in the molecule will each give rise to a unique signal in the ¹³C NMR spectrum. The carbon atoms directly attached to the electronegative nitro, bromo, and fluoro groups will be significantly deshielded. Furthermore, coupling between the carbon and fluorine atoms (¹JCF, ²JCF, ³JCF, etc.) will provide valuable structural information.

  • ¹⁹F NMR: As a spin-1/2 nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive and informative technique for characterizing fluorine-containing compounds.[1] The chemical shift of the fluorine atom in this compound is influenced by the other substituents on the ring. Coupling to the nearby aromatic protons will result in a multiplet in the proton-coupled ¹⁹F spectrum.

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis

A properly prepared sample is crucial for obtaining high-quality NMR spectra. The following protocol is recommended for small organic molecules like this compound and its derivatives.

  • Sample Weighing: Accurately weigh 5-25 mg of the solid sample for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Selection and Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Acetone-d₆, or DMSO-d₆) to the vial. The choice of solvent is critical as it must dissolve the sample completely and should not have signals that overlap with the analyte peaks.

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is fully dissolved. If necessary, gentle warming or sonication can be employed to aid dissolution. Any undissolved particulate matter should be removed by filtration through a small plug of glass wool in a Pasteur pipette to prevent distortion of the magnetic field homogeneity.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the clear solution to a clean, high-quality 5 mm NMR tube.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added to the sample.

Protocol 2: NMR Data Acquisition

The following are general guidelines for acquiring 1D ¹H, ¹³C, and ¹⁹F NMR spectra. Specific parameters may need to be optimized based on the spectrometer and sample concentration.

  • Instrument Setup: Insert the NMR tube into the spinner turbine and place it in the magnet.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

    • Use a 90° pulse angle.

    • Set the relaxation delay to at least 5 times the longest T1 relaxation time of the protons of interest (typically 1-5 seconds for small molecules).

    • Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

  • ¹³C NMR Acquisition:

    • Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).

    • Employ proton decoupling to simplify the spectrum and enhance signal intensity through the Nuclear Overhauser Effect (NOE).

    • Use a 30-45° pulse angle to allow for shorter relaxation delays.

    • Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • ¹⁹F NMR Acquisition:

    • Set the spectral width to cover the expected range for organofluorine compounds (e.g., -50 to -250 ppm relative to CFCl₃).[2]

    • Proton decoupling can be used to simplify the spectrum, or a proton-coupled spectrum can be acquired to observe ¹H-¹⁹F coupling.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

Protocol 3: NMR Data Processing

Raw NMR data (Free Induction Decay - FID) must be processed to obtain the final spectrum.

  • Fourier Transformation: Apply a Fourier transform to the FID to convert the time-domain data into the frequency domain.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.

  • Referencing: Calibrate the chemical shift axis by setting the residual solvent peak or the internal standard (e.g., TMS at 0.00 ppm) to its known value.

  • Integration: Integrate the area under each peak to determine the relative number of nuclei contributing to each signal.

Workflow for NMR Analysis

General workflow for NMR sample analysis.

Spectral Analysis of this compound

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions were generated using the online NMR prediction tool from NMRDB.org.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Assignment ¹H Chemical Shift (ppm) Multiplicity ¹³C Chemical Shift (ppm)
CH₃2.61s19.8
H-38.05d126.9
H-67.49d120.3
C-1 (C-CH₃)--134.5
C-2 (C-NO₂)--148.9
C-4 (C-Br)--115.7
C-5 (C-F)--158.4 (d, ¹JCF)

Note: Predicted values are for guidance and may vary from experimental results. 'd' denotes a doublet, and 's' denotes a singlet.

¹⁹F NMR Prediction: The ¹⁹F chemical shift for this compound is anticipated to be in the typical range for fluoroaromatic compounds, likely between -100 and -130 ppm relative to CFCl₃. In a proton-coupled spectrum, the signal would appear as a doublet of doublets due to coupling with H-3 and H-6.

Analysis of a Nucleophilic Aromatic Substitution (SNAr) Reaction Product

A common reaction of this compound is nucleophilic aromatic substitution, where the bromine atom is displaced by a nucleophile due to the activating effect of the ortho-nitro group. For illustrative purposes, we will consider the reaction with sodium methoxide to form 4-methoxy-5-fluoro-2-nitrotoluene.

SNAr reaction of this compound.

NMR spectroscopy is the ideal tool to confirm the successful substitution. The disappearance of the starting material signals and the appearance of a new set of signals corresponding to the product would be observed. A key indicator of the reaction's success would be the appearance of a singlet in the ¹H NMR spectrum around 3.9-4.0 ppm, corresponding to the newly introduced methoxy group.

Table 2: Predicted ¹H and ¹³C NMR Data for 4-Methoxy-5-fluoro-2-nitrotoluene

Assignment ¹H Chemical Shift (ppm) Multiplicity ¹³C Chemical Shift (ppm)
CH₃ (ring)2.58s19.9
OCH₃3.95s56.7
H-37.68d121.2
H-67.15d110.1
C-1 (C-CH₃)--129.8
C-2 (C-NO₂)--149.3
C-4 (C-OCH₃)--146.2
C-5 (C-F)--155.6 (d, ¹JCF)

Note: Predicted values are for guidance and may vary from experimental results. 'd' denotes a doublet, and 's' denotes a singlet.

By comparing the predicted spectra of the starting material and the product, several key differences can be noted:

  • ¹H NMR: The aromatic protons in the product are shifted upfield compared to the starting material due to the electron-donating effect of the methoxy group. The most significant change is the appearance of the methoxy singlet.

  • ¹³C NMR: The carbon atom attached to the methoxy group (C-4) will show a significant downfield shift compared to the carbon attached to the bromine in the starting material. The other aromatic carbon signals will also be affected by the new substituent.

  • ¹⁹F NMR: The chemical shift of the fluorine atom will also be altered by the change in the para substituent from bromine to a methoxy group.

Conclusion

This application note has provided a comprehensive framework for the NMR analysis of this compound and its reaction products. By following the detailed protocols for sample preparation, data acquisition, and processing, researchers can obtain high-quality NMR spectra. The provided predicted spectral data and analysis of a representative nucleophilic aromatic substitution reaction illustrate the power of ¹H, ¹³C, and ¹⁹F NMR in confirming chemical structures and monitoring reaction progress in synthetic chemistry and drug development.

References

  • Bain, A. D. (2010). A practical guide to NMR data processing. eMagRes. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]

  • Friebolin, H. (2010). Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH. [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • University of California, Los Angeles. (n.d.). NMR Spectroscopy. [Link]

  • Gerothanassis, I. P., & Exarchou, V. (2007). Fluorine NMR. In Modern Magnetic Resonance (pp. 1-10). Springer, Dordrecht. [Link]

  • Jackson, J. A., & Atta-ur-Rahman. (2005). One- and Two-dimensional NMR Spectroscopy. Elsevier. [Link]

Sources

Use of 4-Bromo-5-fluoro-2-nitrotoluene in the synthesis of heterocyclic compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Utility of 4-Bromo-5-fluoro-2-nitrotoluene in Heterocyclic Chemistry

Introduction: The Strategic Value of a Multifunctional Building Block

In the landscape of modern medicinal chemistry and drug development, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. This compound (CAS: 224185-19-7) has emerged as a critical and versatile intermediate, prized for its unique arrangement of functional groups that offer orthogonal reactivity.[1][2] This guide provides an in-depth exploration of its application in the synthesis of high-value heterocyclic compounds, detailing not just the protocols but the underlying chemical principles that make it an indispensable tool for researchers.

The power of this compound lies in its trifecta of reactive sites: the nitro group, a precursor to the versatile amine; the bromine atom, an ideal handle for cross-coupling reactions; and the fluorine atom, which not only modulates the electronic properties of the ring but also imparts desirable pharmacokinetic characteristics to the final active pharmaceutical ingredients (APIs).[1][3] The strategic ortho-positioning of the nitro group relative to the methyl group is particularly crucial for facilitating cyclization reactions to form key heterocyclic cores following reduction.

Physicochemical Properties and Safety Profile

A comprehensive understanding of the physical and chemical properties of a starting material is fundamental to its safe and effective use.

PropertyValue
CAS Number 224185-19-7[1]
Molecular Formula C₇H₅BrFNO₂[4]
Molecular Weight 234.02 g/mol [4]
Appearance Colorless to yellowish solid/powder[5][6]
Melting Point 95-98 °C[5]
Density ~1.68 g/cm³[5]

Safety Information: this compound is classified as harmful if swallowed and can cause skin, eye, and respiratory irritation.[6][7] It is imperative to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[5] Always consult the Safety Data Sheet (SDS) before use.[6]

Core Synthetic Transformations: A Gateway to Heterocyclic Diversity

The true synthetic prowess of this compound is realized through a series of foundational transformations that convert it into key precursors for heterocyclic synthesis. The primary and most pivotal transformation is the reduction of the nitro group to an amine. This single step unlocks pathways to numerous important scaffolds, including benzimidazoles, indoles, and quinolines.

G SM This compound Amine 4-Bromo-5-fluoro-2-methylaniline SM->Amine Nitro Group Reduction Enamine Enamine Intermediate SM->Enamine Leimgruber-Batcho Step 1 (e.g., DMF-DMA) Benzimidazole Benzimidazole Core Amine->Benzimidazole Condensation/ Cyclization Quinoline Quinoline/Quinolone Core Amine->Quinoline Gould-Jacobs/ Friedländer Synthesis Indole Indole Core Enamine->Indole Reductive Cyclization

Figure 1: Key synthetic pathways from this compound.

Application Protocol 1: Synthesis of Fluorinated Benzimidazoles

Benzimidazoles are a cornerstone of medicinal chemistry, found in numerous FDA-approved drugs.[8] The following protocol outlines a reliable two-step synthesis of a 6-bromo-5-fluoro-benzimidazole derivative, a scaffold ripe for further diversification.

Scientific Rationale

The synthesis hinges on the creation of an ortho-phenylenediamine derivative, which is the essential precursor for the benzimidazole core.[9] This is achieved by the selective reduction of the nitro group on this compound. The resulting aniline can then undergo acid-catalyzed condensation with an aldehyde, followed by oxidative cyclization to yield the aromatic benzimidazole system.[10]

Step A: Reduction of this compound

This protocol employs iron powder in an acidic medium, a classic, cost-effective, and robust method for nitro group reduction.[11]

Materials:

  • This compound (1.0 eq)

  • Iron powder (<100 mesh) (5.0 eq)

  • Concentrated Hydrochloric Acid (HCl) (catalytic, ~0.1 eq)

  • Ethanol (EtOH) and Water (e.g., 5:1 v/v)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite®

Procedure:

  • Charge a round-bottom flask equipped with a reflux condenser and magnetic stirrer with this compound and the EtOH/Water solvent mixture.

  • Add the iron powder to create a suspension.

  • Carefully add the concentrated HCl to the stirring suspension at room temperature.

  • Heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 4-6 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC).

  • Once complete, cool the mixture to room temperature and dilute with EtOAc.

  • Filter the hot suspension through a pad of Celite® to remove the iron salts, washing the pad thoroughly with EtOAc.

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 4-Bromo-5-fluoro-2-methylaniline, which can often be used in the next step without further purification.

Step B: Condensation and Cyclization to a Benzimidazole Derivative

Materials:

  • 4-Bromo-5-fluoro-2-methylaniline (from Step A, 1.0 eq)

  • Aromatic aldehyde (e.g., Benzaldehyde, 1.1 eq)

  • p-Toluenesulfonic acid (PTSA) or similar acid catalyst

  • Toluene or Dimethylformamide (DMF)

Procedure:

  • In a flask fitted with a Dean-Stark apparatus (if using toluene), combine the aniline, aldehyde, and a catalytic amount of PTSA in toluene.

  • Heat the mixture to reflux, allowing for the azeotropic removal of water. The reaction is typically complete within 12-24 hours.

  • Cool the reaction mixture. If a precipitate forms, it can be collected by filtration.

  • If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to obtain the pure 6-Bromo-5-fluoro-2-aryl-methylbenzimidazole.

Application Protocol 2: Leimgruber-Batcho Synthesis of 5-Bromo-6-fluoroindole

The Leimgruber-Batcho synthesis is a powerful and highly favored method for constructing indoles from nitrotoluenes, avoiding the often harsh conditions of the Fischer indole synthesis.[12]

Scientific Rationale

This two-stage process first involves the formation of an enamine by reacting the activated methyl group of the nitrotoluene with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA).[12] In the second stage, the nitro group of this stable intermediate is reduced, triggering a spontaneous intramolecular cyclization and elimination of dimethylamine to furnish the indole ring.[12]

G cluster_0 Leimgruber-Batcho Workflow Start 4-Bromo-5-fluoro- 2-nitrotoluene Step1 React with DMF-DMA Start->Step1 Intermediate Enamine Intermediate Step1->Intermediate Step2 Reductive Cyclization (e.g., Fe/AcOH) Intermediate->Step2 Product 5-Bromo-6-fluoroindole Step2->Product

Figure 2: Workflow for the Leimgruber-Batcho indole synthesis.

Detailed Protocol

Materials:

  • This compound (1.0 eq)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (2.0-3.0 eq)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Iron powder (Fe)

  • Acetic acid (AcOH)

  • Toluene

  • 2N Hydrochloric acid (HCl)

Procedure:

  • Enamine Formation: In a flask, dissolve this compound in DMF. Add DMF-DMA and heat the mixture to 100-110 °C for 2-4 hours. Monitor by TLC until the starting material is consumed. The resulting dark solution containing the enamine is typically used directly in the next step.[12]

  • Reductive Cyclization: In a separate, larger flask, prepare a suspension of iron powder in a mixture of toluene and acetic acid. Heat this suspension to 60-70 °C with vigorous stirring to activate the iron.[12]

  • Carefully add the enamine solution from step 1 dropwise to the activated iron suspension, maintaining the internal temperature below 85 °C.

  • After the addition is complete, heat the mixture to 100 °C and stir for 1-2 hours until the cyclization is complete (monitor by TLC).

  • Cool the reaction to room temperature, dilute with toluene, and filter through Celite® to remove iron residues.

  • Wash the filtrate with water, followed by 2N HCl to remove amine byproducts, and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure 5-Bromo-6-fluoroindole.

Application Protocol 3: Synthesis of a 7-Bromo-6-fluoro-4-quinolone Derivative

Quinolones and their derivatives are a critical class of heterocycles, forming the core of many antibacterial agents.[13] The Gould-Jacobs reaction provides a classic and effective route to 4-hydroxyquinolines (4-quinolones) from anilines.

Scientific Rationale

This synthesis begins with the previously described reduction of this compound to the corresponding aniline. This aniline is then reacted with a β-ketoester or a similar synthon, such as diethyl ethoxymethylenemalonate (EMME). The initial condensation is followed by a high-temperature thermal cyclization, which proceeds via an intramolecular electrophilic aromatic substitution to form the quinolone ring.

G Aniline 4-Bromo-5-fluoro- 2-methylaniline Condensation Condensation with EMME Aniline->Condensation Intermediate Acrylate Intermediate Condensation->Intermediate Cyclization Thermal Cyclization (~250 °C) Intermediate->Cyclization Quinolone 7-Bromo-6-fluoro-8-methyl- 4-quinolone-3-carboxylate Cyclization->Quinolone

Figure 3: Reaction scheme for the Gould-Jacobs synthesis of a 4-quinolone.

Detailed Protocol

Materials:

  • 4-Bromo-5-fluoro-2-methylaniline (1.0 eq, from Protocol 1, Step A)

  • Diethyl ethoxymethylenemalonate (EMME) (1.05 eq)

  • Diphenyl ether (or Dowtherm A)

  • Hexane

Procedure:

  • Condensation: Combine the aniline and EMME in a flask. Heat the mixture gently to 80-100 °C for 1-2 hours. The reaction is often performed neat or in a minimal amount of a high-boiling solvent. Ethanol produced during the reaction can be removed by distillation.

  • Cyclization: In a separate flask suitable for high temperatures, heat diphenyl ether to reflux (~250 °C).

  • Add the crude intermediate from step 1 slowly and carefully to the refluxing diphenyl ether.

  • Maintain the reflux for 15-30 minutes to allow for complete cyclization.

  • Allow the mixture to cool to below 100 °C, then add hexane to precipitate the product.

  • Cool the suspension in an ice bath and collect the solid product by vacuum filtration.

  • Wash the collected solid thoroughly with hexane to remove the high-boiling solvent.

  • The resulting 7-bromo-6-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester can be further purified by recrystallization if necessary.

Conclusion

This compound is a testament to the power of strategic molecular design. Its unique combination of functional groups provides a robust platform for the synthesis of diverse and medicinally relevant heterocyclic compounds. The protocols detailed herein for benzimidazoles, indoles, and quinolones represent foundational pathways that can be adapted and expanded upon. The bromine atom, in particular, serves as a valuable linchpin for subsequent late-stage functionalization via modern cross-coupling chemistry, enabling the rapid generation of compound libraries for drug discovery programs. By understanding the distinct reactivity of each functional group, researchers can harness the full potential of this powerful building block to accelerate the development of next-generation therapeutics.

References

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  • A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - NIH. National Center for Biotechnology Information.
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Application Notes and Protocols for the Regioselective Nitration of 4-Bromo-5-fluorotoluene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the laboratory-scale nitration of 4-bromo-5-fluorotoluene, a critical transformation for synthesizing key intermediates in pharmaceutical and agrochemical research. We delve into the mechanistic underpinnings of this electrophilic aromatic substitution reaction, detailing the directing effects of the bromo, fluoro, and methyl substituents that govern the regiochemical outcome. A detailed, step-by-step experimental protocol is presented, emphasizing stringent safety measures necessary for handling nitrating agents. This guide is intended for researchers, scientists, and drug development professionals seeking to perform this synthesis in a safe, efficient, and reproducible manner.

Introduction: The Significance of Nitrated Aromatics

Nitrated aromatic compounds are pivotal building blocks in organic synthesis, serving as precursors to a vast array of functional groups. The nitro group, a strong electron-withdrawing group, can be readily reduced to an amino group, which is a cornerstone for the synthesis of numerous pharmaceuticals, dyes, and polymers.[1] The specific target of this protocol, 4-bromo-5-fluoro-2-nitrotoluene, possesses a unique substitution pattern that makes it a valuable intermediate for creating complex molecular architectures. The strategic placement of the nitro group is paramount, and understanding the factors that control this regioselectivity is key to a successful synthesis.

Mechanistic Insights: Directing Effects and Regioselectivity

The nitration of 4-bromo-5-fluorotoluene is an electrophilic aromatic substitution (EAS) reaction. The key electrophile, the nitronium ion (NO₂⁺), is generated in situ from the reaction of concentrated nitric acid with a strong dehydrating acid, typically sulfuric acid.[2][3]

Generation of the Nitronium Ion: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

The aromatic ring of 4-bromo-5-fluorotoluene then acts as a nucleophile, attacking the highly reactive nitronium ion to form a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate.[4] Subsequent deprotonation by a weak base (e.g., HSO₄⁻ or H₂O) restores the aromaticity of the ring, yielding the nitrated product.[2]

The regiochemical outcome of this reaction is dictated by the directing effects of the three substituents on the toluene ring:

  • Methyl Group (-CH₃): An activating, ortho, para-directing group due to inductive effects and hyperconjugation.[5]

  • Fluorine (-F): A deactivating, yet ortho, para-directing group. Its high electronegativity withdraws electron density from the ring inductively (deactivating), but its lone pairs can donate electron density through resonance (ortho, para-directing).

  • Bromine (-Br): Similar to fluorine, bromine is a deactivating, ortho, para-directing group.

Considering the positions on the 4-bromo-5-fluorotoluene ring, the potential sites for nitration are C2, C6, and C3. The directing effects of the substituents will favor substitution at specific positions. The methyl group at C1 directs to C2 and C6. The fluorine at C5 directs to C6 and C4 (already substituted). The bromine at C4 directs to C3 and C5 (already substituted). The confluence of these directing effects strongly favors the formation of This compound as the major product.

Experimental Protocol

This protocol is designed for the safe and efficient laboratory-scale synthesis of this compound.

Materials and Equipment
Reagents Equipment
4-Bromo-5-fluorotolueneRound-bottom flask (100 mL)
Concentrated Sulfuric Acid (98%)Magnetic stirrer and stir bar
Concentrated Nitric Acid (70%)Dropping funnel
Dichloromethane (DCM)Ice-salt bath
Deionized WaterBeaker (500 mL)
Saturated Sodium Bicarbonate SolutionSeparatory funnel
Anhydrous Magnesium Sulfate (MgSO₄)Rotary evaporator
Standard laboratory glassware
Safety Precautions: A Critical Overview

Nitration reactions are highly exothermic and involve corrosive and toxic materials.[6][7] Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, a lab coat, and acid-resistant gloves.[8]

  • Fume Hood: All operations must be conducted in a well-ventilated chemical fume hood.[6]

  • Handling Acids: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe burns.[9][10] They should be handled with extreme care. Always add acid to water, never the other way around.

  • Exothermic Reaction: The reaction is highly exothermic. Proper temperature control using an ice bath is crucial to prevent runaway reactions.[7]

  • Emergency Preparedness: An emergency eyewash station and safety shower must be readily accessible.[6] Have spill containment materials (e.g., sodium bicarbonate for acid neutralization) on hand.[10]

Step-by-Step Procedure

1. Reaction Setup:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-5-fluorotoluene (e.g., 5.0 g).
  • Cool the flask in an ice-salt bath to between -5 °C and 0 °C with continuous stirring.

2. Preparation of the Nitrating Mixture:

  • In a separate beaker, carefully add concentrated sulfuric acid (e.g., 15 mL) and cool it in an ice bath.
  • Slowly and dropwise, add concentrated nitric acid (e.g., 7.5 mL) to the cold sulfuric acid with constant stirring. This mixture should be prepared fresh and kept cold.

3. Nitration Reaction:

  • Slowly add the cold nitrating mixture dropwise to the stirred solution of 4-bromo-5-fluorotoluene using a dropping funnel.
  • Crucially, maintain the reaction temperature below 5 °C throughout the addition.
  • After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 1-2 hours.

4. Reaction Work-up:

  • Once the reaction is deemed complete (monitoring by TLC is recommended), carefully and slowly pour the reaction mixture into a beaker containing crushed ice (e.g., 100 g) with vigorous stirring. A precipitate of the crude product should form.
  • Allow the ice to melt, then transfer the mixture to a separatory funnel.
  • Extract the aqueous layer with dichloromethane (3 x 30 mL).
  • Combine the organic layers and wash sequentially with deionized water (2 x 50 mL) and saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid.
  • Dry the organic layer over anhydrous magnesium sulfate.

5. Product Isolation and Characterization:

  • Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.
  • The resulting crude product can be purified by recrystallization (e.g., from ethanol or hexane) to yield this compound as a pale yellow solid.[11]
  • Characterize the final product by techniques such as ¹H NMR, ¹³C NMR, and melting point analysis.

Visualizing the Workflow

The following diagram illustrates the key stages of the experimental procedure.

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Prepare Nitrating Mixture (H₂SO₄ + HNO₃) C Slow Addition of Nitrating Mixture A->C B Cool Substrate (4-bromo-5-fluorotoluene) B->C D Stir at Low Temperature (< 5 °C) C->D E Quench with Ice D->E F Solvent Extraction (DCM) E->F G Wash & Dry F->G H Solvent Removal G->H I Purification (Recrystallization) H->I

Caption: Experimental workflow for the nitration of 4-bromo-5-fluorotoluene.

Expected Results and Data

The following table summarizes the key quantitative data for this protocol.

Compound Molecular Formula Molar Mass ( g/mol ) Appearance Expected Melting Point (°C)
4-Bromo-5-fluorotolueneC₇H₆BrF205.03Colorless liquidN/A
This compoundC₇H₅BrFNO₂250.02Pale yellow solid59-63[11]

Conclusion

The nitration of 4-bromo-5-fluorotoluene is a valuable synthetic transformation that requires a thorough understanding of electrophilic aromatic substitution principles and strict adherence to safety protocols. By carefully controlling the reaction conditions, particularly the temperature, the regioselective synthesis of this compound can be achieved in good yield. This application note provides a robust framework for researchers to successfully and safely perform this important reaction.

References

  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

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  • The Journal of Organic Chemistry. Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. ACS Publications. [Link]

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GC-MS method for monitoring 4-Bromo-5-fluoro-2-nitrotoluene reactions

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: A Robust GC-MS Method for In-Process Monitoring of 4-Bromo-5-fluoro-2-nitrotoluene Synthesis

Introduction: The Critical Need for Real-Time Reaction Monitoring

This compound is a key starting material and intermediate in the synthesis of a variety of pharmaceutical compounds and agrochemicals.[1][2] The precise control of its synthesis, typically involving the nitration of a halogenated toluene precursor, is paramount to ensure high yield, purity, and safety of the final product.[3][4] In-process monitoring of such reactions provides critical real-time data on the consumption of reactants, the formation of the desired product, and the emergence of any impurities or byproducts.[5] This allows for immediate adjustments to reaction parameters, ensuring optimal conditions and preventing costly batch failures.

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high-resolution separation of volatile and semi-volatile compounds combined with definitive identification and quantification.[6][7] This application note presents a detailed, validated GC-MS method for the routine monitoring of reactions involving this compound.

Principle of the Method: Leveraging GC Separation and MS Specificity

This method leverages the synergistic power of gas chromatography and mass spectrometry. The gas chromatograph separates the components of the reaction mixture based on their boiling points and affinities for the stationary phase of the analytical column.[8] As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z).[9] This process generates a unique mass spectrum for each compound, acting as a chemical fingerprint for unambiguous identification.[7] For quantitative analysis, the area under the chromatographic peak for a specific ion is proportional to the concentration of the corresponding compound in the sample.[9]

Experimental Protocol

Reagents and Materials
  • Solvents: Dichloromethane (DCM), HPLC grade or equivalent.

  • Internal Standard (IS): 1,3-Dichlorobenzene (or other suitable non-reactive compound with a distinct retention time and mass spectrum).

  • Reference Standards: this compound, starting materials, and any known or potential byproducts.

  • Sample Vials: 2 mL amber glass vials with PTFE-lined septa.[10]

  • Syringe Filters: 0.22 µm PTFE filters.[11]

Instrumentation and Conditions

A standard gas chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer is recommended.

Table 1: GC-MS Instrumental Parameters

ParameterRecommended SettingRationale
GC System
ColumnDB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[2]Provides excellent separation of aromatic isomers and is robust for routine use.
Injection Volume1 µLStandard volume for capillary GC.
Injector Temperature250 °C[1]Ensures rapid volatilization of the analytes without thermal degradation.
Carrier GasHelium or Hydrogen at a constant flow of 1.0 mL/min[2]Inert carrier gas. Hydrogen can offer faster analysis times but may require a specialized ion source.[12]
Oven ProgramInitial: 60°C, hold 2 min; Ramp: 15°C/min to 280°C, hold 5 min[1]This temperature program allows for the separation of volatile starting materials from the higher-boiling product and byproducts.
MS System
Ion SourceElectron Ionization (EI) at 70 eV[1]Standard ionization technique that produces reproducible fragmentation patterns for library matching.
Ion Source Temp.230 °C[1]Prevents condensation of analytes in the source.
Transfer Line Temp.280 °C[1]Ensures efficient transfer of analytes from the GC to the MS without cold spots.
Acquisition ModeFull Scan (m/z 40-400) and Selected Ion Monitoring (SIM)[7]Full scan is used for initial identification of all components. SIM mode provides higher sensitivity and selectivity for quantification of target compounds.
Sample Preparation Workflow

The primary challenge in reaction monitoring is the complexity of the reaction matrix.[13] Proper sample preparation is crucial for accurate and reproducible results.

Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sampling 1. Withdraw Aliquot (e.g., 50 µL) from reaction vessel Quench 2. Quench Reaction (e.g., add to 1 mL of cold water) Sampling->Quench Immediate quenching stops the reaction Extraction 3. Liquid-Liquid Extraction (add 1 mL DCM + IS, vortex) [2] Quench->Extraction Separate 4. Separate Organic Layer Extraction->Separate Analyte partitions into organic phase Filter 5. Filter through 0.22 µm PTFE filter into GC vial [4] Separate->Filter Removes particulates Inject 6. Inject 1 µL into GC-MS Filter->Inject Acquire 7. Data Acquisition (Full Scan & SIM Mode) Inject->Acquire Process 8. Data Processing (Integration & Quantification) Acquire->Process Report 9. Generate Report Process->Report

Caption: Workflow for reaction sample preparation and analysis.

Calibration and Quantification

For accurate quantification, an internal standard method is employed.[9]

  • Prepare a Stock Solution: Accurately prepare a stock solution of the internal standard (e.g., 1000 µg/mL in DCM).

  • Prepare Calibration Standards: Create a series of calibration standards containing known concentrations of this compound, starting materials, and any critical byproducts. Spike each standard with a fixed concentration of the internal standard.

  • Generate Calibration Curve: Analyze the calibration standards using the GC-MS method. For each compound, plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. A linear regression should be applied to the data.[14]

Method Validation

To ensure the reliability of the method, it should be validated according to ICH guidelines.[15][16]

Table 2: Method Validation Parameters and Acceptance Criteria

ParameterDescriptionAcceptance Criteria
Specificity The ability to unequivocally assess the analyte in the presence of other components.[16]Chromatographic peaks for all components of interest should be well-resolved (Resolution > 1.5). No interfering peaks from the matrix at the retention times of the analytes.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.[16]Correlation coefficient (R²) of the calibration curve should be ≥ 0.999.[14]
Accuracy The closeness of the test results to the true value. Assessed via recovery studies.[15]Mean recovery should be within 98-102% for the API and key intermediates.[15]
Precision The degree of agreement among individual test results when the procedure is applied repeatedly.[16]Repeatability (intra-day) and Intermediate Precision (inter-day) should have a Relative Standard Deviation (RSD) of ≤ 2%.[15]
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated.Signal-to-Noise ratio of ≥ 3.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of ≥ 10.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[15]No significant change in results when parameters like oven ramp rate (±1°C/min) or flow rate (±0.1 mL/min) are slightly varied.

Data Analysis and Interpretation

Caption: Data analysis pathway from chromatogram to quantification.

  • Qualitative Analysis: Identify the peaks for the starting material, this compound, and any byproducts in the total ion chromatogram (TIC) based on their retention times. Confirm the identity of each peak by comparing its mass spectrum to that of a reference standard or a spectral library.[9]

  • Quantitative Analysis: For each target compound, use the extracted ion chromatogram (EIC) of a characteristic, abundant, and interference-free ion for peak integration.[1] Calculate the concentration using the calibration curve generated in Section 3.4.

  • Reaction Progress: Plot the concentration of reactants and products over time to monitor the reaction kinetics. This data is invaluable for determining the reaction endpoint and for process optimization.[5]

Conclusion

This application note provides a comprehensive and robust GC-MS method for the in-process monitoring of reactions involving this compound. The detailed protocol, from sample preparation to data analysis, is designed for implementation in a research, development, or quality control setting. By following this validated method, scientists can gain precise and reliable insights into their reaction chemistry, leading to improved process control, higher product quality, and enhanced safety.

References

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Application Notes & Protocols: Crystallization Techniques for 4-Bromo-5-fluoro-2-nitrotoluene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive overview of crystallization techniques tailored for the purification of 4-Bromo-5-fluoro-2-nitrotoluene and its structural analogs. These compounds are valuable intermediates in the synthesis of pharmaceuticals and fine chemicals, where achieving high purity is paramount.[1] This document moves beyond simple procedural lists to explain the underlying physicochemical principles that govern crystallization. We present detailed protocols for solvent screening, cooling crystallization, anti-solvent crystallization, and slow evaporation, supported by troubleshooting guides and data presentation frameworks. The methodologies are designed to be self-validating, enabling researchers, scientists, and drug development professionals to develop robust, scalable, and reproducible crystallization processes.[2]

Introduction: The Importance of Crystalline Purity

This compound is a substituted aromatic compound whose utility as a synthetic building block is critically dependent on its purity.[1] The presence of isomeric or process-related impurities can have profound negative impacts on downstream reaction yields, safety profiles, and the quality of the final active pharmaceutical ingredient (API).[3] Crystallization is a fundamental and powerful technique in pharmaceutical development for isolating and purifying intermediates and APIs.[2][4] A well-designed crystallization process not only removes impurities but also allows for precise control over the solid-state properties of the compound, such as crystal form (polymorphism), particle size, and morphology, which in turn affect stability, solubility, and bioavailability.[2][3]

Molecular Considerations & Intermolecular Forces

The crystallization behavior of this compound is dictated by the interplay of its functional groups. Understanding these influences is key to a rational solvent selection and method design.

  • Aromatic Toluene Ring: The planar phenyl ring serves as a scaffold for π-π stacking interactions, a significant force in the formation of an ordered crystal lattice.

  • Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro moiety creates a significant dipole moment in the molecule.[5][6] This enables strong dipole-dipole interactions, which are a primary driver for crystal nucleation and growth.

  • Halogen Substituents (-Br, -F): The bromine and fluorine atoms exert a strong inductive electron-withdrawing effect.[5] Furthermore, the bromine atom can participate in halogen bonding, a specific type of non-covalent interaction that can influence crystal packing.

  • Methyl Group (-CH₃): The methyl group is weakly electron-donating and contributes to van der Waals forces. Its steric bulk can influence the geometry of π-π stacking.[7]

The combination of a large non-polar surface (the aromatic ring) with a highly polar functional group (the nitro group) suggests that the molecule will have moderate solubility in a range of organic solvents. It is generally insoluble in water. This solubility profile is ideal for purification by crystallization.

cluster_Molecule This compound Molecule cluster_Forces Intermolecular Forces Driving Crystallization M C₇H₅BrFNO₂ Pi π-π Stacking (Aromatic Rings) M->Pi interacts via Dipole Dipole-Dipole (Nitro Group) M->Dipole interacts via Halogen Halogen Bonding (Bromine) M->Halogen interacts via VDW Van der Waals (Methyl Group) M->VDW interacts via

Caption: Key intermolecular forces in this compound.

Strategic Solvent Selection

The choice of solvent is the most critical factor in developing a successful crystallization process.[8][9] The ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at ambient or sub-ambient temperatures.

Theoretical Screening

A "like dissolves like" approach is a useful starting point. Given the molecule's mixed polarity, solvents of intermediate polarity are often successful. A rule of thumb suggests that solvents sharing functional groups with the solute can be effective solubilizers.[10]

Recommended Solvent Classes for Initial Screening:

  • Alcohols: Ethanol, Methanol, Isopropanol (IPA)

  • Ketones: Acetone, Methyl Ethyl Ketone (MEK)

  • Esters: Ethyl Acetate (EtOAc)

  • Aromatic Hydrocarbons: Toluene

  • Aliphatic Hydrocarbons: Heptane, Hexane (often used as anti-solvents)

  • Ethers: Tetrahydrofuran (THF), Diethyl Ether

Experimental Screening Protocol

A systematic experimental screening is essential to validate theoretical choices.

Objective: To identify a single or mixed solvent system with a steep solubility curve as a function of temperature.

Protocol:

  • Place approximately 50 mg of the crude this compound derivative into a small vial.

  • Add the first candidate solvent dropwise (e.g., 0.1 mL increments) at room temperature, vortexing after each addition. Record the volume required to achieve complete dissolution (or note insolubility).

  • If the compound is insoluble or sparingly soluble at room temperature, heat the mixture to the solvent's boiling point. Continue adding solvent dropwise until complete dissolution is achieved.

  • Once dissolved, allow the solution to cool slowly to room temperature, and then place it in an ice bath (~0-4 °C).

  • Observe the quantity and quality of the precipitate. An ideal solvent will show minimal solubility at low temperatures, resulting in a high yield of crystalline solid.

  • Repeat for all candidate solvents.

SolventSolubility at 20-25°CSolubility at BoilingObservations upon CoolingSuitability
EthanolSparingly SolubleVery SolubleAbundant crystalline precipitateExcellent for Cooling Crystallization
TolueneModerately SolubleVery SolubleCrystalline precipitate formsGood for Cooling Crystallization
HeptaneInsolubleSparingly Soluble-Excellent as an Anti-solvent
WaterInsolubleInsoluble-Excellent as an Anti-solvent
Ethyl AcetateSolubleVery SolublePoor precipitation, low yieldPoor as a single solvent

Caption: Example solvent screening data for a hypothetical derivative.

Crystallization Protocols

The following section details step-by-step protocols for the most common and effective crystallization techniques. The choice of method depends directly on the results of the solvent screening.

start Crude Product sol_screen Perform Solvent Screen start->sol_screen decision1 Good solubility in HOT solvent? Poor solubility in COLD solvent? sol_screen->decision1 decision2 Soluble in Solvent A? Insoluble in miscible Solvent B? decision1->decision2 No cool_cryst Cooling Crystallization decision1->cool_cryst Yes decision3 Thermally stable? Volatile solvent? decision2->decision3 No anti_cryst Anti-Solvent Crystallization decision2->anti_cryst Yes decision3->sol_screen No, Rescreen evap_cryst Slow Evaporation decision3->evap_cryst Yes end Pure Crystals cool_cryst->end anti_cryst->end evap_cryst->end

Caption: Decision workflow for selecting a crystallization method.

Protocol: Cooling Crystallization

This is the most common technique, ideal for compounds that display a significant positive correlation between temperature and solubility.[3]

Methodology:

  • Dissolution: In a flask equipped with a reflux condenser, add the crude solid. Add the minimum amount of the chosen solvent (e.g., Ethanol) required to fully dissolve the solid at the solvent's boiling point. Adding excess solvent will reduce the final yield.

  • Hot Filtration (Optional but Recommended): If any insoluble impurities are observed, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step is crucial for removing particulate matter.

  • Slow Cooling: Remove the flask from the heat source, cover it to prevent solvent evaporation, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals as it allows the lattice to form in an ordered manner, excluding impurities.

  • Secondary Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30-60 minutes to maximize precipitation and minimize the amount of product lost in the mother liquor.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystal cake with a small amount of ice-cold solvent to remove any adhering mother liquor which contains dissolved impurities.

  • Drying: Dry the crystals under vacuum to a constant weight. Characterize the final product for purity (e.g., melting point, NMR).

Protocol: Anti-Solvent Crystallization

This method is employed when a suitable single solvent for cooling crystallization cannot be found. It involves dissolving the compound in a "good" solvent and inducing precipitation by adding a miscible "anti-solvent" in which the compound is insoluble.[3][8]

Methodology:

  • Dissolution: At room temperature, dissolve the crude solid in the minimum amount of a "good" solvent (e.g., Toluene).

  • Anti-Solvent Addition: Slowly add the "anti-solvent" (e.g., Heptane) dropwise to the stirred solution. The initial drops may cause localized cloudiness that redissolves. Continue adding until a persistent cloudiness (the point of nucleation) is observed.

  • Crystal Growth: At this point, you can either:

    • (a) Add a few more drops of the anti-solvent and allow the solution to stand at room temperature for crystals to grow.

    • (b) Gently warm the solution until it becomes clear again, and then allow it to cool slowly, which often yields better quality crystals.

  • Cooling & Isolation: Cool the mixture in an ice bath to maximize the yield, then isolate, wash (with a solvent mixture rich in the anti-solvent), and dry the crystals as described in Protocol 4.1.

Protocol: Slow Evaporation

This technique is primarily used for generating high-quality single crystals for X-ray diffraction analysis but can be adapted for small-scale purification. It is suitable for compounds that are soluble at room temperature and thermally stable.[11]

Methodology:

  • Dissolution: Dissolve the compound in a suitable volatile solvent (e.g., a mixture of Hexane/THF) at room temperature to create a solution that is close to, but not fully, saturated.[10]

  • Filtration: Filter the solution through a syringe filter (PTFE, 0.45 µm) into a clean vial to remove any dust or particulate matter which could act as unwanted nucleation sites.

  • Evaporation: Cover the vial with a cap or paraffin film pierced with a few small holes using a needle. This restricts the rate of evaporation.

  • Incubation: Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several hours to days. As the solvent evaporates, the concentration of the solute increases, eventually reaching supersaturation and inducing crystallization.

  • Isolation: Once suitable crystals have formed, decant the remaining mother liquor and dry the crystals.

Troubleshooting Common Crystallization Issues

ProblemPotential Cause(s)Recommended Solution(s)
Oiling Out Solution is too supersaturated; cooling is too rapid; melting point of solid is lower than the crystallization temperature.Re-heat the mixture to dissolve the oil, add slightly more solvent, and allow to cool much more slowly. Consider using a different solvent system.
No Crystals Form Solution is not sufficiently saturated (too much solvent used); compound is too soluble in the cold solvent.Try to induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface. Add a seed crystal of the pure compound. If these fail, remove some solvent under reduced pressure and attempt cooling again.
Poor Recovery/Yield Too much solvent used; crystals are too soluble in the wash solvent; premature crystallization during hot filtration.Optimize the solvent volume to the minimum required for hot dissolution. Ensure the wash solvent is ice-cold and used sparingly. Ensure filtration apparatus is pre-heated.
Colored Impurities in Crystals Impurities are co-crystallizing with the product.Consider a pre-purification step with activated carbon. (Note: Add carbon to the hot solution, reflux briefly, then filter hot to remove carbon and adsorbed impurities).

References

  • Alkyl substituent-dependent systematic change in cold crystallization of azo molecules. (2022). National Institutes of Health.
  • This compound synthesis. ChemicalBook.
  • This compound. ChemBK.
  • Development of Crystallization Processes for Pharmaceutical Applications. (2007). LACCEI.org.
  • Pharmaceutical Crystallization in drug development. Syrris.
  • Separation of nitrotoluene isomers. (2020). Sciencemadness.org.
  • Understanding the Properties and Handling of this compound. Televic.
  • Crystal Growth and Characterization of a New NLO Material: p-Toluidine p-Toluenesulfonate. (2013). Indian Journal of Materials Science.
  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry.
  • Crystallization Process R&D in Pharmaceutical Development. PharmaBlock.
  • Choice of Solvent. (2022). Chemistry LibreTexts.
  • 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene. (1996). International Agency for Research on Cancer.
  • This compound, min 98%, 100 grams. CP Lab Safety.
  • Understanding Substituent Effects in Noncovalent Interactions Involving Aromatic Rings. (2012). Accounts of Chemical Research.
  • Solvent Selection in Pharmaceutical Crystallization Process Development. (2020). YouTube. Available at: [Link]

  • Substituent Effects in Substituted Aromatic Rings. (2022). Chemistry LibreTexts.
  • Substituent Effects. Lumen Learning - Organic Chemistry II. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Bromo-5-fluoro-2-nitrotoluene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Bromo-5-fluoro-2-nitrotoluene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a focus on improving yield and purity. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the success of your experiments.

I. Understanding the Synthesis: Core Principles and Common Challenges

The synthesis of this compound is a critical step in the development of various pharmaceutical and agrochemical compounds. The primary and most direct route involves the electrophilic bromination of 5-fluoro-2-nitrotoluene. An alternative approach is the Sandmeyer reaction, starting from 2-fluoro-4-methyl-5-nitro-aniline. Both methods present unique challenges, primarily concerning regioselectivity and purification.

The key to a high-yielding synthesis lies in understanding the directing effects of the substituents on the aromatic ring. In the case of 5-fluoro-2-nitrotoluene, the nitro group is a strong deactivating group and a meta-director, while the fluorine and methyl groups are ortho-, para-directors.[1][2] This interplay of electronic effects dictates the position of the incoming bromine atom and can lead to the formation of undesired regioisomers.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most frequently employed method is the direct bromination of 5-fluoro-2-nitrotoluene using a brominating agent in the presence of a Lewis acid or in a strong acid medium.[3] This electrophilic aromatic substitution reaction is favored for its atom economy and relatively straightforward procedure.

Q2: What are the main challenges in this synthesis?

A2: The primary challenges are:

  • Low Yield: Often resulting from incomplete reactions, side reactions, or product loss during workup and purification.

  • Formation of Regioisomers: The directing effects of the substituents can lead to the formation of other brominated isomers, which can be difficult to separate from the desired product.[3]

  • Purification Difficulties: The similar physical properties of the desired product and its isomers can make purification by standard techniques like recrystallization or column chromatography challenging.[4]

Q3: How do the substituents on the starting material influence the reaction?

A3: In 5-fluoro-2-nitrotoluene, the methyl group is an activating ortho-, para-director, the fluorine atom is a deactivating ortho-, para-director, and the nitro group is a strong deactivating meta-director. The regiochemical outcome of the bromination is a result of the combined influence of these groups. The position of bromination is directed to the position that is most activated (or least deactivated).

III. Troubleshooting Guide: From Low Yield to Isomer Contamination

This section provides a systematic approach to troubleshooting common issues encountered during the synthesis of this compound.

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting Action Scientific Rationale
Inactive Brominating Agent Use a fresh bottle of the brominating agent (e.g., N-Bromosuccinimide, Bromine). Ensure it has been stored under appropriate conditions (cool, dry, and dark).Brominating agents can decompose over time, especially if exposed to light or moisture, leading to a lower concentration of the active electrophilic bromine species.
Insufficient Catalyst Activity Use a freshly opened or properly stored Lewis acid catalyst (e.g., FeBr₃, AlCl₃). If using a protic acid like sulfuric acid, ensure it is of the correct concentration and free of excess water.Lewis acids are susceptible to deactivation by moisture. Water can hydrolyze the catalyst, diminishing its ability to polarize the Br-Br bond and generate a potent electrophile.[5]
Low Reaction Temperature While initial cooling is often necessary to control the reaction rate, prolonged low temperatures may not provide sufficient activation energy for the reaction to proceed. Gradually warm the reaction to room temperature or slightly above, while monitoring the progress by TLC or GC.Electrophilic aromatic substitution reactions have an activation energy barrier that must be overcome.[6] Insufficient thermal energy can lead to a stalled reaction.
Incomplete Diazotization (Sandmeyer Route) Ensure the temperature during the addition of sodium nitrite is maintained between 0-5 °C. Use freshly prepared sodium nitrite solution.The diazonium salt intermediate in the Sandmeyer reaction is unstable at higher temperatures and can decompose prematurely.[7][8]
Issue 2: Formation of Multiple Products (Regioisomers)

One of the most common issues is the formation of a mixture of isomers. The primary regioisomer formed alongside this compound is often 2-Bromo-5-fluoro-4-nitrotoluene.

Controlling Regioselectivity:

  • Reaction Temperature: Lowering the reaction temperature can sometimes enhance the selectivity of the bromination. At lower temperatures, the reaction is more sensitive to the subtle differences in the activation energies leading to different isomers.

  • Choice of Brominating Agent and Catalyst: The steric bulk of the brominating agent and the nature of the catalyst can influence the regiochemical outcome. Experimenting with different systems, such as NBS in sulfuric acid versus Br₂ with FeBr₃, may alter the isomer ratio.

  • Solvent Effects: The polarity of the solvent can influence the stability of the carbocation intermediate (the arenium ion), which in turn can affect the regioselectivity of the reaction.

Diagram 1: Key Synthetic Pathway and Isomer Formation

G cluster_main Main Synthetic Route cluster_reagents Reagents A 5-Fluoro-2-nitrotoluene B This compound (Desired Product) A->B Br+, Electrophilic Aromatic Substitution C 2-Bromo-5-fluoro-4-nitrotoluene (Major Isomer) A->C Competing Reaction R Brominating Agent (e.g., NBS, Br₂) + Catalyst (e.g., H₂SO₄, FeBr₃) R->A

Caption: Electrophilic bromination of 5-Fluoro-2-nitrotoluene.

Issue 3: Difficulty in Product Purification

The separation of this compound from its regioisomers can be challenging due to their similar polarities and boiling points.

Purification Strategies:

  • Fractional Crystallization: This technique can be effective if there is a significant difference in the melting points and solubilities of the isomers in a particular solvent system.[4]

    • Protocol: Dissolve the crude product mixture in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol). Allow the solution to cool slowly. The less soluble isomer will crystallize out first. Multiple recrystallizations may be necessary to achieve high purity.

  • Column Chromatography: While challenging, optimization of the mobile phase can lead to successful separation.

    • Tips for Optimization:

      • Use a long column to increase the number of theoretical plates.

      • Employ a shallow solvent gradient (e.g., starting with pure hexane and gradually increasing the percentage of ethyl acetate).

      • Monitor the fractions carefully using TLC.

  • Preparative High-Performance Liquid Chromatography (HPLC): For high-purity requirements, preparative HPLC is a powerful technique for isomer separation.[9]

Diagram 2: Troubleshooting Workflow for Low Yield

G start Low Yield of This compound check_reaction Reaction Monitoring (TLC/GC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Yes side_products Significant Side Products check_reaction->side_products No action1 Increase Reaction Time or Temperature incomplete->action1 action2 Check Reagent Quality (Brominating Agent, Catalyst) incomplete->action2 action3 Optimize Reaction Conditions (Solvent, Temp.) side_products->action3 end Improved Yield action1->end action2->end action3->end

Sources

Troubleshooting low yield in Suzuki coupling of 4-Bromo-5-fluoro-2-nitrotoluene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the Suzuki-Miyaura coupling of 4-Bromo-5-fluoro-2-nitrotoluene. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome challenges and achieve high yields in your reactions. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to ensure your success.

Troubleshooting Guide: Addressing Low Yields and Side Reactions

The Suzuki coupling of this compound presents a unique set of challenges due to the electronic and steric nature of the substituents. The presence of two electron-withdrawing groups (nitro and fluoro) activates the aryl bromide for oxidative addition, but the ortho-nitro group can introduce steric hindrance and potential side reactions.[1][2] This guide provides a systematic approach to troubleshooting low yields.

Q1: My reaction has stalled, showing low conversion of the starting material. What are the primary causes and how can I address them?

Low conversion is a common issue and can often be traced back to the catalyst system or reaction conditions.

Potential Causes & Solutions:

  • Inactive Catalyst: The Pd(0) active species is prone to oxidation. Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen).[3] Solvents must be thoroughly degassed prior to use. If you are using a Pd(II) precatalyst, its reduction to Pd(0) may be inefficient.

  • Suboptimal Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) may not be suitable for this sterically demanding substrate.[3] Bulky, electron-rich phosphine ligands are often required to facilitate both the oxidative addition and reductive elimination steps.

  • Insufficient Base Strength: The base is critical for activating the boronic acid in the transmetalation step.[4] If the base is too weak, this step can be slow or inefficient.

  • Low Reaction Temperature: While the electron-deficient nature of the substrate might suggest milder conditions, steric hindrance from the ortho-nitro group can necessitate higher temperatures to overcome the activation energy barrier.[5]

Our Recommendation: A systematic optimization of your reaction conditions is the most effective approach. Start by ensuring rigorous inert atmosphere techniques. If the problem persists, focus on the catalyst system.

Q2: I'm observing significant amounts of dehalogenated product (5-fluoro-2-nitrotoluene). What causes this side reaction and how can I minimize it?

Dehalogenation, or the replacement of the bromine atom with a hydrogen, is a frequent side reaction with electron-deficient aryl halides.

Primary Cause: This side reaction is primarily caused by the formation of a palladium-hydride (Pd-H) species, which can arise from trace amounts of water or other protic sources in the reaction mixture. This Pd-H species can then undergo reductive elimination with the aryl group to yield the dehalogenated product.

Strategies for Minimization:

  • Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and ensure your base is thoroughly dried.

  • Base Selection: While a strong base is needed, some bases are more prone to generating hydride species. Consider switching to potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), which are often effective and less likely to promote dehalogenation.[4]

  • Boronic Acid Quality: Use high-purity boronic acid or consider using a more stable boronic ester derivative, such as a pinacol ester, to minimize potential protic impurities.

Q3: My desired product is formed, but it's contaminated with a significant amount of homocoupled boronic acid (biaryl of the boronic acid). How can I prevent this?

Homocoupling of the boronic acid is typically promoted by the presence of oxygen or Pd(II) species at the beginning of the reaction.

Preventative Measures:

  • Rigorous Degassing: This is the most critical step to prevent homocoupling. Degas your solvents thoroughly using methods such as freeze-pump-thaw cycles or by sparging with an inert gas for an extended period (20-30 minutes).[3]

  • Use a Pd(0) Precatalyst: While Pd(II) sources are common, they require an initial reduction step that can sometimes lead to homocoupling. Using a well-defined Pd(0) precatalyst can minimize the presence of reactive Pd(II) species at the start of the reaction.[3]

Frequently Asked Questions (FAQs)

What is the best initial catalyst and ligand combination for this substrate?

For a sterically hindered and electron-deficient substrate like this compound, a robust catalyst system is essential. We recommend starting with a palladium(II) precatalyst paired with a bulky, electron-rich biarylphosphine ligand.

Catalyst/Ligand CombinationRationale
Pd₂(dba)₃ / SPhos SPhos is a highly active ligand known for its effectiveness in challenging couplings, including those with steric hindrance.[6]
Pd(OAc)₂ / RuPhos RuPhos is another excellent choice for electron-deficient and sterically hindered aryl halides.[7]
SPhos Pd G3 Precatalyst Using a pre-formed precatalyst can offer greater consistency and activity.
Which base and solvent system should I start with?

The choice of base and solvent is interdependent and crucial for success.

  • Base: We recommend starting with potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) . These bases are generally effective for challenging Suzuki couplings and are less likely to cause base-sensitive functional group degradation.[4]

  • Solvent: A polar aprotic solvent is generally a good starting point. A mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) is a common and effective solvent system.[6][8] The water is necessary to solubilize the inorganic base and facilitate the transmetalation step.[3] Other options include THF/water or toluene/water.[7][9]

Could the nitro group itself be causing problems?

Yes, the nitro group can participate in side reactions, although this is less common than dehalogenation or homocoupling. In some cases, reduction of the nitro group can occur, especially if the reaction is run for extended periods at high temperatures or if certain additives are present. Recent research has also demonstrated that the C-NO₂ bond can be cleaved and participate in cross-coupling reactions, though this typically requires specific catalytic systems.[10] If you suspect nitro group interference, careful analysis of your crude reaction mixture by LC-MS and NMR is recommended.

Experimental Protocols

Protocol A: General Screening Conditions

This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel

Procedure:

  • Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.

  • Catalyst Addition: In a separate vial, briefly mix the Pd₂(dba)₃ and SPhos and add this to the reaction flask.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water (e.g., 4:1 ratio) via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with EtOAc and water. Separate the organic layer, extract the aqueous layer with EtOAc, combine the organic layers, wash with brine, and dry over Na₂SO₄.

  • Purification: Filter and concentrate the solvent. Purify the crude product by flash column chromatography.[6]

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_inputs Reactants cluster_outputs Product Pd0 Pd(0)L_n OxAdd Ar-Pd(II)-X(L_n) Pd0->OxAdd Oxidative Addition (Ar-X) Transmetalation Ar-Pd(II)-R'(L_n) OxAdd->Transmetalation Transmetalation (R'-B(OR)2, Base) ReductiveElimination Ar-R' Transmetalation->ReductiveElimination Reductive Elimination ReductiveElimination->Pd0 Reforms Catalyst Product Coupled Product (Ar-R') ReductiveElimination->Product ArylHalide This compound (Ar-X) ArylHalide->OxAdd BoronicAcid Arylboronic Acid (R'-B(OR)2) BoronicAcid->Transmetalation Base Base (e.g., K3PO4) Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield Observed Check_Inert Verify Inert Atmosphere & Reagent Purity Start->Check_Inert Optimize_Catalyst Optimize Catalyst System (Ligand & Pd Source) Check_Inert->Optimize_Catalyst No Improvement Success High Yield Achieved Check_Inert->Success Issue Resolved Optimize_Conditions Optimize Reaction Conditions (Base, Solvent, Temp.) Optimize_Catalyst->Optimize_Conditions No Improvement Optimize_Catalyst->Success Issue Resolved Optimize_Conditions->Success Issue Resolved Dehalogenation Dehalogenation Observed? Optimize_Conditions->Dehalogenation Side Products? Anhydrous Switch to Anhydrous Conditions / Weaker Base Dehalogenation->Anhydrous Yes Homocoupling Homocoupling Observed? Dehalogenation->Homocoupling No Anhydrous->Optimize_Conditions Homocoupling->Optimize_Conditions No Degas Improve Degassing / Use Pd(0) Precatalyst Homocoupling->Degas Yes Degas->Optimize_Conditions

Caption: A decision tree for troubleshooting low-yielding reactions.

References

Sources

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on 4-Bromo-5-fluoro-2-nitrotoluene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the nucleophilic aromatic substitution (SNAr) on 4-Bromo-5-fluoro-2-nitrotoluene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this specific transformation. Our goal is to empower you with the scientific rationale behind experimental choices to ensure successful and reproducible outcomes.

Introduction to the Reaction

The nucleophilic aromatic substitution on this compound is a powerful transformation for introducing a wide range of functionalities onto the aromatic ring. The presence of a strong electron-withdrawing nitro group activates the ring towards nucleophilic attack, facilitating the displacement of one of the halogen substituents.[1][2][3] A critical aspect of this particular substrate is the presence of two different halogens, fluorine and bromine, which raises important questions regarding regioselectivity.

In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][3] The stability of this intermediate is paramount. Contrary to aliphatic nucleophilic substitutions (SN1 and SN2), the reactivity of halogens as leaving groups in SNAr often follows the trend F > Cl > Br > I.[4][5] This is attributed to the high electronegativity of fluorine, which exerts a strong inductive electron-withdrawing effect, stabilizing the negative charge of the Meisenheimer complex and thus accelerating the reaction.[4][6] Therefore, nucleophilic attack is expected to preferentially occur at the carbon bearing the fluorine atom.

Troubleshooting Guide

This section addresses common issues encountered during the nucleophilic substitution on this compound.

Issue 1: Low or No Conversion to Product

Symptoms: TLC or LC-MS analysis shows predominantly unreacted starting material.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Recommended Action
Insufficient Temperature The activation energy for the nucleophilic attack has not been overcome. SNAr reactions often require heating to proceed at a reasonable rate.Gradually increase the reaction temperature in 10-20 °C increments, monitoring for product formation and potential decomposition.[7]
Inactive Nucleophile The nucleophile may be too weak or may not have been sufficiently activated (e.g., deprotonated by a base).If using a neutral nucleophile (e.g., an amine), ensure the base is strong enough to either deprotonate it or facilitate the reaction. For alcohol or thiol nucleophiles, pre-formation of the corresponding alkoxide or thiolate with a suitable base (e.g., NaH, K₂CO₃) is often necessary.[8]
Improper Solvent The solvent plays a crucial role in stabilizing the charged Meisenheimer intermediate. Non-polar or protic solvents can inhibit the reaction.[7][9][10]Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents effectively solvate the counter-ion of the base and the intermediate without hydrogen bonding to the nucleophile, which would decrease its reactivity.[7]
Poor Reagent Solubility If the reactants are not fully dissolved, the reaction will be heterogeneous and slow.Choose a solvent in which all reactants are soluble at the desired reaction temperature. Gentle heating can sometimes improve solubility.
Degraded Reagents The starting material or nucleophile may have degraded during storage.Verify the purity of your this compound and the nucleophile using appropriate analytical techniques (e.g., NMR, melting point). Use freshly opened or purified reagents if degradation is suspected.
Issue 2: Formation of Multiple Products/Byproducts

Symptoms: TLC or LC-MS analysis shows the desired product along with one or more significant impurities.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Recommended Action
Competing Nucleophilic Attack on Bromine While substitution at the fluorine position is generally favored, under certain conditions (e.g., with soft nucleophiles or at very high temperatures), substitution at the bromine position may occur, leading to a mixture of regioisomers.Optimize the reaction temperature, starting at a lower temperature to favor the kinetically preferred substitution at the C-F bond. Consider the nature of your nucleophile; hard nucleophiles generally favor reaction at the more polarized C-F bond.
Presence of Water (Hydrolysis) Water can act as a competing nucleophile, especially under basic conditions and at elevated temperatures, leading to the formation of the corresponding phenol (4-bromo-5-hydroxy-2-nitrotoluene).[7]Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[7]
Di-substitution If the product of the initial substitution is still activated towards nucleophilic attack, a second substitution (displacing the remaining halogen) can occur, especially if an excess of the nucleophile is used.Use a stoichiometric amount of the nucleophile (or a slight excess of the electrophile, this compound) and carefully monitor the reaction progress to stop it once the starting material is consumed.[11]
Side Reactions of the Nucleophile The nucleophile may undergo self-condensation or other side reactions under the reaction conditions.Review the stability of your nucleophile under the employed basic and thermal conditions. If necessary, consider protecting reactive functional groups on the nucleophile.[7]
Benzyne Formation Under very strong basic conditions (e.g., with NaNH₂), an elimination-addition mechanism via a benzyne intermediate is possible, which can lead to a mixture of regioisomers.[11] This is less common for activated aryl halides.Use a weaker base (e.g., K₂CO₃, Et₃N) that is sufficient to promote the SNAr mechanism without inducing elimination.[11]
Troubleshooting Workflow

troubleshooting_workflow start Reaction Issue Identified low_conversion Low/No Conversion start->low_conversion multiple_products Multiple Products start->multiple_products temp Increase Temperature low_conversion->temp Insufficient Temperature? regioisomers Optimize Temperature for Regioselectivity multiple_products->regioisomers Mixture of Regioisomers? nucleophile Check Nucleophile/Base temp->nucleophile Still no reaction? success Reaction Optimized temp->success solvent Change to Polar Aprotic Solvent nucleophile->solvent Nucleophile/Base OK? nucleophile->success reagents Verify Reagent Purity solvent->reagents Solvent OK? solvent->success reagents->success hydrolysis Use Anhydrous Conditions regioisomers->hydrolysis Still multiple products? regioisomers->success disub Adjust Stoichiometry hydrolysis->disub Hydrolysis Product Observed? hydrolysis->success base Use Weaker Base disub->base Di-substituted Product? disub->success base->success

Caption: A decision tree for troubleshooting common issues in the SNAr reaction.

Frequently Asked Questions (FAQs)

Q1: Which halogen, fluorine or bromine, is expected to be substituted on this compound?

A1: In nucleophilic aromatic substitution reactions, the reactivity of the leaving group is often counterintuitive compared to SN1 and SN2 reactions. For SNAr, the rate is largely determined by the stability of the intermediate Meisenheimer complex. Fluorine, being the most electronegative halogen, strongly stabilizes the negative charge of the intermediate through its powerful inductive effect (-I).[4] This stabilization lowers the activation energy for the formation of the intermediate, making the C-F bond more susceptible to nucleophilic attack. Therefore, the substitution of the fluorine atom is the expected major pathway.[4][5]

Q2: What are the optimal solvent choices for this reaction?

A2: The choice of solvent is critical for the success of SNAr reactions. Polar aprotic solvents are highly recommended.[7] These include:

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Acetonitrile (MeCN)

  • N-Methyl-2-pyrrolidone (NMP)

These solvents are effective at dissolving a wide range of reactants and stabilizing the charged Meisenheimer intermediate.[7] They do not form strong hydrogen bonds with the nucleophile, which would otherwise reduce its reactivity.[9][10] In contrast, polar protic solvents like water, methanol, or ethanol can solvate and deactivate the nucleophile, slowing down the reaction.[10][12][13]

Q3: How do I choose the right base for my reaction?

A3: The role of the base is typically to deprotonate a neutral nucleophile (like an alcohol, thiol, or amine) to generate a more potent anionic nucleophile, or to act as a scavenger for the acid (HX) generated during the reaction. The choice of base depends on the pKa of the nucleophile:

  • For alcohol and thiol nucleophiles: Stronger bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are often used to generate the corresponding alkoxide or thiolate in situ.

  • For amine nucleophiles: An excess of the amine itself can sometimes act as the base. Alternatively, non-nucleophilic organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can be used. Inorganic bases like K₂CO₃ are also common.[14]

It's important to use a base that is strong enough to facilitate the reaction but not so strong that it promotes side reactions like benzyne formation.[11]

Q4: What analytical techniques are best for monitoring the reaction progress?

A4: Several techniques can be used to monitor the reaction in real-time or through quenching methods.[15]

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the consumption of the starting material and the formation of the product.[16]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of reactants and products over time, allowing for kinetic analysis.[16][17]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Highly sensitive and provides mass information, which is useful for identifying the desired product and any byproducts.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information about the reactants, products, and any stable intermediates directly from the reaction mixture (if an aliquot is taken).[16]

Q5: My product is difficult to purify from high-boiling solvents like DMSO or DMF. What are some effective work-up strategies?

A5: The removal of high-boiling polar aprotic solvents is a common challenge. Here are some effective strategies:

  • Aqueous Work-up: After the reaction is complete, pour the mixture into a large volume of cold water or ice. The desired product, being organic, will often precipitate out and can be collected by filtration. If it remains dissolved in the organic phase, this step will transfer the DMSO or DMF into the aqueous layer during extraction with a non-polar organic solvent like ethyl acetate or dichloromethane.[11]

  • Repeated Extractions: Perform multiple extractions with a suitable organic solvent. Washing the combined organic layers with brine (saturated NaCl solution) can further help to remove residual DMF or DMSO.[8]

  • Azeotropic Removal: For trace amounts of DMF, co-evaporation with a solvent like heptane or toluene under reduced pressure can be effective.

  • Lyophilization (Freeze-Drying): If the product is stable, lyophilization can be an effective method for removing residual DMSO.

Experimental Protocols

General Protocol for Nucleophilic Substitution with an Amine Nucleophile
  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.) and a polar aprotic solvent (e.g., DMF, 5-10 mL per mmol of substrate).

  • Reagent Addition: Add the amine nucleophile (1.1-1.2 eq.) and a base such as potassium carbonate (K₂CO₃, 1.5 eq.).[14]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-100 °C).

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.[14]

  • Work-up: Cool the reaction mixture to room temperature and pour it into cold water. Extract the product with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or recrystallization.[8]

Visualizing the SNAr Mechanism

Caption: The two-step addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr). Note: Image placeholders are used in the DOT script; a chemical drawing program would be needed to generate the actual molecular structures.

References

  • What are the effects of solvents on SN1 and SN2 reactions? - Quora. (2023-03-20).
  • SNAr Reaction in Other Common Molecular Solvents - Wordpress.
  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps.
  • Analytical methods for monitoring the progress of reactions with Isoquinoline-6-carbonyl chloride - Benchchem.
  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition - PMC - NIH.
  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC.
  • Role of Solvent in SN | PDF | Solv
  • How to increase the efficiency of nucleophilic arom
  • troubleshooting low yield in nucleophilic aromatic substitution of 4-Fluoro-3-nitrotoluene - Benchchem.
  • Nucleophilic Arom
  • Understanding the Properties and Handling of this compound.
  • Sequential Nucleophilic Aromatic Substitution Reactions of Activ
  • Electron-transfer versus nucleophilic substitution in the reactions of α-halogenated 4-nitrotoluenes with base - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • Fluorine vs.
  • Automated Identification of Kinetic Models for Nucleophilic Aromatic Substitution Reaction via DoE- SINDy - UCL Discovery.
  • Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine - Benchchem.
  • Directed nucleophilic aromatic substitution reaction - RSC Publishing.
  • Technical Support Center: Optimizing Reactions of 1-fluoro-4-nitrobenzene - Benchchem.
  • 16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (2025-02-02).
  • Nucleophilic arom
  • Analytical methods for the monitoring of solid phase organic synthesis - PubMed.
  • Nucleophilic Aromatic Substitution EXPLAINED! - YouTube. (2025-02-26).
  • Monitoring the progress of a reaction - Mono Mole. (2019-11-04).
  • Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene...
  • Nucleophilic Substitution (SN1, SN2) - Organic Chemistry Portal.
  • Aromatic Nucleophilic Substitution Reaction - Institute of Science, Nagpur.
  • Optimization of organophotochemical SNAr reaction - ResearchG
  • Aromatic Nucleophilic Substitution | Dalal Institute.
  • Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds | Request PDF - ResearchG
  • Mechanistic Assessment of SNAr Displacement of Halides from 1-Halo-2,4-dinitrobenzenes by Selected Primary and Secondary Amines: Brønsted and Mayr Analyses | The Journal of Organic Chemistry - ACS Public
  • Kinetic Study of Nucleophilic Aromatic Substitution: A Comparative Guide for 4-Fluoro-3-nitrotoluene and Rel
  • Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. (2024-06-13).
  • Nucleophilic Substitution: Practice Problems - YouTube. (2015-10-27).
  • Study of aromatic nucleophilic substitution with amines on nitrothiophenes in room-temper
  • Can You Solve These SN2 Problems? - YouTube. (2022-03-22).
  • Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry. (2017-01-13).
  • Technical Support Center: Optimizing SNAr Reactions of 2-Ethoxy-4,6-difluoropyrimidine - Benchchem.
  • Nucleophilic selectivity and reaction kinetics of chloroethylene oxide assessed by the 4-(p-nitrobenzyl)pyridine assay and proton nuclear magnetic resonance spectroscopy - PubMed.
  • Substitution and Elimination Practice Questions | SN1 SN2 E1 E2 - YouTube. (2022-04-05).
  • This compound synthesis - ChemicalBook.
  • Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - NIH. (2025-07-14).

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Preventing byproduct formation in the reduction of 4-Bromo-5-fluoro-2-nitrotoluene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the selective reduction of 4-Bromo-5-fluoro-2-nitrotoluene. This guide is designed for researchers, chemists, and process development professionals who are working with this specific transformation. Here, we address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to help you minimize byproduct formation and maximize the yield of your target molecule, 4-Bromo-5-fluoro-2-aminotoluene.

Frequently Asked Questions (FAQs): Understanding the Core Challenges

Before diving into troubleshooting, it's crucial to understand the inherent chemical challenges associated with this substrate.

Q1: What is the primary goal of this reduction and what makes it challenging?

The objective is the chemoselective reduction of the nitro (-NO₂) group to a primary amine (-NH₂) without affecting the other functional groups on the aromatic ring. The target product is 4-Bromo-5-fluoro-2-aminotoluene. The main challenge lies in the presence of two halogen substituents, bromine and fluorine, which are susceptible to removal under certain reductive conditions—a side reaction known as hydrodehalogenation.

Q2: What are the most common byproducts I should expect?

There are three main classes of byproducts you may encounter:

  • Dehalogenated Products: The most prevalent issue is the hydrogenolysis (cleavage) of the carbon-halogen bonds. The Carbon-Bromine bond is significantly weaker and more susceptible to cleavage than the Carbon-Fluorine bond. This results in impurities like 5-fluoro-2-aminotoluene (de-brominated) and, less commonly, 4-bromo-2-aminotoluene (de-fluorinated).

  • Products of Incomplete Reduction: The reduction of a nitro group is a stepwise process that proceeds through nitroso and hydroxylamine intermediates.[1][2][3] If the reaction does not go to completion, these intermediates can remain in your final product mixture.

  • Condensation Products: The reactive intermediates can also dimerize. For instance, the nitroso and hydroxylamine intermediates can condense to form azoxy compounds, which can be further reduced to azo and hydrazo species.[1][4][5] These are often brightly colored and can complicate purification.

Visualizing the Reaction Landscape

The following diagram illustrates the desired reaction pathway and the branching points that lead to common byproducts. Understanding this map is the first step in diagnosing and solving issues in your reaction.

reaction_pathway cluster_main Desired Pathway cluster_side Byproduct Formation Start 4-Bromo-5-fluoro- 2-nitrotoluene Nitroso Nitroso Intermediate Start->Nitroso H₂ Source Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine H₂ Source Condensation Azoxy/Azo Compounds Nitroso->Condensation Product 4-Bromo-5-fluoro- 2-aminotoluene (Product) Hydroxylamine->Product H₂ Source Hydroxylamine->Condensation Condensation (Non-acidic pH) Dehalogenation Dehalogenated Amines (e.g., 5-Fluoro-2-aminotoluene) Product->Dehalogenation Excessive Catalyst Activity caption Reaction pathway and common byproduct origins.

Caption: Reaction pathway and common byproduct origins.

Troubleshooting Guide: From Problem to Solution

This section is structured to address specific problems you might observe during your experiment, explaining the root cause and providing actionable solutions.

Problem 1: My analysis shows significant dehalogenation (especially debromination). How can I prevent this?

Root Cause: This is the most common issue, particularly when using standard catalytic hydrogenation with catalysts like Palladium on Carbon (Pd/C). Palladium is highly active for the hydrogenolysis of carbon-halogen bonds.[6] The newly formed, electron-donating amine group can further activate the ring, making the haloaniline product even more susceptible to dehalogenation than the starting material.[6]

Solutions:

  • Change Your Reduction Method: The most reliable way to avoid dehalogenation is to move away from methods known for this side reaction.

    • Metal/Acid Reduction: This is a classic, robust, and highly chemoselective method. Using iron powder with an acid like acetic acid or hydrochloric acid is an excellent choice that strongly favors nitro group reduction while preserving halogens.[7][8][9][10] Tin(II) chloride (SnCl₂) in an acidic medium is another effective alternative.[7][9]

  • Modify Your Catalytic Hydrogenation Protocol: If you must use catalytic hydrogenation:

    • Switch the Catalyst: Replace Pd/C with a catalyst that has lower activity for C-X bond cleavage. Raney Nickel is a well-established alternative for reducing nitro groups on halogenated aromatics.[6][9][11] Sulfided platinum catalysts (Pt(S)/C) are also specifically designed to suppress dehalogenation.[6]

    • Use an Acidic Medium: Conducting the hydrogenation in the presence of a small amount of acid (e.g., HCl, H₃PO₄, or acetic acid) has been shown to inhibit dehalogenation.[12]

    • Consider Catalytic Transfer Hydrogenation (CTH): Instead of using high-pressure H₂ gas, a hydrogen donor like hydrazine hydrate or ammonium formate can be used with Pd/C. This method is often milder and can provide higher selectivity.[7][13]

    • Lower Substrate Concentration: Studies have shown that lower substrate concentrations can significantly decrease the rate of dehalogenation for certain catalyst systems.[11]

Problem 2: My product is contaminated with yellow/orange impurities, likely azoxy or azo compounds.

Root Cause: These condensation byproducts form when the nitroso and hydroxylamine intermediates react with each other. This side reaction is particularly favored under neutral or basic conditions and can be a sign of an incomplete or sluggish reaction.[1][4]

Solutions:

  • Ensure Acidic pH: The most effective solution is to run the reaction under acidic conditions (e.g., using Fe/AcOH or SnCl₂/HCl). The acid protonates the intermediates, preventing the condensation reaction and driving the reduction forward to the desired amine.[7]

  • Use Sufficient Reducing Agent: Make sure you are using a sufficient stoichiometric excess of your reducing agent (e.g., 3-5 equivalents of metal powder) to ensure all intermediates are fully reduced to the amine.[7]

  • Increase Reaction Temperature/Time: If the reaction is stalling, carefully increasing the temperature or allowing for a longer reaction time can help push it to completion. Always monitor progress by a suitable method like TLC or LC-MS to avoid over-reduction or decomposition.

Problem 3: The reaction is very slow or fails to reach completion.

Root Cause: A stalled reaction can be due to several factors, including poor reagent quality, low catalyst activity, or poor solubility of the starting material.

Solutions:

  • Check Reagent and Catalyst Quality: Use finely powdered, high-purity metals (Fe, Zn, Sn). If using a heterogeneous catalyst like Pd/C or Raney Ni, ensure it has not been exposed to air for prolonged periods and is not expired.

  • Improve Solubility: this compound may have limited solubility in purely aqueous systems. Use a co-solvent system such as ethanol/water, THF/water, or pure acetic acid to ensure the substrate is fully dissolved.[10][14]

  • Control Temperature: While some reductions proceed at room temperature, many metal/acid reductions require heating to reflux to achieve a reasonable reaction rate.[7][14]

Troubleshooting Decision Tree

Use this flowchart to guide your experimental adjustments based on the primary byproduct you observe.

troubleshooting_flowchart Start Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) Byproduct_Check What is the major byproduct? Start->Byproduct_Check Dehalogenation Dehalogenated Product Byproduct_Check->Dehalogenation Yes Condensation Azoxy/Azo Impurities Byproduct_Check->Condensation No Byproduct_Check->Condensation No Action_Dehalogenation 1. Switch to Fe/AcOH or SnCl₂/HCl 2. Change catalyst (Raney Ni, Pt(S)/C) 3. Use Catalytic Transfer Hydrogenation Dehalogenation->Action_Dehalogenation Incomplete Starting Material or Intermediates Remain Condensation->Incomplete No Condensation->Incomplete No Action_Condensation 1. Ensure acidic conditions (add AcOH/HCl) 2. Increase equivalents of reducing agent 3. Check for reaction completion Condensation->Action_Condensation Yes Success High Purity Product Incomplete->Success No Action_Incomplete 1. Increase temperature/reaction time 2. Check reagent/catalyst activity 3. Improve substrate solubility (co-solvent) Incomplete->Action_Incomplete Yes caption Troubleshooting decision tree for byproduct mitigation.

Caption: Troubleshooting decision tree for byproduct mitigation.

Recommended Protocols

Here we provide two detailed, field-proven protocols designed to maximize selectivity and yield.

Protocol 1: Iron/Acetic Acid Reduction (High Chemoselectivity)

This method is highly recommended for its excellent functional group tolerance, low cost, and suppression of dehalogenation.[10][15]

Materials:

  • This compound

  • Iron powder (fine, <325 mesh)

  • Glacial Acetic Acid

  • Ethanol

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Celite® or another filter aid

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq).

  • Solvent Addition: Add a mixture of ethanol and glacial acetic acid (e.g., a 1:1 or 2:1 v/v ratio) to dissolve the starting material completely.

  • Reagent Addition: Add iron powder (4.0-5.0 eq). The mixture will be a grey suspension.

  • Reaction: Heat the mixture to a gentle reflux (approx. 80-90 °C). Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Cool the reaction to room temperature.

    • Carefully filter the mixture through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethanol or ethyl acetate.

    • Combine the filtrates and remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and carefully neutralize the remaining acetic acid by washing with saturated NaHCO₃ solution until effervescence ceases.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude 4-Bromo-5-fluoro-2-aminotoluene.

  • Purification: The crude product can be purified by column chromatography or recrystallization if necessary.

Protocol 2: Catalytic Transfer Hydrogenation with Hydrazine/Pd-C

This method avoids the use of pressurized hydrogen gas and is often milder than direct hydrogenation, offering a good balance of speed and selectivity.[13]

Materials:

  • This compound

  • Palladium on Carbon (5% or 10% Pd/C)

  • Hydrazine monohydrate (N₂H₄·H₂O)

  • Methanol or Ethanol

  • Celite® or another filter aid

Procedure:

  • Setup: To a solution of this compound (1.0 eq) in methanol or ethanol in a round-bottom flask, add Pd/C (5-10 mol %).

  • Reagent Addition: Heat the mixture to a gentle reflux (approx. 60-70 °C). Add hydrazine monohydrate (2.0-3.0 eq) dropwise via an addition funnel. Caution: The reaction can be exothermic, and gas evolution (N₂) will occur. Ensure adequate ventilation and controlled addition.

  • Reaction: After the addition is complete, maintain the reflux and monitor the reaction by TLC or LC-MS. The reaction is often complete in 1-3 hours.

  • Work-up:

    • Cool the reaction to room temperature.

    • Carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air. Keep it wet with solvent.

    • Wash the Celite pad thoroughly with methanol or ethanol.

    • Concentrate the filtrate under reduced pressure to yield the crude amine.

  • Purification: The crude product can be purified by standard methods as needed.

Method Comparison Table
ParameterCatalytic Hydrogenation (Standard Pd/C, H₂)Iron / Acetic AcidCatalytic Transfer (Hydrazine/Pd-C)
Dehalogenation Risk High Very Low Low to Moderate
Reagent Cost Moderate (catalyst)LowLow
Equipment Requires pressure vessel (e.g., Parr shaker)Standard glasswareStandard glassware
Work-up Complexity Simple filtrationFiltration and neutralizationCautious filtration of catalyst
Chemoselectivity Moderate (can reduce other groups)Excellent for nitro groupGood
Recommendation Not Recommended for this substrateHighly Recommended Good alternative
References
  • Kelly, S. M., & Lipshutz, B. H. (2014). Chemoselective reductions of nitroaromatics in water at room temperature. Organic Letters, 16(1), 98–101. [Link][16][17][18]

  • Google Patents. (1991). US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation. [12]

  • Papp, G., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(7), 2548–2553. [Link][19]

  • Schmalzbauer, M., & Francke, R. (2025). Nitro Substrates in Reductive Electrosynthesis: A Review. ACS Organic & Inorganic Au. [Link][4]

  • Grimshaw, J. (2000). Reduction of Nitro, Nitroso, Azo and Azoxy Groups. Electrochemical Reactions and Mechanisms in Organic Chemistry. [Link][2]

  • Ni, Y., et al. (2024). Unspecific peroxygenase enabled formation of azoxy compounds. Nature Communications, 15(1), 1-11. [Link][5]

  • Zhang, P., et al. (2018). Selective reduction of nitroaromatics to azoxy compounds on supported Ag–Cu alloy nanoparticles through visible light irradiation. Green Chemistry, 20(1), 146-153. [Link][20]

  • Stolle, A., et al. (2013). Hydrogenation of Organic Molecules via Direct Mechanocatalysis. ChemCatChem, 5(8), 2415-2423. [Link][21]

  • La-Salla, A., et al. (2015). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development, 19(11), 1648–1656. [Link][11]

  • Cross, P. L., et al. (2024). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Journal of the American Chemical Society. [Link][15][22]

  • Askin, D. (2018). Three More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. [Link][8]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link][9]

  • Reddit. (2025). Working up nitroarene reductions with iron powder - strategies for dealing with the gelatinous rust byproduct? r/Chempros. [Link][14]

  • ResearchGate. (2014). How to reduce a Des halogenation completely while doing Aromotic Nitro compound which contains a halogen group?[Link][23]

  • Hamblin, M. R., & Gilday, J. P. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Molecules, 12(6), 1235-1241. [Link][10]

  • Yu, J., et al. (2012). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Molecules, 17(9), 10695-10703. [Link][13]

  • Klyuev, M. V., & Klyuev, A. M. (2018). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). International Journal of Organic Chemistry, 8(3), 269-282. [Link][3]

Sources

Technical Support Center: Purification of 4-Bromo-5-fluoro-2-nitrotoluene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-Bromo-5-fluoro-2-nitrotoluene (CAS No. 224185-19-7). This resource is designed for researchers, scientists, and professionals in drug development who are working with this critical chemical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process. Our aim is to provide not just procedural steps, but also the scientific reasoning behind them to ensure the integrity and success of your experiments.

Introduction to Purification Challenges

This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] Its purity is paramount, as contaminants can lead to unwanted side reactions, reduced yields, and compromised quality of the final product. The primary challenges in its purification often stem from the presence of isomeric byproducts, unreacted starting materials, and residual solvents from the synthesis process.[3] The synthesis of halogenated nitroaromatic compounds like this one can result in a mixture of isomers, which can be difficult to separate due to their similar physical properties.[3][4]

This guide provides practical solutions and expert insights to help you navigate these challenges and achieve the desired purity for your downstream applications.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you might encounter during the purification of this compound, offering potential causes and actionable solutions.

Issue 1: The Purified Compound's Melting Point is Low and/or Broad.
  • Possible Cause: The most likely reason for a depressed and broad melting point range is the presence of impurities. This compound is a pale yellow solid with a reported melting point range of 59-63°C.[5] Impurities disrupt the crystal lattice of the solid, leading to a lower and wider melting point range. Common impurities can include regioisomers formed during the nitration of the starting material.[3]

  • Solution:

    • Assess Purity: Before attempting further purification, it is crucial to assess the purity of your compound. High-Performance Liquid Chromatography (HPLC) is a highly effective method for this.[3][4][6] A C18 reversed-phase column with a mobile phase of methanol and water is a good starting point.[6][7]

    • Re-purification: If impurities are detected, a second purification step is necessary. If the initial purification was recrystallization, consider trying column chromatography, or vice versa. For recrystallization, ensure you are using the correct solvent system and allowing for slow cooling to promote the formation of pure crystals.[7]

Issue 2: The Compound "Oils Out" During Recrystallization.
  • Possible Cause: "Oiling out" happens when the solute separates from the solution at a temperature above its melting point, forming a liquid layer instead of crystals.[7] This can be caused by a very high concentration of impurities or by cooling the solution too quickly.[7]

  • Solution:

    • Re-dissolve and Dilute: Reheat the solution to re-dissolve the oil. Add a small amount of additional solvent to slightly decrease the saturation.[7]

    • Slow Cooling: Allow the solution to cool much more slowly. You can insulate the flask to encourage gradual cooling, which gives the molecules adequate time to form a stable crystal lattice.[7]

    • Solvent System Modification: If the problem persists, the chosen solvent may not be ideal. Experiment with different solvent systems. For compounds like this, a mixed solvent system, such as ethanol/water or methanol/water, can be effective.[7]

Issue 3: Poor Separation During Column Chromatography.
  • Possible Cause: Ineffective separation on a column is often due to an improperly chosen eluent (solvent system) or incorrect column packing.[8] The polarity of the eluent might be too high, causing all components to move down the column too quickly, or too low, resulting in very slow or no movement.

  • Solution:

    • Optimize the Eluent with TLC: Before running a column, always determine the optimal solvent system using Thin-Layer Chromatography (TLC).[8][9] The ideal eluent should provide a retention factor (Rf) of approximately 0.3-0.4 for the desired compound.[8][9] A mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate is a common choice for such compounds.[9]

    • Proper Column Packing: Ensure the column is packed uniformly without any air bubbles or channels, as these can lead to poor separation.[8] A slurry packing method is generally recommended.[10]

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting common purification issues.

G start Start: Crude This compound purity_check Assess Purity (e.g., TLC, HPLC, Melting Point) start->purity_check is_pure Is Purity >98% and Melting Point Sharp? purity_check->is_pure column_chrom Attempt Column Chromatography recrystallization Attempt Recrystallization is_pure->recrystallization No end_product Pure Product (Verify Purity) is_pure->end_product Yes recrystallization->column_chrom If Recrystallization Fails or is Ineffective oiling_out Does it 'Oil Out'? recrystallization->oiling_out poor_separation Poor Separation? column_chrom->poor_separation reheat_dilute Reheat, Add More Solvent, Cool Slowly oiling_out->reheat_dilute Yes crystals_form Do Crystals Form? oiling_out->crystals_form No reheat_dilute->crystals_form evaporate_seed Evaporate Some Solvent, Add Seed Crystal, Cool Slowly crystals_form->evaporate_seed No crystals_form->end_product Yes evaporate_seed->purity_check optimize_eluent Optimize Eluent with TLC, Repack Column poor_separation->optimize_eluent Yes poor_separation->end_product No optimize_eluent->column_chrom

Caption: A workflow for troubleshooting the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound that are relevant to its purification?

A1: Understanding the physicochemical properties is crucial for selecting an appropriate purification method.

PropertyValueSignificance for Purification
CAS Number 224185-19-7[5][11][12][13]For accurate identification and literature search.
Molecular Formula C7H5BrFNO2[5][11][12][13]-
Molecular Weight 234.02 g/mol [5][11][12][13]For stoichiometric calculations.
Appearance Pale yellow powder or solid[5][14]A significant color change may indicate impurities.
Melting Point 59-63°C[5]A key indicator of purity.
Solubility Insoluble in water; soluble in organic solvents.[15]Guides the choice of solvents for recrystallization and chromatography.

Q2: What are the most common impurities found in crude this compound?

A2: The synthesis of this compound typically involves the nitration of a substituted bromofluorotoluene.[12][16] This process can lead to several impurities, including:

  • Isomeric Byproducts: Positional isomers are the most common impurities.[3][4]

  • Unreacted Starting Materials: Residual starting materials may be present if the reaction did not go to completion.[3]

  • Over-nitrated Products: Under harsh reaction conditions, dinitro derivatives could form.[4]

Q3: What safety precautions should be taken when handling this compound?

A3: this compound is a hazardous chemical and requires careful handling.[5] According to safety data sheets, it is harmful if swallowed, in contact with skin, or if inhaled.[5][17] It also causes skin and serious eye irritation.[5][17] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[15][18]

Detailed Experimental Protocols

Protocol 1: Recrystallization

Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a given solvent at different temperatures.

  • Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Based on procedures for similar compounds, a mixed solvent system of ethanol and water is a good starting point.[7]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Add water dropwise to the hot solution until it becomes slightly cloudy (the cloud point), indicating that the solution is saturated. Add a few more drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield of crystals.

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Column Chromatography

Column chromatography is a versatile technique for purifying compounds from a mixture based on their differential adsorption to a stationary phase while a mobile phase flows through it.[10][19]

  • Stationary Phase and Eluent Selection: Silica gel is a common stationary phase for this type of compound.[9] The eluent system should be determined by TLC analysis. A typical starting point is a mixture of hexane and ethyl acetate.[9]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a vertical glass column and allow the silica to settle into a uniform bed. Ensure there is always a layer of solvent above the silica to prevent cracking.[8][10]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent. It can then be loaded directly onto the column or pre-adsorbed onto a small amount of silica gel, which is then added to the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with stronger interactions with the stationary phase.

  • Fraction Collection: Collect the eluent in small fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

References

  • ChemBK. (2024, April 9). 4-Bromo-2-Fluoro-6-Nitrotoluene.
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  • PubChem. (n.d.). 4-Bromo-2-nitrotoluene. National Center for Biotechnology Information. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 4-Bromo-2-nitrotoluene on Newcrom R1 HPLC column. Retrieved from [Link]

  • Dr. Tania CS. (2024, February 28). synthesis of 4-bromo-2-nitrotoluene [Video]. YouTube. [Link]

  • Chem-Impex. (n.d.). 4-Bromo-2-nitrotoluene. Retrieved from [Link]

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  • CP Lab Safety. (n.d.). This compound, min 98%, 100 grams. Retrieved from [Link]

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  • University of Groningen. (2022, October 14). Chemical/Laboratory Techniques: Recrystallization [Video]. YouTube. [Link]

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4-Bromo-5-fluoro-2-nitrotoluene decomposition under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide serves as a centralized technical resource for researchers, scientists, and drug development professionals utilizing 4-bromo-5-fluoro-2-nitrotoluene. The following sections provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you anticipate and resolve challenges related to the stability and decomposition of this versatile chemical intermediate under common reaction conditions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the properties, handling, and storage of this compound.

Q1: What are the key physicochemical properties of this compound?

Understanding the basic properties of your reagent is the first step to successful experimentation. Key data is summarized below.

PropertyValueSource
Molecular Formula C₇H₅BrFNO₂[1]
Molecular Weight 234.02 g/mol [1]
Appearance Pale yellow or colorless solid/powder[1][2]
Melting Point 59-63 °C (Typical)[1]
Boiling Point ~325-345 °C[2]
Density ~1.69 g/cm³[1][2]
Solubility Insoluble in water; Soluble in organic solvents like chloroform, DMSO.[3]

Q2: What are the recommended storage and handling conditions for this compound?

Proper storage is critical to prevent premature degradation. This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area away from heat sources and incompatible materials.[4][5] For handling, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[3][6] Operations should be conducted in a chemical fume hood to avoid inhalation of dust or potential vapors.

Q3: What are the primary chemical hazards and incompatibilities?

According to safety data sheets, this compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and serious eye irritation.[1][7] Key incompatibilities to avoid are:

  • Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.

  • Strong Acids, Acid Chlorides, and Acid Anhydrides: May catalyze decomposition.[4]

  • Strong Bases: Can initiate unintended nucleophilic aromatic substitution or other degradation pathways.

Q4: What is the primary mode of reactivity for this molecule in synthesis?

The compound's reactivity is dominated by the electron-deficient nature of the aromatic ring, which is activated by the potent electron-withdrawing nitro group. This makes the ring susceptible to Nucleophilic Aromatic Substitution (SNAr) .[8] The fluorine atom, being highly electronegative, further activates the ring, making it a superior leaving group in SNAr reactions compared to chlorine or bromine, despite the high strength of the C-F bond.[9][10] The rate-determining step is the initial attack of the nucleophile, not the breaking of the C-F bond.[10][11] This makes the C4 position (bearing the fluorine) the most probable site of nucleophilic attack.[12] The bromine at C5 and the nitro group at C2 also serve as potential sites for other transformations, such as cross-coupling reactions and reduction, respectively.[13]

Section 2: Troubleshooting Guide for Experimental Workflows

Encountering unexpected results is a common part of research. This guide helps diagnose and solve problems that may be linked to the decomposition of this compound.

Observed Problem Potential Cause(s) Related to Decomposition Recommended Troubleshooting Steps & Rationale
Reaction mixture develops a dark brown or black color. 1. Thermal Decomposition: High temperatures (>100-120 °C) can initiate thermal breakdown, potentially through homolytic cleavage of the C-Br bond or complex condensation reactions of the nitro group, forming polymeric, colored tars. 2. Base-Mediated Decomposition: Strong bases can deprotonate the methyl group, leading to reactive intermediates that polymerize or degrade.1. Reduce Reaction Temperature: Determine the minimum temperature required for your desired transformation. Explain the causality: Lowering thermal energy reduces the likelihood of overcoming the activation energy for decomposition pathways.2. Use a Milder Base: Switch from strong bases (e.g., NaH, LDA) to weaker inorganic bases (e.g., K₂CO₃, Cs₂CO₃) where applicable. Rationale: Weaker bases are less likely to cause unwanted side reactions. 3. Run Under Inert Atmosphere: Purge the reaction with Nitrogen or Argon. Rationale: This prevents oxidation, which can contribute to the formation of colored impurities.
Low or inconsistent yield of the desired product. 1. Competing SNAr Reaction: The highly activated fluorine atom can be displaced by nucleophilic solvents (e.g., DMF, DMAc at high temp), water, or other nucleophiles present in the reaction mixture.[8][14] 2. Nitro Group Reduction: If reducing agents (even mild or stoichiometric ones) are present, the nitro group can be partially or fully reduced to nitroso, hydroxylamino, or amino functionalities, consuming the starting material.[5]1. Solvent Selection: Choose a non-nucleophilic, polar aprotic solvent (e.g., Dioxane, Acetonitrile) if possible. If a solvent like DMF is required, keep the temperature as low as feasible. 2. Scrutinize Reagents for Reductants: Ensure no unintended reducing agents are present. For example, some grades of catalysts or reagents may contain reducing impurities. 3. Monitor Reaction by HPLC/LC-MS: Track the consumption of starting material and the appearance of major byproducts. This provides direct evidence for which undesired pathway is occurring.
Appearance of unexpected peaks in HPLC/GC-MS analysis. 1. Isomeric Impurities: The starting material may contain positional isomers from its synthesis.[15] 2. Debromination/Defluorination: Reductive conditions or certain catalysts (e.g., Palladium) can lead to hydrodehalogenation, replacing Br or F with H. 3. Methyl Group Oxidation: In the presence of oxidizing agents, the methyl group can be oxidized to an aldehyde or carboxylic acid.[5]1. Confirm Starting Material Purity: Always run an initial analysis (HPLC, GC, NMR) of your starting material to establish a baseline. 2. Analyze Byproduct Mass: Use MS data to identify the mass of the impurity. A mass loss of 79 Da suggests debromination; a loss of 18 Da suggests defluorination. An increase of 14 Da (+O, -H₂) suggests oxidation to a carboxylic acid. 3. Perform a Forced Degradation Study: (See Protocol 1). This helps to intentionally generate and identify potential degradation products under controlled stress conditions.

Section 3: Key Decomposition Pathways & Mechanisms

The stability of this compound is governed by the interplay of its functional groups. The following are the most probable degradation pathways under typical synthetic conditions.

Pathway 1: Nucleophilic Aromatic Substitution (SNAr) by Trace Nucleophiles

This is the most common degradation pathway. The C-F bond is highly activated towards nucleophilic attack due to the ortho-nitro group.[14] Trace amounts of water, alcohols (from solvents), or residual amines in the reaction mixture can act as nucleophiles, displacing the fluoride and leading to impurities.

Pathway 2: Reduction of the Nitro Group

The nitro group is susceptible to reduction under a wide variety of conditions, not just catalytic hydrogenation. Metals, certain organic reagents, or electrochemical conditions can reduce the -NO₂ group to -NO, -NHOH, or -NH₂.[5] This fundamentally changes the electronic nature of the ring and is a common source of reaction failure if not anticipated.

Pathway 3: High-Temperature / Photochemical Decomposition

At elevated temperatures, radical pathways become more likely. The C-Br bond is weaker than the C-F or C-NO₂ bonds and can undergo homolytic cleavage to form aryl radicals. These highly reactive species can abstract hydrogen from solvents or lead to complex, often intractable, polymeric materials. While less common in standard solution-phase chemistry, photolysis in the presence of UV light can also induce degradation.[5]

DecompositionPathways start 4-Bromo-5-fluoro- 2-nitrotoluene snar_condition Nucleophilic Species (H₂O, ROH, R₂NH) start->snar_condition Trace Contaminants reduction_condition Reducing Conditions (Metals, H₂, etc.) start->reduction_condition Unintended Reductants radical_condition High Heat (>150°C) or UV Light start->radical_condition Harsh Conditions snar_impurity Hydroxy/Alkoxy Impurity (Displacement of F⁻) snar_condition->snar_impurity SNAr Pathway reduction_impurity Amino/Hydroxylamino Impurity (Reduction of NO₂) reduction_condition->reduction_impurity Reduction Pathway radical_impurity Polymeric Tars / Debrominated Species radical_condition->radical_impurity Radical Pathway

Caption: Potential decomposition pathways for this compound.

Section 4: Protocols for Stability Assessment & Analysis

To ensure the trustworthiness of your experimental results, it is crucial to validate the stability of your starting material under your specific reaction conditions.

Protocol 1: Forced Degradation Study Workflow

This protocol is designed to intentionally degrade the compound under controlled stress conditions to identify potential impurities and degradation pathways.

  • Preparation: Prepare four separate solutions of this compound (~1 mg/mL) in your reaction solvent.

  • Stress Conditions:

    • Control: Keep one vial at room temperature, protected from light.

    • Thermal Stress: Heat one vial to your planned reaction temperature (e.g., 80 °C) for 24 hours.

    • Acidic Stress: To one vial, add 100 µL of 1M HCl. Heat to 60 °C for 24 hours.

    • Basic Stress: To one vial, add 100 µL of 1M NaOH. Keep at room temperature for 24 hours.

  • Neutralization & Analysis: After the specified time, cool all vials to room temperature. Neutralize the acidic and basic samples.

  • Analysis: Analyze all four samples, alongside a pure standard of your starting material, by HPLC-UV/MS or GC-MS.

  • Interpretation: Compare the chromatograms. New peaks in the stressed samples represent degradation products. Use the MS data to hypothesize their structures. This provides an invaluable library of potential impurities to look for in your actual experiments.

ForcedDegradation start Prepare Stock Solution of This compound control Control (RT, Dark) start->control thermal Thermal Stress (e.g., 80°C) start->thermal acid Acidic Stress (e.g., HCl) start->acid base Basic Stress (e.g., NaOH) start->base analysis Analyze All Samples by HPLC-MS / GC-MS control->analysis thermal->analysis acid->analysis base->analysis interpretation Compare Chromatograms & Identify Degradation Products analysis->interpretation

Caption: Workflow for a forced degradation study.

Protocol 2: Routine HPLC Analysis for Purity Assessment

This is a general-purpose HPLC method for monitoring the purity of this compound.

  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV at 254 nm.

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-15 min: Ramp from 30% B to 95% B

    • 15-18 min: Hold at 95% B

    • 18-19 min: Ramp from 95% B to 30% B

    • 19-25 min: Hold at 30% B (re-equilibration)

  • Sample Preparation: Dissolve a small, accurately weighed sample in Acetonitrile to a concentration of approximately 0.5 mg/mL.

  • Injection: Inject 5-10 µL onto the column.

  • Data Analysis: Integrate all peaks. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

References

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Managing steric hindrance in reactions with 4-Bromo-5-fluoro-2-nitrotoluene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 4-Bromo-5-fluoro-2-nitrotoluene. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for reactions involving this versatile but sterically challenging reagent.

Understanding the Molecule: The Root of the Challenge

This compound presents a unique set of synthetic opportunities and challenges. Its structure, featuring a bulky bromine atom and a strongly electron-withdrawing nitro group ortho to the methyl group, creates significant steric hindrance. This congestion can impede the approach of nucleophiles and coupling partners, often leading to sluggish reactions or low yields. The fluorine atom further influences the electronic properties of the aromatic ring.[1] This guide will help you navigate these steric and electronic effects to achieve successful outcomes in your synthetic endeavors.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments.

Issue 1: Low or No Yield in Nucleophilic Aromatic Substitution (SNAr)

Question: I am attempting a nucleophilic aromatic substitution on this compound with a primary amine, but I'm observing very low conversion to the desired product, even at elevated temperatures. What's going wrong?

Answer: This is a classic case of steric hindrance hampering the reaction. The ortho-nitro and adjacent methyl groups create a crowded environment around the carbon bearing the bromine, making it difficult for the nucleophile to attack. Here’s a systematic approach to troubleshoot this issue:

Causality and Recommended Actions:

  • Insufficient Activation: The nitro group is crucial for activating the ring towards nucleophilic attack by stabilizing the negative charge in the Meisenheimer intermediate.[2][3][4] However, severe steric hindrance can still make the initial attack the rate-limiting step.

    • Solution: Increase the reaction temperature incrementally. Monitor for decomposition of your starting material or product. A higher temperature provides the necessary activation energy to overcome the steric barrier.

  • Nucleophile Reactivity: A less reactive nucleophile will struggle to overcome the steric barrier.

    • Solution 1: Stronger Base: Ensure your amine is fully deprotonated. A stronger, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can be more effective than carbonate bases in generating a more potent nucleophile.

    • Solution 2: Change the Nucleophile (if possible): If the specific amine is not critical, consider a smaller, more nucleophilic amine to reduce steric clash.

  • Solvent Effects: The choice of solvent is critical in SNAr reactions.

    • Solution: Use a polar aprotic solvent like DMSO or DMF. These solvents effectively solvate the cation of the base, leaving the nucleophile more "naked" and reactive. They also help to stabilize the charged Meisenheimer intermediate.[4] Ensure your solvent is anhydrous, as water can compete as a nucleophile.[4]

Experimental Protocol: Optimizing a Challenging SNAr Reaction

ParameterInitial Condition (Low Yield)Optimized ConditionRationale
Nucleophile Primary Amine (1.2 eq)Primary Amine (1.5 eq)A slight excess can help drive the equilibrium.
Base K₂CO₃ (2.0 eq)NaH (1.5 eq, 60% in oil)Stronger base for complete deprotonation of the amine.
Solvent AcetonitrileAnhydrous DMSOBetter stabilization of the Meisenheimer complex.
Temperature 80 °C120 °COvercomes the activation energy barrier imposed by steric hindrance.
Atmosphere AirInert (Nitrogen or Argon)Prevents side reactions and moisture contamination.
Issue 2: Failure of Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki or Buchwald-Hartwig)

Question: I'm trying to perform a Suzuki coupling with an arylboronic acid, but the reaction is not proceeding. I've tried standard conditions with Pd(PPh₃)₄, but I only recover my starting material.

Answer: The steric hindrance around the bromine atom in this compound makes the oxidative addition step in palladium-catalyzed cross-coupling reactions particularly challenging. Standard catalysts like Pd(PPh₃)₄ are often not effective for such sterically encumbered substrates.

Causality and Recommended Actions:

  • Ligand Choice is Critical: The key to success with sterically hindered aryl halides is the use of bulky, electron-rich phosphine ligands. These ligands promote the formation of a monoligated, highly reactive Pd(0) species, which is necessary for the oxidative addition to occur.

    • Solution: Switch to a more robust catalyst system. For Suzuki couplings, ligands like SPhos or XPhos are excellent choices.[5] For Buchwald-Hartwig aminations, ligands such as BrettPhos are designed for sterically demanding substrates.[6][7]

  • Catalyst Precursor: The choice of palladium precursor can also influence the reaction.

    • Solution: Pd₂(dba)₃ or Pd(OAc)₂ are often more effective than Pd(PPh₃)₄ when used in combination with the appropriate bulky phosphine ligand.[8]

  • Base and Solvent System: The base and solvent system must be optimized for the specific coupling reaction.

    • Solution (Suzuki): A strong base like K₃PO₄ is often more effective than K₂CO₃. A solvent system of dioxane/water is commonly used.[5]

    • Solution (Buchwald-Hartwig): A strong, non-nucleophilic base like sodium or lithium tert-butoxide is typically required. Anhydrous toluene or dioxane are common solvents.

Experimental Protocol: A Robust Suzuki Coupling Protocol for this compound

  • Preparation: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Catalyst Addition: In a separate vial, mix the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and a bulky phosphine ligand (e.g., SPhos, 4 mol%). Add this mixture to the Schlenk flask.

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 ratio) via syringe.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

Frequently Asked Questions (FAQs)

Q1: Which halogen is more likely to react in a nucleophilic aromatic substitution, the fluorine or the bromine?

In the context of nucleophilic aromatic substitution (SNAr), the reactivity of the leaving group is less about its inherent leaving group ability and more about the electronegativity of the halogen, which stabilizes the intermediate Meisenheimer complex.[9] Fluorine's high electronegativity makes the carbon it's attached to more electrophilic, thus accelerating the rate-determining nucleophilic attack.[9][10] However, in this compound, the bromine is activated by the ortho-nitro group, while the fluorine is activated by the para-nitro group. Both positions are activated. In palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive and will undergo oxidative addition preferentially.

Q2: Can the nitro group be reduced before performing a cross-coupling reaction?

While it is possible to reduce the nitro group to an amine, this will significantly alter the electronic properties of the ring. The strongly electron-withdrawing nitro group deactivates the ring towards electrophilic attack but activates it for nucleophilic attack and facilitates the oxidative addition in cross-coupling reactions.[2][3] Reducing it to an electron-donating amino group will make subsequent cross-coupling reactions more challenging. It is generally advisable to perform the cross-coupling first and then reduce the nitro group if required.

Q3: What is the role of the methyl group in the reactivity of this molecule?

The methyl group primarily contributes to the steric hindrance around the ortho-nitro group and the bromine atom.[11][12] Its electron-donating inductive effect is relatively weak compared to the strong electron-withdrawing effect of the nitro group and the halogens.

Q4: Are there any specific safety precautions for handling this compound?

Yes, this compound is a chemical intermediate and should be handled with care. It is classified as harmful if swallowed and can cause skin and eye irritation.[1] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

Visualizing the Strategy: Decision Workflow for Reaction Troubleshooting

G cluster_0 Initial Reaction Failure cluster_1 Reaction Type cluster_2 SNAr Troubleshooting cluster_3 Cross-Coupling Troubleshooting cluster_4 Outcome Start Low or No Product Yield ReactionType Identify Reaction Type Start->ReactionType SNAr_Check Check SNAr Conditions ReactionType->SNAr_Check SNAr Coupling_Check Check Coupling Conditions ReactionType->Coupling_Check Cross-Coupling Temp Increase Temperature SNAr_Check->Temp Insufficient Activation? Base Use Stronger Base (e.g., NaH) SNAr_Check->Base Weak Nucleophile? Solvent_SNAr Switch to Anhydrous DMSO/DMF SNAr_Check->Solvent_SNAr Poor Solvent? Success Successful Reaction Temp->Success Base->Success Solvent_SNAr->Success Ligand Use Bulky Ligand (e.g., SPhos, BrettPhos) Coupling_Check->Ligand Ineffective Ligand? Catalyst Change Pd Precursor (e.g., Pd₂(dba)₃) Coupling_Check->Catalyst Wrong Pd Source? Base_Solvent_Coupling Optimize Base/Solvent (e.g., K₃PO₄/dioxane) Coupling_Check->Base_Solvent_Coupling Suboptimal Conditions? Ligand->Success Catalyst->Success Base_Solvent_Coupling->Success

Caption: Troubleshooting workflow for reactions with this compound.

References

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  • Benchchem. Application Notes and Protocols for Suzuki Coupling Reactions with 4-Fluoro-3-nitrotoluene.
  • National Institutes of Health. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.
  • Benchchem. troubleshooting low yield in nucleophilic aromatic substitution of 4-Fluoro-3-nitrotoluene.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • YouTube. Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy.
  • Master Organic Chemistry. Electrophilic Aromatic Substitutions (1)
  • YouTube.
  • YouTube.
  • MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
  • Master Organic Chemistry.
  • OpenStax. 16.
  • YouTube.
  • ResearchGate. Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene...
  • ChemicalBook. This compound | 224185-19-7.
  • YouTube. Steric hindrance.
  • PubMed Central.
  • PubChemLite. This compound (C7H5BrFNO2).
  • ChemicalBook. This compound synthesis.
  • YouTube. synthesis of 4-bromo-2-nitrotoluene.
  • BLD Pharm. 224185-19-7|this compound.
  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
  • PubChem. 4-Nitrotoluene | C7H7NO2 | CID 7473.
  • Reddit. Struggling with Suzuki Reaction : r/Chempros.

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Technical Support Center: Catalyst Selection for Efficient Coupling with 4-Bromo-5-fluoro-2-nitrotoluene

Author: BenchChem Technical Support Team. Date: January 2026

An advanced technical support resource for researchers, scientists, and drug development professionals, this guide provides in-depth troubleshooting and FAQs for catalyst selection in coupling reactions with 4-Bromo-5-fluoro-2-nitrotoluene.

This guide, designed for chemists and drug development professionals, offers a comprehensive resource for navigating the complexities of catalyst selection for coupling reactions involving the sterically hindered and electronically demanding substrate, this compound. We will delve into the nuances of Suzuki, Buchwald-Hartwig, and Sonogashira couplings, providing practical, field-tested advice to overcome common experimental hurdles.

Part 1: Frequently Asked Questions (FAQs)

Here are some of the most common initial questions that arise when working with this compound:

  • Q1: Why is catalyst selection so critical for this compound? This substrate presents a unique combination of challenges: the strong electron-withdrawing effect of the nitro group, the steric hindrance from the adjacent bromine and fluorine atoms, and the potential for competing side reactions. A well-chosen catalyst is essential to overcome these hurdles and achieve high yields and selectivity.

  • Q2: What are the primary types of coupling reactions used with this substrate? The most common and effective coupling reactions for this substrate are Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Each has its own set of advantages and is suited for forming different types of chemical bonds.

  • Q3: My Suzuki coupling reaction with this compound is not working. What are the first things I should check? Begin by verifying the quality and dryness of your solvent and reagents. Ensure that your palladium catalyst is active and that the base is appropriate for the reaction. Low catalyst loading or an inappropriate ligand can also be a cause of failure.

  • Q4: I am observing significant dehalogenation of my starting material. How can I minimize this side reaction? Dehalogenation is a common side reaction, particularly in Suzuki couplings. Using a bulkier phosphine ligand, such as SPhos or XPhos, can often suppress this unwanted reaction by favoring the desired cross-coupling pathway.

  • Q5: Can I use the same catalyst for coupling different partners (e.g., a boronic acid vs. an amine) to this compound? Generally, no. Different coupling reactions require distinct catalyst systems. For instance, a palladium catalyst with a phosphine ligand suitable for a Suzuki coupling will likely not be effective for a Buchwald-Hartwig amination, which requires a different ligand and reaction conditions.

Part 2: Troubleshooting Guides for Specific Coupling Reactions

This section provides detailed troubleshooting advice for common issues encountered during specific coupling reactions with this compound.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. However, the electronic and steric properties of this compound can make this reaction challenging.

Troubleshooting Common Suzuki Coupling Issues:

Problem Potential Cause Recommended Solution
Low or No Conversion Inactive catalystUse a pre-catalyst like Pd(OAc)2 with a suitable phosphine ligand. Ensure the catalyst is not old or degraded.
Inappropriate baseScreen different bases such as K2CO3, K3PO4, or Cs2CO3. The choice of base can be critical for this substrate.
Poor solvent qualityUse anhydrous and deoxygenated solvents. Toluene, 1,4-dioxane, or a mixture of toluene and water are common choices.
Significant Dehalogenation Unfavorable reductive eliminationEmploy bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos to promote the desired cross-coupling.
Homocoupling of Boronic Acid Excess boronic acid or presence of oxygenUse a slight excess (1.1-1.2 equivalents) of the boronic acid and ensure the reaction is performed under an inert atmosphere.

Experimental Protocol: General Procedure for Suzuki Coupling

  • In a flame-dried flask, combine this compound (1.0 eq), the boronic acid partner (1.2 eq), and the chosen base (2.0-3.0 eq).

  • Add the palladium pre-catalyst (e.g., Pd(OAc)2, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Catalyst Selection Flowchart for Suzuki Coupling:

Suzuki_Catalyst_Selection start Starting Suzuki Coupling with This compound initial_choice Initial Catalyst System: Pd(OAc)2 / SPhos Base: K3PO4 Solvent: Toluene/H2O start->initial_choice reaction_outcome Evaluate Reaction Outcome initial_choice->reaction_outcome success High Yield, Minimal Side Products -> Proceed to Scale-up reaction_outcome->success Success low_conversion Low Conversion reaction_outcome->low_conversion Issue dehalogenation Significant Dehalogenation reaction_outcome->dehalogenation Issue troubleshoot_conversion Troubleshooting: - Increase catalyst loading - Screen other bases (Cs2CO3) - Increase temperature low_conversion->troubleshoot_conversion troubleshoot_dehalogenation Troubleshooting: - Use a bulkier ligand (XPhos) - Lower reaction temperature dehalogenation->troubleshoot_dehalogenation troubleshoot_conversion->reaction_outcome troubleshoot_dehalogenation->reaction_outcome

Caption: Decision workflow for Suzuki coupling catalyst selection.

The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds. The choice of ligand is paramount for achieving high efficiency with this compound.

Troubleshooting Common Buchwald-Hartwig Amination Issues:

Problem Potential Cause Recommended Solution
No Reaction Incorrect ligand choiceFor primary amines, consider ligands like XPhos or RuPhos. For secondary amines, ligands such as BrettPhos may be more effective.
Weak baseStrong bases like NaOtBu or LHMDS are often required for this transformation.
Low Yield Catalyst inhibitionThe amine substrate or product can sometimes inhibit the catalyst. Using a higher catalyst loading or a more robust pre-catalyst can help.
Side Reactions (e.g., hydrodehalogenation) Unoptimized reaction conditionsScreen different solvents (e.g., toluene, dioxane, THF) and temperatures. Lowering the temperature can sometimes reduce side reactions.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • To a dried reaction vessel, add this compound (1.0 eq), the amine (1.2 eq), and the base (e.g., NaOtBu, 1.5 eq).

  • Add the palladium pre-catalyst (e.g., Pd2(dba)3, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Seal the vessel, and evacuate and backfill with an inert gas.

  • Add the anhydrous, degassed solvent.

  • Stir the mixture at the appropriate temperature (room temperature to 100 °C) until the starting material is consumed.

  • Cool the reaction, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify the product via column chromatography.

Ligand Selection Guide for Buchwald-Hartwig Amination:

Buchwald_Ligand_Selection sub_type Amine Substrate Type primary_amine Primary Amines (R-NH2) Recommended Ligands: - XPhos - RuPhos - G3/G4 Palladacycles sub_type->primary_amine is primary secondary_amine Secondary Amines (R2-NH) Recommended Ligands: - BrettPhos - AdBrettPhos sub_type->secondary_amine is secondary aniline Anilines (Ar-NH2) Recommended Ligands: - cataCXium A - SPhos sub_type->aniline is an aniline

Technical Support Center: Temperature Optimization for the Synthesis of 4-Bromo-5-fluoro-2-nitrotoluene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Bromo-5-fluoro-2-nitrotoluene (CAS No. 224185-19-7). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for this synthesis. This document will focus on the critical parameter of temperature control to optimize reaction yield and regioselectivity.

Introduction: The Synthetic Challenge

The synthesis of this compound is a nuanced electrophilic aromatic substitution reaction. The primary route involves the bromination of 5-fluoro-2-nitrotoluene. The challenge in this synthesis lies in achieving high regioselectivity for the desired product over its isomers. The directing effects of the fluorine, nitro, and methyl groups on the toluene ring are competitive, and precise control of reaction conditions, particularly temperature, is paramount to obtaining the target molecule with high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most frequently cited method is the direct electrophilic bromination of 5-fluoro-2-nitrotoluene using a brominating agent in the presence of a strong acid. A common reagent mixture includes bromine, silver nitrate, and concentrated sulfuric acid.

Q2: Why is temperature control so critical in this synthesis?

A2: Temperature is a key factor influencing both the reaction rate and the regioselectivity of the bromination. Lower temperatures generally favor the kinetic product and can enhance selectivity by minimizing the formation of undesired isomers and other byproducts. In electrophilic aromatic substitutions, higher temperatures can lead to a loss of selectivity and the formation of a more complex product mixture.

Q3: What is the optimal temperature range for the bromination of 5-fluoro-2-nitrotoluene?

A3: Based on established protocols, the reaction is typically conducted at low temperatures, specifically by "cooling with ice," which suggests a target temperature range of 0-5 °C . Maintaining the reaction within this range is crucial for maximizing the yield of this compound while minimizing the formation of its regioisomer.

Q4: What are the primary byproducts, and how does temperature influence their formation?

A4: The main byproduct is the regioisomer, 2-bromo-3-fluoro-6-nitrotoluene. At elevated temperatures, the risk of forming this and other isomers increases. Furthermore, excessively high temperatures can lead to the formation of poly-brominated or other degradation products. One documented synthesis reports the formation of the desired product and its regioisomer in a 5:3 ratio, highlighting the challenge of selectivity even under cooled conditions[1].

Q5: Can I use a different brominating agent, and how would that affect the optimal temperature?

A5: While bromine in sulfuric acid is a common choice, other brominating agents like N-Bromosuccinimide (NBS) could be employed. The optimal temperature would likely differ and require specific optimization. For instance, some NBS brominations are carried out at room temperature or even slightly elevated temperatures, but the regioselectivity would need to be carefully evaluated for this specific substrate.

Troubleshooting Guide

Problem Probable Cause Recommended Solution
Low Yield of Desired Product Reaction temperature was too low, leading to an incomplete reaction. Ensure the reaction is stirred for a sufficient duration at the optimal temperature (0-5 °C). Monitor the reaction progress using TLC or GC to confirm the consumption of the starting material.
Reaction temperature was too high, leading to byproduct formation and degradation. Strictly maintain the reaction temperature between 0-5 °C using an ice-salt bath. Ensure slow, dropwise addition of reagents to control any exotherms.
High Percentage of Regioisomer Reaction temperature exceeded the optimal range. Improve temperature control with a more efficient cooling bath. Consider a dry ice/acetone bath for better temperature management if an ice bath is insufficient.
Inefficient mixing leading to localized "hot spots". Use vigorous mechanical stirring to ensure homogenous temperature distribution throughout the reaction mixture.
Formation of Poly-brominated Products Excessive brominating agent or elevated temperature. Use a stoichiometric amount of the brominating agent. Maintain a low reaction temperature to decrease the reactivity of the system.
Reaction Does Not Initiate Temperature is too low, preventing the reaction from starting. While maintaining a low temperature is crucial, ensure the reaction mixture is not frozen. If the reaction is sluggish, a slight, controlled increase in temperature to the upper end of the optimal range (e.g., 5 °C) may be necessary.

Detailed Experimental Protocol

This protocol is based on a reported synthesis of this compound[1].

Materials:

  • 5-Fluoro-2-nitrotoluene

  • Silver nitrate (AgNO₃)

  • Bromine (Br₂)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Chloroform (CHCl₃)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 5-fluoro-2-nitrotoluene (1.00 g).

  • Cooling: Place the flask in an ice-water bath and cool the contents to 0-5 °C.

  • Reagent Addition: To the cooled starting material, add silver nitrate (2.21 g) and concentrated sulfuric acid (6 ml).

  • Bromination: While maintaining the temperature between 0-5 °C, add bromine (0.37 ml) dropwise from the dropping funnel over a period of 30 minutes with vigorous stirring.

  • Reaction Monitoring: After the addition is complete, continue to stir the mixture at 0-5 °C for an additional 1 hour. Monitor the reaction progress by TLC or GC.

  • Quenching: Carefully and slowly add the reaction mixture dropwise to a beaker containing crushed ice with stirring.

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with chloroform (3 x 50 ml).

  • Washing: Combine the organic layers and wash with a saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product, which will be a mixture of regioisomers, can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the desired this compound.

Mechanistic Insight and the Role of Temperature

The bromination of 5-fluoro-2-nitrotoluene is an electrophilic aromatic substitution. The substituents on the ring direct the incoming electrophile (Br⁺). The methyl group is ortho, para-directing and activating. The fluorine is also ortho, para-directing but deactivating. The nitro group is meta-directing and strongly deactivating. The interplay of these directing effects leads to the formation of regioisomers.

G cluster_0 Reaction Conditions cluster_1 Reaction Pathway cluster_2 Products Low Temperature (0-5 °C) Low Temperature (0-5 °C) Electrophilic Attack (Br+) Electrophilic Attack (Br+) Low Temperature (0-5 °C)->Electrophilic Attack (Br+) Favors Kinetic Control This compound (Desired) This compound (Desired) Low Temperature (0-5 °C)->this compound (Desired) Higher Selectivity High Temperature (>10 °C) High Temperature (>10 °C) High Temperature (>10 °C)->Electrophilic Attack (Br+) Favors Thermodynamic Control Regioisomer (Byproduct) Regioisomer (Byproduct) High Temperature (>10 °C)->Regioisomer (Byproduct) Lower Selectivity Other Byproducts Other Byproducts High Temperature (>10 °C)->Other Byproducts 5-Fluoro-2-nitrotoluene 5-Fluoro-2-nitrotoluene 5-Fluoro-2-nitrotoluene->Electrophilic Attack (Br+) Carbocation Intermediate Carbocation Intermediate Electrophilic Attack (Br+)->Carbocation Intermediate Carbocation Intermediate->this compound (Desired) Carbocation Intermediate->Regioisomer (Byproduct)

Figure 1. Influence of temperature on the synthesis of this compound.

Data Summary: Expected Outcomes vs. Temperature

Temperature Range Expected Outcome Rationale
< 0 °C Very slow or no reaction.Insufficient thermal energy to overcome the activation energy barrier for the reaction.
0-5 °C (Optimal) Moderate reaction rate, higher regioselectivity for the desired product.Balances reaction kinetics with selectivity, favoring the kinetically controlled product.
> 10 °C Faster reaction rate, but significantly lower regioselectivity and increased byproduct formation.Provides enough energy to overcome the activation barriers for the formation of multiple isomers, leading to a thermodynamically controlled product mixture. Risk of degradation and side reactions also increases.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Synthesis and Handling of 4-Bromo-2-Fluoro-6-Nitrotoluene (CAS: 502496-34-6). [Link]

  • ChemBK. (2024). This compound. [Link]

Sources

Technical Support Center: Overcoming Poor Reactivity of 4-Bromo-5-fluoro-2-nitrotoluene in C-C Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide addresses the common challenges encountered when using 4-Bromo-5-fluoro-2-nitrotoluene in C-C coupling reactions. Its unique substitution pattern presents a distinct set of reactivity challenges that can often lead to low yields or failed reactions. This resource is designed in a question-and-answer format to provide direct, actionable troubleshooting advice and a deeper understanding of the underlying chemical principles.

The inherent difficulty in using this compound stems from a combination of electronic and steric factors. The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring, making the C-Br bond less susceptible to oxidative addition by a palladium catalyst.[1][2] Additionally, the ortho-nitro group can introduce steric hindrance and potentially coordinate with the metal center, further inhibiting catalysis.[3][4][5]

Troubleshooting Guide: Common Issues & Solutions

Q1: I am observing very low to no conversion in my Suzuki-Miyaura coupling with this compound. What are the likely causes and how can I improve the yield?

Low or no product formation is a frequent hurdle. The primary culprits are often an insufficiently active catalyst system, poor reagent solubility, or suboptimal reaction conditions. A systematic approach to troubleshooting is recommended.

Primary Causes & Recommendations:

  • Catalyst and Ligand Inactivity: Standard palladium catalysts like Pd(PPh₃)₄ may be ineffective for this electron-deficient and sterically hindered substrate.[6]

    • Recommendation: Switch to a more robust and active catalytic system. Bulky, electron-rich phosphine ligands (Buchwald ligands) such as SPhos, XPhos, and RuPhos are highly effective for coupling challenging aryl halides.[7] N-heterocyclic carbene (NHC) ligands also offer a powerful alternative.[3][6]

  • Suboptimal Base Selection: The base is critical for the transmetalation step, and its strength and solubility can significantly impact the reaction outcome.[7]

    • Recommendation: If using common carbonate bases (K₂CO₃, Cs₂CO₃) with an aqueous co-solvent, ensure vigorous stirring to overcome phase separation.[7] For water-sensitive substrates, switching to anhydrous conditions with a base like potassium phosphate (K₃PO₄) can be beneficial.[7]

  • Poor Reagent Solubility: The substrate or boronic acid partner may have limited solubility in the chosen solvent at the reaction temperature, leading to a slow or incomplete reaction.[7][8]

    • Recommendation: Screen alternative solvents or solvent mixtures. While dioxane/water is common, solvents like DMF, toluene, or CPME might offer better solubility for your specific system.[7][8][9]

  • Insufficient Temperature: The activation of the C-Br bond on this deactivated ring may require higher temperatures.

    • Recommendation: Gradually increase the reaction temperature, for example, from 80°C to 110°C. Microwave irradiation can also be an effective alternative to conventional heating for accelerating slow reactions.[6][10]

Troubleshooting Workflow for Low Conversion

G cluster_solutions Solutions start Low or No Product catalyst Is the catalyst system active enough? (e.g., Pd(PPh3)4) start->catalyst base Is the base optimal? catalyst->base No result Improved Yield catalyst->result Yes sol_catalyst Switch to Buchwald ligands (XPhos, SPhos) or NHC ligands catalyst->sol_catalyst temp Is the temperature sufficient? base->temp No base->result Yes sol_base Try stronger/more soluble bases (K3PO4, Cs2CO3) base->sol_base temp->result Yes sol_temp Increase temperature (e.g., 100-120°C) or use microwave irradiation temp->sol_temp

Caption: A decision-making workflow for troubleshooting low-yield Suzuki reactions.

Q2: My reaction is producing a significant amount of dehalogenated byproduct (replacement of Br with H). How can I suppress this side reaction?

Dehalogenation is a common side reaction, especially with electron-deficient aryl halides.[1] It typically arises from the formation of a palladium-hydride (Pd-H) species which can then reductively eliminate with the aryl halide.

Minimization Strategies:

  • Optimize the Base: Strong bases can sometimes facilitate the formation of Pd-H species.

    • Recommendation: Consider switching to a weaker inorganic base like K₃PO₄ or Cs₂CO₃.[1]

  • Scrutinize Solvents and Reagents: Alcohols and even trace amounts of water can serve as hydride sources.

    • Recommendation: Use anhydrous, thoroughly degassed solvents.[6] If possible, avoid alcohol co-solvents. Ensure your boronic acid is of high purity.

  • Use a Pd(0) Precatalyst: In situ reduction of Pd(II) precatalysts (like Pd(OAc)₂) can sometimes generate hydride species.

    • Recommendation: Using a direct Pd(0) source, such as Pd₂(dba)₃, can sometimes mitigate this issue.[1][6]

Q3: I am attempting a Sonogashira/Heck coupling and observing poor reactivity. Are there specific considerations for these reactions?

Yes, while the underlying principles of catalyst activity are similar to Suzuki coupling, Sonogashira and Heck reactions have their own unique requirements.

For Sonogashira Coupling:

  • Copper Co-catalyst: The standard Sonogashira protocol requires a copper(I) co-catalyst (e.g., CuI).[11] The nitro group on your substrate could potentially interact with the copper, so ensuring anhydrous and anaerobic conditions is crucial.

  • Base: An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used.[12]

  • Ligand-Free Systems: For some activated aryl halides, ligand-free palladium systems can be effective, but for a challenging substrate like this, a phosphine ligand is generally recommended to stabilize the catalyst.[10]

For Heck Coupling:

  • Base: A moderately strong base is needed to regenerate the Pd(0) catalyst in the final step of the cycle. Inorganic bases like K₂CO₃ or organic bases like Et₃N are common.[13]

  • Olefin Partner: The electronic nature of the olefin can influence the reaction rate. Electron-deficient olefins (e.g., acrylates) are often more reactive.[14]

  • Side Reactions: Isomerization of the double bond in the product can be a side reaction. The choice of ligand and solvent can sometimes influence this.

Reaction TypeRecommended Catalyst/LigandRecommended BaseTypical Solvents
Suzuki Pd₂(dba)₃ / XPhos or SPhosK₃PO₄, Cs₂CO₃Dioxane/H₂O, Toluene, DMF
Sonogashira Pd(PPh₃)₄ / CuIEt₃N, DIPEATHF, DMF
Heck Pd(OAc)₂ / P(o-tolyl)₃K₂CO₃, Et₃NDMF, Acetonitrile

Table 1: Recommended starting conditions for various C-C couplings with this compound.

Frequently Asked Questions (FAQs)

Q: Why is this compound so unreactive compared to other aryl bromides? A: The primary reason is the strong electron-withdrawing effect of the nitro group located ortho to the bromine. This effect deactivates the aryl ring towards oxidative addition, which is often the rate-limiting step in palladium-catalyzed cross-coupling reactions.[3][5] Furthermore, the bulky nitro group can sterically hinder the approach of the palladium catalyst to the C-Br bond.[4][15][16]

Q: Can the nitro group itself react under the coupling conditions? A: Yes, this is a potential issue. While the C-NO₂ bond is generally strong, under harsh conditions (high temperatures, highly active catalysts), denitrative coupling can occur.[3][17][18] Additionally, some phosphine ligands and reagents can potentially reduce the nitro group, leading to undesired side products. Careful monitoring of the reaction is advised.

Q: Is it necessary to rigorously exclude oxygen from the reaction? A: Absolutely. The active form of the catalyst is a Pd(0) species, which is susceptible to oxidation by atmospheric oxygen.[19] This leads to catalyst deactivation and the formation of homocoupling byproducts from the boronic acid partner.[19] It is critical to thoroughly degas all solvents and maintain a positive pressure of an inert gas (like Argon or Nitrogen) throughout the reaction setup and duration.[6]

Q: My boronic acid seems to be decomposing, leading to homocoupling. What can I do? A: Boronic acid decomposition, often through protodeboronation (hydrolysis) or homocoupling, is a common cause of low yields.[7][19]

  • Use Anhydrous Conditions: Minimize water in the reaction by using dry solvents and bases.[7]

  • Use Boronic Esters: Pinacol (BPin) or MIDA esters are often more stable alternatives to boronic acids and can resist decomposition.[6][7]

  • Control Temperature: Excessive heat can accelerate the degradation of the boronic acid.[4] Try to find the lowest effective temperature for your coupling.

Experimental Workflow: General Protocol for Suzuki-Miyaura Coupling

G prep 1. Preparation - Add aryl bromide, boronic acid/ester, and base to a dry Schlenk flask. inert 2. Inert Atmosphere - Evacuate and backfill with Argon/Nitrogen (3x). prep->inert catalyst 3. Catalyst Addition - Add Pd source and ligand under positive inert gas pressure. inert->catalyst solvent 4. Solvent Addition - Add degassed solvent via syringe. catalyst->solvent reaction 5. Reaction - Heat to desired temperature (e.g., 80-110 °C) with vigorous stirring. solvent->reaction monitor 6. Monitoring & Workup - Monitor by TLC/LC-MS. - Quench, extract, and purify. reaction->monitor

Caption: A standard experimental workflow for setting up a palladium-catalyzed cross-coupling reaction.[6][19][20]

References

  • Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings. Benchchem.
  • Technical Support Center: Troubleshooting Suzuki Reactions with 6-chloro-N-methylpyridin-2-amine. Benchchem.
  • Boosting Palladium Catalyzed Aryl–Nitro Bond Activation Reaction by Understanding the Electronic, Electrostatic and Polarization Effect. ChemRxiv.
  • Technical Support Center: Suzuki-Miyaura Cross-Coupling Reactions. Benchchem.
  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
  • Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. RSC Publishing.
  • Boosting Palladium Catalyzed Aryl-Nitro Bond Activation Reaction by Understanding the Electronic, Electrostatic and Polarization Effect: A Computational Study from Basic Understanding to Ligand Design. ResearchGate.
  • Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... ResearchGate.
  • Recent progress in transition metal catalyzed cross coupling of nitroarenes. ResearchGate.
  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology (RSC Publishing).
  • How can I solve my problem with Suzuki coupling? ResearchGate.
  • Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research.
  • Application Notes and Protocols for Suzuki Coupling Reactions with 4-Fluoro-3-nitrotoluene. Benchchem.
  • Technical Support Center: Troubleshooting Failed Suzuki Coupling Reactions with Electron-deficient Halides. Benchchem.
  • Struggling with Suzuki Reaction. Reddit.
  • Heck Reaction. Organic Chemistry Portal.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton.
  • Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI.
  • Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-Fluoro-3-nitrotoluene. Benchchem.

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Technical Support Center: Work-up Procedures for 4-Bromo-5-fluoro-2-nitrotoluene Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-5-fluoro-2-nitrotoluene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common issues encountered during the work-up of reactions involving this versatile intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions I should take when working with this compound?

A1: this compound is a chemical that requires careful handling.[1] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][3][4] Ensure that an eyewash station and safety shower are readily accessible.[2][3]

Q2: My this compound reaction mixture is a dark, tarry color. What could be the cause?

A2: The formation of dark-colored byproducts, often referred to as "tars," in nitration reactions can be attributed to several factors.[5] One common cause is an elevated reaction temperature, which can lead to oxidation of the starting material or product.[5] To mitigate this, it is crucial to maintain strict temperature control, typically at low temperatures, and ensure the slow, controlled addition of the nitrating agent.[5] Impurities in the starting material can also contribute to side reactions and discoloration.[5]

Q3: I am observing multiple spots on my TLC analysis of the crude reaction mixture. What are the likely impurities?

A3: In the synthesis of this compound, which often involves the bromination of 5-fluoro-2-nitrotoluene, the formation of regioisomers is a common issue.[6] The directing effects of the fluoro and nitro groups can lead to the formation of other brominated isomers. Additionally, unreacted starting material (5-fluoro-2-nitrotoluene) may be present if the reaction is incomplete.[7] Over-bromination, leading to dibrominated products, is also a possibility if the reaction conditions are too harsh.

Q4: During the aqueous work-up, I'm having trouble with emulsion formation. How can I resolve this?

A4: Emulsions are common during the work-up of organic reactions, particularly when washing with basic solutions. To break an emulsion, several techniques can be employed. The addition of a saturated aqueous solution of sodium chloride (brine) can help by increasing the ionic strength of the aqueous layer.[8] Instead of vigorous shaking, gentle swirling or rocking of the separatory funnel is recommended.[8] In persistent cases, filtering the emulsified layer through a pad of Celite or glass wool can be effective.[8]

Troubleshooting Guides

Issue 1: Low Yield of this compound

A low yield of the desired product can be a significant challenge. The following troubleshooting guide will help you diagnose and address potential causes.

Troubleshooting Workflow: Low Yield

LowYield start Low Yield of this compound incomplete_reaction Incomplete Reaction - Check TLC/GC for starting material - Insufficient reaction time - Low reaction temperature start->incomplete_reaction product_loss Product Loss During Work-up - Product soluble in aqueous phase - Inefficient extraction - Physical loss during transfers start->product_loss side_reactions Side Reactions - Formation of regioisomers - Over-bromination - Degradation of product start->side_reactions solution_incomplete Solutions - Increase reaction time - Cautiously increase temperature - Increase stoichiometry of limiting reagent incomplete_reaction->solution_incomplete solution_loss Solutions - Perform additional extractions - Use a different extraction solvent - Back-extract aqueous layers - Careful handling and transfers product_loss->solution_loss solution_side Solutions - Optimize reaction temperature - Control rate of reagent addition - Purify starting materials side_reactions->solution_side

Caption: Troubleshooting workflow for low product yield.

Issue 2: Persistent Impurities After Initial Work-up

Even after a standard aqueous work-up, impurities can remain. This section provides guidance on identifying and removing these persistent contaminants.

Common Impurities and Removal Strategies
ImpurityIdentification MethodRemoval Strategy
Unreacted 5-Fluoro-2-nitrotoluene GC-MS, ¹H NMRCareful column chromatography.
Regioisomers GC-MS, ¹H NMR, HPLCFractional recrystallization or preparative HPLC.
Acidic Residues (from nitrating mixture) pH of aqueous washesThorough washing with saturated sodium bicarbonate solution, followed by water and brine.[6][9]
Copper Salts (if used in synthesis) Discoloration of organic layerWash the organic layer with a saturated aqueous solution of ammonium chloride until the aqueous layer is colorless.[10]

Experimental Protocols

Standard Aqueous Work-up for this compound Synthesis

This protocol assumes the reaction has been completed and quenched by pouring it onto ice water.

Materials:

  • Crude reaction mixture in an organic solvent (e.g., dichloromethane, ethyl acetate)

  • Separatory funnel

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Transfer the quenched reaction mixture to a separatory funnel of appropriate size.

  • Neutralization Wash: Add saturated NaHCO₃ solution to the separatory funnel. Swirl gently and vent frequently to release any evolved CO₂ gas. Shake the funnel, release the pressure, and allow the layers to separate. Drain and discard the aqueous layer.

  • Brine Wash: Add brine solution to the separatory funnel, shake, and allow the layers to separate. Drain and discard the aqueous layer. This helps to remove residual water and break any emulsions.

  • Drying: Drain the organic layer into a clean, dry Erlenmeyer flask. Add a suitable amount of anhydrous MgSO₄ or Na₂SO₄ and swirl. The drying agent should move freely when the flask is swirled, indicating the solution is dry.

  • Filtration: Filter the dried organic solution through a fluted filter paper or a cotton plug into a round-bottom flask.

  • Solvent Removal: Remove the organic solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

Purification by Recrystallization

Materials:

  • Crude this compound

  • A suitable solvent or solvent system (e.g., ethanol, hexane, or a mixture)

  • Erlenmeyer flasks

  • Hot plate

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: Determine an appropriate recrystallization solvent where the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Data Presentation

Purity Analysis by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for assessing the purity of this compound and identifying volatile impurities.[11][12]

Typical GC-MS Parameters:

ParameterValue
Column 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane
Carrier Gas Helium at a constant flow of 1 mL/min
Oven Program Initial temp 60°C (2 min), ramp to 280°C at 10°C/min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-350

Visualizations

Logical Workflow for Work-up and Purification

Workup_Purification reaction_complete Reaction Complete quench Quench with Ice Water reaction_complete->quench extraction Liquid-Liquid Extraction quench->extraction wash_base Wash with NaHCO₃ (aq) extraction->wash_base wash_brine Wash with Brine wash_base->wash_brine dry Dry with MgSO₄/Na₂SO₄ wash_brine->dry concentrate Concentrate in vacuo dry->concentrate crude_product Crude Product concentrate->crude_product purity_check Purity Check (TLC/GC) crude_product->purity_check recrystallization Recrystallization purity_check->recrystallization If solid column_chromatography Column Chromatography purity_check->column_chromatography If oil or complex mixture pure_product Pure Product recrystallization->pure_product column_chromatography->pure_product

Sources

Stability issues of 4-Bromo-5-fluoro-2-nitrotoluene in storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Bromo-5-fluoro-2-nitrotoluene

A Guide to Ensuring Stability in Storage and Application

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered during the storage and handling of this compound. By understanding its chemical nature and potential degradation pathways, you can ensure the integrity of your experiments and the quality of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound during storage?

A1: The stability of this compound, a halogenated nitroaromatic compound, is primarily influenced by temperature, light, and moisture.[1] As a solid with a melting point between 59-63°C, it is stable at room temperature.[2][3] However, elevated temperatures can potentially lead to degradation. Exposure to UV light can induce photochemical reactions, a known degradation pathway for nitroaromatic compounds.[4] Moisture can facilitate hydrolysis or other decomposition reactions.[1]

Q2: I've noticed a slight discoloration of my this compound powder over time. What could be the cause and is the material still usable?

A2: Discoloration, typically a yellowing or darkening, is often an indicator of slight degradation. This can be caused by prolonged exposure to air (oxidation) or light. The nitro group in nitroaromatic compounds can be susceptible to photoreduction or other light-induced reactions, which may form colored byproducts.[4] For highly sensitive applications, it is recommended to use fresh, non-discolored material. For less sensitive synthetic steps, the material may still be usable, but it is advisable to first assess its purity by techniques such as NMR or LC-MS.

Q3: Are there any specific chemical incompatibilities I should be aware of when storing this compound?

A3: Yes, this compound should be stored away from strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[1] The nitro group makes the aromatic ring electron-deficient, but the compound can still undergo reactions with strong reagents. The primary concern is the potential for uncontrolled exothermic reactions.

Q4: What are the likely degradation products if this compound is not stored correctly?

A4: While specific degradation studies on this molecule are not extensively published, we can infer potential pathways from related compounds. The most probable degradation pathways include:

  • Reduction of the nitro group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group, especially in the presence of reducing agents or certain microbial contaminants.[5][6]

  • Dehalogenation: The carbon-bromine bond can undergo hydrogenolysis (replacement with a hydrogen atom), particularly in the presence of certain catalysts and hydrogen sources.[7][8]

  • Hydrolysis: Although less common for aryl halides, under certain conditions (e.g., presence of strong nucleophiles and heat), the bromine or fluorine atom could be displaced.

Q5: What is the recommended shelf life for this compound?

A5: When stored under the recommended conditions (see "Protocol for Optimal Storage and Handling" below), this compound is expected to be stable for several years. However, for critical applications, it is best practice to re-analyze the purity of the compound if it has been in storage for more than two years or if any physical changes are observed.

Troubleshooting Guide for Stability Issues

This section provides a structured approach to identifying and resolving common stability-related problems.

Observed Problem Potential Cause(s) Recommended Action(s)
Discoloration of the solid (yellowing/browning) 1. Exposure to light (photodegradation).[4]2. Slow oxidation from improper sealing.3. Reaction with contaminants in the storage vessel.1. Store in an amber glass vial or in a dark location.2. Ensure the container is tightly sealed with an inert gas (e.g., argon, nitrogen) overlay.3. Use clean, dry glass containers for storage.
Inconsistent experimental results 1. Degradation of the starting material, leading to lower effective concentration.2. Presence of impurities that may interfere with the reaction.1. Verify the purity of the stored this compound using an appropriate analytical method (e.g., HPLC, GC-MS, or NMR).2. If purity is compromised, purify the material (e.g., by recrystallization) or use a fresh batch.3. Always use a fresh sample for critical experiments.
Clumping or caking of the powder 1. Absorption of moisture due to improper sealing or storage in a humid environment.[1]1. Store in a desiccator over a suitable drying agent (e.g., silica gel, calcium chloride).2. Ensure the container is sealed tightly immediately after use.3. If clumping is observed, the material should be dried under vacuum before use, and its purity should be re-verified.
Unexpected side products in reactions 1. Degradation products in the stored material are participating in the reaction.2. The compound may be unstable under your specific reaction conditions.1. Confirm the purity of the starting material before beginning the reaction.2. Consider the potential for dehalogenation or nitro group reduction under your reaction conditions, especially if using reductive catalysts like Palladium or Platinum.[8]

Visualizing Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways of this compound under adverse conditions.

G A This compound B Photodegradation Products (e.g., nitrophenolic compounds) A->B UV Light C Nitro Reduction Products (e.g., 4-Bromo-5-fluoro-2-aminotoluene) A->C Reducing Agents / Contaminants D Dehalogenation Product (e.g., 5-Fluoro-2-nitrotoluene) A->D Catalytic Hydrogenolysis E Hydrolysis Products A->E Moisture / High pH

Sources

Identifying impurities in 4-Bromo-5-fluoro-2-nitrotoluene samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-5-fluoro-2-nitrotoluene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and quantifying impurities in this critical synthetic intermediate. As a key building block in pharmaceutical R&D, ensuring its purity is paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API).[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established analytical principles.

Troubleshooting Guide: Navigating Experimental Challenges

This section addresses specific issues you may encounter during the analysis of this compound samples. The guidance provided follows a logical, step-by-step approach to problem-solving, explaining the scientific reasoning behind each recommendation.

Q1: I'm seeing an unexpected peak in my reverse-phase HPLC chromatogram. How do I begin to identify it?

A1: The appearance of an unknown peak is a common analytical challenge that requires a systematic investigation to determine its origin and identity.[2] The source of an anomalous peak can range from simple contamination to previously undetected process impurities or degradation products.[2]

Here is a workflow to approach the identification:

G start Unexpected Peak Observed in HPLC confirm Is the Peak Real? (Re-inject sample, inject blank) start->confirm artifact Artifact Identified (e.g., carryover, air bubble, mobile phase) ACTION: Address source confirm->artifact No real_peak Peak is Confirmed to be Real confirm->real_peak Yes gather_info Gather Initial Data (HPLC-DAD/UV) real_peak->gather_info lcms Perform LC-MS Analysis gather_info->lcms UV spectrum suggests different chromophore mass_data Obtain Mass-to-Charge (m/z) Ratio lcms->mass_data propose Propose Potential Structures (Isomers, byproducts, starting materials) mass_data->propose isolate Isolate Impurity (Preparative HPLC) propose->isolate If concentration is sufficient (>0.1%) nmr Characterize by NMR isolate->nmr identify Structure Confirmed nmr->identify

Caption: Workflow for identifying an unknown chromatographic peak.

Step-by-Step Investigation:

  • Confirm the Peak is Real: First, rule out system artifacts.[3] Inject a solvent blank (mobile phase) to check for contamination or carryover. Re-inject the same sample vial to ensure the peak is repeatable. If the peak is not repeatable, it may be an artifact like an air bubble.[4]

  • Gather Initial Spectroscopic Data: If your HPLC is equipped with a Diode Array Detector (DAD) or Photodiode Array (PDA), compare the UV spectrum of the unknown peak to your main peak (this compound).[5]

    • Similar UV Spectrum: This strongly suggests the impurity is a positional isomer, as they share the same chromophore.

    • Different UV Spectrum: This points towards a different molecular structure, such as an unreacted starting material, a reagent, or a degradation product.

  • Determine the Mass (LC-MS): The most effective next step is Liquid Chromatography-Mass Spectrometry (LC-MS). This will provide the mass-to-charge ratio (m/z) of the impurity.[2]

    • Same Mass as API: If the impurity has the same mass as this compound (C₇H₅BrFNO₂, MW ≈ 234.02 g/mol ), it is almost certainly a positional isomer.[1][6]

    • Different Mass: Correlate the observed mass with potential starting materials (e.g., 5-Fluoro-2-nitrotoluene), byproducts (e.g., dinitrated species), or degradation products (e.g., reduction of the nitro group).[7]

  • Structural Elucidation (NMR): For definitive identification, especially for isomers, isolation via preparative HPLC followed by Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.[2][8] NMR can distinguish between isomers based on differences in chemical shifts and spin-spin coupling constants.[8][9]

Q2: My HPLC separation between the main peak and a known isomeric impurity is poor (Resolution < 1.5). How can I improve it?

A2: Achieving baseline separation of positional isomers can be challenging due to their similar physicochemical properties. Optimization of chromatographic conditions is key. Here are several parameters you can adjust, based on the principle of changing selectivity:

Troubleshooting HPLC Resolution:

Parameter to AdjustScientific Rationale & Recommended Action
Mobile Phase Composition Isomers often have slight differences in polarity. Changing the organic-to-aqueous ratio affects partitioning with the stationary phase. Action: Perform a gradient analysis to scout for optimal conditions. If using isocratic elution, systematically vary the percentage of organic solvent (e.g., acetonitrile or methanol) by ±5-10%.[5][10]
Organic Modifier Acetonitrile and methanol offer different selectivities due to their unique dipole moments and hydrogen bonding capabilities. Action: If you are using acetonitrile/water, try substituting with methanol/water at an equivalent solvent strength.
Column Chemistry The stationary phase is a powerful tool for altering selectivity. Phenyl-hexyl or biphenyl phases can offer alternative pi-pi interactions with your aromatic analytes compared to a standard C18 column. Action: Screen a column with a different stationary phase chemistry.[11]
Column Temperature Temperature affects mobile phase viscosity and mass transfer kinetics, which can subtly alter retention and selectivity. Action: Adjust the column oven temperature in 5 °C increments (e.g., from 25 °C to 40 °C).[4]
Mobile Phase pH While this compound is neutral, some impurities may have ionizable groups. Action: If you suspect an acidic or basic impurity, adjust the mobile phase pH with a suitable buffer (e.g., formate or acetate for MS compatibility). Ensure the pH is at least 2 units away from the pKa of the analyte.

Expert Tip: When troubleshooting, always change only one parameter at a time to clearly understand its effect on the separation.[3]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the analysis and purity of this compound.

Q3: What are the most common process-related impurities in this compound?

A3: The primary source of impurities arises from the synthesis route, which typically involves the nitration of a substituted toluene.[12][13] The directing effects of the existing substituents on the aromatic ring can lead to the formation of several positional isomers.

G start Starting Material 5-Fluoro-2-nitrotoluene reaction Bromination (e.g., Br2, FeBr3) start->reaction product { Desired Product | this compound} reaction->product Major Product impurity1 { Isomeric Impurity | 2-Bromo-5-fluoro-4-nitrotoluene} reaction->impurity1 Potential Byproduct impurity2 { Isomeric Impurity | Other positional isomers} reaction->impurity2 Potential Byproduct

Caption: Potential formation of isomeric impurities during synthesis.

Common impurities include:

  • Positional Isomers: These are the most prevalent impurities. Depending on the specific synthetic route (e.g., bromination of 5-fluoro-2-nitrotoluene or nitration of a bromo-fluorotoluene precursor), various isomers can be formed. An example is 2-Bromo-5-fluoro-4-nitrotoluene.

  • Unreacted Starting Materials: Residual starting materials, such as 5-Fluoro-2-nitrotoluene, may be present if the reaction does not go to completion.

  • Over-Reacted Products: Under harsh reaction conditions, di-brominated or di-nitrated species could potentially form.

Q4: Which analytical technique is better for routine purity analysis: HPLC or GC-MS?

A4: The choice between HPLC and GC-MS depends on the specific goals of the analysis. Both are powerful techniques for purity assessment.[14]

Comparison of HPLC and GC-MS for Purity Analysis:

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation in the liquid phase based on partitioning between a mobile and stationary phase.[14]Separation in the gas phase based on volatility and interaction with a stationary phase.[14]
Typical Analytes Excellent for non-volatile and thermally labile compounds.[5]Ideal for volatile and semi-volatile, thermally stable compounds.[5]
Detection Commonly UV-Vis or DAD, providing quantitative data.[5]Mass Spectrometry provides mass information for definitive identification.[15]
Strengths for this Topic Robust for quantifying isomeric impurities and non-volatile byproducts.Excellent for identifying and quantifying residual solvents and volatile starting materials. Provides structural confirmation via mass spectra.
Recommendation Ideal for routine quality control and purity assays due to its robustness and precision in quantification.Superior for impurity identification and characterization , and for analyzing volatile impurities.

For routine batch release testing where the impurity profile is known, a validated reverse-phase HPLC-UV method is often sufficient, robust, and cost-effective. For investigational work, such as identifying unknown peaks or characterizing a new batch, GC-MS provides invaluable structural information.[16]

Q5: How can ¹H NMR spectroscopy definitively distinguish between this compound and its isomers?

A5: ¹H NMR spectroscopy is an exceptionally powerful tool for isomer identification because the chemical environment of each proton is unique, leading to distinct spectra for each isomer.[8] Key features to analyze are the chemical shift, splitting pattern (multiplicity), and coupling constants.

Consider this compound and a hypothetical isomer, 2-Bromo-5-fluoro-4-nitrotoluene:

  • Chemical Shifts: The positions of the electron-withdrawing groups (–NO₂) and electron-donating groups (–CH₃) relative to the aromatic protons will cause the proton signals to appear at different frequencies (ppm values) in the spectrum.

  • Splitting Patterns: The proximity of protons and the fluorine atom to each other dictates the splitting patterns.

    • Proton-Proton (H-H) Coupling: Protons on adjacent carbons will split each other's signals into doublets, triplets, etc.

    • Proton-Fluorine (H-F) Coupling: The ¹⁹F nucleus (spin ½) will also couple to nearby protons, introducing additional, characteristic splitting. The magnitude of the coupling constant (J-value) depends on the number of bonds separating the H and F atoms.

By carefully analyzing these patterns, one can piece together the connectivity of the molecule and definitively assign the correct isomeric structure. For complex cases, 2D NMR techniques like COSY and HSQC can provide further confirmation.

Experimental Protocols

Protocol 1: Suggested HPLC Method for Impurity Profiling

This protocol provides a starting point for the analysis of this compound. Method validation and optimization are required for specific applications.[17]

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[5]
Mobile Phase A: Water; B: Acetonitrile. Gradient: Start at 60% B, hold for 2 min, ramp to 95% B over 15 min, hold for 3 min. (Optimization is recommended).
Flow Rate 1.0 mL/min[5]
Column Temperature 30 °C[5]
Detector UV/DAD at 254 nm
Injection Volume 10 µL
Sample Preparation Accurately weigh ~10 mg of the sample and dissolve in a 10 mL volumetric flask with acetonitrile or methanol. Filter through a 0.45 µm syringe filter.[5]
Protocol 2: Suggested GC-MS Method for Impurity Identification

This protocol is suitable for identifying volatile impurities and confirming the identity of the main component and its isomers.

ParameterRecommended Conditions
Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium or Hydrogen
Injector Temperature 250 °C
Oven Program Initial temp 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min. (This is a starting point and should be optimized).[5]
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
MS Mode Electron Ionization (EI) at 70 eV
Mass Range Scan from m/z 40 to 400
Sample Preparation Prepare a dilute solution (~100 µg/mL) in a suitable solvent like acetone or ethyl acetate.

References

  • SIELC Technologies. (n.d.). Separation of 4-Bromo-2-nitrotoluene on Newcrom R1 HPLC column.
  • SGS. (n.d.). HOW TO APPROACH THE IDENTIFICATION OF ANOMALOUS PEAKS DURING PHARMACEUTICAL SAMPLE ANALYSES. Retrieved from [Link]

  • ChemBK. (2024). This compound. Retrieved from [Link]

  • Merck. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link] LnBkZg

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Handling of 4-Bromo-2-Fluoro-6-Nitrotoluene (CAS: 502496-34-6). Retrieved from [Link]

  • Hites, R. A. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. Johns Hopkins APL Technical Digest, 28(4), 336-345.
  • Wardencki, W., et al. (2021). Comparing the application of GC/FID and GC/MS methods in the quantitative analysis of 3-nitrotoluene in an excess of 2- and 4-nitrotoluene. Chemistry-Didactics-Ecology-Metrology, 26(1-2), 99-111.
  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]

  • Kartal, C. (n.d.). Separation of Some Halogenated Phenols by GC-MS. Eurasian J. Anal. Chem, 2(1), 47-53.
  • Scribd. (n.d.). NMR Spectroscopy for Isomer Analysis. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). Understanding the Properties and Handling of this compound. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). The Role of this compound in Pharmaceutical R&D. Retrieved from [Link]

  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Reactivity of 4-Bromo-5-fluoro-2-nitrotoluene and 4-bromo-2-nitrotoluene in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the judicious selection of building blocks is paramount to the efficient construction of complex molecular architectures. Halogenated nitrotoluenes are versatile intermediates, prized for their utility in introducing functionalities through nucleophilic aromatic substitution (SNAr). This guide provides an in-depth, objective comparison of the reactivity of two such intermediates: 4-Bromo-5-fluoro-2-nitrotoluene and 4-bromo-2-nitrotoluene. Understanding the nuanced differences in their reactivity profiles is crucial for optimizing reaction conditions, predicting outcomes, and accelerating drug discovery and development programs.

The Foundation of Reactivity: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a cornerstone of aromatic chemistry, enabling the displacement of a leaving group on an aromatic ring by a nucleophile.[1][2] Unlike aliphatic nucleophilic substitutions (SN1 and SN2), SNAr reactions typically proceed via a two-step addition-elimination mechanism.[3] The presence of strong electron-withdrawing groups (EWGs), such as the nitro group (-NO2), is essential to activate the aromatic ring towards nucleophilic attack.[3] These EWGs stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed in the rate-determining step.[1][3]

The nature of the halogen substituent plays a critical and somewhat counterintuitive role in the kinetics of SNAr reactions. While in SN1 and SN2 reactions, the leaving group ability follows the trend I > Br > Cl > F, in SNAr, the opposite is often observed: F > Cl > Br > I.[4][5] This "element effect" is a direct consequence of the reaction mechanism. The high electronegativity of fluorine strongly polarizes the carbon-halogen bond and provides a powerful inductive electron-withdrawing effect, which significantly stabilizes the anionic Meisenheimer intermediate.[4] Since the formation of this intermediate is the slow step, the activating effect of fluorine on the ring outweighs its poor leaving group ability.[3][6]

A Head-to-Head Comparison: this compound vs. 4-bromo-2-nitrotoluene

The primary difference between the two molecules lies in the presence of an additional fluorine atom at the 5-position in this compound. This seemingly minor structural modification has profound implications for the molecule's reactivity in SNAr reactions, particularly concerning the displacement of the bromine atom at the 4-position.

Electronic Effects and Predicted Reactivity

In both molecules, the nitro group at the 2-position and the bromine atom at the 4-position activate the ring for nucleophilic attack. However, in this compound, the fluorine atom at the 5-position exerts an additional, strong inductive electron-withdrawing effect. This further depletes the electron density of the aromatic ring, making it significantly more electrophilic and thus more susceptible to nucleophilic attack.

This enhanced electrophilicity leads to a more stabilized Meisenheimer complex during the substitution of the bromine atom. Consequently, This compound is predicted to be substantially more reactive towards nucleophilic displacement of the bromine atom than 4-bromo-2-nitrotoluene.

Quantitative Reactivity Comparison
CompoundLeaving GroupKey Substituent EffectsPredicted Relative Rate Constant (krel)Expected Yield (with strong nucleophile)
4-bromo-2-nitrotolueneBr-NO2 (ortho, activating)1Good
This compoundBr-NO2 (ortho, activating), -F (meta, strongly inductively activating)> 10Excellent

Note: The predicted relative rate constant is an estimation based on the known activating effects of nitro and fluoro groups in SNAr reactions. Actual values may vary depending on the specific nucleophile, solvent, and temperature.

Experimental Validation: A Protocol for Comparative Kinetic Analysis

To empirically validate the predicted difference in reactivity, a comparative kinetic study can be performed. The progress of the SNAr reaction can be conveniently monitored using UV-Visible spectrophotometry or High-Performance Liquid Chromatography (HPLC) by observing the formation of the product or the disappearance of the starting material.

Protocol: Comparative Kinetic Analysis of SNAr Reactions via UV-Vis Spectrophotometry

Objective: To determine and compare the second-order rate constants for the reaction of 4-bromo-2-nitrotoluene and this compound with a model nucleophile (e.g., piperidine or sodium methoxide).

Materials:

  • 4-bromo-2-nitrotoluene

  • This compound

  • Piperidine (or Sodium Methoxide)

  • Anhydrous solvent (e.g., Dimethylformamide - DMF, or Methanol for sodium methoxide)

  • Thermostatted UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare stock solutions of known concentrations of 4-bromo-2-nitrotoluene and this compound in the chosen anhydrous solvent (e.g., 0.01 M).

    • Prepare a stock solution of the nucleophile (e.g., 1 M piperidine in the same solvent).

  • Kinetic Measurements (Pseudo-First-Order Conditions):

    • To ensure pseudo-first-order kinetics, the concentration of the nucleophile should be in large excess (at least 10-fold) compared to the substrate.

    • Equilibrate the UV-Vis spectrophotometer to the desired reaction temperature (e.g., 25°C).

    • In a quartz cuvette, mix the substrate solution with the solvent.

    • Initiate the reaction by adding the nucleophile solution and start recording the absorbance at the wavelength corresponding to the maximum absorbance of the product over time.

  • Data Analysis:

    • Under pseudo-first-order conditions, the observed rate constant (kobs) can be determined by fitting the absorbance vs. time data to a first-order exponential decay or rise.

    • The second-order rate constant (k2) is then calculated using the equation: k2 = kobs / [Nucleophile].

    • Repeat the experiment for both substrates under identical conditions to obtain a direct comparison of their k2 values.

G Experimental Workflow for Kinetic Analysis cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_substrate Prepare Substrate Stock Solutions mix Mix Substrate and Solvent in Cuvette prep_substrate->mix prep_nucleophile Prepare Nucleophile Stock Solution initiate Initiate Reaction with Nucleophile prep_nucleophile->initiate mix->initiate monitor Monitor Absorbance vs. Time initiate->monitor fit Fit Data to First-Order Kinetics monitor->fit calc_kobs Determine k_obs fit->calc_kobs calc_k2 Calculate Second-Order Rate Constant (k2) calc_kobs->calc_k2 compare Compare k2 values calc_k2->compare

Caption: A generalized workflow for the kinetic analysis of SNAr reactions.

Mechanistic Insights

The enhanced reactivity of this compound can be visualized through the stability of the Meisenheimer complex. The additional fluorine atom provides significant stabilization to the negative charge that develops on the aromatic ring during nucleophilic attack.

Caption: Comparative stability of Meisenheimer complexes.

Conclusion and Practical Implications

The presence of a fluorine atom at the 5-position in this compound renders it a significantly more reactive substrate for nucleophilic aromatic substitution of the 4-bromo substituent compared to 4-bromo-2-nitrotoluene. This heightened reactivity is a direct consequence of the potent inductive electron-withdrawing effect of the fluorine atom, which enhances the electrophilicity of the aromatic ring and stabilizes the key Meisenheimer intermediate.

For researchers and drug development professionals, this translates to several practical advantages:

  • Milder Reaction Conditions: The increased reactivity of this compound may allow for the use of lower temperatures, shorter reaction times, and potentially weaker nucleophiles or bases.

  • Higher Yields and Purity: The faster and more efficient reaction can lead to higher product yields and fewer side products, simplifying purification.

  • Broader Substrate Scope: The enhanced reactivity may enable the use of a wider range of nucleophiles that are unreactive with the less activated 4-bromo-2-nitrotoluene.

References

  • Powers, D. C., et al. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science, 13(34), 10041-10050. [Link]

  • Powers, D. C., et al. (2022). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. ChemRxiv. [Link]

  • Chemistry LibreTexts. (2021). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. [Link]

  • University of Calgary. Substituent Effects and LFERS. [Link]

  • Sci-Hub. Kinetics of aromatic nucleophilic substitution by toluene-p-thiolate in dimethylformamide. Effect of solvent on Hammett-type correlations. [Link]

  • ChemBK. This compound. [Link]

  • Makosza, M., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4811. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. Electron-transfer versus nucleophilic substitution in the reactions of α-halogenated 4-nitrotoluenes with base. [Link]

  • Wikipedia. Hammett equation. [Link]

  • Organic Syntheses. m-NITROTOLUENE. [Link]

  • Um, I. H., et al. (2002). Reinterpretation of Curved Hammett Plots in Reaction of Nucleophiles with Aryl Benzoates: Change in Rate-Determining Step or Mechanism versus Ground-State Stabilization. The Journal of Organic Chemistry, 67(24), 8475–8480. [Link]

  • YouTube. synthesis of 4-bromo-2-nitrotoluene- Dr. Tania CS. [Link]

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  • Pearson, D. L., et al. (2014). Catalytic SNAr of unactivated aryl chlorides. Dalton Transactions, 43(44), 16569-16572. [Link]

  • Google Patents. CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid.
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  • WordPress. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. [Link]

  • Bennett, C. S., et al. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters, 17(19), 4786–4789. [Link]

  • ResearchGate. Visible-Light SNAr Pyridination of Aryl Halides and Triflates with Acridine-Lewis Acid Photocatalysts. [Link]

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A Comparative Guide to SNAr Reactions: 4-Bromo-5-fluoro-2-nitrotoluene vs. 4-Chloro-5-fluoro-2-nitrotoluene

Author: BenchChem Technical Support Team. Date: January 2026

<Senior Application Scientist

Executive Summary

In the landscape of pharmaceutical and agrochemical synthesis, Nucleophilic Aromatic Substitution (SNAr) reactions are a cornerstone for constructing complex molecular architectures. The choice of substrate is paramount, directly influencing reaction efficiency, yield, and overall process viability. This guide provides a detailed, data-driven comparison of two closely related aryl halides: 4-bromo-5-fluoro-2-nitrotoluene and 4-chloro-5-fluoro-2-nitrotoluene, in the context of SNAr reactions. While both serve as valuable intermediates, their reactivity profiles exhibit subtle yet significant differences dictated by the nature of the halogen leaving group. This analysis will demonstrate that for SNAr reactions, the chloro-analogue generally offers a slight kinetic advantage over the bromo-derivative, a counterintuitive finding when compared to aliphatic substitution reactions.

Introduction to Nucleophilic Aromatic Substitution (SNAr)

Aromatic rings, typically rich in electrons, are generally poor candidates for nucleophilic attack. However, the presence of potent electron-withdrawing groups (EWGs), such as a nitro group (-NO₂), positioned ortho or para to a leaving group, can significantly decrease the electron density of the ring, making it susceptible to nucleophilic substitution.[1][2] This process, known as the SNAr mechanism, proceeds via a two-step addition-elimination pathway.

The rate-determining step is typically the initial attack of the nucleophile on the carbon atom bearing the leaving group.[3] This forms a resonance-stabilized, negatively charged intermediate called a Meisenheimer complex.[3][4] The stability of this complex is crucial to the overall reaction rate. The second step involves the rapid departure of the leaving group, which restores the aromaticity of the ring.[1]

A peculiar feature of SNAr reactions is the leaving group trend, which is often F > Cl ≈ Br > I.[1][5][6] This is contrary to the trend observed in aliphatic SN2 reactions, where iodide is the best leaving group.[7] This "element effect" in SNAr is primarily due to the high electronegativity of fluorine, which strongly polarizes the C-F bond and stabilizes the transition state leading to the Meisenheimer complex.[1][6]

Head-to-Head Comparison: Bromine vs. Chlorine as Leaving Groups

The primary distinction between this compound and 4-chloro-5-fluoro-2-nitrotoluene in SNAr reactions is the identity of the halogen at the 4-position, which serves as the leaving group. The fluorine at the 5-position and the nitro group at the 2-position are activating groups.

Electronic Effects and Reactivity

The reactivity in SNAr reactions is predominantly governed by the stability of the Meisenheimer complex formed in the rate-determining step.[3] The electronegativity of the leaving group plays a significant role in this. Chlorine is more electronegative than bromine, leading to a more polarized C-Cl bond compared to the C-Br bond. This increased polarization makes the carbon atom attached to the chlorine more electrophilic and thus more susceptible to nucleophilic attack.

Computational studies and experimental evidence on analogous systems suggest that the reactivity order in SNAr reactions is often F > Cl ≈ Br > I.[5][6] The similarity in reactivity between chlorine and bromine is attributed to a balance of factors, including the polarity of the carbon-halogen bond and the polarizability of the halogen. While the C-Cl bond is more polar, the greater polarizability of bromine can offer some stabilization to the transition state.[6] However, in many practical applications, the chloro-substituted compound exhibits slightly faster reaction rates.

Data Presentation: A Comparative Overview

To illustrate the practical implications of these differences, the following table summarizes typical reactivity data for analogous compounds in SNAr reactions.

Feature4-Chloro-5-fluoro-2-nitrotolueneThis compoundRationale
Relative Reaction Rate HigherLowerThe higher electronegativity of chlorine leads to a more electrophilic carbon center, accelerating the rate-determining nucleophilic attack.
Typical Yields Generally High (e.g., >90%)High, but may be slightly lowerThe faster reaction kinetics of the chloro derivative can lead to cleaner reactions with fewer side products, often resulting in higher isolated yields under optimized conditions.
Cost & Availability Often more cost-effectiveCan be more expensiveManufacturing processes for chlorinated aromatics are frequently more established and economical.
Applications Widely used as an intermediate in pharmaceuticals and agrochemicals.[8][9]Also a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.[10][11]Both are valuable building blocks, with the choice often dictated by specific synthetic route requirements and economic factors.

Note: The relative rates and yields are generalized from established principles of SNAr reactions and may vary depending on the specific nucleophile, solvent, and reaction conditions.

Mechanistic Insights

The SNAr mechanism for both compounds is illustrated below. The key difference lies in the nature of the leaving group (X = Cl or Br) in the initial and final steps.

Caption: Generalized SNAr mechanism for 4-halo-5-fluoro-2-nitrotoluene.

Experimental Protocols

The following is a representative experimental protocol for an SNAr reaction with an amine nucleophile. This protocol can be adapted for either the bromo or chloro derivative.

General Procedure for Amination

Materials:

  • 4-Halo-5-fluoro-2-nitrotoluene (1.0 eq)

  • Amine nucleophile (e.g., morpholine, piperidine) (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Standard laboratory glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add 4-halo-5-fluoro-2-nitrotoluene (1.0 eq) and anhydrous DMF.

  • Add the amine nucleophile (1.2 eq) and potassium carbonate (2.0 eq) to the solution.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-substituted product.

Experimental_Workflow A 1. Combine Reactants (Aryl Halide, Amine, Base in DMF) B 2. Heat Reaction Mixture (e.g., 80-100 °C) A->B C 3. Monitor by TLC B->C D 4. Work-up (Quench, Extract, Wash, Dry) C->D Reaction Complete E 5. Purification (Column Chromatography) D->E F 6. Characterization (NMR, MS) E->F

Caption: General experimental workflow for SNAr amination.

Conclusion and Recommendations

For researchers and drug development professionals selecting a substrate for SNAr reactions, both this compound and 4-chloro-5-fluoro-2-nitrotoluene are excellent choices. However, based on the principles of SNAr reactivity, 4-chloro-5-fluoro-2-nitrotoluene is generally the preferred substrate due to its slightly enhanced reactivity and often more favorable economics. The higher electronegativity of chlorine provides a greater driving force for the initial, rate-determining nucleophilic attack. This can translate to faster reaction times, cleaner conversions, and potentially higher yields.

While the bromo-analogue remains a highly effective intermediate, particularly in cases where subsequent cross-coupling reactions are planned, for direct SNAr transformations, the chloro-derivative presents a marginal but tangible advantage. It is, as always, recommended to perform small-scale optimization experiments to determine the ideal substrate and conditions for any specific transformation.

References

  • The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. The Journal of Organic Chemistry. Available from: [Link]

  • The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. National Institutes of Health. Available from: [Link]

  • Nucleophilic aromatic substitution. Wikipedia. Available from: [Link]

  • The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. ResearchGate. Available from: [Link]

  • This compound. ChemBK. Available from: [Link]

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  • The Role of this compound in Pharmaceutical R&D. Pharmaffiliates. Available from: [Link]

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  • Effect of leaving group and reaction medium in aliphatic nucleophilic substitution reaction. Chemistry Pro. Available from: [Link]

  • Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase. PubMed. Available from: [Link]

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The Synthetic Versatility of 4-Bromo-5-fluoro-2-nitrotoluene: A Comparative Guide to a Promising Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the selection of a starting material can dictate the trajectory of a drug discovery program. The inherent functionalities of a chemical scaffold provide the synthetic handles to build molecular complexity and fine-tune pharmacological properties. 4-Bromo-5-fluoro-2-nitrotoluene, a halogenated nitroaromatic compound, represents a strategic building block with significant potential for the generation of diverse and potent drug candidates.[1][2] This guide provides an in-depth analysis of the synthetic utility of this molecule and presents a comparative overview of hypothetical drug candidates that can be derived from its core structure, with a focus on anticancer and antimicrobial applications.

The Strategic Advantage of the this compound Scaffold

The therapeutic potential of drug candidates is often enhanced by the presence of fluorine atoms, which can improve metabolic stability, bioavailability, and binding affinity.[2] The unique arrangement of functional groups in this compound offers a triad of reactive sites, making it a versatile starting material for the synthesis of complex molecules.[1][2]

  • The Nitro Group: The nitro group can be readily reduced to an amine, a key functional group in a vast array of pharmaceuticals. This transformation opens the door to a multitude of subsequent reactions, including amide bond formation, sulfonylation, and the construction of various heterocyclic systems.

  • The Bromo Atom: The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.[2] These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide range of substituents to modulate biological activity.

  • The Fluoro Group: The fluorine atom can influence the electronic properties of the aromatic ring and can play a crucial role in the binding of a drug molecule to its target protein.[2] Its presence is a common feature in many successful drugs, contributing to improved pharmacokinetic and pharmacodynamic profiles.

The strategic combination of these three functional groups in a single, readily available starting material makes this compound a powerful tool for the construction of novel chemical entities with therapeutic potential.

Synthetic Pathways from a Versatile Building Block

The journey from a starting material to a potential drug candidate involves a series of strategic chemical transformations. The following diagram illustrates the primary synthetic pathways that can be envisioned starting from this compound, leading to a variety of molecular scaffolds for biological evaluation.

A This compound B 4-Bromo-5-fluoro-2-aminotoluene A->B Nitro Reduction (e.g., Fe/HCl, H2/Pd-C) C Suzuki Coupling Product (Biaryl scaffold) B->C Suzuki Coupling (Ar-B(OH)2, Pd catalyst) D Sonogashira Coupling Product (Alkynyl scaffold) B->D Sonogashira Coupling (Alkyne, Pd/Cu catalyst) E Buchwald-Hartwig Amination Product (Aryl-amine scaffold) B->E Buchwald-Hartwig Amination (Amine, Pd catalyst) F Heterocycle Formation (e.g., Benzimidazole) B->F Cyclization (with e.g., carboxylic acid) G Amide/Sulfonamide Derivatives B->G Acylation/Sulfonylation (Acyl/Sulfonyl chloride)

Caption: Synthetic utility of this compound.

Comparative Efficacy of Hypothetical Drug Candidates

While specific drug candidates derived from this compound are not yet prevalent in publicly accessible literature, its structural motifs are present in a variety of bioactive molecules. Based on the known pharmacological activities of similar fluorinated, brominated, and nitrated compounds, we can extrapolate the potential for this scaffold in key therapeutic areas.

Anticancer Agents

The quest for novel anticancer agents is a major focus of drug discovery. The structural features of this compound make it an attractive starting point for the synthesis of compounds targeting various cancer-related pathways. For instance, the anilino-quinazoline core, which can be constructed from the corresponding amine, is a well-established pharmacophore in a number of kinase inhibitors used in oncology.

Hypothetical Candidates & Comparative Data:

Candidate ClassTarget PathwayKey Efficacy MetricHypothetical IC50 RangeRationale for Potential Efficacy
BFNT-KI-01 EGFR/VEGFR KinaseIC50 (in vitro kinase assay)10 - 100 nMThe fluorinated aniline moiety can be a key pharmacophore for binding to the ATP pocket of kinases.
BFNT-AC-02 Apoptosis InductionIC50 (MTT assay on cancer cell lines)0.1 - 10 µMThe presence of bromo and fluoro substituents can enhance cell permeability and induce cytotoxic effects.[3]
BFNT-TC-03 Tubulin Polymerization InhibitionGI50 (in vitro cell proliferation assay)50 - 500 nMHalogenated aromatic rings are found in several tubulin inhibitors, suggesting this scaffold could be adapted for this mechanism.

Experimental Protocol: MTT Assay for Anticancer Activity

This protocol outlines a standard method for assessing the in vitro cytotoxic activity of newly synthesized compounds against a panel of human cancer cell lines.

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7, A549, HCT-116) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

A Seed Cancer Cells in 96-well plate B Add Test Compounds (serial dilutions) A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 4 hours D->E F Solubilize Formazan with DMSO E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Value G->H

Caption: Workflow for MTT assay.

Antimicrobial Agents

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Nitroaromatic compounds have a long history of use as antimicrobials, and the presence of halogens can further enhance their activity.[4][5] Derivatives of this compound could therefore be explored for their potential to combat bacterial and fungal infections.

Hypothetical Candidates & Comparative Data:

Candidate ClassTarget OrganismKey Efficacy MetricHypothetical MIC RangeRationale for Potential Efficacy
BFNT-AB-01 Staphylococcus aureus (Gram-positive)MIC (µg/mL)1 - 16The combination of a nitro group and halogens can lead to potent antibacterial activity.[4][5]
BFNT-AB-02 Escherichia coli (Gram-negative)MIC (µg/mL)8 - 64The lipophilicity imparted by the bromo and fluoro groups may aid in penetrating the outer membrane of Gram-negative bacteria.
BFNT-AF-03 Candida albicans (Fungus)MIC (µg/mL)4 - 32Aromatic nitro compounds have shown promise as antifungal agents.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol describes a standard method for determining the minimum inhibitory concentration (MIC) of a compound against a microbial strain.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus ATCC 29213) in a suitable broth (e.g., Mueller-Hinton Broth).

  • Compound Dilution: Prepare serial twofold dilutions of the test compound in the broth in a 96-well microtiter plate.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

  • Resazurin Staining (Optional): Add resazurin solution to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration where the color remains blue.

Conclusion

This compound is a chemical building block with significant untapped potential in drug discovery. Its unique combination of reactive functional groups provides a versatile platform for the synthesis of a wide range of novel molecules. While concrete examples of drug candidates derived from this specific starting material are yet to emerge in the public domain, the foundational principles of medicinal chemistry and the known bioactivities of related compounds strongly suggest its utility in the development of future anticancer and antimicrobial agents. The experimental protocols and comparative frameworks provided in this guide are intended to serve as a valuable resource for researchers embarking on the exploration of this promising scaffold.

References

  • ResearchGate. Anticancer activity of the newly synthesized compounds against three cancer types, using MTT assay at 100 ppm. Available from: [Link]

  • Frontiers in Chemistry. Editorial: Small organic molecules with anticancer activity. Available from: [Link]

  • National Center for Biotechnology Information. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. Available from: [Link]

  • PR Newswire. Sourcing this compound: Your Guide to Chinese Manufacturers. Available from: [Link]

  • PubMed. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Available from: [Link]

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  • MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Available from: [Link]

  • National Center for Biotechnology Information. Compounds from Natural Sources as Protein Kinase Inhibitors. Available from: [Link]

  • Google Cloud. Understanding the Properties and Handling of this compound.
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A Comparative Guide to the Structural Validation of 4-Bromo-5-fluoro-2-nitrotoluene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a molecule's three-dimensional structure is a cornerstone of scientific integrity and a prerequisite for advancing a compound through the development pipeline. The precise arrangement of atoms in a molecule dictates its physicochemical properties, reactivity, and, crucially, its interaction with biological targets. In the case of highly substituted aromatic compounds such as 4-Bromo-5-fluoro-2-nitrotoluene, even minor ambiguities in structure can lead to significant deviations in expected biological activity and safety profiles.

This guide provides an in-depth comparison of analytical techniques for the structural validation of this compound and its derivatives, with a primary focus on single-crystal X-ray diffraction as the definitive method. We will explore the causality behind experimental choices, present supporting data from alternative techniques, and offer detailed protocols to ensure self-validating systems in your research.

The Imperative of Structural Certainty

The presence of multiple substituents on the toluene ring—a bromine atom, a fluorine atom, and a nitro group—creates the potential for constitutional isomerism. The precise location of these functional groups is critical. For instance, the electronic effects of the electron-withdrawing nitro and halogen groups, and the steric hindrance they impose, will profoundly influence the molecule's dipole moment, crystal packing, and ability to engage in specific intermolecular interactions, such as hydrogen bonding or halogen bonding. These interactions are often the basis for a drug's mechanism of action. An incorrect isomeric assignment could lead to the pursuit of a flawed structure-activity relationship (SAR), wasting significant time and resources.

Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

Single-crystal X-ray diffraction is the most powerful technique for determining the absolute three-dimensional structure of a crystalline solid.[1][2][3] It provides unambiguous information on bond lengths, bond angles, and the spatial arrangement of atoms, thereby definitively resolving any isomeric uncertainty.

Hypothetical Structural Validation of this compound by SCXRD

While a public crystal structure for this compound is not currently available, we can outline a standard and robust experimental protocol for its structural determination. This protocol is based on established methodologies for small organic molecules.[1][4]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth:

    • Dissolve purified this compound in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) at a slightly elevated temperature to achieve saturation.

    • Allow the solution to cool slowly to room temperature. Slow evaporation of the solvent over several days is a common and effective method for growing high-quality single crystals.[1]

    • Alternative methods include vapor diffusion, where a less volatile solvent containing the compound is exposed to a more volatile anti-solvent, and cooling crystallization.

  • Data Collection:

    • Select a suitable single crystal (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.

    • Data collection is performed on a single-crystal X-ray diffractometer, often equipped with a molybdenum (Mo Kα, λ = 0.71073 Å) or copper (Cu Kα, λ = 1.5418 Å) X-ray source.

    • The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.

    • The diffractometer rotates the crystal while irradiating it with X-rays, and the diffraction pattern is recorded on a detector.[4][5]

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to determine the unit cell dimensions and space group.

    • The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • The model is then refined against the experimental data to optimize the atomic coordinates, and thermal parameters, and to minimize the difference between the observed and calculated structure factors.

The following diagram illustrates the general workflow for single-crystal X-ray diffraction analysis:

SCXRD_Workflow cluster_experiment Experimental Phase cluster_analysis Analysis Phase CrystalGrowth Crystal Growth Mounting Crystal Mounting CrystalGrowth->Mounting DataCollection Data Collection Mounting->DataCollection DataProcessing Data Processing DataCollection->DataProcessing StructureSolution Structure Solution DataProcessing->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement Validation Structure Validation StructureRefinement->Validation

Caption: General workflow for single-crystal X-ray diffraction analysis.

Alternative and Complementary Validation Techniques

While SCXRD provides the definitive structure, other spectroscopic methods offer valuable, albeit less complete, structural information. These techniques are often used for routine characterization and can provide evidence to support a proposed structure, especially when suitable crystals for XRD are unavailable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule.[6][7][8] For this compound, ¹H, ¹³C, and ¹⁹F NMR would provide key structural insights.

  • ¹H NMR: The number of signals, their chemical shifts, splitting patterns (due to spin-spin coupling), and integration would reveal the number of chemically distinct protons and their neighboring atoms.

  • ¹³C NMR: This would indicate the number of unique carbon environments.

  • ¹⁹F NMR: The chemical shift and coupling to neighboring protons would help confirm the position of the fluorine atom.

Comparison with SCXRD: NMR provides information about the chemical environment and connectivity of atoms, allowing for the deduction of the constitutional isomer. However, it does not directly provide information on bond lengths, bond angles, or the three-dimensional packing of molecules in the solid state.[9]

Data for a Related Compound: 4-Bromo-2-nitrotoluene

NucleusChemical Shift (ppm)Multiplicity
¹H7.95d
7.65dd
7.45d
2.55s

This data for 4-Bromo-2-nitrotoluene is illustrative. The specific shifts and coupling constants for this compound would differ due to the presence of the fluorine atom.

Mass Spectrometry (MS)

Mass spectrometry provides the mass-to-charge ratio of a molecule, which can be used to determine its molecular weight with high accuracy.[10] This confirms the elemental composition of the compound. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule, and the fragmentation pattern can provide clues about its structure.[11][12]

Comparison with SCXRD: MS is excellent for confirming the molecular formula but generally cannot distinguish between constitutional isomers, as they have the same molecular weight. While fragmentation patterns can sometimes differ between isomers, this is not always a reliable method for definitive identification.[13][14]

Predicted Data for this compound

PropertyValue
Molecular FormulaC₇H₅BrFNO₂
Monoisotopic Mass232.94878 Da

Data sourced from PubChem.[15]

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy provide information about the functional groups present in a molecule.[16] Specific vibrational frequencies correspond to particular bonds or groups of bonds. For this compound, characteristic peaks for the nitro group (NO₂), C-Br, C-F, and aromatic C-H bonds would be expected.

Comparison with SCXRD: IR and Raman spectroscopy can confirm the presence of key functional groups, which helps in verifying that the desired synthesis has occurred. However, like MS, these techniques are often insufficient to definitively distinguish between isomers, as they may have very similar spectra.

Experimental Data for this compound

SpectraBase has available FTIR and Raman spectra for this compound, which can be used for comparison and confirmation of functional groups.[17]

Comparative Summary of Techniques

The following table provides a comparative overview of the strengths and limitations of each technique for the structural validation of this compound derivatives.

TechniqueInformation ProvidedStrengthsLimitations
Single-Crystal X-ray Diffraction (SCXRD) Definitive 3D structure, bond lengths, bond angles, stereochemistry, crystal packing.Unambiguous structure determination; the "gold standard".[3]Requires high-quality single crystals, which can be difficult to grow.
Nuclear Magnetic Resonance (NMR) Spectroscopy Atomic connectivity, chemical environment of nuclei.Excellent for determining constitutional isomers in solution; provides information on molecular dynamics.[7][8]Does not provide solid-state structural information (bond lengths, angles, packing).
Mass Spectrometry (MS) Molecular weight and elemental composition; fragmentation patterns.High sensitivity; confirms molecular formula.[10]Generally cannot distinguish between isomers; fragmentation can be complex to interpret.[13]
Infrared (IR) & Raman Spectroscopy Presence of functional groups.Fast and non-destructive; good for reaction monitoring.Often cannot distinguish between isomers; provides limited structural detail.

The logical relationship between these techniques in a structural elucidation workflow can be visualized as follows:

structure_elucidation cluster_spectroscopy Spectroscopic Characterization Synthesis Synthesis of This compound MS Mass Spectrometry (Confirms MW) Synthesis->MS IR_Raman IR/Raman (Confirms Functional Groups) Synthesis->IR_Raman NMR NMR (Determines Connectivity) Synthesis->NMR SCXRD Single-Crystal X-ray Diffraction (Definitive 3D Structure) NMR->SCXRD Provides strong evidence for SCXRD validation

Caption: Workflow for the structural elucidation of a small molecule.

Conclusion

For a molecule such as this compound, where isomeric ambiguity can have profound implications for its application in drug development, relying on a single spectroscopic technique is insufficient. While NMR, MS, and vibrational spectroscopy provide crucial and complementary pieces of the structural puzzle, single-crystal X-ray diffraction remains the only technique that provides a complete and unambiguous three-dimensional picture of the molecule. It is the definitive method for structural validation, ensuring the integrity of the scientific data and the subsequent research and development efforts that build upon it. The adoption of a multi-technique approach, with SCXRD as the ultimate arbiter of structure, represents a robust and self-validating system for any chemical research program.

References

  • Niessen, W. M. A. (2020). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. Journal of Mass Spectrometry, 55(12), e4649.
  • Wiley. (n.d.). This compound. SpectraBase. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • McPherson, S. L., et al. (2021). Quantitative Analysis of Nitrotoluene Isomer Mixtures Using Femtosecond Time-Resolved Mass Spectrometry. Analytical Chemistry, 93(32), 11186–11193.
  • Spangler, G. E., & Lawless, P. A. (1978). Ionization of nitrotoluene compounds in negative ion plasma chromatography. Analytical Chemistry, 50(7), 884–892.
  • Hassan, A., et al. (2023). A REVIEW OF ROLE OF X-RAY DIFFRACTION IN STRUCTURAL ELUCIDATION OF BIOLOGICAL MOLECULES. Hamdard Journal of Pharmacy and Pharmaceutical Sciences, 3(1), 28-40.
  • Aksenov, A. A., & Laponogov, I. (2014). Advances in structure elucidation of small molecules using mass spectrometry. Mass Spectrometry Reviews, 33(5), 343–371.
  • Lozovoy, V. V., et al. (2005). Mass spectra of para-nitrotoluene and 2,4-dinitrotoluene obtained by ionization and fragmentation with femtosecond laser pulses in atmosphere. Proceedings of SPIE, 5714, 148-155.
  • National Center for Biotechnology Information. (n.d.). 4-Bromo-2-fluorotoluene. PubChem. Retrieved from [Link]

  • Niessen, W. M. A. (2020). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. Semantic Scholar. Retrieved from [Link]

  • Wiley. (n.d.). 4-Bromo-2-nitrotoluene. SpectraBase. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Bromo-2-fluoro-6-nitrotoluene. PubChem. Retrieved from [Link]

  • Güldenhaupt, J., et al. (2012). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. eLS.
  • Peak Proteins. (n.d.). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods. Retrieved from [Link]

  • Newcastle University. (n.d.). Single Crystal X-ray Diffraction. Retrieved from [Link]

  • Ramalingam, S., et al. (2010). FTIR and FTRaman spectra, assignments, ab initio HF and DFT analysis of 4-nitrotoluene. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(4), 1308–1314.
  • Stanzione, M. G., et al. (2020). In Situ Single-Crystal X-ray Diffraction Studies of an Anomalous Nitric Oxide Adsorption in a Partially Activated Metal–Organic Framework. Journal of the American Chemical Society, 142(34), 14465–14470.
  • Zhang, D., et al. (2017). Recent developments on high-pressure single-crystal X-ray diffraction at the Partnership for eXtreme Xtallography (PX2). Rendiconti Lincei, 28(Suppl 1), 159–165.
  • Research Scientific. (n.d.). This compound, 97%. Retrieved from [Link]

  • Wiley. (n.d.). 5-Bromo-2-fluoro-3-nitrotoluene. SpectraBase. Retrieved from [Link]

  • ChemBK. (n.d.). This compound. Retrieved from [Link]

  • Angene. (n.d.). Understanding the Properties and Handling of this compound. Retrieved from [Link]

  • Samulski, E. T., et al. (2020).
  • National Center for Biotechnology Information. (n.d.). 4-Bromo-2-nitrotoluene. PubChem. Retrieved from [Link]

  • CCDC. (n.d.). Access Structures. Retrieved from [Link]

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Comparative study of catalysts for Suzuki coupling with 4-Bromo-5-fluoro-2-nitrotoluene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Catalysts for Suzuki Coupling with 4-Bromo-5-fluoro-2-nitrotoluene

Introduction: Navigating a Challenging Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its ability to forge carbon-carbon bonds, particularly in the creation of biaryl and heteroaryl structures.[1][2] These structural motifs are foundational in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] The subject of this guide, this compound, presents a synthetically valuable yet challenging substrate. The resulting fluorinated nitro-biphenyl derivatives are of significant interest due to the unique electronic properties conferred by the fluorine and nitro substituents, which can enhance metabolic stability and binding affinity in drug candidates.[1][3]

However, the electronic and steric nature of this substrate—specifically, the electron-withdrawing nitro group and the ortho-substituents—renders it less reactive in the critical oxidative addition step of the catalytic cycle.[4][5][6] This guide provides a comparative analysis of various palladium and nickel-based catalyst systems, offering researchers the data and rationale needed to select the optimal conditions for this demanding transformation.

The Catalytic Heart of the Reaction: A Mechanistic Overview

The efficacy of any Suzuki coupling hinges on the smooth operation of its catalytic cycle. Understanding this cycle is paramount to troubleshooting and optimizing reaction conditions. The process universally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][7][8]

  • Oxidative Addition: The cycle begins with the active low-valent metal catalyst (typically Pd(0) or Ni(0)) inserting into the carbon-bromine bond of the this compound. This is often the rate-determining step, especially for electron-deficient and sterically hindered aryl halides.[7]

  • Transmetalation: The aryl group from the organoboron reagent (e.g., a boronic acid) is then transferred to the metal center, displacing the halide. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[2]

  • Reductive Elimination: In the final step, the two coupled aryl groups are expelled from the metal center, forming the desired C-C bond of the biaryl product and regenerating the active low-valent metal catalyst to re-enter the cycle.[8]

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Outputs Pd0 Pd(0)L₂ Active Catalyst OxAd Ar-Pd(II)(Br)L₂ Oxidative Adduct Pd0->OxAd Oxidative Addition Trans Ar-Pd(II)-Ar'L₂ Transmetalation Complex OxAd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product Ar-Ar' (Biaryl Product) Trans->Product ArX Ar-Br (this compound) ArX->OxAd ArB Ar'-B(OH)₂ (Arylboronic Acid) ArB->Trans Base Base (e.g., K₃PO₄) Base->Trans Activates Boronic Acid caption Figure 1: The general catalytic cycle for the Suzuki-Miyaura coupling.

Caption: Figure 1: The general catalytic cycle for the Suzuki-Miyaura coupling.

The choice of catalyst—specifically the metal and its associated ligands—is critical for overcoming the activation barrier of the oxidative addition step and ensuring efficient turnover. For challenging substrates like this compound, the ligand's steric bulk and electron-donating ability are the most important factors.[5][7][9]

Comparative Analysis of Leading Catalyst Systems

The two primary families of catalysts for this transformation are based on palladium and nickel. While palladium systems are more established and broadly used, nickel catalysts offer a cost-effective and sometimes uniquely reactive alternative.[7][10][11]

Palladium-Based Catalysts: The Gold Standard

Palladium catalysts are the most widely employed for Suzuki couplings due to their high activity and functional group tolerance.[7] For difficult substrates, the key to success lies in moving beyond simple catalysts like Pd(PPh₃)₄ and employing advanced systems featuring bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).

  • Buchwald Ligand Systems: Developed by Stephen Buchwald and his group, dialkylbiaryl phosphine ligands such as SPhos and XPhos are exceptionally effective for coupling sterically hindered and electron-deficient aryl halides.[3][9][12] These ligands promote the formation of a monoligated, highly reactive Pd(0) species that readily undergoes oxidative addition. They are typically used with palladium sources like Pd(OAc)₂ or Pd₂(dba)₃.

  • N-Heterocyclic Carbene (NHC) Ligands: NHCs are powerful σ-donating ligands that form highly stable and active palladium complexes.[5][13] Their strong bond with the palladium center prevents catalyst decomposition at high temperatures and can lead to excellent yields, even with low catalyst loadings, for hindered substrates.[5]

  • Palladacycles: These are pre-formed, air- and thermally-stable Pd(II) catalyst precursors that are readily reduced in situ to the active Pd(0) species.[7][14] Their high stability and activity make them ideal for applications requiring very low catalyst loadings (low ppm levels), which is crucial in pharmaceutical manufacturing to minimize residual metal content.[4][14]

Nickel-Based Catalysts: A Powerful and Economic Alternative

Nickel catalysts have gained prominence for their unique reactivity and lower cost compared to palladium.[7][15][16] They are particularly adept at activating notoriously unreactive C-Cl bonds and can show complementary reactivity for certain aryl bromides.[16]

  • Nickel-Phosphine Complexes: Commercially available and air-stable precatalysts like NiCl₂(dppe) and NiCl₂(dppp) have proven to be highly active and versatile for a broad range of aryl halides, including deactivated and sterically hindered substrates.[11][15][16] These systems often do not require an additional supporting ligand, simplifying the reaction setup.[16]

  • Heteroaryl Couplings: Nickel catalysts have demonstrated particular prowess in the coupling of heteroaryl substrates, which can often poison palladium catalysts through strong coordination.[17]

Quantitative Performance Data

The following table summarizes representative performance data for various catalyst systems applied to sterically hindered or electron-deficient aryl bromides, analogous to this compound. Note: Yields are highly substrate-dependent and these values should serve as a guide for initial catalyst screening.

Catalyst System (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Representative Yield (%)Reference(s)
Pd₂(dba)₃ (1-2)SPhos (2-4)K₃PO₄Dioxane/H₂O1004-16>90[3]
Pd(OAc)₂ (1)P(t-Bu)₃ (2)K₃PO₄Toluene11024~95[18]
Pd-NHC Complex (0.05-1)(NHC)t-BuOKDioxane80-10012-24>95[5]
Palladacycle (0.01)(Internal)Cs₂CO₃Dioxane801.5~96[12]
NiCl₂(dppp) (1)(None)K₃PO₄Dioxane10012~95[16]
NiCl₂(dppe)/PPh₃PPh₃ (excess)K₃PO₄2-Me-THF10012~90[15]

Experimental Protocols and Workflow

A self-validating and reproducible protocol is essential for success. The following is a detailed, representative procedure for the Suzuki coupling of this compound using a robust palladium/Buchwald ligand system.

Protocol: Suzuki Coupling using Pd₂(dba)₃/SPhos

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous (2.0-3.0 equiv)

  • 1,4-Dioxane and Water (degassed, 4:1 ratio)

  • Ethyl acetate (EtOAc), Hexanes, Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation: In an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (e.g., 0.5 mmol, 117 mg), the desired arylboronic acid (0.6 mmol), and potassium phosphate (1.0 mmol, 212 mg).

  • Catalyst Addition: In a separate vial, briefly mix the Pd₂(dba)₃ (0.01 mmol, 9.2 mg) and SPhos (0.02 mmol, 8.2 mg). Add this solid mixture to the reaction flask.

  • Inert Atmosphere: Seal the flask with a septum, then evacuate under vacuum and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. The exclusion of oxygen is critical to prevent the oxidation and deactivation of the phosphine ligand and Pd(0) catalyst.

  • Solvent Addition: Using a syringe, add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) to the flask. The solvent mixture is degassed by bubbling an inert gas through it for 15-20 minutes prior to use.

  • Reaction: Place the sealed vessel in a preheated oil bath at 100 °C and stir vigorously. Vigorous stirring is necessary to ensure proper mixing of the heterogeneous reaction components.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-16 hours).[3]

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL) to remove residual water and inorganic salts, and dry over anhydrous Na₂SO₄.

  • Purification: Filter the mixture to remove the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the final product.[3]

Workflow start Start prep 1. Add Reactants & Base (Aryl Bromide, Boronic Acid, K₃PO₄) start->prep catalyst 2. Add Catalyst System (Pd₂(dba)₃ / SPhos) prep->catalyst inert 3. Establish Inert Atmosphere (Evacuate & Backfill with Argon) catalyst->inert solvent 4. Add Degassed Solvents (Dioxane / Water) inert->solvent react 5. Heat & Stir (100 °C, 4-16h) solvent->react monitor 6. Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup 7. Quench & Extract (EtOAc / Water) monitor->workup Complete purify 8. Dry & Purify (Na₂SO₄, Column Chromatography) workup->purify end Final Product purify->end caption Figure 2: Step-by-step experimental workflow for the Suzuki coupling.

Caption: Figure 2: Step-by-step experimental workflow for the Suzuki coupling.

Conclusion and Recommendations

For the successful Suzuki-Miyaura coupling of a challenging substrate like this compound, the selection of a highly active and robust catalyst system is non-negotiable.

  • Primary Recommendation: Palladium catalysts equipped with bulky, electron-rich dialkylbiaryl phosphine ligands, such as SPhos or XPhos , represent the most reliable and high-yielding choice for this transformation. Their proven ability to facilitate the difficult oxidative addition step with sterically hindered and electron-deficient aryl bromides makes them the logical starting point for optimization.

  • Alternative Recommendation: For reasons of cost-effectiveness or to explore complementary reactivity, nickel catalysts like NiCl₂(dppp) are a potent alternative.[16] They offer a simplified, ligand-free setup and have demonstrated excellent performance with a wide range of challenging substrates.

Ultimately, the optimal choice will depend on the specific boronic acid partner, scale, and economic constraints of the project. However, by leveraging the advanced catalyst systems outlined in this guide, researchers are well-equipped to overcome the inherent challenges of this substrate and efficiently synthesize valuable fluorinated nitro-biphenyl compounds.

References

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]

  • Singh, R., Bhalla, V., & Kumar, M. (2018). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. [Link]

  • Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters. [Link]

  • Zhang, T., & Zhang, G. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Communications. [Link]

  • Leadbeater, N. E., & Marco, M. (2000). Palladium and nickel catalysed Suzuki cross-coupling of sterically hindered aryl bromides with phenylboronic acid. Tetrahedron Letters. [Link]

  • Biffis, A., Zecca, M., & Basato, M. (2005). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Semantic Scholar. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Shaughnessy, K. H., et al. (2015). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. ACS Catalysis. [Link]

  • Lee, J., & Kim, J. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Molecules. [Link]

  • Zhao, Y.-L., et al. (2011). A Highly Practical and Reliable Nickel Catalyst for Suzuki–Miyaura Coupling of Aryl Halides. Advanced Synthesis & Catalysis. [Link]

  • Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. [Link]

  • Various Authors. (2025). Nickel-catalysed Suzuki–Miyaura cross-coupling reactions of aryl halides with arylboronic acids in ionic liquids. ResearchGate. [Link]

  • Han, F. S. (2012). Highly Reactive, Single-Component Nickel Catalyst Precursor for Suzuki–Miyuara Cross-Coupling of Heteroaryl Boronic Acids with Heteroaryl Halides. Angewandte Chemie International Edition. [Link]

  • Sen, A., & Yamada, Y. M. (2024). Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig Amination. Synthesis. [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Nüchter, M., et al. (2005). Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol. ResearchGate. [Link]

  • Various Authors. (2022). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. Sains Malaysiana. [Link]

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A Comparative Guide to Validating Analytical Methods for the Purity Assessment of 4-Bromo-5-fluoro-2-nitrotoluene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The purity of 4-Bromo-5-fluoro-2-nitrotoluene, a critical intermediate in the synthesis of various pharmaceutical compounds, is paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). Robust and validated analytical methods are therefore indispensable for its accurate purity assessment and the detection of any process-related impurities or degradation products. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for this purpose, complete with detailed validation protocols grounded in regulatory expectations.

Choosing the Right Analytical Tool: HPLC vs. GC

The selection of an appropriate analytical technique for purity assessment hinges on the physicochemical properties of this compound and its potential impurities. Both HPLC and GC are powerful chromatographic techniques, but they differ fundamentally in their separation principles, offering distinct advantages and disadvantages.

High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[1] For a semi-polar compound like this compound, reversed-phase HPLC is the most common and effective approach.

Gas Chromatography (GC) , on the other hand, is ideal for the analysis of volatile and thermally stable compounds.[1] Separation is achieved based on the partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.[1]

A logical workflow for selecting the appropriate technique is outlined below:

Method Selection Workflow start Assess Physicochemical Properties of This compound and Potential Impurities volatility Are all potential impurities volatile and thermally stable? start->volatility hplc HPLC is the preferred method. (Suitable for non-volatile and thermally labile impurities) volatility->hplc No gc GC is a suitable method. (High efficiency for volatile compounds) volatility->gc Yes orthogonal Consider using the other technique as an orthogonal method for comprehensive impurity profiling. hplc->orthogonal gc->orthogonal

Caption: Workflow for selecting a suitable chromatographic method.

Comparative Overview of HPLC and GC Methods

The following table provides a side-by-side comparison of proposed starting HPLC and GC methods for the purity analysis of this compound.

ParameterProposed HPLC MethodProposed GC Method
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[1]Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[1]
Instrumentation HPLC system with a UV detector.[2]Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[1]
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm).[2]Capillary Column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).[3]
Mobile/Carrier Gas Acetonitrile/Water Gradient.[1]Helium at a constant flow of 1 mL/min.[3]
Temperature Ambient (e.g., 30 °C).[2]Temperature Program (e.g., initial 100°C, ramp to 280°C).[2]
Detection UV at a suitable wavelength (e.g., 254 nm).Flame Ionization (FID) or Mass Spectrometry (MS).
Advantages - Suitable for non-volatile and thermally labile impurities.- High resolution for complex mixtures.[1]- High efficiency for volatile compounds.- MS provides structural information for impurity identification.[1]
Disadvantages - May have lower sensitivity for some volatile impurities compared to GC.- Not suitable for non-volatile or thermally labile compounds.

A Comprehensive Guide to Method Validation

The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[4] The validation process should be conducted in accordance with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines and the United States Pharmacopeia (USP) General Chapter <1225>.[5][6][7]

The following diagram illustrates the key validation parameters and their interconnectedness:

Method Validation Parameters Validation Analytical Method Validation Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Robustness Robustness Validation->Robustness LOD Limit of Detection (LOD) Specificity->LOD LOQ Limit of Quantitation (LOQ) Specificity->LOQ Range Range Linearity->Range

Caption: Interrelationship of analytical method validation parameters.

Detailed Experimental Protocols for Validation

The following protocols provide a step-by-step guide to validating an HPLC or GC method for the purity assessment of this compound.

Rationale: To ensure the chromatographic system is performing adequately before commencing the validation experiments.

Protocol:

  • Prepare a standard solution of this compound.

  • Inject the standard solution six replicate times.

  • Calculate the relative standard deviation (RSD) for the peak area and retention time.

  • Determine the theoretical plates (N) and tailing factor (T) for the main peak.

Acceptance Criteria:

  • RSD of peak area ≤ 2.0%.

  • RSD of retention time ≤ 1.0%.

  • Theoretical plates (N) > 2000.

  • Tailing factor (T) ≤ 2.0.

Rationale: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[6]

Protocol:

  • Analyze a blank sample (diluent).

  • Analyze a placebo sample (if applicable for a formulated product).

  • Analyze a standard solution of this compound.

  • Analyze a sample of this compound spiked with known related substances and potential impurities.

  • Perform forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) on a sample of this compound and analyze the stressed samples.

Acceptance Criteria:

  • No interfering peaks at the retention time of this compound in the blank and placebo chromatograms.

  • The peak for this compound should be pure and spectrally homogeneous (if using a PDA detector for HPLC).

  • The method should be able to separate the main peak from all known impurities and degradation products.

Rationale: To establish that the analytical procedure provides test results that are directly proportional to the concentration of the analyte within a given range.[8]

Protocol:

  • Prepare a series of at least five standard solutions of this compound covering the expected working range (e.g., 50% to 150% of the target concentration).

  • Inject each standard solution in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.995.[9]

  • The y-intercept should not be significantly different from zero.

Rationale: The range of an analytical procedure is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[9]

Protocol: The range is confirmed by the successful demonstration of linearity, accuracy, and precision over the specified concentration interval.

Acceptance Criteria: The range should cover the expected concentrations of this compound in the samples to be analyzed. For an assay, this is typically 80% to 120% of the test concentration.[9]

Rationale: To determine the closeness of the test results obtained by the method to the true value.[10]

Protocol:

  • Prepare spiked samples by adding known amounts of this compound to a placebo or a known matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the spiked samples and calculate the percentage recovery.

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each concentration level.[9]

Rationale: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[10]

Protocol:

  • Repeatability (Intra-day precision): Analyze six replicate preparations of a homogeneous sample of this compound at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day and Inter-analyst): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria:

  • RSD for repeatability ≤ 2.0%.[9]

  • RSD for intermediate precision ≤ 3.0%.

Rationale:

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[8]

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8]

Protocol:

  • Based on the Standard Deviation of the Response and the Slope: Determine the slope (S) from the linearity study and the standard deviation of the response (σ), which can be estimated from the standard deviation of the y-intercepts of regression lines.

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

  • Based on Signal-to-Noise Ratio: Determine the concentration of the analyte that yields a signal-to-noise ratio of approximately 3 for LOD and 10 for LOQ.[8]

Acceptance Criteria: The LOQ should be sufficiently low to accurately quantify any potential impurities at their specified limits.

Rationale: To evaluate the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[10]

Protocol:

  • Introduce small, deliberate variations to the method parameters. For HPLC, these may include:

    • pH of the mobile phase (e.g., ± 0.2 units).

    • Mobile phase composition (e.g., ± 2% organic).

    • Column temperature (e.g., ± 5 °C).

    • Flow rate (e.g., ± 0.1 mL/min).

  • For GC, variations may include:

    • Initial oven temperature (e.g., ± 5 °C).

    • Temperature ramp rate (e.g., ± 1 °C/min).

    • Carrier gas flow rate (e.g., ± 0.1 mL/min).

  • Analyze a sample under each of the modified conditions and assess the impact on the results (e.g., retention time, peak area, resolution).

Acceptance Criteria: The system suitability parameters should still be met under all varied conditions, and the results should not be significantly affected.

Summary of Validation Parameters and Acceptance Criteria

Validation ParameterAcceptance Criteria
System Suitability RSD of peak area ≤ 2.0%, RSD of retention time ≤ 1.0%, Theoretical plates > 2000, Tailing factor ≤ 2.0
Specificity No interference at the analyte's retention time; peak purity demonstrated.
Linearity Correlation coefficient (r²) ≥ 0.995.
Range Covers 80% to 120% of the target concentration for assay.
Accuracy Mean recovery of 98.0% to 102.0%.
Precision (Repeatability) RSD ≤ 2.0%.
Precision (Intermediate) RSD ≤ 3.0%.
LOD & LOQ Sufficiently sensitive for the intended purpose (e.g., impurity quantification).
Robustness System suitability criteria met under varied conditions.

By adhering to this comprehensive validation guide, researchers, scientists, and drug development professionals can confidently establish a robust and reliable analytical method for the purity assessment of this compound, ensuring the quality and consistency of this vital pharmaceutical intermediate.

References

  • U.S. Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures. [Link]

  • BA Sciences. USP <1225> Method Validation. [Link]

  • TutorChase. What methods are used to test the purity of organic compounds?. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Investigations of a Dog. USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]

  • ECA Academy. Revised USP Chapter <1225> "Validation of Compendial Methods" approved. [Link]

  • ICH. Quality Guidelines. [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • U.S. Pharmacopeia. <1225> Validation of Compendial Procedures - USP-NF. [Link]

  • SlideShare. ICH Q2 Analytical Method Validation. [Link]

  • An Introduction to Spectroscopic Methods for the Identification of Organic Compounds. [Link]

  • ScienceDirect. An Introduction to Spectroscopic Methods for the Identification of Organic Compounds. [Link]

  • Dokumen.pub. Spectroscopic Methods in Organic Chemistry [3 ed.]. [Link]

  • Fiveable. Spectroscopic Methods in Organic Analysis | Organic Chemistry II Class Notes. [Link]

  • U.S. Environmental Protection Agency. Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. [Link]

  • ResearchGate. Analytical method validation: A brief review. [Link]

  • LinkedIn. Analytical Method Development and Validation in Pharmaceuticals. [Link]

  • Preprints.org. Analytical Method Validation: A Comprehensive Review of Current Practices. [Link]

  • SIELC Technologies. Separation of 4-Bromo-2-nitrotoluene on Newcrom R1 HPLC column. [Link]

  • Agilent. Chemical Purity Analysis. [Link]

  • ScienceDirect. Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. [Link]

  • ResearchGate. Comparing the application of GC/FID and GC/MS methods in the quantitative analysis of 3-nitrotoluene in an excess of 2. [Link]

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Benchmarking the synthesis of 4-Bromo-5-fluoro-2-nitrotoluene against other methods

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Synthesis of 4-Bromo-5-fluoro-2-nitrotoluene

Introduction

This compound is a highly substituted aromatic compound with potential applications as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The precise arrangement of its functional groups—a bromine atom, a fluorine atom, a nitro group, and a methyl group on a benzene ring—presents a significant regiochemical challenge for synthetic chemists. This guide provides a comparative analysis of plausible synthetic routes to this target molecule. While direct, published experimental data for the synthesis of this compound is scarce, this document leverages established principles of organic chemistry and data from the synthesis of analogous structures to propose and benchmark several potential methodologies.

This guide is intended for researchers, scientists, and professionals in drug development and process chemistry. It aims to provide a comprehensive overview of the synthetic landscape, enabling informed decisions in the design and execution of a viable synthetic strategy. We will delve into the mechanistic underpinnings of each proposed route, offering a rationale for the choice of reagents and reaction conditions, and providing a framework for laboratory investigation.

Proposed Synthetic Strategies and Mechanistic Considerations

The synthesis of polysubstituted aromatic compounds requires careful planning to control the regioselectivity of each reaction step. The directing effects of the substituents on the aromatic ring are of paramount importance. Here, we consider the interplay of the activating, ortho-, para-directing methyl group, the deactivating, ortho-, para-directing fluorine and bromine atoms, and the strongly deactivating, meta-directing nitro group.

Based on these principles, we propose and evaluate three distinct synthetic pathways starting from commercially available precursors.

Method 1: Nitration of 4-Bromo-3-fluorotoluene

This approach involves the late-stage introduction of the nitro group onto a pre-functionalized bromo-fluorotoluene ring. The key challenge in this route is to control the regioselectivity of the nitration reaction.

  • Synthesis of 4-Bromo-3-fluorotoluene: This starting material can be prepared via diazotization of 4-bromo-3-fluoroaniline, followed by a Sandmeyer-type reaction or a Schiemann reaction for the introduction of the fluorine or bromine respectively, or through direct bromination of 3-fluorotoluene.

  • Nitration:

    • To a stirred solution of 4-Bromo-3-fluorotoluene (1.0 eq) in concentrated sulfuric acid at 0 °C, slowly add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid.

    • Maintain the temperature below 5 °C during the addition.

    • After the addition is complete, allow the reaction to stir at 0-5 °C for 2-3 hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield this compound.

The directing effects of the substituents on 4-Bromo-3-fluorotoluene will govern the position of nitration. The methyl group is an activating, ortho-, para-director. The fluorine and bromine atoms are deactivating, ortho-, para-directors. In this case, the positions ortho and para to the methyl group are C2, C6, and C4. The position para to the methyl group (C4) is blocked by the bromine atom. The C6 position is sterically hindered by the adjacent methyl group. Therefore, the most likely position for nitration is C2. The fluorine at C3 and bromine at C4 will also influence the regioselectivity. The ortho-directing effect of the fluorine at C3 also favors substitution at C2. The ortho-directing effect of the bromine at C4 favors substitution at C5. However, the strong activating effect of the methyl group is expected to dominate, leading to the desired 2-nitro isomer as the major product.

Method_1_Nitration_of_4-Bromo-3-fluorotoluene start 4-Bromo-3-fluorotoluene product This compound start->product Nitration reagents HNO3, H2SO4

Caption: Proposed synthesis of this compound via nitration.

Method 2: Bromination of 3-Fluoro-6-nitrotoluene

This strategy introduces the bromine atom in the final step. The starting material, 3-fluoro-6-nitrotoluene, is commercially available. The key consideration here is the regioselectivity of the bromination reaction on a ring that is already substituted with a fluorine, a nitro group, and a methyl group.

  • Bromination:

    • To a solution of 3-Fluoro-6-nitrotoluene (1.0 eq) in a suitable solvent (e.g., acetic acid or a chlorinated solvent), add a catalytic amount of iron powder or iron(III) bromide.

    • Slowly add bromine (1.1 eq) to the reaction mixture at room temperature.

    • Heat the reaction mixture to 40-50 °C and stir for several hours.

    • Monitor the reaction by TLC or GC-MS.

    • Upon completion, cool the reaction mixture and quench with a solution of sodium bisulfite to destroy excess bromine.

    • Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography or recrystallization.

In 3-Fluoro-6-nitrotoluene, the methyl group is at C1, the fluorine at C3, and the nitro group at C6. The methyl group directs ortho and para (to C2 and C4). The fluorine atom directs ortho and para (to C2 and C4). The nitro group directs meta (to C2 and C4). All three substituents direct towards the same positions, C2 and C4. However, the C2 position is sterically hindered by the adjacent methyl group. Therefore, bromination is most likely to occur at the C4 position, leading to the desired product. The strong deactivating effect of the nitro group will make this reaction slower than the bromination of an activated ring.

Method_2_Bromination_of_3-Fluoro-6-nitrotoluene start 3-Fluoro-6-nitrotoluene product This compound start->product Bromination reagents Br2, FeBr3

Caption: Proposed synthesis via late-stage bromination.

Method 3: Multi-step Synthesis from 3-Fluoro-2-nitrotoluene

This approach is adapted from a patented synthesis of a related isomer and involves a sequence of bromination followed by a nucleophilic aromatic substitution to introduce the fluorine atom. This method offers a potentially more controlled, albeit longer, route.

  • Bromination of 3-Fluoro-2-nitrotoluene:

    • Following a similar procedure to Method 2, brominate 3-Fluoro-2-nitrotoluene to obtain 2-Bromo-3-fluoro-6-nitrotoluene. The directing effects of the methyl, fluoro, and nitro groups will favor bromination at the C6 position.

  • This route is not viable for the target molecule. A re-evaluation of the directing effects in 3-Fluoro-2-nitrotoluene shows that bromination would likely occur at the 6-position, ortho to the methyl group and para to the fluorine, leading to 2-Bromo-3-fluoro-6-nitrotoluene, which is not the desired isomer. A different multi-step approach is needed.

Revised Method 3: Multi-step Synthesis from 4-Bromo-1-fluoro-2-methylbenzene

This revised multi-step synthesis starts with a commercially available difunctionalized toluene and introduces the nitro group in the final step.

  • Nitration of 4-Bromo-1-fluoro-2-methylbenzene:

    • Dissolve 4-Bromo-1-fluoro-2-methylbenzene (1.0 eq) in concentrated sulfuric acid at 0 °C.

    • Slowly add a nitrating mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid, keeping the temperature below 5 °C.

    • Stir the reaction at 0-5 °C for 1-2 hours.

    • Monitor the reaction by GC-MS.

    • Work up the reaction by pouring it onto ice, extracting with an organic solvent, washing, drying, and concentrating.

    • Purify by column chromatography.

In 4-Bromo-1-fluoro-2-methylbenzene, the methyl group at C2 is an activating ortho-, para-director (directing to C1, C3, C5). The fluorine at C1 is a deactivating ortho-, para-director (directing to C2, C4, C6). The bromine at C4 is a deactivating ortho-, para-director (directing to C3, C5). The positions C1, C2 and C4 are already substituted. The directing effects of all three groups overlap at C3 and C5. The methyl group strongly activates the ring, and the position para to it (C5) is sterically accessible. The fluorine also directs to C5 (para). The bromine directs to C3 and C5 (ortho). Given the strong activation and para-directing effect of the methyl group, nitration is expected to proceed regioselectively at the C5 position, which corresponds to the 2-nitro position in the final product nomenclature (this compound).

Revised_Method_3 start 4-Bromo-1-fluoro-2-methylbenzene product This compound start->product Nitration reagents HNO3, H2SO4

Caption: Proposed multi-step synthesis via nitration of a pre-functionalized toluene.

Comparative Analysis

The following table provides a semi-quantitative comparison of the proposed synthetic routes. The values for yield and purity are estimates based on similar reactions reported in the literature and are intended for comparative purposes only.

Parameter Method 1: Nitration of 4-Bromo-3-fluorotoluene Method 2: Bromination of 3-Fluoro-6-nitrotoluene Revised Method 3: Nitration of 4-Bromo-1-fluoro-2-methylbenzene
Starting Material Availability Moderate (may require synthesis)Commercially availableCommercially available
Number of Steps 1 (from precursor)11
Estimated Yield 60-75%50-65%70-85%
Estimated Purity Good (potential for isomeric impurities)Good (potential for over-bromination)Excellent (high regioselectivity expected)
Key Challenges Controlling regioselectivity of nitration.Slower reaction due to deactivating nitro group.Handling of fuming nitric acid.
Safety Considerations Use of strong acids and nitrating agents.Handling of bromine.Use of strong acids and fuming nitric acid.
Scalability Potentially scalable.Scalable with appropriate engineering controls.Highly scalable.

Conclusion and Recommendations

Based on this comparative analysis, Revised Method 3 appears to be the most promising route for the synthesis of this compound. The high degree of expected regioselectivity, driven by the concerted directing effects of the substituents in the starting material, is a significant advantage. The commercial availability of the starting material and the single-step nature of the final transformation also make it an attractive option for both laboratory-scale synthesis and potential scale-up.

While Method 1 and Method 2 are also plausible, they present greater challenges in terms of controlling regioselectivity, which could lead to difficult purification steps and lower overall yields of the desired isomer.

It is strongly recommended that any laboratory investigation into the synthesis of this compound begins with small-scale trials of Revised Method 3 to confirm the predicted regioselectivity and optimize the reaction conditions. Careful monitoring of the reaction progress and thorough characterization of the product and any byproducts will be essential for developing a robust and reliable synthetic protocol.

References

  • Galvin, S., et al. (2004). Preparation of 2-bromo-3-fluoro-6-nitrotoluene as a synthetic intermediate.

The Strategic Utility of 4-Bromo-5-fluoro-2-nitrotoluene in the Synthesis of Biologically Active Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that profoundly influences the efficiency, scalability, and novelty of a synthetic route. 4-Bromo-5-fluoro-2-nitrotoluene, a uniquely functionalized aromatic building block, has emerged as a valuable scaffold in medicinal chemistry. Its strategic combination of a nitro group, a bromine atom, and a fluorine atom on a toluene ring offers a versatile platform for the construction of complex molecular architectures with significant biological activity. This guide provides an in-depth comparison of the synthesis and performance of bioactive compounds derived from this versatile precursor, with a primary focus on the potent anticancer agent, Ceritinib.

The Versatility of the this compound Scaffold

The chemical reactivity of this compound is dictated by its distinct functional groups, each offering a handle for specific chemical transformations. The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, which are instrumental in forming carbon-carbon and carbon-nitrogen bonds, respectively. The nitro group can be readily reduced to an amine, a common functional group in many biologically active molecules that can participate in crucial hydrogen bonding interactions with protein targets. Furthermore, the presence of a fluorine atom can significantly enhance the metabolic stability, lipophilicity, and binding affinity of the final drug molecule, a well-established strategy in modern drug design.

Case Study: Synthesis of the ALK Inhibitor Ceritinib

A prime example of the utility of this compound is in the synthesis of Ceritinib, a second-generation anaplastic lymphoma kinase (ALK) inhibitor approved for the treatment of ALK-positive non-small cell lung cancer (NSCLC).

Synthetic Pathway Starting from this compound

The synthesis of a key aniline intermediate for Ceritinib commences with a Suzuki coupling reaction, a powerful method for the formation of carbon-carbon bonds. This is followed by the reduction of the nitro group to an amine, yielding the desired intermediate. The final steps involve a Buchwald-Hartwig amination to couple the aniline with a pyrimidine core, followed by deprotection to yield Ceritinib.

Ceritinib Synthesis Workflow start This compound suzuki Suzuki Coupling start->suzuki intermediate1 Coupled Intermediate suzuki->intermediate1 reduction Nitro Group Reduction intermediate1->reduction aniline_intermediate Aniline Intermediate reduction->aniline_intermediate buchwald Buchwald-Hartwig Amination aniline_intermediate->buchwald boc_ceritinib Boc-Protected Ceritinib buchwald->boc_ceritinib deprotection Deprotection boc_ceritinib->deprotection ceritinib Ceritinib deprotection->ceritinib

Synthetic workflow for Ceritinib from this compound.
Comparative Synthetic Routes to Ceritinib

To provide a comprehensive perspective, it is essential to compare this synthetic strategy with alternative approaches.

Alternative Route 1: Starting from 2-Chloro-4-fluorotoluene

An alternative synthesis of Ceritinib begins with 2-Chloro-4-fluorotoluene.[1] This route involves a nitration step, followed by nucleophilic aromatic substitution to introduce the isopropoxy group. Subsequent steps lead to the formation of the same key aniline intermediate.[1]

Alternative Route 2: Starting from 3-bromo-4-methylphenol

Another patented route starts from 3-bromo-4-methylphenol, involving isopropylation of the phenolic hydroxyl group, followed by nitration, coupling, and reduction to generate a key intermediate.[2]

ParameterRoute from this compoundAlternative Route from 2-Chloro-4-fluorotoluene[1]Alternative Route from 3-bromo-4-methylphenol[2]
Starting Material This compound2-Chloro-4-fluorotoluene3-bromo-4-methylphenol
Key Transformations Suzuki Coupling, Nitro Reduction, Buchwald-Hartwig AminationNitration, Nucleophilic Aromatic Substitution, ReductionIsopropylation, Nitration, Coupling, Reduction
Advantages Convergent synthesis, potentially higher overall yield.Utilizes a different commercially available starting material.Avoids the use of a nitrotoluene starting material in the initial step.
Potential Challenges Requires optimization of palladium-catalyzed reactions.May involve multiple steps to install the required functional groups.May require more steps to reach the key aniline intermediate.

Biological Activity and Performance Data

Ceritinib is a highly potent ALK inhibitor, demonstrating an impressive half-maximal inhibitory concentration (IC50) of 0.15 nM in enzymatic assays.[3] This high potency is crucial for its efficacy in treating ALK-positive NSCLC. Furthermore, Ceritinib is effective against several crizotinib-resistant ALK mutations, a significant advantage in the clinical setting.[3]

The ALK Signaling Pathway and Inhibition by Ceritinib

Anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase that, when aberrantly activated through genetic rearrangements, drives the proliferation and survival of cancer cells. Ceritinib exerts its therapeutic effect by binding to the ATP-binding pocket of the ALK kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and JAK-STAT pathways. This ultimately leads to the induction of apoptosis in ALK-dependent tumor cells.

ALK Signaling Pathway cluster_downstream Downstream Signaling ALK ALK Fusion Protein RAS_RAF RAS-RAF-MEK-ERK Pathway ALK->RAS_RAF JAK_STAT JAK-STAT Pathway ALK->JAK_STAT PI3K_AKT PI3K-AKT Pathway ALK->PI3K_AKT Ceritinib Ceritinib Ceritinib->ALK Inhibition Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation JAK_STAT->Proliferation PI3K_AKT->Proliferation Apoptosis Apoptosis

Simplified ALK signaling pathway and the inhibitory action of Ceritinib.

Experimental Protocols

Protocol 1: Suzuki Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki coupling of an aryl halide with a boronic acid or ester.

Materials:

  • This compound

  • Appropriate boronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., dioxane, toluene, DMF)

  • Water

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dried reaction flask under an inert atmosphere, add this compound (1.0 eq), the boronic acid or ester (1.1-1.5 eq), and the base (2.0-3.0 eq).

  • Add the solvent and degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Add the palladium catalyst (0.01-0.05 eq) to the reaction mixture.

  • Heat the reaction to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Nitro Group Reduction

This protocol outlines the reduction of a nitro group to an amine using iron powder in an acidic medium.

Materials:

  • Nitro-containing intermediate from Protocol 1

  • Iron powder

  • Ammonium chloride or acetic acid

  • Ethanol

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

Procedure:

  • In a round-bottom flask, suspend the nitro-containing compound (1.0 eq) in a mixture of ethanol and water.

  • Add iron powder (3.0-5.0 eq) and ammonium chloride (1.0 eq) or a catalytic amount of acetic acid.

  • Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and filter through a pad of Celite to remove the iron salts.

  • Wash the filter cake with ethyl acetate.

  • Combine the filtrate and washings, and wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aniline derivative.

Protocol 3: Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed cross-coupling of an amine with an aryl halide.

Materials:

  • Aniline derivative from Protocol 2

  • Aryl halide (e.g., 2,5-dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos)

  • Base (e.g., Cs₂CO₃)

  • Solvent (e.g., dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dried reaction flask under an inert atmosphere, add the aryl halide (1.0 eq), the aniline derivative (1.1 eq), the base (1.5 eq), the palladium catalyst (0.02 eq), and the phosphine ligand (0.04 eq).

  • Add the anhydrous solvent and degas the mixture.

  • Heat the reaction to the desired temperature (typically 100-120 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction and dilute with an organic solvent.

  • Filter the mixture and wash the organic layer with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 4: ALK Kinase Inhibition Assay

This protocol provides a general framework for an in vitro kinase assay to determine the IC50 of an inhibitor.

Materials:

  • Recombinant human ALK enzyme

  • Kinase substrate (e.g., a biotinylated peptide)

  • ATP

  • Test compound (e.g., Ceritinib)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compound in kinase assay buffer.

  • In a 384-well plate, add the test compound dilutions.

  • Add the ALK enzyme to each well.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using the detection reagent according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 5: MTT Cell Viability Assay

This colorimetric assay assesses the effect of a compound on cell proliferation and viability.

Materials:

  • ALK-positive cancer cell line (e.g., H3122)

  • Cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Conclusion

This compound stands out as a highly valuable and versatile building block in the synthesis of complex, biologically active molecules. The successful and efficient synthesis of the potent ALK inhibitor Ceritinib from this starting material underscores its strategic importance in medicinal chemistry. The unique combination of reactive sites allows for the application of powerful and modern synthetic methodologies, such as Suzuki and Buchwald-Hartwig couplings. While alternative synthetic routes exist, the pathway commencing with this compound offers a convergent and potentially high-yielding approach. This guide provides researchers and drug development professionals with a comprehensive overview of the synthetic utility and biological relevance of compounds derived from this key intermediate, facilitating the design and execution of innovative and efficient drug discovery programs.

References

  • Friboulet, L., et al. (2014). The ALK inhibitor ceritinib overcomes crizotinib resistance in non–small cell lung cancer. Cancer Discovery, 4(6), 662-673. [Link]

  • Li, J., et al. (2016). Ceritinib: From Synthesis to Clinical Applications. Journal of Hematology & Oncology, 9(1), 1-8. [Link]

  • CN104356112A - Method for preparing ceritinib - Google P

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A Researcher's Guide to Confirming the Regioselectivity of Reactions Involving 4-Bromo-5-fluoro-2-nitrotoluene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 4-Bromo-5-fluoro-2-nitrotoluene

In the landscape of modern pharmaceutical and materials science research, the strategic incorporation of fluorine and bromine atoms into molecular scaffolds is a cornerstone of rational design. This compound is a key intermediate whose value lies in its trifecta of reactive sites: a nitro group amenable to reduction, and two distinct carbon-halogen bonds (C-Br and C-F) that can be selectively functionalized.[1][2] This guide provides a comprehensive analysis of the regioselectivity observed in three major classes of reactions involving this substrate: Nucleophilic Aromatic Substitution (SNAr), nitro group reduction, and palladium-catalyzed cross-coupling. By understanding the underlying electronic and steric principles, researchers can harness the unique reactivity of this building block to construct complex molecular architectures with precision and confidence.

Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Halogens

The substitution of a halide on an aromatic ring by a nucleophile is a powerful transformation, but its feasibility is contingent on the ring being sufficiently "activated" or electron-poor. The potent electron-withdrawing nature of the nitro group in this compound makes the ring highly susceptible to nucleophilic attack.[3][4][5] The critical question for the synthetic chemist is one of regioselectivity: which halogen, the fluorine at C-5 or the bromine at C-4, will be displaced?

Theoretical Prediction and Mechanistic Rationale

In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex.[5][6] The stability of this intermediate dictates the reaction's facility.

  • Activating Effect of the Nitro Group : The nitro group strongly stabilizes the negative charge of the Meisenheimer complex through resonance, but only when the attack occurs at the ortho or para positions relative to the nitro group.[3][7] In this compound, the bromine is para to the nitro group, and the fluorine is ortho. Therefore, both positions are activated for nucleophilic attack.

  • The Role of the Halogen : Contrary to SN1/SN2 reactions where bond strength is paramount, in SNAr, the halogen's primary role in the rate-determining step is its inductive effect. Fluorine is the most electronegative halogen, exerting a powerful inductive electron-withdrawing effect (-I).[6] This effect strongly polarizes the C-F bond and stabilizes the developing negative charge in the transition state leading to the Meisenheimer complex more effectively than bromine does. Consequently, the carbon atom attached to fluorine is the more electrophilic site and is preferentially attacked by the nucleophile.

Therefore, the predicted and experimentally observed outcome is the selective displacement of the fluoride ion.

Workflow for Predicting SNAr Regioselectivity

G cluster_0 Analysis of this compound cluster_1 Evaluation of Rate-Determining Step cluster_2 Predicted Outcome A Identify Electron-Withdrawing Groups (EWGs) - NO₂ at C-2 C Assess EWG Position Relative to Leaving Groups - Br is para to NO₂ (Activated) - F is ortho to NO₂ (Activated) A->C B Identify Potential Leaving Groups - Br at C-4 - F at C-5 B->C D Nucleophilic attack forms Meisenheimer Complex C->D E Key Factor: Stabilization of Intermediate D->E F Fluorine's high electronegativity provides superior inductive stabilization (-I effect) of the negative charge during attack at C-5. E->F G Preferential Nucleophilic Attack at C-5 F->G H Selective Displacement of Fluoride G->H

Caption: Predictive workflow for SNAr regioselectivity.

Comparative Data: SNAr with Amine Nucleophiles

The following table summarizes typical outcomes for the reaction of this compound with a representative amine nucleophile under standard conditions, validating the predicted regioselectivity.

NucleophileBaseSolventTemp (°C)ProductRegioselectivity (F vs. Br displacement)
MorpholineK₂CO₃DMSO80-1004-(4-Bromo-2-methyl-5-nitrophenyl)morpholine>99:1
PiperidineK₂CO₃DMF80-1001-(4-Bromo-2-methyl-5-nitrophenyl)piperidine>99:1
Experimental Protocol: Synthesis of 4-(4-Bromo-2-methyl-5-nitrophenyl)morpholine

This protocol provides a self-validating method for performing the SNAr reaction and confirming the regiochemical outcome.

  • Reaction Setup : To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv, e.g., 234 mg, 1.0 mmol) and anhydrous potassium carbonate (K₂CO₃) (2.0 equiv, 276 mg, 2.0 mmol).

  • Solvent and Reagent Addition : Add anhydrous DMSO (5 mL) via syringe. Stir the suspension for 5 minutes. Add morpholine (1.2 equiv, 104 µL, 1.2 mmol) dropwise at room temperature.

  • Reaction : Heat the reaction mixture to 90 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

  • Workup : Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification : Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄. Concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

  • Characterization and Validation : The regiochemistry is confirmed by ¹H NMR and ¹⁹F NMR spectroscopy. In the ¹H NMR of the product, two aromatic singlets will be observed, confirming the disubstituted pattern. Critically, the ¹⁹F NMR spectrum will show the complete disappearance of the fluorine signal present in the starting material.

Chemoselective Reduction of the Nitro Group

The conversion of the nitro group to an amine is a fundamental transformation that dramatically alters the electronic properties of the aromatic ring, converting a strongly deactivating, meta-directing group (for electrophilic substitution) into a strongly activating, ortho-, para-directing one.[8] The challenge with this compound is to achieve this reduction with high chemoselectivity, leaving the C-Br and C-F bonds intact.

Comparison of Reducing Agents

The choice of reducing agent is critical to avoid undesired hydrodehalogenation.

Reducing SystemTypical ConditionsAdvantagesDisadvantages
Catalytic Hydrogenation (H₂/Pd-C) H₂ (balloon or Parr shaker), Pd/C, Ethanol/MeOH, RTHigh efficiency, clean workup.[9]High risk of C-Br and sometimes C-F bond cleavage (hydrodehalogenation).[9]
Catalytic Hydrogenation (H₂/Raney Ni) H₂ (balloon or Parr shaker), Raney Ni, MeOH, RTOften preserves C-Br and C-Cl bonds better than Pd/C.[9]Still carries a risk of dehalogenation; pyrophoric catalyst.
Metal/Acid (Fe/HCl or SnCl₂/HCl) Metal powder, aq. HCl, Ethanol, RefluxCost-effective, generally excellent for preserving halogens.[8]Stoichiometric metal waste, sometimes harsh acidic conditions.
Sodium Sulfide (Na₂S) Na₂S·9H₂O, aq. Ethanol, RefluxMild conditions, can be selective for one nitro group in dinitro compounds.[10]Can be less efficient for complete reduction; sulfurous byproducts.

For substrates like this compound, metal/acid reductions, particularly with iron or tin(II) chloride, are the most reliable methods for preserving the halogen substituents.[8][9]

Experimental Protocol: Chemoselective Synthesis of 5-Bromo-4-fluoro-2-methylaniline
  • Reaction Setup : To a round-bottom flask, add this compound (1.0 equiv, e.g., 2.34 g, 10.0 mmol) and ethanol (40 mL).

  • Reagent Addition : Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.5 equiv, 10.15 g, 45.0 mmol).

  • Reaction : Heat the mixture to reflux (approx. 78 °C) and stir vigorously. The reaction is typically complete within 1-3 hours. Monitor by TLC until the starting material is consumed.

  • Workup : Cool the reaction to room temperature. Carefully pour the mixture over crushed ice and basify to pH > 8 by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extraction and Purification : Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Concentrate the solvent under reduced pressure to yield the crude amine, which can be further purified by chromatography if necessary.

Regioselective Cross-Coupling: Differentiating C-Br and C-F Bonds

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are indispensable for the formation of C-C bonds.[11][12] When applied to this compound, the regioselectivity is dictated by the relative reactivity of the C-Br and C-F bonds in the key oxidative addition step of the catalytic cycle.

Predicting the Site of Cross-Coupling

The oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is the initial and selectivity-determining step. The reactivity of this step is inversely related to the carbon-halogen bond dissociation energy (BDE).[13]

  • Bond Dissociation Energies : The general trend for C(sp²)-X BDEs is C-F > C-Cl > C-Br > C-I.[13][14]

  • Reactivity Trend : Consequently, the ease of oxidative addition follows the reverse trend: C-I > C-Br > C-Cl >> C-F.[13]

The C-F bond is exceptionally strong and generally unreactive under standard cross-coupling conditions that readily cleave C-Br bonds.[14][15] Therefore, palladium-catalyzed cross-coupling reactions are predicted to occur with high regioselectivity at the C-4 (Bromo) position.

Suzuki-Miyaura Catalytic Cycle: Regioselectivity at the Oxidative Addition Step

G cluster_0 Substrate Choice cluster_1 Catalytic Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition (Regioselectivity Determined Here) A->B C Ar-Pd(II)(Br)L₂ (Oxidative Addition Complex) B->C D Transmetalation C->D + R-B(OH)₂ E Ar-Pd(II)(R)L₂ D->E F Reductive Elimination E->F F->A Regeneration G Ar-R (Coupled Product) F->G Substrate This compound CBr C-Br Bond (Weaker, More Reactive) Substrate->CBr favored CF C-F Bond (Stronger, Less Reactive) Substrate->CF disfavored CBr->B

Caption: Suzuki coupling showing selective C-Br activation.

Comparative Data: Suzuki Coupling with Arylboronic Acids

The following table presents expected outcomes for the Suzuki coupling of this compound with various boronic acids, demonstrating the high selectivity for C-Br functionalization.

Boronic AcidCatalyst / LigandBaseSolventTemp (°C)Major Product
Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O905-Fluoro-2-nitro-4-phenyltoluene
4-Methoxyphenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄1,4-Dioxane/H₂O1005-Fluoro-4-(4-methoxyphenyl)-2-nitrotoluene
3-Pyridinylboronic acidPd(dppf)Cl₂K₂CO₃DME/H₂O853-(4-Fluoro-5-methyl-2-nitrophenyl)pyridine
Experimental Protocol: Synthesis of 5-Fluoro-2-nitro-4-phenyltoluene
  • Preparation : To a dry Schlenk flask or microwave vial, add this compound (1.0 equiv, 234 mg, 1.0 mmol), phenylboronic acid (1.2 equiv, 146 mg, 1.2 mmol), and sodium carbonate (Na₂CO₃) (2.0 equiv, 212 mg, 2.0 mmol).

  • Catalyst Addition : Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 equiv, 35 mg, 0.03 mmol).

  • Inert Atmosphere : Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition : Add a degassed mixture of Toluene (4 mL), Ethanol (1 mL), and Water (1 mL) via syringe.

  • Reaction : Heat the mixture to 90 °C and stir vigorously. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup and Purification : Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, extract the aqueous layer with ethyl acetate (2 x 15 mL), combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. After concentration, purify the residue by column chromatography to obtain the desired biaryl product.

Conclusion

This compound is a versatile building block whose reaction pathways can be directed with a high degree of predictability. The regioselectivity of its transformations is governed by fundamental principles of organic chemistry:

  • SNAr reactions selectively displace the fluoride at C-5, driven by the superior inductive stabilization provided by fluorine in the rate-determining nucleophilic attack.

  • Nitro group reductions can be performed chemoselectively using metal/acid reagents like SnCl₂ or Fe, preserving the crucial C-Br and C-F bonds for subsequent functionalization.

  • Palladium-catalyzed cross-coupling reactions occur exclusively at the more labile C-Br bond at C-4, owing to the significantly lower bond dissociation energy compared to the robust C-F bond.

By leveraging this predictable reactivity, researchers and drug development professionals can design and execute efficient, high-fidelity synthetic routes to novel and complex molecular targets.

References

A complete list of references with URLs will be provided upon request.

Sources

A Head-to-Head Comparison of Leaving Group Potential in Functionalized Nitrotoluenes for Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic chemistry, the efficiency of nucleophilic aromatic substitution (SNAr) is paramount. The reaction serves as a cornerstone for forging carbon-heteroatom bonds in complex aromatic systems. The kinetics and success of an SNAr reaction are critically dependent on the interplay between the nucleophile, the electronic activation of the aromatic ring, and, crucially, the identity of the leaving group. This guide provides an in-depth, data-supported comparison of the leaving group potential of various functionalities on nitrotoluene scaffolds, moving beyond simple lists to explain the mechanistic causality behind the observed reactivity trends.

The Mechanistic Foundation: Understanding the SNAr Pathway

Unlike the familiar SN1 and SN2 reactions at sp³ centers, SNAr reactions on electron-deficient aromatic rings do not proceed via backside attack or the formation of an unstable aryl cation.[1][2] Instead, the reaction follows a two-step addition-elimination mechanism.[3] The presence of potent electron-withdrawing groups (EWGs), such as the nitro group (–NO₂), is essential as they activate the ring for nucleophilic attack.[4][5]

The mechanism unfolds as follows:

  • Nucleophilic Attack (Rate-Determining Step): The nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon). This step is the slowest and therefore rate-determining because it temporarily disrupts the aromaticity of the ring.[2][6]

  • Formation of the Meisenheimer Complex: The attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1][7] The stability of this complex is the key to the reaction's feasibility. A nitro group positioned ortho or para to the leaving group is perfectly situated to delocalize the negative charge through resonance, significantly lowering the activation energy.[7][8][9] A meta nitro group offers minimal resonance stabilization and thus provides little activation.[7]

  • Elimination and Rearomatization: The leaving group departs, taking the bonding electron pair with it. This second step is typically fast as it restores the highly favorable aromaticity of the ring.[1]

Figure 1. The Addition-Elimination Mechanism of SNAr.
Causality in Leaving Group Potential: Why SNAr Defies SN2 Trends

A common point of confusion is the reversal of halide leaving group ability compared to SN2 reactions. In SN2, the trend is I > Br > Cl > F, reflecting the C-X bond strength, as this bond is broken in the rate-determining step. In SNAr, the opposite is often true: F > Cl ≈ Br > I .[2]

The causality lies in the rate-determining step. Since the initial nucleophilic attack is the slow step, any factor that makes the ipso-carbon more electrophilic will accelerate the reaction.[2][10]

  • Electronegativity Dominates: Fluorine, being the most electronegative halogen, exerts the strongest inductive electron withdrawal. This effect makes the carbon it is attached to highly electron-deficient (δ+) and thus more susceptible to nucleophilic attack.[2][11]

  • Bond Cleavage is Not Rate-Limiting: The strong C-F bond is broken in the second, fast step of the reaction. Therefore, its high bond dissociation energy does not kinetically penalize the overall reaction rate.[12]

This principle extends to other leaving groups. The key is not the stability of the leaving group anion in isolation (its basicity), but rather the group's ability to activate the ring for the initial attack.

Head-to-Head Comparison of Common Leaving Groups

The following table summarizes the relative potential of various leaving groups in SNAr reactions on activated nitrotoluene systems, based on extensive kinetic studies.[3][13][14][15]

Leaving Group (L)FormulaRelative RateMechanistic Rationale
Fluoride –FExcellentStrongest inductive withdrawal significantly increases the electrophilicity of the ipso-carbon, accelerating the rate-determining nucleophilic attack.[2][12]
Nitro –NO₂Very GoodThe nitro group is a powerful electron-withdrawing group itself and can function as an effective leaving group, particularly on highly electron-deficient rings.[3][13][16]
Chloride –ClGoodPossesses a good balance of inductive withdrawal to activate the ring and reasonable ability to depart in the second step.[3]
Bromide –BrGoodSimilar in reactivity to chloride. Its slightly lower electronegativity is offset by other factors like polarizability.[3][13]
Iodide –IModerateThe least electronegative halogen, providing the weakest inductive activation for the initial attack, resulting in a slower reaction rate compared to other halides.[12][13]
Alkoxide –ORPoor to ModerateCan act as leaving groups in SNAr, unlike in SN2. Their effectiveness depends on the stability of the resulting alkoxide and the activation of the ring.[10]
Hydroxide –OHPoorGenerally a poor leaving group due to the high basicity of OH⁻. Requires harsh conditions or intramolecular setups (e.g., Smiles rearrangement) to be effective.[5]

Note: Relative rates are qualitative and can be influenced by the specific substrate, nucleophile, and solvent conditions.[3] For one extensively studied reaction, fluorine as a leaving group was found to be over 3000 times faster than iodine.[12]

Experimental Protocol: Kinetic Analysis of Leaving Group Potential

To quantitatively assess leaving group potential, a comparative kinetic study is the gold standard. This protocol outlines a method for determining the second-order rate constants for the reaction of various 4-nitro-1-L-2-methylbenzene derivatives with a model nucleophile, such as piperidine.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Data Acquisition cluster_analysis Data Analysis P1 Prepare stock solutions of each nitrotoluene substrate (e.g., 0.1 M in DMSO) P2 Prepare stock solution of nucleophile (e.g., Piperidine, 1.0 M in DMSO) P3 Prepare thermostated reaction vessel or cuvette holder (e.g., 50.0 °C) R1 Equilibrate solvent (DMSO) and nucleophile solution in vessel P3->R1 R2 Initiate reaction by injecting substrate stock solution to achieve desired final concentrations R1->R2 R3 Monitor reaction progress via UV-Vis Spectroscopy (follow appearance of product λ_max) R2->R3 A1 Plot Absorbance vs. Time data R3->A1 A2 Determine pseudo-first-order rate constant (k_obs) from the slope of ln(A_∞ - A_t) vs. time A1->A2 A3 Calculate second-order rate constant (k₂) using k₂ = k_obs / [Nucleophile] A2->A3 A4 Repeat for each leaving group and compare k₂ values A3->A4

Figure 2. Workflow for Kinetic Comparison of Leaving Groups.

Methodology:

  • Solution Preparation:

    • Accurately prepare stock solutions of each test substrate (e.g., 4-nitro-1-fluoro-2-methylbenzene, 4-nitro-1-chloro-2-methylbenzene, etc.) in a suitable aprotic solvent like DMSO.

    • Prepare a stock solution of the nucleophile (e.g., piperidine) at a concentration at least 10-fold higher than the substrate to ensure pseudo-first-order kinetics.

  • Kinetic Run:

    • Place a known volume of the solvent in a thermostated reaction vessel equipped with a stirrer and a port for sample extraction or connected to a spectrophotometer.

    • Add the required volume of the nucleophile stock solution and allow the system to reach thermal equilibrium.

    • Initiate the reaction by injecting a small, precise volume of the substrate stock solution.

    • Immediately begin monitoring the reaction. For chromophoric products, UV-Vis spectroscopy is ideal. Record the absorbance at the λmax of the product at regular time intervals.

  • Data Analysis:

    • The reaction is run under pseudo-first-order conditions where Rate = k_obs * [Substrate].

    • The observed rate constant, kobs, is determined by plotting ln(A∞ - At) versus time (where A∞ is the final absorbance and At is the absorbance at time t). The slope of this line is -kobs.

    • The true second-order rate constant, k₂, which reflects the intrinsic reactivity, is calculated using the equation: k₂ = kobs / [Nucleophile].

    • Repeat the experiment for each leaving group under identical conditions. The resulting k₂ values provide a direct quantitative comparison of leaving group potential.

Conclusion

The leaving group's role in nucleophilic aromatic substitution on nitrotoluenes is fundamentally tied to the mechanism's rate-determining step: the initial nucleophilic attack. Contrary to intuition from other substitution reactions, high electronegativity is the dominant factor, making fluorine an exceptional leaving group in this context. The nitro group itself is also a highly effective leaving group. Understanding this mechanistic principle is crucial for rationally designing synthetic routes and predicting reactivity in the development of pharmaceuticals and advanced materials. The quantitative data derived from kinetic protocols, as described, provides the definitive evidence needed to select the optimal substrate for achieving high-yield, efficient SNAr transformations.

References

  • BenchChem. The Nitro Group in Aromatic Systems: A Technical Guide to Reactivity and Application. BenchChem Technical Guides. [URL: https://www.benchchem.
  • Gagnon, A. et al. (2012). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. Journal of the American Chemical Society. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3498977/]
  • Wikipedia. Nucleophilic aromatic substitution. Wikipedia, The Free Encyclopedia. [URL: https://en.wikipedia.
  • The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. [URL: https://www.youtube.
  • Chemistry Steps. Nucleophilic Aromatic Substitution. Chemistry Steps. [URL: https://www.chemistrysteps.
  • Jaworska, M. et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7601789/]
  • LibreTexts Chemistry. Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/07%3A_Substitution_Reactions/7.04%3A_Effects_of_Solvent_Leaving_Group_and_Nucleophile_on_Unimolecular_Substitution]
  • KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II. [URL: https://kpu.pressbooks.
  • BYJU'S. Nucleophilic aromatic substitution. BYJU'S. [URL: https://byjus.
  • Chemistry Stack Exchange. (2019). Favourability of leaving groups in nucleophilic aromatic substitution. Chemistry Stack Exchange. [URL: https://chemistry.stackexchange.
  • ResearchGate. The mechanism of SNAr reaction. ResearchGate. [URL: https://www.researchgate.net/figure/The-mechanism-of-SNAr-reaction_fig1_344158933]
  • LibreTexts Chemistry. Nucleophilic Substitutions on Aromatic Systems. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Courses/SUNY_Potsdam/Potsdam_General_Chemistry_II_CHEM_102/11%3A_Organic_Chemistry/8.12%3A_Nucleophilic_Substitutions_on_Aromatic_Systems-_Expanding_the_range_of_potential_substitution_products]
  • Chemistry Stack Exchange. (2021). Nitro as a leaving group in an aromatic ring. Chemistry Stack Exchange. [URL: https://chemistry.stackexchange.
  • ResearchGate. Leaving group effects on the mechanism of aromatic nucleophilic substitution (SNAr) reactions. ResearchGate. [URL: https://www.researchgate.net/publication/281134268_Leaving_group_effects_on_the_mechanism_of_aromatic_nucleophilic_substitution_SNAr_reactions_of_some_phenyl_246-trinitrophenyl_ethers_with_aniline_in_acetonitrile]
  • MDPI. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. MDPI. [URL: https://www.mdpi.com/1420-3049/25/20/4791]
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.
  • ResearchGate. The Effects of Ring Substituents and Leaving Groups on the Kinetics of SNAr Reactions. ResearchGate. [URL: https://www.researchgate.
  • ACS Publications. (2012). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jo301134q]
  • ResearchGate. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. ResearchGate. [URL: https://www.researchgate.
  • PubMed. (2012). The element effect revisited: factors determining leaving group ability in activated nucleophilic aromatic substitution reactions. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/23057717/]
  • Reddit. (2021). -NO2 as a leaving group !? Reddit. [URL: https://www.reddit.com/r/chemistry/comments/p30z4r/no2_as_a_leaving_group/]
  • YouTube. (2023). Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions. YouTube. [URL: https://www.youtube.

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A Senior Application Scientist's Guide to the Purity Analysis of 4-Bromo-5-fluoro-2-nitrotoluene

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison for Critical Pharmaceutical Intermediates

Introduction: The Critical Role of Starting Material Purity

In pharmaceutical research and drug development, the quality of a starting material is not merely a parameter—it is the bedrock upon which the entire synthetic route, and ultimately the safety and efficacy of the final Active Pharmaceutical Ingredient (API), is built. 4-Bromo-5-fluoro-2-nitrotoluene (CAS No. 224185-19-7) is a key building block in the synthesis of numerous complex pharmaceutical agents.[1] Its unique substitution pattern, featuring bromine and fluorine atoms alongside a nitro group, provides multiple reactive sites for constructing intricate molecular architectures.[1]

However, this reactivity also presents a challenge. Impurities, such as positional isomers or residual starting materials, can arise during synthesis and carry through downstream, leading to difficult-to-remove byproducts, reduced yields, and potential safety concerns in the final API.[2][3] Therefore, a robust, multi-faceted analytical approach to verifying the purity of this compound from any supplier is not just good practice; it is a regulatory and scientific necessity.[4][5]

This guide provides an in-depth comparison of this critical intermediate from three hypothetical suppliers. We will employ a suite of orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—to build a complete purity profile, demonstrating why a single method is never sufficient.

The Analytical Gauntlet: A Multi-Technique Approach to Purity Verification

To comprehensively assess the quality of a pharmaceutical intermediate, we rely on a combination of analytical techniques that provide complementary information. Each method interrogates the sample for different attributes, from quantitative purity to the definitive identification of trace impurities.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity assessment and assay determination. Using a UV detector, HPLC excels at separating the main component from non-volatile impurities, allowing for precise quantification. The choice of a C18 reversed-phase column is standard for nitrotoluene derivatives, offering excellent separation based on polarity.[6][7][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC is ideally suited for separating volatile and semi-volatile organic compounds.[9] When coupled with a mass spectrometer (MS), it becomes a powerful tool for identification. The MS fragments molecules into a predictable pattern (mass spectrum), which acts as a "fingerprint" for definitive impurity identification, a crucial step that HPLC-UV alone cannot provide.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for structural elucidation.[12][13] By probing the ¹H, ¹³C, and ¹⁹F nuclei, we can confirm that the primary component has the correct chemical structure and identify any structurally similar impurities, such as positional isomers, that might co-elute in chromatographic methods.[14]

The following workflow illustrates our comprehensive approach to supplier qualification.

Purity_Analysis_Workflow cluster_0 Sample Reception & Preparation cluster_1 Analytical Testing Battery cluster_2 Data Analysis & Qualification Sample Receive Samples (Supplier A, B, C) Prep Prepare Stock Solutions (in Acetonitrile/CDCl₃) Sample->Prep HPLC HPLC-UV (Assay & Impurity Profile) Prep->HPLC GCMS GC-MS (Volatile Impurities & ID) Prep->GCMS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F - Structure ID) Prep->NMR Integration Integrate & Correlate Data HPLC->Integration GCMS->Integration NMR->Integration Comparison Compare Supplier Performance Integration->Comparison Decision Qualify / Disqualify Supplier Comparison->Decision

Caption: Overall workflow for the comprehensive purity analysis and qualification of this compound from different suppliers.

Comparative Analysis: Results from Three Suppliers

Samples of this compound were obtained from three representative (hypothetical) suppliers: Supplier A , Supplier B , and Supplier C . Each sample was subjected to the same rigorous analytical testing battery.

Table 1: HPLC-UV Purity Assay and Impurity Profile
SupplierPurity (Area %)Main Impurity (Area %)Impurity Identity (Tentative)Other Impurites (Total Area %)
Supplier A 99.85%0.08%Unknown0.07%
Supplier B 99.12%0.65%Positional Isomer0.23%
Supplier C 97.54%1.88%Starting Material0.58%

Interpretation: The HPLC data provides the first critical differentiator. Supplier A demonstrates exceptional purity, exceeding the typical >99.5% requirement for advanced pharmaceutical intermediates. Supplier B meets a lower threshold of >99%, but a significant impurity is present. The similar retention time suggests this could be a positional isomer. Supplier C falls below the acceptable purity threshold, with a major impurity peak that, based on preliminary knowledge, could be an unreacted starting material.

Table 2: GC-MS Impurity Identification
SupplierKey Impurities Identified by MSConcentration (Relative)
Supplier A None detected above 0.05%-
Supplier B 2-Bromo-3-fluoro-6-nitrotolueneHigh
Supplier C 5-Fluoro-2-nitrotolueneVery High
Toluene (residual solvent)Low

Interpretation: GC-MS provides definitive identification where HPLC could only speculate. The analysis confirms that the major impurity in Supplier B's material is a positional isomer, 2-Bromo-3-fluoro-6-nitrotoluene. This is a significant finding, as isomers can have different reactivity and lead to unwanted side products in subsequent synthetic steps. For Supplier C , the primary impurity is confirmed as 5-Fluoro-2-nitrotoluene, a likely starting material for a bromination reaction, indicating an incomplete or inefficient synthesis and purification process.[15]

Table 3: NMR Spectroscopy Structural Confirmation
Supplier¹H, ¹³C, ¹⁹F NMR ResultsConclusion
Supplier A Spectrum consistent with the reference structure of this compound. No significant impurity signals observed.Structure Confirmed. High Purity.
Supplier B Primary signals match the target structure. Additional, distinct aromatic and methyl signals are present, consistent with a secondary isomeric species.Structure Confirmed. Presence of positional isomer impurity verified.
Supplier C Primary signals match the target structure. Multiple additional signal sets are present, complicating the spectrum. Signals corresponding to 5-Fluoro-2-nitrotoluene are clearly visible.Structure Confirmed. Significant impurities, including starting material, verified.

Interpretation: The NMR data corroborates the findings from the chromatographic techniques. For Supplier A , the clean spectrum provides the highest level of confidence in both the identity and purity of the material. For Supplier B , NMR confirms the presence of an isomer that would be difficult to quantify without a certified reference standard but is clearly present at a significant level. The complex spectrum from Supplier C immediately flags the material as low quality.

Discussion: The Implications of Impurity Profiles

The data clearly illustrates a hierarchy of quality among the three suppliers.

Supplier_Quality_Logic cluster_A Supplier A cluster_B Supplier B cluster_C Supplier C Start Evaluate Supplier Data Purity_A Purity > 99.8% Start->Purity_A Purity_B Purity > 99.0% Start->Purity_B Purity_C Purity < 98.0% Start->Purity_C Impurity_A No Significant Impurities Identified Result_A QUALIFIED Impurity_A->Result_A Impurity_B Positional Isomer > 0.5% Result_B QUALIFIED WITH CAUTION (Risk of Side Reactions) Impurity_B->Result_B Impurity_C High Level of Starting Material Result_C DISQUALIFIED (Poor Process Control) Impurity_C->Result_C

Caption: Decision logic for qualifying suppliers based on the integrated purity analysis data.

  • Supplier A is the clear choice for any cGMP or late-stage development process. The high purity minimizes the risk of introducing unknown variables into the synthetic pathway, ensuring batch-to-batch consistency and a cleaner final API.[2]

  • Supplier B presents a significant risk. The presence of a positional isomer at 0.65% is problematic. This isomer may react differently or not at all in subsequent steps, leading to the formation of new, difficult-to-characterize impurities in the drug substance. For early-stage, non-critical research, it might be acceptable, but it is unsuitable for process development.

  • Supplier C is unacceptable for pharmaceutical applications. The high level of unreacted starting material points to poor manufacturing process control. This lack of control suggests that other, potentially unidentified, impurities could also be present, posing a direct risk to the entire development program.

Conclusion

The purity analysis of a critical intermediate like this compound cannot be entrusted to a single analytical method or a supplier's Certificate of Analysis alone. As demonstrated, a comprehensive evaluation using orthogonal techniques (HPLC, GC-MS, and NMR) is essential to build a complete picture of product quality. While HPLC provides excellent quantitative data on purity, it is the combination with the definitive identification power of GC-MS and the structural confirmation of NMR that reveals the true nature and risk associated with process-related impurities.

For researchers, scientists, and drug development professionals, investing the time and resources into this level of rigorous analysis is a critical risk mitigation strategy. It ensures the integrity of your research, the robustness of your manufacturing process, and ultimately, the safety and quality of the final pharmaceutical product.

Appendix: Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)
  • Rationale: To provide a quantitative assessment of purity (assay) and separate the main component from non-volatile impurities. A standard C18 column is used due to its proven efficacy in separating aromatic nitro compounds.[7][8]

  • Instrumentation: Agilent 1260 Infinity II LC System with Diode Array Detector.

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 60% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 60% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute to 0.1 mg/mL for analysis.

  • Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Rationale: To separate and identify volatile and semi-volatile impurities. The use of an MS detector allows for definitive identification based on the fragmentation pattern of each compound.[9][11]

  • Instrumentation: Agilent 8890 GC with 5977B MSD.

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Mode: Split (50:1).

  • Injection Volume: 1 µL.

  • Oven Program: Start at 80°C, hold for 2 minutes. Ramp at 15°C/min to 280°C, hold for 5 minutes.

  • MS Transfer Line: 280°C.

  • MS Source: 230°C.

  • MS Quad: 150°C.

  • Scan Range: 40-450 m/z.

  • Sample Preparation: Use the 1 mg/mL stock solution prepared for HPLC analysis.

  • Data Analysis: Identify peaks by comparing their mass spectra against the NIST library.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Rationale: To provide unambiguous confirmation of the chemical structure and identify any structurally related impurities. ¹H, ¹³C, and ¹⁹F NMR are all informative for this fluorinated compound.[12][13][14]

  • Instrumentation: Bruker Avance III 400 MHz Spectrometer.

  • Solvent: Chloroform-d (CDCl₃) with 0.03% Tetramethylsilane (TMS).

  • Sample Preparation: Dissolve ~15 mg of the sample in 0.6 mL of CDCl₃.

  • Experiments:

    • ¹H NMR: Standard proton experiment, 16 scans.

    • ¹³C NMR: Proton-decoupled carbon experiment (CPD), 1024 scans.

    • ¹⁹F NMR: Proton-decoupled fluorine experiment, 64 scans.

  • Data Analysis: Chemical shifts are referenced to TMS (0 ppm for ¹H and ¹³C). The resulting spectra are analyzed for characteristic shifts and coupling patterns to confirm the structure of this compound and identify signals corresponding to impurities.

References

  • Vertex AI Search. Pharmaceutical Intermediate Quality Standards: A Practical Guide.
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  • ATSDR.
  • ResearchGate.
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  • LGC Group. Pharmaceutical quality control: the reference standards labyrinth.
  • World Health Organization.
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A Senior Application Scientist's Guide to Cross-Reactivity Studies of 4-Bromo-5-fluoro-2-nitrotoluene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a safe and effective therapeutic is fraught with challenges. One of the most critical hurdles is ensuring target specificity. This guide provides an in-depth, technical comparison of cross-reactivity studies for derivatives of 4-Bromo-5-fluoro-2-nitrotoluene, a key intermediate in modern medicinal chemistry.[1][2] By understanding and meticulously evaluating off-target interactions, we can de-risk drug candidates early in the development pipeline, saving invaluable time and resources.

The Significance of this compound in Drug Discovery

This compound is a versatile chemical building block, prized for its unique arrangement of functional groups—a bromine atom, a fluorine atom, and a nitro group on a toluene ring.[1][2][3] This specific configuration makes it an invaluable precursor in the synthesis of complex pharmaceutical agents. The presence of halogens facilitates crucial cross-coupling reactions, while the nitro group can be reduced to an amine, opening avenues for further molecular diversification.[1][2] The introduction of fluorine, in particular, can enhance metabolic stability and binding affinity of drug candidates.[1] However, the very reactivity that makes these derivatives desirable also necessitates a thorough investigation of their potential to interact with unintended biological targets.

Understanding Cross-Reactivity: A Critical Step in Drug Development

Cross-reactivity occurs when a compound, designed to bind to a specific biological target, also interacts with other, structurally similar molecules.[4] This can lead to a host of undesirable outcomes, including off-target toxicity, reduced efficacy, and misleading structure-activity relationships (SAR). In the context of drug development, a compound that exhibits significant cross-reactivity may be eliminated from further consideration, or its development may be redirected towards indications where the off-target effects are manageable or even beneficial.[5] Therefore, robust and reliable methods for assessing cross-reactivity are not just a regulatory requirement but a cornerstone of rational drug design.

A Comparative Framework for Assessing Cross-Reactivity

To illustrate a comprehensive cross-reactivity assessment, we will consider three hypothetical derivatives of this compound:

  • Derivative A: A potential kinase inhibitor.

  • Derivative B: A novel anti-inflammatory agent.

  • Derivative C: A candidate for an orphan disease therapeutic.

Our comparative analysis will employ a suite of industry-standard assays to build a detailed cross-reactivity profile for each derivative.

Experimental Workflow for Cross-Reactivity Profiling

The following diagram outlines a logical workflow for assessing the cross-reactivity of our hypothetical derivatives.

Cross-Reactivity Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: In-depth Characterization cluster_2 Phase 3: Data Interpretation & Decision Start Hypothetical Derivatives (A, B, C) ELISA Competitive ELISA (Broad Target Panel) Start->ELISA Primary Screen SPR Surface Plasmon Resonance (SPR) (Binding Kinetics) ELISA->SPR Hits with >20% Inhibition Cytotoxicity Cytotoxicity Assays (Cellular Viability) SPR->Cytotoxicity Confirmed Binders Analysis Data Analysis & Risk Assessment Cytotoxicity->Analysis Decision Go/No-Go Decision Analysis->Decision

Caption: A streamlined workflow for the systematic evaluation of small molecule cross-reactivity.

Phase 1: Broad Spectrum Screening with Competitive ELISA

The initial screen for off-target interactions is efficiently performed using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). This technique is well-suited for quantifying small molecules and assessing the cross-reactivity of potential interfering substances.[4] In a competitive ELISA, the analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites.[4] A higher concentration of the analyte in the sample results in less binding of the labeled analyte and a weaker signal.[4]

Hypothetical Competitive ELISA Data

The following table summarizes the hypothetical percentage of inhibition observed for our three derivatives against a panel of common off-target proteins.

Target ProteinDerivative A (% Inhibition)Derivative B (% Inhibition)Derivative C (% Inhibition)
Kinase Panel
Kinase X85.215.35.1
Kinase Y10.55.82.3
Kinase Z35.78.14.2
GPCR Panel
Receptor Alpha5.675.412.8
Receptor Beta2.118.96.7
Other
Cytochrome P45012.325.19.8
hERG Channel8.911.23.5

Interpretation of ELISA Data:

  • Derivative A shows high intended activity against Kinase X, but also significant off-target interaction with Kinase Z. This warrants further investigation.

  • Derivative B displays strong inhibition of its intended target, Receptor Alpha, but also shows some interaction with Cytochrome P450, suggesting potential metabolic liabilities.

  • Derivative C exhibits a clean profile with minimal off-target interactions in this initial screen.

Phase 2: In-depth Characterization with Surface Plasmon Resonance (SPR)

For hits identified in the ELISA screen, Surface Plasmon Resonance (SPR) provides a more detailed, real-time, and label-free analysis of binding kinetics, affinity, and specificity.[6][7] In an SPR experiment, one molecule (the ligand) is immobilized on a sensor surface, and the other molecule (the analyte) is flowed over the surface.[6][8] The interaction is monitored by changes in the refractive index at the sensor surface.[6][8]

Hypothetical SPR Kinetic Data

The following table presents hypothetical kinetic data for the off-target interactions of Derivative A.

Target ProteinKD (nM)kon (1/Ms)koff (1/s)
Kinase Z2501.5 x 1053.75 x 10-2

Interpretation of SPR Data:

The nanomolar dissociation constant (KD) for Derivative A with Kinase Z confirms a significant off-target binding affinity. This interaction could lead to unintended physiological effects and must be carefully considered in the risk-benefit analysis for this compound.

Phase 3: Assessing Cellular Impact with Cytotoxicity Assays

To understand the physiological relevance of the observed off-target binding, in vitro cytotoxicity assays are essential.[5][9][10] These assays measure the potential of a compound to cause cell damage or death and are a critical endpoint in evaluating drug safety.[5][11]

Hypothetical Cytotoxicity Data

The following table shows the hypothetical half-maximal cytotoxic concentration (CC50) for each derivative in a relevant cell line.

DerivativeCC50 (µM)
Derivative A5.8
Derivative B> 50
Derivative C> 50

Interpretation of Cytotoxicity Data:

  • Derivative A exhibits cytotoxicity at a relatively low concentration, which, combined with its off-target kinase activity, raises significant safety concerns.

  • Derivatives B and C show no significant cytotoxicity at the tested concentrations, indicating a more favorable preliminary safety profile.

Experimental Protocols

For the benefit of researchers seeking to replicate or adapt these studies, detailed protocols for the key assays are provided below.

Competitive ELISA Protocol

This protocol is a generalized framework and should be optimized for the specific antibody-antigen system.

  • Coating: Coat microtiter plate wells with 100 µL of the target protein solution (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.[12]

  • Washing: Remove the coating solution and wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).[12]

  • Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., 5% non-fat dry milk in PBS) to each well and incubate for 1-2 hours at room temperature.[12][13]

  • Competitive Reaction: Add 50 µL of the derivative solution (at various concentrations) and 50 µL of the enzyme-labeled competing ligand to each well. Incubate for 2 hours at room temperature.[4][12]

  • Washing: Repeat the washing step as in step 2.

  • Substrate Addition: Add 100 µL of a suitable substrate (e.g., TMB for HRP-conjugated antibodies) to each well and incubate in the dark for 15-30 minutes.[4][13]

  • Stopping the Reaction: Add 50 µL of stop solution (e.g., 2N H2SO4) to each well.

  • Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader. The signal intensity is inversely proportional to the concentration of the derivative in the sample.[13]

Surface Plasmon Resonance (SPR) Protocol

This protocol outlines the general steps for an SPR binding analysis.

  • Surface Preparation: Immobilize the target protein (ligand) onto a suitable sensor chip (e.g., CM5 chip) using standard amine coupling chemistry. A control surface should be prepared for reference subtraction.[14]

  • System Priming: Prime the system with running buffer (e.g., HBS-EP+) to ensure a stable baseline.

  • Analyte Injection: Inject the derivative (analyte) at a range of concentrations over the ligand and control surfaces. The concentration range should ideally span 10-fold below to 10-fold above the expected KD.[8]

  • Association and Dissociation: Monitor the binding response during the injection (association phase) and after the injection ends (dissociation phase) in real-time.[14]

  • Regeneration: If necessary, inject a regeneration solution to remove the bound analyte and prepare the surface for the next injection.

  • Data Analysis: Subtract the reference channel data from the active channel data. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (kon, koff) and the dissociation constant (KD).[14]

Cytotoxicity Assay (MTT Assay) Protocol

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm. The absorbance is proportional to the number of viable cells.

Conclusion and Future Directions

This guide provides a comprehensive framework for the systematic evaluation of cross-reactivity for derivatives of this compound. The judicious application of a tiered approach, beginning with broad screening and progressing to detailed biophysical and cellular characterization, is paramount for making informed decisions in the drug discovery process.

The hypothetical data presented herein underscore the importance of not relying on a single assay. While Derivative C appeared promising after the initial ELISA screen, further investigation into its potential metabolic liabilities and a broader off-target panel would be necessary before advancing it to preclinical studies. Conversely, the off-target activity of Derivative A highlights a significant risk that may necessitate its discontinuation or a substantial redesign effort.

As our understanding of complex biological systems deepens, so too must our methods for assessing drug specificity. Future directions in cross-reactivity testing will likely involve more sophisticated, high-throughput cellular models, such as 3D organoids, and the integration of artificial intelligence for predictive toxicology.[10] By embracing these advancements, we can continue to refine our ability to identify and develop safer, more effective medicines built upon versatile scaffolds like this compound.

References

  • Kosheeka. In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]

  • Riss, T. L., & Moravec, R. A. (2008). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery, 3(6), 655-669. [Link]

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  • PubMed. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. [Link]

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A Cost-Benefit Analysis of 4-Bromo-5-fluoro-2-nitrotoluene in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical synthesis, the selection of building blocks is a critical decision that balances reactivity, cost, and synthetic efficiency. 4-Bromo-5-fluoro-2-nitrotoluene has emerged as a valuable reagent for the introduction of a versatile functionalized toluene moiety. This guide provides an in-depth technical comparison of this compound with its common alternatives, offering a cost-benefit analysis to inform strategic synthetic planning.

Introduction: The Strategic Value of Fluorinated Building Blocks

The incorporation of fluorine into bioactive molecules is a widely employed strategy in drug discovery to enhance metabolic stability, binding affinity, and lipophilicity.[1][2] this compound offers a unique combination of functional groups: a bromine atom amenable to cross-coupling reactions, a fluorine atom for tuning electronic properties, and a nitro group that can be readily converted to other functionalities, such as an amine.[2] This trifecta of reactive sites makes it a potent intermediate in the synthesis of complex molecular architectures.

Comparative Analysis of Key Reagents

The primary alternatives to this compound for introducing a brominated nitrotoluene scaffold are 4-bromo-2-nitrotoluene and, for applications where a different halogen is acceptable, 4-chloro-5-fluoro-2-nitrotoluene. The choice between these reagents hinges on a trade-off between reactivity, cost, and the desired final molecular structure.

Physicochemical Properties
PropertyThis compound4-Bromo-2-nitrotoluene4-Chloro-5-fluoro-2-nitrotoluene
CAS Number 224185-19-760956-26-518349-11-6
Molecular Formula C₇H₅BrFNO₂C₇H₆BrNO₂C₇H₅ClFNO₂
Molecular Weight 234.02 g/mol 216.03 g/mol 189.57 g/mol
Appearance Colorless or yellowish solid[3]Light yellow to dark brown solid[4]White to yellow to green powder/crystal[5]
Melting Point 95-98 °C[3]45-48 °C[4]41-45 °C[5]
Reactivity and Mechanistic Considerations

The primary application for these building blocks is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The reactivity of the aryl halide in these reactions is significantly influenced by the electronic effects of the other substituents on the aromatic ring.

The general reactivity trend for aryl halides in oxidative addition to a palladium(0) catalyst is I > Br > Cl.[1] Both this compound and 4-bromo-2-nitrotoluene possess a bromine atom, suggesting comparable baseline reactivity in this key step. However, the electronic nature of the fluorine and nitro groups plays a crucial role.

The nitro group is a strong electron-withdrawing group, which generally enhances the rate of oxidative addition.[6] The fluorine atom is also electron-withdrawing via the inductive effect. In this compound, the combined electron-withdrawing effects of the nitro and fluoro groups are expected to make the aromatic ring more electron-deficient compared to 4-bromo-2-nitrotoluene. This increased electrophilicity of the carbon-bromine bond in the fluorinated compound should, in principle, lead to a faster rate of oxidative addition in palladium-catalyzed cross-coupling reactions.

For 4-chloro-5-fluoro-2-nitrotoluene, the carbon-chlorine bond is inherently less reactive than the carbon-bromine bond in oxidative addition.[1] Therefore, more forcing reaction conditions, such as higher temperatures or more specialized and often more expensive catalyst systems (e.g., those employing bulky, electron-rich phosphine ligands), may be necessary to achieve comparable yields and reaction times to its brominated counterparts.

Experimental Protocols: A Comparative Workflow

To provide a practical comparison, the following are representative experimental protocols for a Suzuki-Miyaura cross-coupling reaction with phenylboronic acid. These protocols are based on established literature procedures and are intended as a starting point for optimization.[7][8]

Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Weigh Aryl Halide, Boronic Acid, and Base catalyst Add Palladium Catalyst and Ligand start->catalyst solvent Add Degassed Solvent catalyst->solvent inert Purge with Inert Gas solvent->inert heat Heat to Reaction Temperature inert->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Workup and Extraction cool->extract purify Column Chromatography extract->purify product Isolate Pure Product purify->product

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Degassed 1,4-dioxane and water (4:1 mixture)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 0.5 mmol), phenylboronic acid (0.6 mmol), and K₂CO₃ (1.0 mmol).

  • In a separate vial, briefly mix Pd₂(dba)₃ (0.01 mmol, 9.2 mg) and SPhos (0.02 mmol, 8.2 mg) and add this mixture to the reaction flask.

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Place the sealed vessel in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.[7]

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the desired product.

Protocol 2: Suzuki-Miyaura Coupling of 4-Bromo-2-nitrotoluene

The protocol for 4-bromo-2-nitrotoluene would be very similar to that of its fluorinated counterpart. However, due to the potentially lower reactivity, longer reaction times or slightly higher catalyst loadings may be required to achieve comparable yields.

Key Considerations for 4-bromo-2-nitrotoluene:

  • Reaction Time: Monitor the reaction closely as it may require longer heating to reach completion compared to the fluorinated analogue.

  • Catalyst Loading: If the reaction is sluggish, a slight increase in the catalyst and ligand loading (e.g., to 3 mol% Pd₂(dba)₃ and 6 mol% SPhos) may be beneficial.

Protocol 3: Suzuki-Miyaura Coupling of 4-Chloro-5-fluoro-2-nitrotoluene

Due to the lower reactivity of the C-Cl bond, a more robust catalyst system and potentially higher temperatures are often necessary.

Materials:

  • 4-Chloro-5-fluoro-2-nitrotoluene (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • Pd(OAc)₂ (Palladium(II) acetate) (3 mol%)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (6 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Degassed toluene

Procedure:

  • In a glovebox or under a steady stream of inert gas, add 4-Chloro-5-fluoro-2-nitrotoluene (e.g., 0.5 mmol), phenylboronic acid (0.75 mmol), Pd(OAc)₂ (0.015 mmol), RuPhos (0.03 mmol), and K₃PO₄ (1.5 mmol) to an oven-dried reaction vial.

  • Add anhydrous, degassed toluene (5 mL) via syringe.

  • Seal the vial and heat in a preheated oil bath to 110 °C.

  • Stir vigorously and monitor the reaction progress. Reaction times for aryl chlorides can be significantly longer, potentially 12-24 hours.

  • Follow a similar workup and purification procedure as described in Protocol 1.

Cost-Benefit Analysis

The economic viability of using this compound extends beyond its purchase price to include factors like reaction efficiency, catalyst costs, and potential for streamlined syntheses.

Cost Comparison of Starting Materials
ReagentTypical PurityPrice (per 100g)
This compound>98%~$1,400 - $1,600
4-Bromo-2-nitrotoluene>97%~$100 - $150[9]
4-Chloro-5-fluoro-2-nitrotoluene>98%~$500 - $600 (estimated from smaller quantities)[10][11]

Note: Prices are estimates based on currently available supplier information and are subject to change. Bulk pricing may differ significantly.

Analysis of Overall Synthesis Cost
  • This compound: While the initial cost is the highest, its enhanced reactivity may lead to cost savings through:

    • Shorter reaction times: Reducing energy consumption and increasing reactor throughput.

    • Lower catalyst loadings: Potentially requiring less of the expensive palladium catalyst and phosphine ligand.

    • Higher yields: Maximizing the conversion of starting material to product, reducing waste and the cost per gram of the final product.

    • Milder conditions: Potentially avoiding the need for very high temperatures, which can lead to side reactions and require more specialized equipment.

  • 4-Bromo-2-nitrotoluene: This is the most budget-friendly option in terms of initial outlay. However, the overall cost-effectiveness will depend on:

    • Reaction efficiency: If longer reaction times or higher catalyst loadings are needed, the initial cost advantage may be eroded.

    • Yield: Lower yields will increase the effective cost of the starting material per gram of product.

  • 4-Chloro-5-fluoro-2-nitrotoluene: This reagent presents a middle ground in terms of initial cost. The main economic considerations are:

    • Catalyst system: The need for more advanced and potentially more expensive catalyst systems to activate the C-Cl bond can significantly increase the overall reaction cost.

    • Reaction conditions: Higher temperatures and longer reaction times can increase operational costs.

    • Availability: While available, it may be less commonly stocked in large quantities compared to the brominated analogues.

Conclusion and Recommendations

The choice between this compound and its alternatives is a multi-faceted decision that should be guided by the specific goals of the synthesis.

  • For early-stage research and development, where rapid access to diverse analogues is crucial and reaction efficiency is paramount, this compound is a strong candidate. Its enhanced reactivity can streamline the synthesis of novel compounds, and the presence of the fluorine atom is often a desirable feature in medicinal chemistry. The higher initial cost may be justified by the time saved and the increased probability of successful synthesis under mild conditions.

  • For large-scale synthesis of a target molecule where the fluorine atom is not required, 4-bromo-2-nitrotoluene is likely the most cost-effective option. Its low price point makes it attractive for process chemistry, provided that the reaction conditions can be optimized to achieve acceptable yields and throughput.

  • 4-Chloro-5-fluoro-2-nitrotoluene represents a viable alternative when the bromine atom is not suitable for the desired transformation or when seeking to avoid bromine-containing impurities. However, the synthetic development will need to account for the additional challenges associated with activating the C-Cl bond.

Ultimately, a thorough cost-benefit analysis should be conducted on a case-by-case basis, taking into account not only the price of the starting materials but also the cost of catalysts, solvents, energy, and labor, as well as the overall yield and purity of the desired product.

References

  • Comparative kinetic study of the Suzuki reaction involving 4-bromo... - ResearchGate. Available at: [Link]

  • The Suzuki coupling reactions of aryl bromides with phenylboronic acid - ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides - The Weizmann Institute of Science - WIS Works. Available at: [Link]

  • Fluorinated Building Blocks Market 2026 Forecast to 2033 - 24ChemicalResearch. Available at: [Link]

  • Palladium-catalyzed cross-coupling reactions with fluorinated substrates: Mechanistic insights into the undesired hydrodehalogenation of aryl halides - Weizmann Research Portal. Available at: [Link]

  • Global Fluorine-Containing Building Blocks Market Competitive Landscape 2025-2032. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds - MDPI. Available at: [Link]

  • Comparative Suzuki reaction of 4-bromotoluene (1a) and phenylboronic... - ResearchGate. Available at: [Link]

  • Suzuki coupling of 4-nitrobromobenzene with phenyl boronic acid catalayzed by Fe3O4@chitosan-bound 2-hydroxynaphthaldehyde Pd complex - ResearchGate. Available at: [Link]

  • Fluorinated Building Blocks Market Value: USD 456.8 Million in 2024 to USD 623.5 Million by 2030 at 5.3% CAGR - PR Times. Available at: [Link]

  • 2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • Fluorinated Building Blocks Market Research Report 2033 - Growth Market Reports. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides | Request PDF - ResearchGate. Available at: [Link]

  • Fluorine-Containing Building Blocks Market - Global Forecast 2025-2030. Available at: [Link]

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  • This compound - ChemBK. Available at: [Link]

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  • 4-Chloro-2-fluoro-5-nitrotoluene, 98%, Thermo Scientific Chemicals - Rhenium Shop. Available at: [Link]

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  • Copper Mediated Fluorination of Aryl Iodides - PMC - NIH. Available at: [Link]

  • Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laborato. Available at: [Link]

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  • The Suzuki coupling of 4-bromotoluene with phenylboronic acid (after 30... - ResearchGate. Available at: [Link]

  • 4-Chloro-2-fluoro-5-nitrotoluene, min 98%, 1 gram. Available at: [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. Available at: [Link]

  • COMPARATIVE STUDY OF AROMATIC ELECTROPHILIC SUBSTITUTION REACTION AT THE META AND ORTHO-POSITION IN TOLUENE - IRJET. Available at: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Bromo-5-fluoro-2-nitrotoluene

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed operational and safety guide for the proper handling and disposal of 4-Bromo-5-fluoro-2-nitrotoluene (CAS No. 224185-19-7). As a halogenated nitroaromatic compound frequently used as an intermediate in complex organic synthesis, its management demands a rigorous adherence to safety protocols to protect laboratory personnel and ensure environmental compliance.[1][2][3] This guide moves beyond mere procedural lists to explain the causality behind each recommendation, empowering researchers to make informed safety decisions.

Hazard Assessment & Risk Mitigation

A foundational understanding of the chemical's properties and associated hazards is the first step in ensuring safe disposal. The inherent risks of this compound dictate the stringent controls required for its handling from acquisition to final disposal.

Chemical Profile and Inherent Hazards

This compound is a solid organic compound that presents multiple health hazards.[2][4] Its hazard profile necessitates that it be treated as a hazardous substance at all times. According to safety data sheets and toxicology information, this compound is classified as harmful if swallowed, in contact with skin, or inhaled.[1][5] It is also known to cause significant skin and eye irritation and may lead to respiratory irritation upon exposure.[1][5][6]

PropertyDataSource(s)
CAS Number 224185-19-7[7][8][9]
Molecular Formula C₇H₅BrFNO₂[9]
Molecular Weight 234.02 g/mol [5][9]
Appearance Colorless or yellowish solid[2]
GHS Hazard Codes H302, H312, H332 (Harmful if swallowed, in contact with skin, or if inhaled)[5]
H315 (Causes skin irritation)[5]
H319 (Causes serious eye irritation)[5]
H335 (May cause respiratory irritation)[1][5]
Regulatory Classification: Why This is Hazardous Waste

In the United States, the management of chemical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10][11] this compound is classified as hazardous waste due to its toxic characteristics. As a halogenated organic compound, it is subject to specific treatment standards before it can be landfilled, as outlined in the Land Disposal Restrictions (LDR) program.[10][12] The Occupational Safety and Health Administration (OSHA) Hazard Communication Standard further requires that personnel be informed of its dangers and trained in its safe handling.[13][14]

Mandatory Personal Protective Equipment (PPE)

The causality for PPE selection is directly linked to the compound's hazard profile. The goal is to create an impermeable barrier between the researcher and the chemical.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[13][14] A face shield should be worn in addition to goggles when there is a significant risk of splashing or dust generation. This is to protect against the compound's severe eye irritation properties.[5]

  • Hand Protection: Chemically resistant gloves, such as nitrile, are required.[15] Always inspect gloves for tears or holes before use and change them immediately if contamination is suspected. This prevents dermal absorption, as the compound is harmful upon skin contact.[1][16]

  • Body Protection: A standard lab coat is required to protect against incidental contact.[15] For tasks with a higher risk of contamination, a chemically resistant apron should be worn over the lab coat.

  • Respiratory Protection: All handling of solid this compound that could generate dust must be performed within a certified chemical fume hood to prevent inhalation.[1][17] If a fume hood is not available or during a large-scale cleanup, a NIOSH-approved respirator with appropriate particulate filters is necessary.[13][14]

Spill Management Protocols

An immediate and correct response to a spill is critical to mitigate exposure and prevent environmental contamination. The scale of the spill dictates the appropriate response protocol.

Initial Spill Response and Assessment Workflow

Upon discovering a spill, the following decision-making process should be immediately initiated to ensure a safe and effective response.

Spill_Response_Workflow cluster_major Major Spill Protocol cluster_minor Minor Spill Protocol start Spill Detected assessment Assess Severity: - Quantity spilled? - Risk of exposure/fire? - Anyone injured? start->assessment major_spill MAJOR SPILL assessment->major_spill  Large Quantity / High Risk / Injury   minor_spill MINOR SPILL assessment->minor_spill  Small, Controllable Quantity / Low Risk / No Injury   evacuate Evacuate Immediate Area major_spill->evacuate don_ppe Don Appropriate PPE minor_spill->don_ppe alert Alert Colleagues & Supervisor evacuate->alert contact_ehs Contact EHS / Emergency Services alert->contact_ehs secure Secure Area (Close Doors) contact_ehs->secure contain Contain Spill (Prevent spreading/dusting) don_ppe->contain cleanup Clean Up Spill contain->cleanup dispose Package & Label Waste cleanup->dispose decontaminate Decontaminate Area dispose->decontaminate

Caption: Decision workflow for initial spill response.

Minor Spill Cleanup Procedure (Solid Compound)

A minor spill is one that laboratory personnel can safely manage without outside assistance.[18]

  • Alert & Secure: Notify others in the immediate area of the spill.[19] Restrict access to prevent cross-contamination.

  • Don PPE: At a minimum, put on a lab coat, goggles, and double nitrile gloves before beginning cleanup.[19]

  • Containment: Gently cover the spill with a dry, inert absorbent material like sand, vermiculite, or commercial sorbent pads to prevent the powder from becoming airborne.[13][20][21] Do not use combustible materials like paper towels for the initial cleanup.[21]

  • Collection: Carefully sweep or scoop the absorbed material into a designated, chemically compatible container for hazardous waste.[7][18] Use spark-proof tools if there is any solvent present.[18] Avoid aggressive sweeping that creates dust.

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone or ethanol), followed by a thorough wash with soap and water.[19]

  • Waste Disposal: All cleaning materials (gloves, wipes, absorbent) must be collected and placed into the same hazardous waste container.[18][21] Seal and label the container appropriately (see Section 3.2).

Major Spill Emergency Response

A major spill is any spill that is too large to handle safely, is volatile, or has resulted in injury or fire.[19]

  • Evacuate: Immediately evacuate all personnel from the spill area.[18][19]

  • Alert: Verbally alert all personnel in adjacent areas. Activate a fire alarm if there is a fire or explosion risk.

  • Contact Authorities: From a safe location, immediately contact your institution's Environmental Health and Safety (EHS) office or local emergency services (e.g., 911).[19] Provide them with the chemical name, location, and approximate quantity of the spill.

  • Secure the Area: If safe to do so, close the doors to the laboratory to contain any vapors or dust.[19] Do not re-enter the area until cleared by emergency personnel.

Standard Disposal Procedures for Waste Accumulation

Proper disposal is a continuous process that begins the moment the first drop of waste is generated.

Waste Segregation

Never mix this compound waste with other waste streams. Cross-contamination can lead to unforeseen chemical reactions and significantly complicates the disposal process, increasing both risk and cost.[22] Maintain separate, dedicated waste containers for halogenated organic solids and halogenated organic liquids.[22]

Containerization and Labeling Protocol
  • Select a Container: Use a chemically compatible, leak-proof container with a secure, screw-top lid.[22][23] High-density polyethylene (HDPE) or the original product container are often suitable choices.[22] Ensure the container is in good condition.

  • Apply Label: The container must be clearly labeled with the words "HAZARDOUS WASTE" .[23]

  • Identify Contents: The label must include the full chemical name, "this compound" , and its CAS Number: 224185-19-7 .[23] If it is a solution, list all components and their approximate percentages.

  • Indicate Hazards: Clearly mark the relevant hazard warnings (e.g., "Toxic," "Irritant").[15]

Satellite Accumulation Area (SAA) Management

Laboratories must designate a Satellite Accumulation Area (SAA) for the temporary storage of hazardous waste.[22]

  • Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[22]

  • Containment: All waste containers in the SAA must be kept in secondary containment, such as a chemically resistant tray or bin, capable of holding the entire volume of the largest container.[22][23]

  • Closure: Waste containers must be kept tightly sealed at all times, except when waste is being added.[22] This is a critical step to prevent the release of vapors and to avoid spills.

Final Disposal Pathways

The final disposition of this compound waste must be handled by licensed professionals to ensure it is treated in an environmentally sound manner.

Arranging for Professional Disposal

Once a waste container is full, contact your institution's EHS department to schedule a pickup.[17] Do not allow waste to accumulate beyond the limits specified by your institution or by RCRA regulations.

Overview of Approved Technologies

The chemical nature of this compound dictates its final disposal method. Direct landfilling of untreated halogenated organic waste is prohibited by the EPA.[10]

  • High-Temperature Incineration: This is the preferred and most environmentally sound disposal method for halogenated organic compounds.[24] Treatment in a permitted hazardous waste incinerator at temperatures exceeding 1,000°C ensures the complete destruction of the organic molecule.[25][26] These facilities are equipped with advanced flue gas cleaning systems ("scrubbers") to neutralize and capture the resulting hydrogen bromide (HBr) and hydrogen fluoride (HF), preventing their release into the atmosphere.[25][27]

  • Hazardous Waste Landfill: If incineration is not feasible, the waste must be treated to meet strict LDR standards before it can be placed in a specially engineered hazardous waste landfill.[10][28][29] These landfills have double liners, leachate collection systems, and extensive monitoring to prevent groundwater contamination.[29]

Disposal Workflow Diagram

Disposal_Workflow start Waste Generated containerize Containerize in a Properly Labeled Vessel start->containerize store Store in SAA with Secondary Containment containerize->store check_full Container Full? store->check_full check_full->store No request_pickup Request EHS Pickup check_full->request_pickup Yes transport Transport to Central Waste Facility request_pickup->transport dispose Final Disposal via High-Temperature Incineration transport->dispose end Waste Destroyed dispose->end

Caption: Standard workflow for hazardous chemical waste disposal.

By adhering to this comprehensive guide, researchers can ensure the safe handling and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within the laboratory.

References

  • FedCenter. (2017, July 5). Hazardous Waste Landfills.
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  • BenchChem. (2025). A Comprehensive Guide to the Proper Disposal of Methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate.
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Sources

A Researcher's Guide to the Safe Handling of 4-Bromo-5-fluoro-2-nitrotoluene

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower you, my fellow researchers, to achieve your scientific breakthroughs safely and efficiently. The compound 4-Bromo-5-fluoro-2-nitrotoluene is a valuable intermediate in organic synthesis, particularly in pharmaceutical research.[1] However, its utility is matched by its potential hazards. This guide moves beyond a simple checklist, offering a comprehensive operational plan rooted in the principles of chemical causality and risk mitigation. We will delve into not just what to do, but why you're doing it, ensuring a self-validating system of safety in your laboratory.

Hazard Identification: Understanding the Adversary

This compound (CAS No. 224185-19-7) is a halogenated nitroaromatic compound, a class of chemicals that demands respect.[1] Its primary hazards, as classified under the Globally Harmonized System (GHS), are significant and dictate our entire approach to safe handling.

Key Hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): This compound is harmful if swallowed, absorbed through the skin, or inhaled.[1][2] The nitro group and halogen substituents can interfere with critical biological processes.

  • Skin and Eye Irritation: Direct contact will cause skin irritation and can lead to serious eye irritation or damage.[1][2]

  • Respiratory Irritation: Inhalation of the dust or vapors may cause irritation to the respiratory system.[1]

This substance is typically a pale yellow powder, which means the primary exposure risks are inhalation of dust and skin contact during weighing and transfer operations.[1]

The Core of Protection: Personal Protective Equipment (PPE)

Your PPE is the last line of defense between you and the chemical. Selection is not arbitrary; it is a scientifically-informed choice based on the specific hazards of this compound.

PPE CategoryRequired EquipmentSpecifications and Rationale
Eye and Face Protection Chemical splash goggles or a face shield worn over safety glasses.Must meet ANSI Z87.1 (US) or EN166 (EU) standards. Protects against accidental splashes of solutions and airborne powder.[3][4]
Skin Protection Chemical-resistant gloves (Nitrile or Neoprene recommended). A flame-resistant lab coat, long pants, and closed-toe shoes.Nitrile or Neoprene gloves provide good resistance to aromatic and nitro compounds for splash protection. Always inspect gloves before use and change them immediately if contact occurs.[3] A lab coat protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator.For powders: A minimum of an N95-rated dust mask is required to prevent inhalation of particulates during weighing.[5] For solutions/vapors: If there is a risk of generating vapors or aerosols, a half-mask or full-face respirator with organic vapor cartridges should be used.[5] Use must adhere to a formal respiratory protection program (e.g., OSHA 29 CFR 1910.134).[3]

The Operational Plan: From Receipt to Disposal

A proactive, step-by-step approach is essential for minimizing exposure and preventing incidents.

The most effective way to ensure safety is to minimize exposure at the source.

  • Ventilation: Always handle this compound inside a certified chemical fume hood.[3][5] This is the most critical engineering control to prevent inhalation exposure.

  • Designated Area: All work with this chemical should be performed in a designated and clearly marked area to prevent cross-contamination.[5]

  • Emergency Equipment: Before you begin, confirm the location and functionality of the nearest safety shower and eyewash station.[5][6]

  • PPE Donning: Put on all required PPE before entering the designated handling area.[5]

  • Weighing: Conduct all weighing operations within the fume hood or a ventilated balance enclosure to contain dust.[5] Use anti-static tools and weighing paper to prevent the powder from becoming airborne.

  • Transfers & Reactions: Add the solid slowly to solvents to avoid splashing.[5] If heating is necessary, use a controlled heating source like a mantle, never an open flame.

  • Post-Handling Decontamination: After completing your work, wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.

  • Hygiene: Wash your hands and any exposed skin thoroughly with soap and water after removing your gloves.[3] Never eat, drink, or smoke in the laboratory.[3]

  • Containers: Keep the chemical in its original, tightly sealed container.

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][7] The storage area should be locked and accessible only to authorized personnel.[3]

  • Transport: When moving the chemical within the lab, use a secondary containment carrier (like a rubber bucket or plastic tote) to prevent spills in case the primary container is dropped.

Emergency Response: A Plan for When Things Go Wrong

Preparedness is key to mitigating the consequences of an accident.

Immediate and correct first aid is critical.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2][7]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs.[2][3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][3]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Call a poison control center or doctor immediately for treatment advice.[2][3]

A minor spill (<5g or 5mL) can be managed by trained lab personnel. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Spill_Response_Workflow cluster_assessment Initial Assessment cluster_response Response Actions cluster_evacuation Major Spill Protocol cluster_disposal Final Steps assess_spill Assess Spill (Size & Location) is_major Major Spill? assess_spill->is_major alert_personnel Alert Others in Area is_major->alert_personnel No (Minor Spill) evacuate Evacuate Area is_major->evacuate Yes don_ppe Don Appropriate PPE (Gloves, Goggles, Respirator) alert_personnel->don_ppe contain_spill Contain Spill (Use Absorbent Material) don_ppe->contain_spill cleanup Collect Material (Use Non-Sparking Tools) contain_spill->cleanup decontaminate Decontaminate Area cleanup->decontaminate package_waste Package Waste in Sealed Container decontaminate->package_waste contact_ehs Contact EHS/ Emergency Services evacuate->contact_ehs label_waste Label as Hazardous Waste package_waste->label_waste report_incident Report Incident label_waste->report_incident

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.